4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)7-5-3-1-2-4-6(5)9-10-7/h1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXNHFZBFJMHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349466 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6076-13-7, 714255-28-4 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6076-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00349466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide:
Abstract
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic scaffold combined with a versatile carboxylic acid handle makes it an invaluable starting point for the synthesis of diverse compound libraries aimed at various biological targets. This guide provides an in-depth analysis of its core chemical properties, established synthetic routes, characteristic reactivity, and significant applications in the field of drug discovery. We will explore the causality behind experimental methodologies, present key data in accessible formats, and offer field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Tetrahydroindazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole rings, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1][3][4] The partially saturated analog, 4,5,6,7-tetrahydro-1H-indazole, retains the key hydrogen bond donor/acceptor features of the pyrazole ring while introducing a three-dimensional cyclohexane fragment. This modification can improve physicochemical properties such as solubility and metabolic stability, which are critical for drug development.
This compound (THICA) emerges as a particularly strategic derivative. The carboxylic acid group at the 3-position serves as a primary anchor for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) through the synthesis of amides, esters, and other analogs.[5]
Caption: Evolution from the aromatic indazole core to the functionalized THICA scaffold.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of THICA define its handling, reactivity, and formulation potential. It is typically a beige solid powder.[6] A summary of its key properties is presented below.
Table 1: Physicochemical Properties of THICA
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| CAS Number | 6076-13-7 | [6][7][8] |
| Molecular Formula | C₈H₁₀N₂O₂ | [7][8] |
| Molecular Weight | 166.18 g/mol | [6][7] |
| Melting Point | 266-270 °C (decomposes) | [6] |
| Appearance | Beige solid powder | [6] |
| Solubility | Slightly soluble in DMSO, Methanol, and Ethanol (heating may be required) | [6] |
| XlogP | 1.3 | [7] |
Spectroscopic Profile
While specific spectra should be run for each batch, the expected spectroscopic features are as follows:
-
¹H NMR: The spectrum would show broad multiplets in the aliphatic region (~1.7-2.7 ppm) corresponding to the eight protons of the saturated cyclohexane ring. A broad singlet for the N-H proton of the pyrazole ring is expected, typically downfield (>10 ppm). The carboxylic acid proton (COOH) will also appear as a very broad singlet, often further downfield.
-
¹³C NMR: The spectrum will display four distinct signals in the aliphatic region for the CH₂ groups of the cyclohexane ring. Carbon signals for the pyrazole ring will appear in the aromatic/olefinic region, with the C3 carbon bearing the carboxylic acid group being significantly deshielded. The carbonyl carbon of the carboxylic acid will be observed at the lowest field (~160-170 ppm).
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and an N-H stretch (~3200-3400 cm⁻¹).
-
Mass Spectrometry: In electrospray ionization (ESI) mode, the compound would readily show the [M+H]⁺ ion at m/z 167.08 and the [M-H]⁻ ion at m/z 165.07.
Synthesis and Reactivity
Synthesis of THICA
A common and efficient method for synthesizing the tetrahydroindazole core involves the condensation of a 1,3-dicarbonyl equivalent with hydrazine. For THICA, the reaction between ethyl 2-oxocyclohexanecarboxylate and hydrazine hydrate is a standard approach, followed by saponification of the resulting ester.
Caption: General synthetic workflow for this compound.
Experimental Protocol 1: Synthesis of THICA
Causality Statement: This two-step, one-pot procedure is favored for its efficiency. Using ethanol as a solvent facilitates both the initial condensation and the subsequent saponification. The initial reaction is typically run under reflux to overcome the activation energy for the cyclization, while the final acidification must be done carefully in an ice bath to control the exothermic neutralization and ensure clean precipitation of the product.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add ethyl 2-oxocyclohexanecarboxylate (1 equivalent) and ethanol (5-10 volumes).
-
Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Cyclization: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Saponification: Cool the mixture to room temperature. Add an aqueous solution of sodium hydroxide (2.5 equivalents) and heat again to reflux for 2-3 hours to hydrolyze the ester.
-
Workup and Isolation: Cool the reaction mixture in an ice bath. Slowly acidify with concentrated hydrochloric acid (HCl) until the pH is ~2-3.
-
Purification: A precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The resulting solid is often of sufficient purity for subsequent steps, but can be recrystallized from an ethanol/water mixture if necessary.
Core Reactivity: The Carboxylic Acid Handle
The primary utility of THICA in drug discovery lies in the reactivity of its carboxylic acid group. This functional group is an ideal electrophilic partner for nucleophiles, most commonly amines, to form stable amide bonds. This reaction is the cornerstone of library synthesis for SAR exploration.
Experimental Protocol 2: General Procedure for Amide Coupling
Causality Statement: Standard amide coupling protocols are employed to convert the carboxylic acid into a more reactive species. The use of a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) is a field-proven method. EDC activates the carboxylic acid, while HOBt suppresses side reactions (like N-acylurea formation) and minimizes racemization if chiral amines are used. A tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is included to neutralize the HCl salt of EDC and the acid formed during the reaction.
-
Activation: In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve THICA (1 equivalent) in an anhydrous aprotic solvent like DMF or DCM.
-
Add HOBt (1.2 equivalents) and EDC.HCl (1.2 equivalents).
-
Add triethylamine (3 equivalents) and stir the mixture at room temperature for 15-20 minutes. This period allows for the formation of the active ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.1 equivalents) to the reaction mixture.
-
Reaction: Stir at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction with ethyl acetate or DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.
Applications in Medicinal Chemistry and Drug Discovery
Derivatives of THICA have been investigated for a multitude of biological activities, underscoring its importance as a versatile scaffold.[4][9] The indazole core can engage in crucial hydrogen bonding and hydrophobic interactions within protein active sites, while the substituent introduced via the carboxylic acid can be tailored to target specific pockets or regions.
Key Biological Activities of THICA Derivatives:
-
Anti-inflammatory Activity: Many THICA amides and esters have shown potential as anti-inflammatory agents.[3][10]
-
Anticancer Agents: The scaffold is a component of molecules designed as inhibitors of protein kinases, which are critical targets in oncology.[1][4]
-
Antimicrobial Agents: Functionalized tetrahydroindazoles have demonstrated activity against various bacterial and fungal strains.[1][3]
-
CNS Activity: Certain derivatives have been explored for their effects on serotonin pathways, suggesting potential as antidepressants.[10]
-
Ion Channel Modulation: THICA has been used in the preparation of ORAI channel inhibitors, which are involved in calcium signaling.[6]
Caption: The central role of THICA in generating diverse derivatives for various biological applications.
Safety and Handling
As a laboratory chemical, THICA requires careful handling to minimize exposure and ensure user safety. The Globally Harmonized System (GHS) classifications indicate it is an irritant and may have other harmful effects.[7]
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| Warning | H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] May also include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) from some suppliers.[7] |
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11][12] If handling large quantities or generating dust, use a respirator.[11]
-
Handling: Avoid breathing dust.[13] Use only in a well-ventilated area, preferably a chemical fume hood.[12][13] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][13] Keep away from incompatible materials such as strong oxidizing agents.[11]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for drug discovery. Its robust synthesis, well-defined reactivity, and the proven success of its derivatives make it a high-value scaffold for generating novel chemical entities. The combination of a rigid, three-dimensional core with a synthetically tractable carboxylic acid handle provides researchers with a reliable platform to systematically probe biological systems and develop next-generation therapeutics. Understanding its fundamental chemical properties, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory.
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- PubMed Central (PMC). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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A Multi-Technique Guide to the Structural Elucidation of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
Introduction
In the landscape of modern medicinal chemistry, nitrogen-containing heterocyclic scaffolds are paramount. Among these, the indazole core and its derivatives are frequently employed in the development of therapeutic agents, demonstrating a wide array of biological activities including anti-inflammatory, anti-tumor, and protein kinase inhibition properties.[1][2][3] The specific analogue, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (THICA), represents a valuable building block, combining the aromaticity of the pyrazole ring with the conformational flexibility of a saturated carbocycle.
The unambiguous confirmation of its molecular structure is a non-negotiable prerequisite for its use in drug design, patent applications, and regulatory submissions. A flawed or incomplete structural assignment can jeopardize an entire research program. This guide provides an in-depth, multi-technique workflow for the complete structural elucidation of THICA. Moving beyond a simple recitation of procedures, we will explore the causality behind each experimental choice, demonstrating how a synergistic and self-validating analytical cascade provides irrefutable proof of structure. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for structural verification.
Chapter 1: Foundational Analysis & Hypothesis Generation
The journey of structural elucidation begins not with complex instrumentation, but with fundamental chemical principles. The molecular formula, derived from a preliminary analysis, serves as the bedrock upon which our structural hypothesis is built.
1.1. Elemental Composition and Degree of Unsaturation
The first crucial piece of data is the molecular formula: C₈H₁₀N₂O₂ .[4] From this, we calculate the Degree of Unsaturation (DoU), a simple yet powerful tool that predicts the total number of rings and/or multiple bonds within the molecule.
-
Formula: DoU = C - (H/2) + (N/2) + 1
-
Calculation: DoU = 8 - (10/2) + (2/2) + 1 = 8 - 5 + 1 + 1 = 5
A DoU of 5 immediately suggests a structure of significant complexity. For our target molecule, this is hypothesized to comprise:
-
One double bond in the pyrazole ring (1 unit).
-
The pyrazole ring itself (1 unit).
-
The fused cyclohexene ring (1 unit).
-
The carboxyl C=O double bond (1 unit).
-
One additional double bond within the fused ring system.
This initial calculation aligns perfectly with the proposed structure of THICA and provides a quantitative check for all subsequent spectroscopic data.
1.2. Functional Group Identification via Infrared (IR) Spectroscopy
Before delving into the intricacies of atomic connectivity, we must confirm the presence of key functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy is the ideal tool for this rapid initial assessment. The causal choice for this technique lies in its ability to quickly verify the building blocks of our molecule—the carboxylic acid, the N-H bond, and the aliphatic ring—before investing time in more complex experiments.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol and taking a background spectrum.
-
Place a small, solid sample of the synthesized THICA directly onto the crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Process the data by performing a baseline correction and peak picking.
Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
|---|---|---|---|
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid | Confirms the presence of the acid moiety. The broadness is due to hydrogen bonding.[5] |
| ~3200 (medium) | N-H stretch | Indazole Ring | Indicates the presence of the pyrazole N-H tautomer. |
| ~2950-2850 (strong) | C-H stretch | Aliphatic CH₂ | Confirms the saturated tetrahydro portion of the molecule. |
| ~1700 (strong) | C=O stretch | Carboxylic Acid | Unambiguous evidence for the carbonyl group. |
| ~1620 (medium) | C=N / C=C stretch | Indazole/Alkene | Consistent with the conjugated system of the pyrazole ring. |
This initial survey provides strong, tangible evidence for the key functional components of our hypothesized structure, allowing us to proceed with confidence.
Caption: Workflow for the initial hypothesis generation and validation.
Chapter 2: Unambiguous Formula and Fragmentation with Mass Spectrometry
While foundational analysis provides strong clues, it lacks definitive proof of the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose. The decision to use HRMS, specifically with a technique like electrospray ionization (ESI) coupled to an Orbitrap or Time-of-Flight (TOF) analyzer, is driven by the need for sub-5 ppm mass accuracy. This level of precision allows for the unequivocal determination of the elemental composition, distinguishing C₈H₁₀N₂O₂ from other potential isobaric formulas.
Experimental Protocol: ESI-HRMS
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻.
-
Set the mass analyzer to a high-resolution setting (>60,000 FWHM).
-
Perform tandem MS (MS/MS) experiments by mass-selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[6]
Expected HRMS Data and Interpretation: The primary goal is to match the observed mass to the theoretical exact mass.
| Parameter | Expected Value | Significance |
| Molecular Formula | C₈H₁₀N₂O₂ | --- |
| Theoretical Exact Mass | 166.07422 Da | The calculated mass based on the most abundant isotopes.[4] |
| Observed [M+H]⁺ | ~167.0815 Da | Confirms the molecular weight in positive ion mode. |
| Observed [M-H]⁻ | ~165.0671 Da | Confirms the molecular weight in negative ion mode; often more intense for acids. |
Tandem MS (MS/MS) for Structural Insight: Fragmenting the molecule provides a "fingerprint" that can be pieced together to validate the proposed structure. The fragmentation pathways are not random; they are governed by the principles of chemical stability.
Proposed Fragmentation Pathway for [M+H]⁺:
| Precursor m/z | Fragment m/z | Neutral Loss | Fragment Identity | Rationale |
|---|---|---|---|---|
| 167.0815 | 149.0710 | H₂O (18.0105 Da) | [M+H-H₂O]⁺ | Facile loss of water from the carboxylic acid. |
| 167.0815 | 123.0815 | CO₂ (43.9898 Da) | [M+H-CO₂]⁺ | Decarboxylation is a common fragmentation for carboxylic acids. |
| 123.0815 | 95.0658 | C₂H₄ (28.0313 Da) | [C₆H₇N₂]⁺ | Retro-Diels-Alder (RDA) fragmentation of the tetrahydro ring, a key diagnostic pathway for cyclohexene-fused systems. |
Caption: Proposed MS/MS fragmentation pathway for THICA.
Chapter 3: Definitive Connectivity via NMR Spectroscopy
Mass spectrometry confirms what we have, but Nuclear Magnetic Resonance (NMR) spectroscopy tells us how it is all connected. It is the cornerstone of structure elucidation, providing an atomic-level map of the molecule. A full suite of 1D and 2D NMR experiments is not just best practice; it is a self-validating system essential for trustworthiness.
One-Dimensional (1D) NMR: The Initial Sketch
¹H and ¹³C NMR spectra provide the initial census of hydrogen and carbon environments in the molecule.
Experimental Protocol: 1D NMR Acquisition
-
Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic, as it allows for the observation of exchangeable protons like -OH and -NH.
-
Acquire a ¹H spectrum, ensuring sufficient spectral width to observe all signals, including the downfield acid proton.
-
Acquire a broadband proton-decoupled ¹³C spectrum. A quantitative ¹³C experiment (with a longer relaxation delay) can also be run to aid in distinguishing quaternary carbons.
-
Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| COOH | ~12.5 | ~162.0 | br s | Broad singlet, exchangeable with D₂O. |
| NH | ~13.0 | --- | br s | Broad singlet, exchangeable with D₂O. Tautomerism can affect this shift. |
| C4-H ₂ | ~2.5 | ~22.0 | m | Protons adjacent to the pyrazole ring. |
| C7-H ₂ | ~2.6 | ~22.5 | m | Protons adjacent to the pyrazole ring. |
| C5-H ₂ | ~1.7 | ~23.0 | m | Aliphatic protons. |
| C6-H ₂ | ~1.7 | ~23.5 | m | Aliphatic protons. |
| C3 | --- | ~140.0 | s | Quaternary carbon bearing the carboxyl group. |
| C3a | --- | ~115.0 | s | Quaternary bridgehead carbon. |
| C7a | --- | ~145.0 | s | Quaternary bridgehead carbon. |
Two-Dimensional (2D) NMR: The Connectivity Blueprint
While 1D NMR provides the parts list, 2D NMR experiments build the final assembly. They are essential for unambiguously connecting the protons and carbons.
Experimental Protocol: 2D NMR Acquisition
Using the same sample from the 1D experiments:
-
COSY (Correlation Spectroscopy): Acquire a standard gradient-selected (gCOSY) experiment to map ³JHH couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive gHSQC experiment to correlate each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gHMBC experiment, optimizing the long-range coupling delay for ~8 Hz. This is the key experiment for connecting molecular fragments across quaternary carbons.
Interpretation of Key 2D NMR Correlations:
-
COSY: Will show a clear correlation pathway through the aliphatic ring: H4 ↔ H5 ↔ H6 ↔ H7 . This confirms the integrity of the six-membered ring.
-
HSQC: Will definitively link each proton signal (C4-H₂, C5-H₂, etc.) to its corresponding carbon signal, populating the table above with verified assignments.
-
HMBC (The Definitive Proof): This experiment provides the most critical data by showing correlations over 2-3 bonds. The logic is to use the assigned protons to "walk" across the molecular skeleton.
Key Expected HMBC Correlations:
| Proton(s) | Correlates to Carbon(s) | Significance of Correlation |
|---|---|---|
| N-H | C3, C7a | Crucial: Unambiguously places the N-H proton within the pyrazole ring and confirms its tautomeric form. |
| C4-H₂ | C3a, C5, C7a | Connects the aliphatic ring to the pyrazole core at the correct fusion points. |
| C7-H₂ | C3a, C6, C7a | Further confirms the ring fusion and connectivity. |
| C4-H₂ / C7-H₂ | C3 | Links the "top" of the aliphatic ring to the C3 carbon bearing the carboxylic acid. |
Caption: Key HMBC correlations confirming the core structure of THICA.
Chapter 4: Absolute Proof via Single-Crystal X-ray Crystallography
While the combination of MS and NMR provides an exceptionally strong case for the proposed structure in the solution phase, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of atomic connectivity and stereochemistry in the solid state. It provides a 3D snapshot of the molecule, resolving any remaining ambiguity.
The primary challenge is often not the data collection itself, but the preparation of a diffraction-quality single crystal. This requires patience and methodical screening of conditions.
Experimental Protocol: Crystal Growth
-
Solvent Selection: Screen for solvents in which the compound has moderate solubility. Good candidates include ethanol, methanol, ethyl acetate, or mixtures with less polar solvents like hexane.
-
Slow Evaporation: Prepare a nearly saturated solution of THICA in a chosen solvent in a vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this small vial inside a larger, sealed jar containing a "poor" solvent (one in which the compound is insoluble, e.g., hexane). The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and inducing crystallization.
-
Crystal Mounting and Data Collection: Once suitable crystals have formed, a single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas within the X-ray diffractometer. A full sphere of diffraction data is then collected.
Data Interpretation: The output of a successful crystallography experiment is an electron density map from which the precise position of every non-hydrogen atom can be determined. This data will confirm:
-
Absolute Connectivity: Every bond will be explicitly mapped.
-
Tautomeric Form: The position of the hydrogen on the indazole nitrogen will be definitively located, confirming the 1H-indazole tautomer.
-
Bond Lengths and Angles: Will confirm the aromaticity of the pyrazole ring and the single/double bond nature of the fused system.
-
Conformation: Will reveal the solid-state conformation of the six-membered ring (e.g., half-chair).
Caption: The workflow for single-crystal X-ray crystallography analysis.
Conclusion
The structural elucidation of this compound is a case study in the power of a logical, multi-technique analytical strategy. By beginning with foundational principles (DoU) and progressing through orthogonal and complementary techniques, we build a case that is both compelling and self-validating. Infrared spectroscopy confirms functional groups, high-resolution mass spectrometry provides the exact molecular formula and fragmentation clues, and a comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray crystallography serves as the ultimate arbiter, delivering an unambiguous three-dimensional structure.
This rigorous, evidence-based approach ensures the highest level of scientific integrity, providing the absolute structural certainty required for advancing compounds through the demanding pipelines of chemical research and drug development.
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The Tetrahydroindazole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity, Mechanisms of Action, and Therapeutic Potential of Tetrahydroindazole Derivatives
Authored by: A Senior Application Scientist
Abstract
The tetrahydroindazole core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides a comprehensive technical overview of the diverse biological activities exhibited by tetrahydroindazole derivatives. We will delve into the key therapeutic areas where these compounds show significant promise, including oncology, inflammation, and infectious diseases. The narrative will focus on the underlying mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their biological functions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical motif.
Introduction: The Rise of the Tetrahydroindazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle, has long been a staple in medicinal chemistry.[1] Its partially saturated counterpart, the tetrahydroindazole, offers a three-dimensional architecture that provides a unique conformational landscape for molecular recognition by biological targets.[2] This structural feature, combined with the synthetic tractability of the scaffold, has led to the discovery of numerous tetrahydroindazole derivatives with potent and selective biological activities.[1] These compounds have been shown to modulate the function of key proteins involved in various disease pathologies, establishing the tetrahydroindazole core as a critical component in the development of novel therapeutics.[1][2]
Anticancer Activity: A Multi-pronged Approach to Oncology
Tetrahydroindazole derivatives have demonstrated significant potential as anticancer agents through the modulation of various oncogenic pathways.[3][4] Their mechanisms of action are diverse, ranging from the inhibition of key cell cycle regulators to the disruption of metabolic pathways essential for tumor growth.[2][5]
Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases are a family of serine/threonine kinases that play a pivotal role in regulating cell cycle progression.[2] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several tetrahydroindazole derivatives have been identified as potent inhibitors of CDK2/cyclin complexes.[2][6]
-
Mechanism of Action: These inhibitors typically act as ATP-competitive binders, occupying the ATP-binding pocket of the CDK and preventing the phosphorylation of downstream substrates required for cell cycle transitions.[2] The inhibition of CDK2, for instance, can lead to cell cycle arrest at the G1/S checkpoint, ultimately inducing apoptosis in cancer cells.[2][6]
A high-throughput screen identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a hit compound for CDK2/cyclin A inhibition.[2] Subsequent optimization of this scaffold led to analogues with improved binding affinity and inhibitory activity against various CDK2/cyclin complexes.[2][6]
Workflow for Screening CDK2 Inhibitors
Caption: Workflow for the discovery and development of tetrahydroindazole-based CDK2 inhibitors.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of rapidly dividing cells, including cancer cells.[5] Tetrahydroindazole derivatives have been identified as a novel class of potent human DHODH inhibitors.[5]
-
Mechanism of Action: By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to a halt in DNA and RNA synthesis and subsequent cell cycle arrest and apoptosis.[5] The specificity of these compounds towards the de novo pyrimidine synthesis pathway can be demonstrated by uridine rescue experiments.[5]
Structure-activity relationship (SAR) studies have been conducted to optimize the potency and metabolic stability of these DHODH inhibitors.[5] For example, modifications to the aromatic substituents on the tetrahydroindazole core have led to compounds with high potency in enzymatic and cell-based assays.[5]
| Compound | Modification | DHODH IC50 (nM) | Cell Growth Inhibition (ARN8 cells) IC50 (µM) |
| (R)-HZ00 | Pyridyl Ar¹ substituent | ~100 | ~1 |
| (R)-HZ05 | Tetrahydrobenzisoxazolyl Ar¹ substituent | <50 | <1 |
| Compound 30 | Optimized HZ00 analogue | Potent | More potent than (R)-HZ00 |
| Compound 38 | Optimized HZ00 analogue | Potent | More potent than (R)-HZ00 |
| Compound 51 | Optimized HZ analogue | Potent | Potent |
Table 1: SAR of Tetrahydroindazole-based DHODH Inhibitors. Data synthesized from[5].
Anti-inflammatory Activity: Targeting Key Mediators of Inflammation
Chronic inflammation is a key driver of numerous diseases. Tetrahydroindazole derivatives have shown significant promise as anti-inflammatory agents by targeting enzymes and signaling pathways that are central to the inflammatory response.[1][7]
Inhibition of Cyclooxygenase-2 (COX-2)
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.
-
Mechanism of Action: Indazole and its derivatives have been shown to inhibit COX-2 activity.[7] The proposed mechanism involves blocking the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins.
Modulation of Pro-inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β) play a crucial role in orchestrating the inflammatory cascade.[7]
-
Mechanism of Action: Tetrahydroindazole derivatives have been shown to suppress the production of these cytokines.[7] The underlying mechanism may involve the inhibition of upstream signaling pathways, such as the NF-κB pathway, which are critical for the transcription of pro-inflammatory genes.[5]
Signaling Pathway of Pro-inflammatory Cytokine Inhibition
Caption: Proposed mechanism of anti-inflammatory action of tetrahydroindazole derivatives.
Other Notable Biological Activities
The therapeutic potential of tetrahydroindazole derivatives extends beyond oncology and inflammation.
-
Sigma-2 Receptor Ligands: These compounds have been developed as potent and selective ligands for the sigma-2 receptor, which is implicated in various CNS disorders and cancer.[8][9] Medicinal chemistry optimization has led to compounds with high potency and favorable drug-like properties.[8]
-
Antituberculosis Activity: Novel tetrahydroindazole-based compounds have been identified as potent inhibitors of Mycobacterium tuberculosis (MTB).[10] These compounds exhibit activity in the low micromolar range against replicating MTB and show no toxicity to mammalian cells, making them a promising lead scaffold for the development of new anti-TB drugs.[10]
-
Interleukin-2 Inducible T-cell Kinase (ITK) Inhibitors: Tetrahydroindazole derivatives have been developed as selective ITK inhibitors for the potential treatment of inflammatory disorders like asthma.[11][12] Structure-guided drug design has led to potent and selective inhibitors with good preclinical ADME properties.[11]
Experimental Protocols
In Vitro DHODH Inhibition Assay
This protocol describes a colorimetric kinetic assay to determine the inhibitory activity of tetrahydroindazole derivatives against human DHODH.[5]
Materials:
-
Recombinant human DHODH enzyme
-
2,3-Dimethoxy-5-methyl-p-benzoquinone (Coenzyme Q analog)
-
2,6-Dichlorophenolindophenol (DCIP)
-
Dihydroorotate (DHO)
-
Test compounds (tetrahydroindazole derivatives)
-
Assay buffer (e.g., Tris-HCl with detergent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, DHODH enzyme, and the coenzyme Q analog.
-
Add the diluted test compounds to the respective wells.
-
Initiate the reaction by adding DHO to all wells.
-
Immediately start monitoring the reduction of DCIP by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a microplate reader.
-
Calculate the reaction rates (Vmax) for each compound concentration from the linear portion of the kinetic curve.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
This protocol is a standard in vivo model to assess the acute anti-inflammatory activity of test compounds.[7]
Materials:
-
Wistar rats
-
Carrageenan solution (1% w/v in saline)
-
Test compounds (tetrahydroindazole derivatives)
-
Vehicle (e.g., saline, carboxymethyl cellulose)
-
Pletysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Acclimatize the rats to the experimental conditions.
-
Divide the animals into groups: vehicle control, standard drug, and test compound groups (at different doses).
-
Administer the test compounds or standard drug orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject a sub-plantar injection of carrageenan solution into the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group at each time point.
-
Analyze the data statistically to determine the significance of the anti-inflammatory effect.
Conclusion and Future Directions
The tetrahydroindazole scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding a plethora of compounds with diverse and potent biological activities. The successful development of inhibitors for targets such as CDKs, DHODH, and ITK highlights the therapeutic potential of this chemical class in oncology and inflammatory diseases. The ability of these derivatives to also engage targets in the central nervous system and infectious agents further underscores their versatility.
Future research in this area should continue to focus on:
-
Structure-based drug design: Leveraging X-ray crystallography and computational modeling to design next-generation inhibitors with enhanced potency and selectivity.
-
Exploration of new biological targets: Expanding the scope of screening to identify novel therapeutic applications for the tetrahydroindazole scaffold.
-
Optimization of pharmacokinetic and pharmacodynamic properties: Fine-tuning the ADME properties of lead compounds to ensure their suitability for clinical development.
The continued exploration of the chemical space around the tetrahydroindazole core promises to deliver novel and effective therapies for a wide range of human diseases.
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The Tetrahydroindazole Core: A Technical Guide to its Physicochemical Properties for Drug Discovery Professionals
Introduction: The Versatility of a Privileged Scaffold
The 4,5,6,7-tetrahydroindazole scaffold is a bicyclic heterocycle of significant interest in modern medicinal chemistry. Comprising a pyrazole ring fused to a cyclohexane ring, this structure serves as a versatile framework in the design of therapeutic agents. Its prominence is exemplified by its role as the core of potent inhibitors targeting human dihydroorotate dehydrogenase (DHODH), an enzyme implicated in autoimmune diseases and cancer.[1][2][3][4][5] The conformational rigidity of the saturated ring, combined with the hydrogen bonding capabilities and tunable electronics of the pyrazole moiety, provides a unique three-dimensional architecture for targeted drug design.
This guide offers an in-depth exploration of the fundamental physical and chemical properties of the tetrahydroindazole core. Moving beyond a singular application, we will dissect the intrinsic characteristics of this scaffold to provide researchers, scientists, and drug development professionals with the foundational knowledge required to expertly manipulate and characterize these molecules. Understanding these core properties is paramount for optimizing solubility, predicting metabolic fate, and designing efficient synthetic routes—critical steps in the journey from hit identification to a candidate drug.[2]
Part 1: Physical and Spectroscopic Properties
The physical properties of a drug candidate profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. For the tetrahydroindazole series, these properties are dictated by the interplay between the polar pyrazole ring and the nonpolar saturated carbocycle.
Solubility, Lipophilicity, and Melting Point
The solubility of tetrahydroindazole derivatives is a critical parameter that often requires careful optimization. The parent scaffold possesses moderate lipophilicity, but this is highly dependent on substitution.
-
Solubility: Aqueous solubility can be a challenge for highly substituted, lipophilic analogues. For instance, in the development of DHODH inhibitors, certain compounds were found to be markedly less soluble, necessitating more elaborate formulations for in vivo studies.[2] Conversely, strategic introduction of polar groups or additional nitrogen atoms into substituents has been employed as a tactic to decrease lipophilicity and potentially enhance solubility and metabolic stability.[2][6]
-
Lipophilicity: The octanol-water partition coefficient (logP) is a key determinant of a molecule's ability to cross biological membranes. The saturated ring contributes significantly to the lipophilic character of the scaffold.
-
Melting Point: The melting point is a fundamental indicator of purity and crystal lattice stability. As with other crystalline solids, this is a sharp, well-defined transition for pure tetrahydroindazoles.
Table 1: Physical Properties of Select Tetrahydroindazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Source |
| 4,5,6,7-Tetrahydro-1H-indazole | C₇H₁₀N₂ | 122.17 | 80-84 | 140-142 (at 2 mmHg) | [7][8] |
| 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C₈H₁₀N₂O₂ | 166.18 | 254 | N/A | [1] |
Acidity and Basicity (pKa)
Spectroscopic Profile
Unambiguous structural confirmation relies on a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.
-
¹H NMR: Protons on the saturated ring typically appear as complex multiplets in the upfield region (~1.5-3.0 ppm). The C3-proton of the pyrazole ring, if present, appears further downfield. The N-H proton is often a broad singlet and its chemical shift is solvent-dependent.
-
¹³C NMR: The spectra will show distinct signals for the sp² carbons of the pyrazole ring and the sp³ carbons of the cyclohexane moiety.
-
2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning specific proton and carbon signals, especially in complex, substituted analogues.[9][10][11]
-
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation patterns. Electrospray ionization (ESI) is a common technique for generating the molecular ion ([M+H]⁺).[9][11] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[10]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups. A characteristic N-H stretching band will be present for N-unsubstituted tetrahydroindazoles. Carbonyl stretches (C=O) are also easily identified if such substituents are present.
Part 2: Chemical Properties and Reactivity
The chemical reactivity of the tetrahydroindazole scaffold can be considered in two parts: reactions involving the aromatic pyrazole ring and those involving the saturated carbocyclic ring.
Synthesis of the Tetrahydroindazole Core
The most common and direct route to the 4,5,6,7-tetrahydroindazole core is the condensation reaction between a 2-(hydroxymethylene)cyclohexanone derivative (or a related 1,3-dicarbonyl equivalent) and a hydrazine. This versatile reaction allows for the introduction of substituents on the pyrazole ring by using a substituted hydrazine.
Caption: General synthesis of the tetrahydroindazole core.
Reactivity of the Pyrazole Ring: N-Alkylation
The N-H proton of the pyrazole ring is the primary site of reactivity. Deprotonation with a base, such as sodium hydride (NaH), followed by the addition of an electrophile (e.g., an alkyl halide) leads to N-alkylation. A key challenge in this reaction is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position.
The choice of base and solvent system is critical for directing the regiochemical outcome. Studies on the related indazole scaffold have shown that using NaH in tetrahydrofuran (THF) often favors the thermodynamically more stable N1-alkylated product.[6][12] However, steric and electronic effects from other substituents on the ring can significantly influence the N1/N2 ratio.[6][12]
Caption: Regioselectivity in the N-alkylation of tetrahydroindazoles.
Reactivity of the Saturated Ring
The fused cyclohexane ring is generally less reactive than the pyrazole moiety. Its chemistry is typical of cycloalkanes. However, it is a key site for metabolic oxidation. In vitro metabolic stability studies have shown that this ring can undergo hydroxylation, mediated by cytochrome P450 enzymes.[2] Understanding these metabolic hotspots is crucial for designing analogues with improved pharmacokinetic profiles. While not extensively explored in the context of tetrahydroindazole drug discovery, the double bond in a partially unsaturated ring could potentially undergo reactions like hydrogenation or epoxidation, offering further avenues for structural modification.
Part 3: Experimental Protocols & Characterization Workflow
A robust and logical workflow is essential for the synthesis and validation of novel tetrahydroindazole analogues. The process must be self-validating, with each step confirming the outcome of the previous one.
Caption: Standard workflow for the synthesis and characterization of tetrahydroindazoles.
Protocol: NMR Spectroscopic Analysis
Objective: To confirm the covalent structure and regiochemistry of a novel N-alkylated tetrahydroindazole.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[7] The choice of solvent is critical; DMSO-d₆ can be useful for observing exchangeable protons like N-H, while CDCl₃ is a common choice for general organic compounds.
-
Acquisition of 1D Spectra:
-
Record a ¹H NMR spectrum. This provides initial information on the types of protons and their integration.
-
Record a ¹³C NMR spectrum (often using a proton-decoupled pulse program like zgpg30) to observe all unique carbon environments.
-
-
Acquisition of 2D Spectra (Causality):
-
COSY: Run a COSY experiment to establish proton-proton coupling networks. This is essential for tracing the connectivity within the saturated ring and any alkyl chains.
-
HSQC: Run an HSQC experiment to correlate directly bonded protons and carbons. This allows for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC: Run an HMBC experiment to observe correlations between protons and carbons over 2-3 bonds. This is the key experiment for determining N-alkylation regiochemistry. For an N1-alkylated product, a correlation will be observed between the methylene protons of the alkyl group (N-CH₂) and the C7a carbon of the indazole core. For an N2-alkylated product, a correlation would be seen between the N-CH₂ protons and the C3 carbon.[6]
-
-
Data Analysis: Integrate and assign all peaks in the spectra, using the 2D correlation data to build the final structural assignment.
Protocol: High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition of the synthesized molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol) that is compatible with the ionization source.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a time-of-flight or Orbitrap instrument) using a known standard to ensure high mass accuracy.
-
Analysis: Infuse the sample into the ESI source. Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct.
-
Data Interpretation: Compare the measured accurate mass of the molecular ion to the theoretical mass calculated for the expected chemical formula. A mass error of <5 ppm provides high confidence in the assigned elemental composition.
Protocol: X-Ray Crystallography
Objective: To provide unambiguous, three-dimensional structural proof, including absolute stereochemistry if the molecule is chiral.
-
Crystal Growth (The Critical Step): This is often the most challenging part. Grow single crystals of the compound by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. Common solvent systems include ethyl acetate/hexanes, methanol, or dichloromethane.
-
Data Collection: Mount a suitable single crystal on a diffractometer. The crystal is cooled (typically to 100-120 K) and irradiated with monochromatic X-rays.[10] The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to determine the precise atomic positions.
-
Validation: The final structure is validated to ensure it is a chemically reasonable model that accurately fits the data. The resulting CIF (Crystallographic Information File) provides definitive proof of the molecular structure. X-ray crystallography is considered the "gold standard" and was instrumental in confirming the binding mode of tetrahydroindazole-based DHODH inhibitors.[7]
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Exploring the Chemical Space of Indazole-3-Carboxylic Acids: A Technical Guide for Drug Discovery Professionals
Foreword: The Privileged Scaffold in Modern Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and conformational rigidity have made it a cornerstone in the design of a multitude of biologically active molecules. Among the various substituted indazoles, the indazole-3-carboxylic acid core has emerged as a particularly fruitful starting point for the exploration of new chemical space. This guide provides an in-depth technical exploration of indazole-3-carboxylic acids, from fundamental synthetic strategies to their diverse applications in drug discovery, with a focus on the rationale behind experimental design and the elucidation of structure-activity relationships (SAR).
The Indazole-3-Carboxylic Acid Core: Physicochemical Landscape and Analytical Characterization
The 1H-indazole-3-carboxylic acid tautomer is the most thermodynamically stable and commonly encountered form.[1] Understanding its fundamental properties is crucial for any synthetic or biological investigation.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂ | [2][3] |
| Molecular Weight | 162.15 g/mol | [2][3] |
| Melting Point | 262-271 °C (decomposes) | [3][4] |
| Appearance | Off-white to yellow crystalline powder | [3] |
| pKa | ~3-4 (carboxylic acid) | Inferred from typical carboxylic acid pKa values |
Analytical Characterization: A Self-Validating System
Rigorous characterization is paramount to ensure the identity and purity of synthesized indazole-3-carboxylic acid and its derivatives. A multi-technique approach provides a self-validating system for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the core structure and the position of substituents. The proton spectrum typically shows characteristic signals for the aromatic protons of the indazole ring and the carboxylic acid proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups, particularly the characteristic C=O and O-H stretching frequencies of the carboxylic acid.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final compounds and intermediates.
Navigating the Synthetic Landscape: Accessing the Indazole-3-Carboxylic Acid Core and Its Derivatives
The synthesis of the indazole-3-carboxylic acid scaffold can be approached through several strategic routes. The choice of a particular method often depends on the desired substitution pattern on the indazole ring and the availability of starting materials.
Established Synthetic Routes to the Core Structure
Several methods have been reported for the synthesis of the indazole-3-carboxylic acid core, with some being more amenable to scale-up than others.
-
From Isatin: A classical approach involves the hydrolysis of isatin with a strong base, followed by diazotization and reduction to form an aryl hydrazine, which then undergoes cyclization under acidic conditions to yield the indazole-3-carboxylic acid.[5] However, the use of potentially explosive diazonium salts makes this route less favorable for large-scale synthesis.[5]
-
From Phenylhydrazine and Benzaldehyde: A safer and more scalable route starts with the reaction of phenylhydrazine and benzaldehyde to form a benzaldehyde phenylhydrazone, which can be further cyclized and oxidized to afford the desired product.[5]
-
From Anthranilic Acid Derivatives: More recent methods utilize anthranilic acid amides or esters as starting materials, which can be converted to 1H-indazole-3-carboxylic acid derivatives in a one-pot reaction involving in-situ generation of a diazonium salt.[6]
Workflow for the Synthesis of 1H-Indazole-3-Carboxylic Acid via Lithiation
A common and versatile laboratory-scale synthesis involves the protection of the indazole nitrogen, followed by directed ortho-lithiation and carboxylation.
Caption: Synthesis of 1H-indazole-3-carboxylic acid via SEM protection and lithiation.
Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid
This protocol is adapted from a literature procedure and illustrates the lithiation-carboxylation approach.[7]
-
Protection: To a solution of indazole in a suitable solvent (e.g., THF), add a base (e.g., NaH) followed by (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) to protect the N1 position.
-
Lithiation: Dissolve the N-SEM protected indazole in dry THF and cool the solution to -70°C under an inert atmosphere (e.g., nitrogen or argon).
-
Carboxylation: Slowly add n-butyllithium (n-BuLi) dropwise to the cooled solution. Stir the resulting mixture at -70°C for a specified time. Bubble carbon dioxide gas through the reaction mixture.
-
Work-up: Quench the reaction with an aqueous solution of ammonium chloride. Acidify the aqueous layer with a suitable acid (e.g., citric acid) to precipitate the product.
-
Deprotection: Treat the protected indazole-3-carboxylic acid with a deprotecting agent such as tetrabutylammonium fluoride (TBAF) in THF to remove the SEM group.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield pure 1H-indazole-3-carboxylic acid.
Diversification of the Carboxylic Acid Moiety: Exploring the Chemical Space
The true power of the indazole-3-carboxylic acid scaffold lies in the facile derivatization of the carboxylic acid group, allowing for the exploration of a vast chemical space.
Amide bond formation is a cornerstone of medicinal chemistry, and indazole-3-carboxamides have shown significant biological activity.
Experimental Protocol: General Procedure for the Synthesis of 1H-Indazole-3-Carboxamides [7]
-
Activation: To a solution of 1H-indazole-3-carboxylic acid in a suitable solvent like DMF, add a coupling agent (e.g., EDC·HCl, HATU) and an activator (e.g., HOBt).
-
Base: Add a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) and stir the mixture at room temperature.
-
Amine Addition: Add the desired primary or secondary amine to the reaction mixture and continue stirring for several hours.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Beyond amides, the carboxylic acid can be converted into esters and hydrazides, further expanding the accessible chemical space and modulating the physicochemical properties of the resulting molecules.
Experimental Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid Methyl Ester [8]
-
Dissolve 1H-indazole-3-carboxylic acid in methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reflux the reaction mixture for several hours.
-
Cool the reaction and evaporate the methanol.
-
Work-up the residue with water and an organic solvent to isolate the methyl ester.
Experimental Protocol: Synthesis of 1H-Indazole-3-Carbohydrazide [8]
-
Dissolve 1H-indazole-3-carboxylic acid methyl ester in ethanol.
-
Add hydrazine hydrate and reflux the mixture for several hours.
-
Cool the reaction and evaporate the ethanol to obtain the hydrazide.
Biological Applications and Structure-Activity Relationships (SAR)
Indazole-3-carboxylic acid derivatives have demonstrated a remarkable range of biological activities, underscoring their importance in drug discovery.
Indazole-3-Carboxamides as CRAC Channel Blockers
A significant area of research has focused on indazole-3-carboxamides as potent blockers of the Calcium Release-Activated Calcium (CRAC) channel.[9] Aberrant activation of mast cells, which is controlled by CRAC channels, contributes to various diseases, including autoimmune disorders and cancer.[9]
CRAC Channel Signaling Pathway
Caption: The CRAC channel activation pathway leading to downstream signaling events.
Structure-Activity Relationship Insights:
-
Regiochemistry is Critical: Studies have shown that the regiochemistry of the amide linker is crucial for activity. Indazole-3-carboxamides are potent CRAC channel blockers, whereas their reverse amide isomers are often inactive.[9]
-
Aryl Substituents: The nature of the aryl group attached to the amide nitrogen significantly influences the inhibitory activity.
Anticancer Activity of Indazole Derivatives
The indazole scaffold is present in several FDA-approved anticancer drugs, and derivatives of indazole-3-carboxylic acid have shown promising antiproliferative activity.[10][11]
Mechanisms of Action:
-
Kinase Inhibition: Many indazole derivatives exert their anticancer effects by inhibiting various protein kinases that are crucial for cancer cell proliferation and survival.
-
Induction of Apoptosis: Some indazole-3-carboxylic acid derivatives have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[10][11]
-
Inhibition of Angiogenesis: Certain indazole-based compounds can inhibit the formation of new blood vessels, a process essential for tumor growth and metastasis.
Antispermatogenic Agents
Derivatives of indazole-3-carboxylic acid have been investigated as potential non-hormonal male contraceptives due to their ability to block spermatogenesis.[12]
Mechanism of Action:
-
Sertoli Cell Targeting: These compounds are thought to primarily target Sertoli cells in the testes, which are essential for sperm development.
-
Protein Binding: Gamendazole, a potent antispermatogenic indazole carboxylic acid derivative, has been shown to bind to HSP90AB1 and EEF1A1 in Sertoli cells, leading to the disruption of spermatid adhesion and subsequent infertility.[13]
Future Directions and Conclusion
The exploration of the chemical space around the indazole-3-carboxylic acid core continues to be a vibrant and productive area of research in medicinal chemistry. The versatility of its synthesis and the diverse biological activities of its derivatives make it a highly attractive scaffold for the development of new therapeutic agents. Future efforts will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes to access diverse indazole-3-carboxylic acid derivatives.
-
Expansion of Biological Targets: Investigating the activity of these compounds against a wider range of biological targets to uncover new therapeutic applications.
-
Structure-Based Drug Design: Utilizing computational methods and structural biology to design more potent and selective inhibitors based on the indazole-3-carboxylic acid scaffold.
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Tautomerism in 4,5,6,7-Tetrahydro-1H-Indazole Compounds: A Guide to Structural Elucidation and Equilibrium Dynamics
An In-depth Technical Guide for Researchers
Abstract: The indazole nucleus is a privileged scaffold in medicinal chemistry, integral to numerous therapeutic agents.[1][2][3] The tautomeric nature of this bicyclic heterocycle, particularly in its saturated derivatives like 4,5,6,7-tetrahydro-1H-indazole, presents a critical challenge in drug design and development. The position of a single proton can drastically alter the molecule's physicochemical properties, influencing its pharmacological profile. This guide provides an in-depth exploration of the annular tautomerism between the 1H- and 2H- forms of tetrahydroindazoles. We will dissect the underlying principles governing the tautomeric equilibrium, detail robust experimental protocols for their characterization, and discuss the profound implications for researchers in synthetic and medicinal chemistry.
The Fundamental Equilibrium: 1H- vs. 2H-Tautomerism
Indazole and its derivatives primarily exist as two distinct annular tautomers: the 1H-indazole and the 2H-indazole.[1][4] This isomerism arises from the migration of a proton between the two nitrogen atoms of the pyrazole ring. For the parent aromatic indazole, the 1H-tautomer is thermodynamically more stable, with a calculated free energy difference of approximately 2.3-3.6 kcal/mol over the 2H-form.[5] This preference is generally attributed to the benzenoid character of the 1H-tautomer versus the less stable quinonoid structure of the 2H-tautomer.[4]
However, in the 4,5,6,7-tetrahydro-1H-indazole series, the fusion of a non-aromatic, flexible cyclohexene ring introduces new electronic and steric factors. The energetic landscape is more nuanced, and the assumption that the 1H-tautomer is always predominant can be misleading. Computational studies on related tetrahydroindazolone derivatives have shown that the 2H-tautomer can be the most stable form in the gas phase, and that the two tautomers can coexist in nearly equal ratios in solution, depending on substitution patterns and the solvent environment.[6][7]
Caption: Annular tautomerism in 4,5,6,7-tetrahydro-indazole.
Causality of Equilibrium: Key Influencing Factors
The tautomeric equilibrium is not static; it is a dynamic process sensitive to a variety of internal and external factors.[8] Understanding these influences is paramount for predicting and controlling the tautomeric state of a molecule.
Solvent Effects
The choice of solvent can significantly shift the tautomeric equilibrium by differentially stabilizing the two forms.[8][9]
-
Polarity and Hydrogen Bonding: Polar protic solvents, such as alcohols or water, can form hydrogen bonds with the nitrogen atoms of the indazole ring. This interaction can stabilize one tautomer over the other. For instance, a solvent acting as a hydrogen bond acceptor might favor the 1H-tautomer by interacting with the N-H proton. Conversely, the more polar tautomer will be preferentially stabilized in a polar solvent.[10]
-
Solvatochromism: This phenomenon, the change in color of a solution with a change in solvent polarity, can be observed using UV-Vis spectroscopy.[11][12] As the 1H- and 2H-tautomers possess different electronic systems, their absorption maxima (λmax) will differ and will shift in response to the solvent environment, providing a direct probe of the equilibrium.[9][12]
Temperature Dependence
Temperature directly influences the position of the equilibrium.[13] According to thermodynamic principles, an increase in temperature will favor the formation of the higher-energy tautomer, provided the energy barrier for interconversion can be overcome.[8] Variable-temperature Nuclear Magnetic Resonance (VT-NMR) is the primary technique used to study these effects, as the signals for each tautomer can be monitored as the temperature is changed, allowing for the calculation of thermodynamic parameters like enthalpy (ΔH) and entropy (ΔS) of the tautomerization process.[13][14]
Substituent Effects
The electronic nature of substituents on either the pyrazole or the saturated carbocyclic ring can profoundly alter the relative stabilities of the tautomers.
-
Electron-Withdrawing Groups (EWGs): An EWG at the 3-position of the indazole ring can decrease the electron density at the N-2 position, potentially destabilizing the 2H-tautomer.
-
Electron-Donating Groups (EDGs): Conversely, an EDG might stabilize the 2H-tautomer.
-
Computational Evidence: Theoretical studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones demonstrated that the presence and position of a methyl group determined whether the 1H or 2H tautomer was more stable.[6][7] For the 3,6,6-trimethyl derivative, the 2H-tautomer was found to be experimentally more stable than the 1H-form by 0.5 kJ mol⁻¹ in DMSO-d₆ solution.[6]
The Scientist's Toolkit: Protocols for Tautomer Analysis
Accurate characterization and quantification of tautomeric mixtures are essential. NMR and UV-Vis spectroscopy are the cornerstones of this analysis.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and definitive method for studying tautomerism in solution.[15][17] The distinct electronic environments of the 1H- and 2H-isomers result in unique sets of chemical shifts, allowing for unambiguous identification and quantification.
Table 1: Characteristic Spectroscopic Data for Indazole Tautomers
| Feature | 1H-Tautomer | 2H-Tautomer | Rationale |
| ¹H NMR: N-H Signal | Typically broad, ~13.4 ppm | More shielded, <13 ppm | The N-H proton in the 1H-tautomer is more acidic and involved in intermolecular exchange.[15] |
| ¹³C NMR: C3 Chemical Shift | More shielded | More deshielded | The electronic structure difference between the benzenoid (1H) and quinoid-like (2H) systems affects carbon chemical shifts. |
| UV-Vis λmax | Typically shorter wavelength | Typically longer wavelength | The extended conjugation in the 2H-tautomer often leads to a bathochromic (red) shift.[18] |
Note: Specific chemical shifts for tetrahydroindazoles will vary based on substitution and solvent but will follow these general trends.
-
Sample Preparation: Accurately weigh ~5-10 mg of the tetrahydroindazole compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-precision NMR tube. The choice of solvent is critical as it can influence the equilibrium.[8]
-
Spectrometer Setup: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion). Ensure the sample is properly shimmed to achieve optimal resolution.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to encompass all expected signals (e.g., 0-15 ppm).
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate quantification.
-
Acquire a sufficient number of scans to obtain a high signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Carefully integrate well-resolved, non-overlapping proton signals that are unique to each tautomer. For example, integrate a specific proton on the carbocyclic ring that shows a distinct chemical shift for the 1H and 2H forms.
-
-
Calculation: Calculate the molar ratio by comparing the integral values of the signals corresponding to each tautomer.
-
% 1H-Tautomer = [Integral(1H) / (Integral(1H) + Integral(2H))] * 100
-
% 2H-Tautomer = [Integral(2H) / (Integral(1H) + Integral(2H))] * 100
-
Caption: Experimental workflow for NMR analysis of tautomeric equilibrium.
UV-Vis Spectroscopy
-
Stock Solution: Prepare a concentrated stock solution of the compound in a non-interfering solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a series of solutions in different solvents (e.g., hexane, chloroform, ethanol, water) by diluting a small aliquot of the stock solution. Ensure the final concentration is identical in each cuvette and provides an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Spectral Acquisition: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-500 nm).
-
Analysis: Compare the spectra. A shift in the wavelength of maximum absorbance (λmax) or a change in the shape of the absorption bands across the solvent series indicates a shift in the tautomeric equilibrium.[9] By identifying solvents where a single tautomer predominates, one can obtain the spectrum of the pure form and use this to deconvolve spectra of mixtures.[20]
Implications for Drug Discovery and Development
The tautomeric state of a 4,5,6,7-tetrahydro-1H-indazole derivative is not an academic curiosity; it is a critical determinant of its drug-like properties. The 1H- and 2H-tautomers are distinct chemical entities with different:
-
Molecular Shape and Polarity: Affecting how the molecule fits into a receptor's binding pocket.
-
Hydrogen Bonding Potential: The position of the N-H proton dictates whether the molecule can act as a hydrogen bond donor or acceptor at specific locations. This is crucial for target recognition and binding affinity.[16]
-
pKa and Lipophilicity (logP): Influencing solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Consequently, failing to control or characterize the tautomeric form of a lead compound can lead to inconsistent biological data and challenges in establishing clear structure-activity relationships (SAR). A compound synthesized and tested as what is assumed to be the 1H-tautomer may, in the physiological environment of an assay, exist predominantly as the 2H-tautomer, which is the true bioactive species.
Conclusion
The tautomerism of 4,5,6,7-tetrahydro-1H-indazole compounds is a complex interplay of structural, electronic, and environmental factors. For researchers in drug development, a thorough understanding and rigorous characterization of this equilibrium are non-negotiable. By employing the analytical strategies outlined in this guide, particularly high-resolution NMR spectroscopy, scientists can confidently elucidate the tautomeric state of their compounds. This knowledge enables the rational design of molecules with optimized properties, leading to the development of safer and more effective medicines.
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A Preliminary Pharmacological Profile of the Tetrahydroindazole Scaffold: A Technical Guide for Drug Discovery Professionals
Abstract The 4,5,6,7-tetrahydro-1H-indazole core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its versatile structure serves as a foundation for designing ligands with high affinity and specificity for a diverse array of biological targets. This technical guide provides a preliminary pharmacological profile of the tetrahydroindazole scaffold, synthesized from current scientific literature for researchers, scientists, and drug development professionals. We will explore its application in targeting major protein classes, including protein kinases (CDK2, ITK), metabolic enzymes (DHODH), and central nervous system receptors (Sigma-1 and Sigma-2). For each target class, we delve into the mechanism of action, present detailed protocols for preliminary in vitro evaluation, summarize key structure-activity relationship data, and provide workflows for foundational ADME/Tox profiling. This document is intended to serve as a practical and authoritative resource for project teams considering the tetrahydroindazole scaffold for their drug discovery campaigns.
Part 1: The Tetrahydroindazole Core - A Privileged Scaffold in Medicinal Chemistry
The tetrahydroindazole moiety is a bicyclic heterocyclic system that has garnered significant attention in drug discovery. Its status as a privileged scaffold stems from its three-dimensional structure and its capacity for chemical modification at multiple positions, allowing for the precise orientation of functional groups to interact with various biological targets.[1] This structural versatility has led to the development of potent and selective modulators for targets implicated in a wide range of diseases, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[2][3] The core itself provides a rigid framework, while substituents on the pyrazole and cyclohexene rings can be tailored to optimize potency, selectivity, and pharmacokinetic properties.
Part 2: Profiling Tetrahydroindazoles as Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology and immunology. The tetrahydroindazole scaffold has proven to be a highly effective core for developing ATP-competitive kinase inhibitors.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition
Expertise & Experience: Cyclin-dependent kinases (CDKs) are serine-threonine kinases that are fundamental regulators of the cell cycle.[1] The CDK2/cyclin A complex, for instance, is critical for the G1- to S-phase transition and DNA synthesis.[1] Dysregulation of its activity is a hallmark of many cancers, making it an attractive therapeutic target. Tetrahydroindazole-based compounds have been identified as potent inhibitors of CDK2, typically acting as Type I inhibitors that compete with ATP for binding in the enzyme's active site.[1] The key to this interaction is the ability of the indazole core to form critical hydrogen bonds with the "hinge" region of the kinase, a common mechanism for this class of inhibitors.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This protocol describes a common method for measuring the inhibitory activity of compounds against a CDK2/cyclin A complex.
-
Reagent Preparation:
-
Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.
-
Prepare a solution of recombinant CDK2/cyclin A enzyme in Assay Buffer.
-
Prepare a solution of ULight™-Histone H1 peptide substrate and ATP in Assay Buffer. The final ATP concentration should be at its Km value for the enzyme to ensure competitive binding can be accurately assessed.
-
Prepare a detection solution containing an anti-phospho-Histone H1 antibody labeled with Europium cryptate (Eu-Ab).
-
Prepare serial dilutions of the tetrahydroindazole test compounds in 100% DMSO, followed by a further dilution in Assay Buffer.
-
-
Assay Procedure:
-
Add 2 µL of the test compound solution to the wells of a low-volume 384-well plate.
-
Add 4 µL of the CDK2/cyclin A enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the Eu-Ab detection solution.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (ULight™).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Mandatory Visualization: CDK2 Inhibition Experimental Workflow
Caption: Workflow for an HTRF-based CDK2 inhibition assay.
Data Presentation: Representative CDK2 Inhibitory Activity
| Compound ID | Target Complex | Kᵢ (µM) | Reference |
| Hit Compound 3 | CDK2/cyclin A | 2.3 | [1] |
| Analogue 53 | CDK2/cyclin A | ~0.7 | [1][4] |
| Analogue 59 | CDK2/cyclin A | ~0.7 | [1][4] |
Note: Kᵢ values are approximated from reported improvements over the hit compound.
Interleukin-2 Inducible T-cell Kinase (ITK) Inhibition
Expertise & Experience: ITK is a member of the Tec family of tyrosine kinases and a crucial component of the T-cell receptor (TCR) signaling pathway.[5][6] Its inhibition is a promising strategy for treating inflammatory and autoimmune disorders like asthma.[5] Structure-guided design has been instrumental in evolving tetrahydroindazole-based ITK inhibitors, leveraging X-ray crystallography to improve potency and selectivity by targeting specific pockets within the kinase domain.[5]
Part 3: Targeting Metabolic Pathways: DHODH Inhibition
Expertise & Experience: Human dihydroorotate dehydrogenase (DHODH) is the fourth enzyme in the de novo pyrimidine synthesis pathway, a critical process for rapidly proliferating cells, such as cancer cells.[7][8] Unlike normal cells, which can utilize salvage pathways, many cancer cells are highly dependent on de novo synthesis, making DHODH an attractive therapeutic target.[7] Tetrahydroindazoles have been identified as a novel class of potent DHODH inhibitors.[7][9] Inhibition of DHODH leads to a depletion of pyrimidine pools, which in turn can induce a p53-dependent cell cycle arrest and apoptosis.[7][8] A key validation experiment for on-target activity is the "uridine rescue," where the cytotoxic effects of the inhibitor are reversed by supplementing the cell culture medium with uridine, bypassing the need for the de novo pathway.[7][9]
Experimental Protocol: DHODH Enzymatic Inhibition Assay (Colorimetric)
This protocol measures the reduction of a dye, which is coupled to the oxidation of dihydroorotate by DHODH.
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.
-
Substrate Solution: Prepare a solution of Dihydroorotate (DHO) in water.
-
Electron Acceptor Solution: Prepare a solution of 2,6-dichlorophenolindophenol (DCIP) and Coenzyme Q₁₀ in ethanol.
-
Enzyme Solution: Prepare a solution of recombinant human DHODH in Assay Buffer.
-
Prepare serial dilutions of tetrahydroindazole test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add Assay Buffer, test compound, DHO substrate, and the DCIP/CoQ₁₀ solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the DHODH enzyme solution to all wells.
-
Immediately place the plate in a spectrophotometer capable of kinetic reads.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 600 nm (the wavelength for oxidized DCIP) every minute for 30-60 minutes.
-
Calculate the reaction velocity (Vmax) for each concentration from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition (relative to a DMSO control) against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.[7]
-
Mandatory Visualization: DHODH Inhibition and Cellular Validation Pathway
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A Senior Application Scientist's Guide to the In Vitro Screening of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with activities spanning oncology, inflammation, and neuroscience.[1][2] The specific derivative, 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (herein referred to as "the compound"), represents a promising starting point for drug discovery. Its structural motifs are present in molecules targeting critical disease pathways, such as apoptosis regulators (MCL-1/BCL-2) and ion channels.[3][4] This guide provides a comprehensive, field-proven framework for the systematic in vitro screening of this compound. Moving beyond a simple list of protocols, this document elucidates the causal logic behind the experimental choices, establishing a self-validating screening cascade designed to thoroughly characterize the compound's biological activity, mechanism of action, and potential liabilities. We will proceed from foundational physicochemical profiling through broad-based primary screening, hit confirmation, mechanistic deconvolution, and early safety assessment.
Part 1: Foundational Characterization & Pre-Screening Preparation
Before any biological screening, a robust understanding of the compound's fundamental chemical properties is paramount. This initial characterization ensures data integrity and reproducibility throughout the screening cascade by preventing artifacts arising from poor solubility, instability, or improper handling.
Physicochemical Profiling
The first step is to assess the compound's solubility and stability in aqueous buffers commonly used for in vitro assays.[5] Poor solubility is a leading cause of misleading results in high-throughput screening.
Protocol: Kinetic Solubility Assessment
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.
-
Buffer Addition: Add phosphate-buffered saline (PBS), pH 7.4, to each well, achieving a final DMSO concentration of 1-2%.
-
Incubation & Measurement: Incubate at room temperature for 1-2 hours. Measure turbidity using a nephelometer or absorbance at ~620 nm. The highest concentration that does not produce a precipitate is the kinetic solubility limit.
Protocol: Chemical Stability Assessment
-
Incubation: Incubate the compound (e.g., at 10 µM) in PBS (pH 7.4) and assay-specific buffers at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Quench the reaction with an equal volume of acetonitrile. Analyze the concentration of the parent compound at each time point using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: A stable compound will show minimal degradation (<10-15%) over the 24-hour period.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[6] |
| Molecular Weight | 166.18 g/mol | PubChem[6] |
| IUPAC Name | This compound | PubChem[6] |
| Kinetic Solubility | To be determined experimentally | N/A |
| Chemical Stability | To be determined experimentally | N/A |
Part 2: The Screening Cascade: A Phased Approach
A tiered or phased screening approach, known as a screening cascade, is the most efficient method to profile a new chemical entity.[7] It prioritizes resources by using broad, high-throughput assays initially, followed by more complex, lower-throughput assays to confirm and characterize promising "hits."
Caption: The In Vitro Screening Cascade Workflow.
Phase I: Primary High-Throughput Screening (HTS)
Given the privileged nature of the indazole scaffold, the compound will be screened against large, diverse panels of biological targets to identify initial activities. The goal is not to determine potency, but to identify statistically significant activity at a single high concentration (typically 10 µM).
-
Kinase Panel: Utilize a comprehensive binding assay panel, such as the KINOMEscan™ platform, which covers over 480 kinases.[8] A binding assay is preferred for primary screening as it is independent of ATP concentration and can identify both active-site and allosteric inhibitors.[9]
-
GPCR Panel: Screen against a panel of representative G-protein coupled receptors (GPCRs) covering the main signaling families (Gs, Gi, Gq). Functional assays measuring second messengers (e.g., cAMP for Gs/Gi, calcium flux for Gq) are ideal for identifying both agonists and antagonists.[10]
-
Ion Channel Panel: Given literature reports linking related compounds to ORAI channels, a panel of key ion channels should be included.[3]
Phase II: Hit Confirmation and Potency Determination
Any target where the compound shows significant activity (e.g., >50% inhibition or activation) in the primary screen is considered a "hit." The next step is to confirm this activity and determine potency by generating a dose-response curve.[11]
Caption: Workflow for Hit Confirmation and Potency Determination.
Protocol: IC50/EC50 Determination
-
Compound Plating: Prepare a 96- or 384-well plate with the compound serially diluted, typically in 10-point, 3-fold dilutions starting from 100 µM. Include vehicle-only (e.g., DMSO) and no-inhibitor controls.[12]
-
Reagent Addition: Add the specific assay components (e.g., kinase, substrate, ATP for a biochemical assay; or cells for a cell-based assay).
-
Incubation: Incubate the plate for the predetermined time under appropriate conditions (e.g., 1 hour at 37°C).
-
Signal Detection: Add the detection reagent and measure the signal (e.g., luminescence, fluorescence) on a compatible plate reader.
-
Data Analysis: Normalize the data to controls (% inhibition or % activation). Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation using graphing software to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[13]
Part 3: Mechanism of Action (MoA) & Selectivity Profiling
Once potent, confirmed hits are identified, the focus shifts to understanding how the compound exerts its effect.
MoA Studies for Kinase Hits
If the compound is identified as a kinase inhibitor, it is crucial to confirm functional inhibition and determine its mechanism.
Protocol: Orthogonal Biochemical Kinase Activity Assay
-
Assay Principle: Use a different assay format from the primary screen. For example, if the primary screen was a binding assay, use a functional activity assay like a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™) or a gold-standard radiometric assay that measures the incorporation of ³²P-ATP into a substrate.[9][14]
-
Execution: Perform a dose-response experiment as described in section 2.2 using the functional assay format.
-
Causality: A potent IC50 in the functional assay confirms that the compound inhibits the catalytic activity of the kinase, not just binding to it.
Protocol: Cellular Target Engagement Assay (NanoBRET™)
-
Assay Principle: This assay measures the compound's ability to bind to its target kinase within intact, living cells.[15] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged kinase and a fluorescently labeled tracer that binds to the same site.
-
Cell Preparation: Use cells engineered to express the NanoLuc®-kinase fusion protein.
-
Experiment: Treat cells with varying concentrations of the compound, then add the fluorescent tracer.
-
Detection: Measure the BRET signal. A potent compound will displace the tracer, leading to a loss of BRET signal.
-
Causality: This provides direct evidence of target engagement in a physiologically relevant environment, bridging the gap between biochemical activity and cellular function.[15]
Part 4: Early Safety & Liability Assessment
Early assessment of a compound's potential liabilities can save significant resources by flagging problematic compounds before they advance.[16] This process is often called "de-risking."
In Vitro Metabolism (Metabolic Stability)
This assay provides an early indication of how quickly the compound might be cleared from the body.[17] Protocol: Liver Microsomal Stability Assay
-
System: Use pooled human liver microsomes, which contain a rich complement of Phase I metabolic enzymes like Cytochrome P450s (CYPs).[17]
-
Reaction Mixture: Incubate the compound (typically 1 µM) with liver microsomes and the essential cofactor NADPH to initiate the metabolic reactions.
-
Time Course: Collect and quench aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS.
-
Data Output: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16]
Table 2: Sample Data Consolidation for a Hit Compound
| Assay Type | Target/System | Endpoint | Result |
|---|---|---|---|
| Potency | Kinase X | Biochemical IC50 | 75 nM |
| Cellular Engagement | Kinase X | NanoBRET™ IC50 | 250 nM |
| Selectivity | Kinase Y | Biochemical IC50 | >10,000 nM |
| Metabolic Stability | Human Liver Microsomes | In Vitro t½ | 45 min |
| Cytotoxicity | HepG2 Cells | CC50 | >50 µM |
In Vitro Cytotoxicity
This assay assesses the compound's general toxicity to cells. Protocol: Cellular Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating: Seed a relevant cell line (e.g., HepG2 human liver cells for general hepatotoxicity assessment) in a 96-well plate and allow them to adhere overnight.[18]
-
Compound Treatment: Treat the cells with a dose-response of the compound for a prolonged period (e.g., 48 or 72 hours).[12]
-
Lysis & Signal Generation: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Measurement: Read luminescence on a plate reader.
-
Data Output: Calculate the CC50 (half-maximal cytotoxic concentration). A high CC50 relative to the on-target potency (a large therapeutic window) is desirable.
Part 5: Troubleshooting and Data Validation
No screening effort is without its challenges. Rigorous data validation and a systematic approach to troubleshooting are essential for success.[19]
Table 3: Common In Vitro Screening Issues and Solutions
| Issue | Potential Cause(s) | Recommended Action(s) |
|---|---|---|
| High Well-to-Well Variability | Inconsistent cell seeding; Pipetting errors; Edge effects in plates.[12][20] | Verify cell counting method; Use calibrated pipettes with proper technique; Avoid using the outer wells of the plate or fill them with buffer. |
| Poor Assay Window (Low Z'-factor) | Suboptimal reagent concentrations (enzyme, substrate, ATP); Low signal-to-background ratio. | Optimize assay conditions using a matrix titration of key reagents; Choose a more sensitive detection technology.[21] |
| Hit Not Confirmed in Dose-Response | False positive from primary screen (e.g., compound autofluorescence, aggregation); Compound instability or insolubility at high concentrations. | Check for compound interference with the assay signal in the absence of the target; Re-run dose-response starting at the solubility limit. |
| Biochemical Potency Doesn't Translate to Cells | Poor cell permeability; Compound is subject to cellular efflux; Target is not critical for the measured cellular endpoint.[15] | Perform cellular target engagement assay (e.g., NanoBRET); Assess cell permeability (e.g., PAMPA assay); Choose a more proximal cell-based assay (e.g., substrate phosphorylation). |
Conclusion
This technical guide outlines a robust, multi-phased strategy for the comprehensive in vitro screening of this compound. By systematically integrating physicochemical analysis, broad-based screening, hit validation, mechanistic studies, and early safety profiling, researchers can efficiently and accurately characterize the compound's biological potential. This structured approach, grounded in scientific causality, ensures that decisions to advance a compound toward lead optimization are based on a holistic and reliable dataset, maximizing the probability of success in the complex journey of drug discovery.
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The Tetrahydroindazole Scaffold: A Privileged Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to interact with a wide array of biological targets, earning them the designation of "privileged structures."[1] The tetrahydroindazole scaffold has emerged as a prominent member of this class, serving as a versatile and fruitful starting point for the design of novel therapeutics.[2] Its rigid, bicyclic core provides a well-defined three-dimensional geometry for the precise orientation of substituents, enabling tailored interactions with the binding sites of diverse proteins. This inherent structural advantage has led to the development of tetrahydroindazole-based compounds with potent and selective activities against a range of targets implicated in cancer, inflammatory disorders, and central nervous system (CNS) diseases.[3][4] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic applications of novel tetrahydroindazole scaffolds, intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage this remarkable chemical entity.
Core Synthetic Strategies: Building the Tetrahydroindazole Framework
The construction of the tetrahydroindazole core typically relies on the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a hydrazine derivative. This versatile approach allows for the introduction of diversity at multiple points of the scaffold.
A prevalent and efficient method involves the reaction of a substituted cyclohexane-1,3-dione with a desired hydrazine. This straightforward cyclization reaction provides a direct route to the tetrahydroindazolone core, which can be further modified. For instance, 2-acyl-5,5-dimethylcyclohexane-1,3-diones can be reacted with various arylhydrazines to yield 3-alkyl-1-aryl-6,7-dihydro-6,6-dimethylindazol-4(5H)-ones.[5] Microwave-assisted synthesis has been shown to accelerate these reactions, offering improved yields and shorter reaction times, aligning with the principles of green chemistry.[6]
A common synthetic pathway is outlined below:
Caption: Generalized synthetic workflow for tetrahydroindazole derivatives.
This modularity allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds.[7] By varying the substituents on both the cyclohexanedione and hydrazine starting materials, chemists can fine-tune the steric and electronic properties of the final molecule to achieve desired potency, selectivity, and pharmacokinetic profiles.
Therapeutic Targets and Mechanisms of Action
The privileged nature of the tetrahydroindazole scaffold is evident in the diverse range of protein families it can target. Below, we explore some of the most significant therapeutic targets and the mechanisms by which tetrahydroindazole-based compounds exert their effects.
Cyclin-Dependent Kinase 2 (CDK2): Halting Uncontrolled Cell Proliferation
Biological Role and Signaling Pathway: Cyclin-Dependent Kinase 2 (CDK2) is a serine/threonine kinase that plays a crucial role in regulating the cell cycle, particularly the transitions from G1 to S phase and progression through S phase.[8] CDK2 forms active complexes with cyclin E and cyclin A. The cyclin E/CDK2 complex is essential for initiating DNA replication, while the cyclin A/CDK2 complex is required for the continuation of DNA synthesis and the transition into G2 phase.[9][10] Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.
Caption: CDK2 signaling in the G1/S phase transition.
Mechanism of Inhibition: Tetrahydroindazole-based inhibitors are typically ATP-competitive, binding to the kinase domain of CDK2 and preventing the phosphorylation of its substrates.[11] High-throughput screening has identified tetrahydroindazole compounds that inhibit CDK2/cyclin A with Ki values in the low micromolar range.[11] Subsequent medicinal chemistry efforts have led to analogues with improved potency and selectivity.[12] Computational modeling suggests that these inhibitors can bind at the CDK2/cyclin interface, offering a potential avenue for achieving selectivity over other kinases.[11][12]
Quantitative Data Summary:
| Compound ID | Target | Activity (Ki, µM) | Reference |
| Hit Compound 3 | CDK2/cyclin A | 2.3 | [11] |
| Analogue 53 | CDK2/cyclin A1 | ~0.2-1.0 | [12] |
| Analogue 59 | CDK2/cyclin E | ~0.2-1.0 | [12] |
Interleukin-2 Inducible T-cell Kinase (ITK): Modulating T-Cell Signaling
Biological Role and Signaling Pathway: ITK is a member of the Tec family of non-receptor tyrosine kinases and a critical component of the T-cell receptor (TCR) signaling cascade.[13] Upon TCR activation, ITK is recruited to the cell membrane where it phosphorylates and activates phospholipase C-γ1 (PLC-γ1).[14] This leads to the generation of second messengers that trigger downstream pathways, resulting in T-cell activation, proliferation, and cytokine production.[15][16] As such, ITK is an attractive target for treating inflammatory and autoimmune diseases like asthma.[17]
Caption: Simplified T-cell receptor (TCR) signaling via ITK.
Mechanism of Inhibition: Structure-guided drug design, utilizing X-ray crystallography, has enabled the development of potent and selective tetrahydroindazole-based ITK inhibitors.[13][17] These compounds occupy the ATP-binding pocket of the kinase. Optimization efforts have focused on improving potency, selectivity against other kinases, and pharmaceutical properties such as solubility and metabolic stability, culminating in preclinical candidates with good ADME profiles.[17][18]
Quantitative Data Summary:
| Compound ID | Target | Activity (IC50, nM) | Selectivity | Reference |
| GNE-9822 | ITK | < 10 | High vs other kinases | [13][17] |
| Second-Gen Analogs | ITK | Improved Potency | Reduced off-target effects | [18] |
Dihydroorotate Dehydrogenase (DHODH): Targeting Pyrimidine Biosynthesis
Biological Role and Signaling Pathway: Human dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate.[19] This pathway is essential for the production of pyrimidine nucleotides (UTP, CTP, TTP), which are fundamental building blocks for DNA, RNA, and glycoprotein synthesis.[19] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive target for cancer and autoimmune diseases.[15]
Caption: The role of DHODH in de novo pyrimidine synthesis.
Mechanism of Inhibition: Tetrahydroindazole derivatives have been identified as a novel class of potent human DHODH inhibitors.[15] These compounds have been shown to inhibit DHODH enzymatic activity, leading to reduced cancer cell growth and viability.[15][19] The mechanism of action is specific to the de novo pyrimidine synthesis pathway, as the cytotoxic effects can be rescued by supplementing cells with exogenous uridine.[15][19] SAR studies have guided the optimization of these inhibitors, improving their potency, metabolic stability, and solubility, leading to the identification of candidates for preclinical studies.[15]
Quantitative Data Summary:
| Compound ID | Target | Activity (IC50, nM) | Cell Growth Inhibition (ARN8 cells) | Reference |
| (R)-HZ00 | DHODH | ~50-100 | Active | [15] |
| Compound 30 | DHODH | 15 | More potent than (R)-HZ00 | |
| Compound 51 | DHODH | Potent | Favorable preclinical profile | [19] |
Sigma (σ) Receptors: Modulating CNS and Cancer Pathways
Biological Role and Signaling Pathway: Sigma receptors (σ1 and σ2) are unique, non-opioid intracellular proteins primarily located at the endoplasmic reticulum (ER). The σ1 receptor functions as a molecular chaperone, modulating a variety of signaling pathways, including intracellular calcium signaling, ion channel function, and the ER stress response. The σ2 receptor, now identified as TMEM97, is implicated in cellular cholesterol homeostasis and is overexpressed in many types of tumors. Both receptors are targets for CNS disorders (e.g., Alzheimer's disease, pain) and cancer.[3][14]
Caption: Overview of sigma receptor functions modulated by ligands.
Mechanism of Modulation: Medicinal chemistry campaigns have successfully developed tetrahydroindazole-based ligands that are highly potent and selective for either the σ1 or σ2 receptor. SAR data has been used to generate pharmacophore models that guide the design of new ligands with improved affinity and selectivity.[14] These selective probes are invaluable tools for dissecting the distinct biological roles of the two receptor subtypes and serve as promising leads for therapeutic development.
Quantitative Data Summary:
| Compound ID | Target | Activity (Ki, nM) | Selectivity | Reference |
| Compound 7t | σ2 | High Potency | Selective over σ1 | |
| Compound 7aa | σ1 | Potent | No activity at σ2 | |
| Compound 7d | σ2 | Potent | Selective over σ1 |
Intellectual Property Landscape
The therapeutic potential of tetrahydroindazole derivatives is reflected in a growing number of patent applications. These filings protect novel compositions of matter, methods of synthesis, and their use in treating various diseases. A review of the patent landscape indicates significant activity in the following areas:
-
DHODH Inhibitors: Patents have been filed for tetrahydroindazole compounds for use in the treatment of cancer and viral infections, citing their activity as DHODH inhibitors.[11] For example, patent WO2017077280A1 describes tetrahydroindazoles for these applications.
-
Kinase Inhibitors: Numerous patents protect tetrahydroindazole derivatives as inhibitors of various kinases for cancer therapy. This includes inhibitors for Janus Kinase 2 (JAK2), ERK, and PKMYT1.[17][18]
-
Sigma Receptor Ligands: The development of tetrahydroindazole-based sigma receptor ligands for CNS disorders and other conditions is also an active area of patenting.[17]
-
General Scaffolds: Broader patents cover tetrahydroindolone and tetrahydroindazolone derivatives for a range of therapeutic uses, including as antitumor agents.[13][14]
This active patenting landscape underscores the commercial interest and perceived value of the tetrahydroindazole scaffold in drug development. Researchers and companies entering this space should conduct thorough freedom-to-operate analyses.
Key Experimental Protocols
The following protocols are foundational for the characterization of novel tetrahydroindazole-based compounds.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for measuring the inhibitory activity of a compound against a specific protein kinase by quantifying the amount of ADP produced.[4]
Materials:
-
Kinase of interest and its specific substrate peptide
-
ATP
-
Test compound (e.g., tetrahydroindazole derivative)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution (at an empirically determined optimal concentration) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]
Sigma Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for σ1 or σ2 receptors using a radiolabeled ligand.
Materials:
-
Membrane preparation from cells or tissues expressing sigma receptors
-
Radioligand: [³H]-(+)-pentazocine (for σ1) or [³H]-DTG (for σ2, with (+)-pentazocine to mask σ1 sites)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl)
-
Unlabeled test compound
-
Non-specific binding control (e.g., Haloperidol)
-
Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 50-120 µg protein), a fixed concentration of radioligand (near its Kd), and varying concentrations of the unlabeled test compound in assay buffer.
-
For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled ligand like haloperidol.
-
Incubate the plate at the appropriate temperature and duration to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Determine the IC50 value from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation.
Sulforhodamine B (SRB) Cell Viability Assay
This protocol provides a method for assessing the cytotoxicity of a compound based on the measurement of total cellular protein content.[13]
Materials:
-
Adherent cell line of interest in culture medium
-
Test compound
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include untreated and vehicle controls. Incubate for the desired exposure time (e.g., 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates four to five times with 1% acetic acid to remove the TCA and unbound components. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Allow the plates to air-dry. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place on an orbital shaker for 10 minutes.
-
Absorbance Measurement: Measure the optical density (OD) at approximately 515-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition).[17]
Conclusion and Future Perspectives
The tetrahydroindazole scaffold has firmly established its credentials as a privileged structure in drug discovery. Its synthetic tractability and ability to be tailored for high-affinity interactions with a multitude of therapeutically relevant targets provide a robust foundation for the development of next-generation medicines. The successful application of this scaffold in developing inhibitors for kinases, DHODH, and ligands for sigma receptors highlights its broad utility.
References
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- Friedman, M., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(9), 3982-3998. [Link]
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- ResearchGate. (2025).
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- Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]
- Matsumoto, R. R., et al. (2002). Characterization of pulmonary sigma receptors by radioligand binding. Journal of Pharmacological and Toxicological Methods, 48(2), 115-124. [Link]
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A Comprehensive Technical Guide to 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its saturated carbocyclic ring fused to a pyrazole core offers a unique three-dimensional structure that is valuable for probing protein-ligand interactions. This guide provides a detailed overview of its core chemical properties, a validated synthesis protocol, comprehensive characterization data, and a discussion of its applications. The information herein is intended to serve as a foundational resource for researchers utilizing this scaffold in the design and synthesis of novel therapeutic agents.
Core Chemical Identity
The fundamental properties of this compound are summarized below. Accurate identification and understanding of these parameters are critical for all experimental work, from reaction stoichiometry to analytical characterization.
| Identifier | Value | Source(s) |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3][4] |
| Molecular Weight | 166.18 g/mol | [1][2][3] |
| Monoisotopic Mass | 166.074227566 Da | [2][4] |
| IUPAC Name | This compound | [2] |
| CAS Number | 6076-13-7 | [1][2] |
| Canonical SMILES | C1CCC2=C(C1)C(=NN2)C(=O)O | [2][4] |
| InChIKey | LWXNHFZBFJMHGU-UHFFFAOYSA-N | [2][4] |
Synthesis and Purification Protocol
The synthesis of indazole derivatives is a well-established field in organic chemistry.[5][6] The most common and reliable route to this compound involves a condensation reaction between a β-ketoester and hydrazine, followed by hydrolysis.
Synthesis Workflow
The following diagram outlines the general two-step synthetic pathway. The initial step forms the ethyl ester intermediate, which is then hydrolyzed to yield the final carboxylic acid product. This approach is favored for its high yields and straightforward purification.
Caption: Synthetic pathway for this compound.
Step-by-Step Methodology
Step 1: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
-
To a solution of ethyl 2-oxocyclohexanecarboxylate (1.0 eq) in absolute ethanol (approx. 0.5 M), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Causality: Ethanol is an excellent solvent for both reactants and the hydrazine salt, facilitating a homogenous reaction. The slight excess of hydrazine ensures complete consumption of the starting ketoester.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and reduce the solvent volume in vacuo.
-
Pour the residue into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ethyl ester, which can be used in the next step without further purification.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ethyl ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide (1:1 v/v).
-
Heat the mixture to reflux for 2-3 hours. Saponification progress can be monitored by TLC.
-
Causality: The basic hydrolysis (saponification) cleaves the ester bond to form the sodium carboxylate salt, which is soluble in the aqueous-alcoholic mixture.
-
After cooling to room temperature, remove the ethanol in vacuo.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~2-3 by the slow addition of 2M hydrochloric acid. The product will precipitate as a white or off-white solid.
-
Self-Validation: The precipitation of the product upon acidification is a key validation point, as the carboxylic acid is poorly soluble in acidic aqueous media, while the carboxylate salt is soluble.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product.
Spectroscopic and Analytical Characterization
Authenticating the structure and purity of the final compound is paramount. Below are the expected analytical data points. Commercial suppliers may provide lot-specific data via a Certificate of Analysis.[7]
| Analysis Type | Expected Data |
| ¹H NMR | Peaks corresponding to the aliphatic protons of the cyclohexene ring (typically broad multiplets in the 1.7-2.7 ppm range) and a broad singlet for the N-H and O-H protons (concentration dependent, >10 ppm). |
| ¹³C NMR | Resonances for the four distinct aliphatic carbons, the quaternary carbons of the pyrazole ring, and a characteristic downfield signal for the carboxylic acid carbon (>160 ppm). |
| Mass Spec (ESI-) | Expected [M-H]⁻ ion at m/z 165.07. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 167.08.[4] |
| Purity (HPLC) | Typically ≥95-97% for commercially available or properly synthesized batches.[3] |
Applications in Research and Drug Development
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a privileged structure in medicinal chemistry. Its derivatives are explored for a wide range of biological activities. The carboxylic acid moiety at the 3-position serves as a versatile chemical handle for further modification, such as amide bond formation, to generate compound libraries for screening.[5]
-
Lead Compound Development: The parent compound and its analogs are being investigated as lead compounds in various drug discovery programs.[8]
-
Enzyme Interaction Studies: Its rigid, three-dimensional structure makes it an excellent fragment for studying interactions within enzyme active sites and for use in fragment-based drug design (FBDD).[8]
-
Intermediate for Complex Synthesis: It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value, including anti-inflammatory and anti-tumor agents.[5][6][8]
Safety and Handling
As with any research chemical, this compound should be handled with appropriate care in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place, protected from light.[3]
This compound is intended for research use only and is not for diagnostic or therapeutic use.[1]
References
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Unlocking New Therapeutic Frontiers: A Technical Guide to Tetrahydroindazole Compounds and Their Molecular Targets
Introduction: The Tetrahydroindazole Scaffold - A Privileged Structure in Drug Discovery
The tetrahydroindazole core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a "privileged structure," capable of interacting with a diverse range of biological targets with high affinity and specificity. This guide provides an in-depth exploration of the most promising therapeutic targets for tetrahydroindazole-based compounds, offering a technical resource for researchers and drug development professionals. We will delve into the mechanistic rationale behind targeting specific proteins, present comparative data for lead compounds, and provide detailed experimental protocols for target validation.
I. Cyclin-Dependent Kinases (CDKs): Halting the Engine of Cancer Proliferation
Cyclin-dependent kinases are a family of serine/threonine kinases that act as central regulators of the cell cycle. Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Tetrahydroindazole derivatives have emerged as potent inhibitors of CDKs, particularly CDK2.
Mechanism of Action and Therapeutic Rationale
The CDK2/cyclin A and CDK2/cyclin E complexes are crucial for the G1 to S phase transition and the initiation of DNA synthesis.[1] Inhibition of CDK2 by tetrahydroindazole compounds typically occurs through competitive binding at the ATP pocket, preventing the phosphorylation of key substrates like the retinoblastoma protein (Rb). This leads to cell cycle arrest and, ultimately, apoptosis in cancer cells. Some tetrahydroindazole analogues have also been investigated for their potential as allosteric inhibitors, binding to sites other than the ATP pocket, which could offer a higher degree of selectivity.[2]
Comparative Potency of Tetrahydroindazole-Based CDK2 Inhibitors
The following table summarizes the inhibitory activity of representative tetrahydroindazole compounds against CDK2/cyclin complexes. This data highlights the structure-activity relationships that govern potency.
| Compound ID | Modification | Target | Assay Type | IC50 / Ki | Reference |
| Compound 3 | Parent Scaffold | CDK2/cyclin A | Kinase Assay | Ki: 2.3 µM | [2] |
| Analogue 53 | C7 Modification | CDK2/cyclin A | Kinase Assay | IC50: < 1 µM | [2] |
| Analogue 59 | C7 Modification | CDK2/cyclin A | Kinase Assay | IC50: < 1 µM | [2] |
| Compound 51 | Diaminothiazole derivative | CDK2 | Kinase Assay | IC50: 0.27-6.9 µM (in various cancer cell lines) | [3] |
Experimental Protocol: In Vitro CDK2/Cyclin A Kinase Assay
This protocol outlines a standard method for assessing the inhibitory potential of tetrahydroindazole compounds against the CDK2/cyclin A complex.
1. Reagents and Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Histone H1 or a synthetic peptide)
-
Test compound (tetrahydroindazole derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of CDK2/Cyclin A2 enzyme solution (e.g., 1.6 ng per well) to each well.
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the substrate to each well.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction and detect the generated ADP using the ADP-Glo™ system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
CDK2 Signaling Pathway in Cell Cycle Progression
Caption: Tetrahydroindazole ligands can modulate TMEM97, impacting cholesterol transport.
III. Interleukin-2 Inducible T-cell Kinase (ITK): A Key Node in T-Cell Signaling
ITK is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in T-cell receptor (TCR) signaling. [4][5]Its involvement in the activation and differentiation of T-cells makes it a compelling target for autoimmune and inflammatory diseases, such as asthma and rheumatoid arthritis. Tetrahydroindazole-based compounds have been developed as potent and selective ITK inhibitors. [4][5]
Mechanism of Action and Therapeutic Rationale
Upon TCR engagement, ITK is activated and subsequently phosphorylates and activates phospholipase C-gamma 1 (PLCγ1). This leads to the generation of second messengers that trigger downstream signaling cascades, resulting in T-cell activation, proliferation, and cytokine production. By inhibiting ITK, tetrahydroindazole compounds can dampen the T-cell response, thereby ameliorating the inflammatory process.
Comparative Potency of Tetrahydroindazole-Based ITK Inhibitors
The following table provides a summary of the potency of selected tetrahydroindazole inhibitors of ITK.
| Compound ID | Target | Assay Type | IC50 | Reference |
| GNE-9822 | ITK | Kinase Assay | Potent and Selective | [4] |
| Series Analogue | ITK | Kinase Assay | Improved Potency | [1][6] |
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) ITK Kinase Assay
This HTRF assay is a robust method for high-throughput screening of ITK inhibitors.
1. Reagents and Materials:
-
Recombinant human ITK enzyme
-
HTRF Kinase Buffer
-
ATP
-
Biotinylated peptide substrate (e.g., ULight™-JAK-1 (Tyr1023) peptide)
-
Europium-labeled anti-phosphotyrosine antibody (e.g., Eu³⁺-Cryptate labeled anti-phosphotyrosine)
-
Streptavidin-XL665
-
HTRF Detection Buffer
-
Test compound (tetrahydroindazole derivative)
-
Low-volume 384-well plates
2. Procedure:
-
Add 2 µL of the test compound in assay buffer to the wells of a 384-well plate.
-
Add 2 µL of the ITK enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the biotinylated substrate.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 4 µL of HTRF Detection Buffer containing the Europium-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the percent inhibition and IC50 values.
ITK in T-Cell Receptor Signaling
Caption: Tetrahydroindazole-mediated ITK inhibition blocks downstream T-cell activation signals.
IV. Dihydroorotate Dehydrogenase (DHODH): Starving Proliferating Cells of Pyrimidines
Human dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes a key step in the de novo pyrimidine synthesis pathway. This pathway is essential for the production of nucleotides required for DNA and RNA synthesis. [7]Consequently, DHODH is a validated target for diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders. [7]
Mechanism of Action and Therapeutic Rationale
Rapidly dividing cells, including cancer cells and activated lymphocytes, have a high demand for pyrimidines and are particularly reliant on the de novo synthesis pathway. By inhibiting DHODH, tetrahydroindazole compounds deplete the intracellular pool of pyrimidines, leading to S-phase cell cycle arrest and apoptosis. [8]Normal cells are less affected as they can utilize the pyrimidine salvage pathway, providing a therapeutic window.
Comparative Potency of Tetrahydroindazole-Based DHODH Inhibitors
The following table summarizes the inhibitory activity of several tetrahydroindazole analogues against human DHODH.
| Compound ID | Target | Assay Type | IC50 | Reference |
| (R)-HZ00 | DHODH | Enzymatic Assay | Potent Inhibitor | [8] |
| (R)-HZ05 | DHODH | Enzymatic Assay | Potent Inhibitor | [8] |
| Compound 51 | DHODH | Enzymatic Assay | Highly Potent (<20 nM) | [7] |
| ASLAN003 | DHODH | Enzymatic Assay | 35 nM | [9] |
Experimental Protocol: DHODH Enzymatic Assay (DCIP Reduction)
This spectrophotometric assay measures the activity of DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).
1. Reagents and Materials:
-
Recombinant human DHODH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)
-
L-Dihydroorotic acid (DHO), the substrate
-
Coenzyme Q10 (CoQ10), electron acceptor
-
2,6-dichloroindophenol (DCIP)
-
Test compound (tetrahydroindazole derivative) in DMSO
-
96-well microplate
-
Microplate spectrophotometer
2. Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the diluted compound or DMSO (control).
-
Add 178 µL of the DHODH enzyme solution containing CoQ10 and DCIP to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the DHO substrate solution.
-
Immediately measure the decrease in absorbance at 600-650 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of decrease corresponds to the rate of DCIP reduction.
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percent inhibition and calculate the IC50 value for the test compound.
The De Novo Pyrimidine Synthesis Pathway and DHODH Inhibition
Caption: Tetrahydroindazoles inhibit DHODH, blocking a critical step in pyrimidine synthesis.
V. Emerging Targets and Future Directions
The versatility of the tetrahydroindazole scaffold suggests its potential to modulate other therapeutically relevant targets. While less established than the aforementioned targets, preliminary research and the broader activities of indazole-based compounds point towards several exciting areas for future investigation:
-
Janus Kinases (JAKs): As key mediators of cytokine signaling, JAKs are validated targets for inflammatory and autoimmune diseases. [10][11]The structural similarities between the ATP-binding sites of JAKs and other kinases suggest that tetrahydroindazole libraries could yield novel JAK inhibitors.
-
Phosphodiesterases (PDEs): PDEs are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial second messengers. PDE inhibitors have therapeutic applications in inflammatory, cardiovascular, and neurological disorders. [12][13][14]The tetrahydroindazole scaffold could be adapted to target specific PDE isoforms.
-
Epigenetic Modifiers: Enzymes that regulate epigenetic modifications, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), are increasingly recognized as important cancer targets. [15][16][17][18]The development of tetrahydroindazole-based compounds that can modulate these enzymes represents a promising avenue for novel cancer therapies.
-
Neurodegenerative Disease Targets: The neuroprotective effects observed with some sigma receptor ligands, coupled with the diverse biological activities of indazole-related compounds, suggest that tetrahydroindazoles could be explored for their potential to target proteins implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. [19][20][21][22][23]
Conclusion
Tetrahydroindazole-based compounds have demonstrated significant therapeutic potential by effectively modulating a range of key biological targets. Their proven success as inhibitors of CDKs, sigma receptors, ITK, and DHODH underscores the value of this privileged scaffold in drug discovery. The continued exploration of this chemical space, guided by a deep understanding of target biology and structure-based design, promises to deliver a new generation of innovative therapeutics for a wide spectrum of human diseases.
References
- Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo.
- Tetrahydroindazole inhibitors of CDK2/cyclin complexes.
- Tetrahydroindazole inhibitors of CDK2/cyclin complexes | Request PDF.
- Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II.
- Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors.
- Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands.
- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
- Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second Generation Analogs with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo | Request PDF.
- Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors | Request PDF.
- DHODH and cancer: promising prospects to be explored.
- Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. PubMed.
- Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. PubMed.
- A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage.
- Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed.
- Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands | Request PDF.
- Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed.
- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.
- The IC 50 Result of the Target Compounds against CDK2 En- zyme.
- Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed.
- Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands.
- Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation.
- Phytocompounds targeting epigenetic modulations: an assessment in cancer. Frontiers.
- Recent Medicinal Chemistry Studies against Neurodegenerative Diseases.
- Janus kinase inhibitor. Wikipedia.
- Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment | Request PDF.
- Exploration and Optimization of Substituted Triazolothiadiazines and Triazolopyridazines as PDE4 Inhibitors.
- Natural Bioactive Compounds Targeting Epigenetic Pathways in Cancer: A Review on Alkaloids, Terpenoids, Quinones, and Isothiocyanates.
- Chemists Synthesize Compounds To Treat Neurodegener
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- Investigating the Epigenetic Therapeutic Potential of N
- Current Therapeutic Molecules and Targets in Neurodegenerative Diseases Based on in silico Drug Design.
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- Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indic
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
- Therapeutic Agents Targeting Gene Expression Modifications, Epigenetic Drugs Show Promise in Tre
- Targeting Epigenetic Mechanisms: Potential of Natural Products in Cancer Chemoprevention. Thieme Connect.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
Introduction and Strategic Overview
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry. Its rigid, partially saturated bicyclic core serves as a versatile scaffold in the design of pharmacologically active agents, including kinase inhibitors and receptor antagonists.[1][2] This document provides a detailed, field-tested protocol for the synthesis of this compound starting from the readily available and inexpensive cyclohexanone.
The synthetic strategy is a robust three-part sequence designed for clarity, reproducibility, and scalability. The core of this synthesis is the construction of the pyrazole ring fused to the cyclohexane backbone, a transformation efficiently achieved through a variation of the Japp-Klingemann reaction principle.[3][4][5]
The overall transformation proceeds as follows:
-
Part A: Acylation of Cyclohexanone. Formation of a β-keto ester intermediate, ethyl 2-oxocyclohexane-1-carboxylate, via a base-mediated Claisen-type condensation.
-
Part B: Indazole Ring Formation. Cyclocondensation of the β-keto ester with hydrazine to yield the ethyl ester of the target molecule, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate.
-
Part C: Saponification. Hydrolysis of the ethyl ester to afford the final product, this compound.
This guide will not only detail the procedural steps but also elucidate the underlying chemical principles, offering insights into reaction optimization and safety considerations critical for laboratory practice.
Mechanistic Insights and Chemical Principles
A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The key transformation is the formation of the indazole ring system.
The Japp-Klingemann Reaction Framework
The Japp-Klingemann reaction is a classical method for synthesizing hydrazones from β-keto acids or esters and diazonium salts.[3][4] Our protocol employs a direct cyclocondensation with hydrazine, which can be viewed as a logical extension of this reaction's principles. The reaction sequence is initiated by the nucleophilic attack of hydrazine on one of the carbonyl groups of the β-keto ester intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the stable, aromatic pyrazole ring.
The initial acylation of cyclohexanone is a classic Claisen condensation. A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of cyclohexanone, generating an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate. The final step, saponification, is a standard base-catalyzed hydrolysis of an ester to a carboxylate salt, followed by acidic workup to yield the carboxylic acid.
Below is a diagram illustrating the overall synthetic pathway.
Caption: High-level workflow for the three-part synthesis.
Detailed Experimental Protocols
Safety First: Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All procedures should be performed in a well-ventilated fume hood.
Part A: Synthesis of Ethyl 2-oxocyclohexane-1-carboxylate
This protocol is adapted from established procedures for the acylation of cyclic ketones. The use of anhydrous ethanol and freshly prepared sodium ethoxide is crucial to prevent unwanted side reactions and maximize yield.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Notes |
| Sodium Metal | 7440-23-5 | 22.99 | 5.75 g | 0.25 | Handle with care, reactive with water. |
| Ethanol | 64-17-5 | 46.07 | 100 mL | - | Anhydrous (200 proof). |
| Cyclohexanone | 108-94-1 | 98.14 | 24.5 g (25.9 mL) | 0.25 | |
| Diethyl oxalate | 95-92-1 | 146.14 | 36.5 g (33.6 mL) | 0.25 | |
| Diethyl ether | 60-29-7 | 74.12 | ~200 mL | - | Anhydrous. |
| Hydrochloric acid | 7647-01-0 | 36.46 | As needed | - | 6 M aqueous solution. |
Protocol:
-
Preparation of Sodium Ethoxide: In a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal (5.75 g) in small pieces to anhydrous ethanol (100 mL) under a nitrogen atmosphere. The reaction is exothermic; control the addition rate to maintain a gentle reflux.
-
Reaction Setup: Once all the sodium has reacted and the solution has cooled to approximately 50 °C, replace the dropping funnel with another one containing a pre-mixed solution of cyclohexanone (24.5 g) and diethyl oxalate (36.5 g).
-
Addition of Reactants: Add the cyclohexanone/diethyl oxalate mixture dropwise to the stirred sodium ethoxide solution over 30 minutes. The reaction mixture will turn into a thick paste.
-
Reaction Completion: After the addition is complete, heat the mixture to reflux for 1 hour, then allow it to cool to room temperature.
-
Work-up: Add 100 mL of diethyl ether to the solid mass and break it up. Cool the flask in an ice bath and slowly add 6 M HCl until the solution is acidic (pH ~2-3). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield ethyl 2-oxocyclohexane-1-carboxylate as a colorless oil.
Part B: Synthesis of Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate
This step involves the crucial ring-forming reaction. Acetic acid acts as a catalyst for the condensation.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Notes |
| Ethyl 2-oxocyclohexane-1-carboxylate | 1655-07-8 | 170.21 | 17.0 g | 0.10 | From Part A. |
| Hydrazine hydrate | 7803-57-8 | 50.06 | 5.5 g (5.5 mL) | 0.11 | ~64% solution in water. Highly toxic. |
| Ethanol | 64-17-5 | 46.07 | 75 mL | - | |
| Acetic acid | 64-19-7 | 60.05 | 1 mL | - | Glacial. |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve ethyl 2-oxocyclohexane-1-carboxylate (17.0 g) in ethanol (75 mL).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (5.5 g) dropwise, followed by the addition of glacial acetic acid (1 mL).
-
Reaction: Heat the mixture to reflux for 4 hours. Monitor the reaction progress by TLC.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to induce crystallization.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol. The product, ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate, can be further purified by recrystallization from ethanol to yield white crystals.[6]
Part C: Synthesis of this compound
This is the final saponification step to yield the target carboxylic acid.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount | Moles | Notes |
| Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | 4492-02-8 | 194.23 | 9.7 g | 0.05 | From Part B. |
| Sodium hydroxide | 1310-73-2 | 40.00 | 4.0 g | 0.10 | |
| Water | 7732-18-5 | 18.02 | 40 mL | - | |
| Ethanol | 64-17-5 | 46.07 | 40 mL | - | |
| Hydrochloric acid | 7647-01-0 | 36.46 | As needed | - | Concentrated (12 M). |
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, suspend the indazole ester (9.7 g) in a solution of sodium hydroxide (4.0 g) in water (40 mL) and ethanol (40 mL).
-
Hydrolysis: Heat the mixture to reflux for 2 hours. The suspension should become a clear solution.
-
Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Precipitation: Dilute the remaining aqueous solution with 50 mL of water and cool it in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of concentrated HCl. A white precipitate will form.
-
Isolation and Purification: Stir the mixture in the ice bath for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water until the washings are neutral. Dry the solid in a vacuum oven at 60 °C.
Product Characterization and Data
Expected Results:
| Compound | Appearance | MW ( g/mol ) | Melting Point (°C) | Expected Yield |
| This compound | White to off-white solid | 166.18[7] | 259-262[1] | 80-90% (from ester) |
Spectroscopic Data: The identity and purity of the final product should be confirmed using standard analytical techniques. Typical spectroscopic data is provided in the literature.[1]
Mechanistic Visualization
The core cyclization step is a beautiful illustration of heterocyclic chemistry principles.
Caption: Simplified mechanism of indazole ring formation.
Safety and Handling Considerations
-
Sodium Metal: Highly reactive with water and alcohols, producing flammable hydrogen gas. Handle under an inert atmosphere and away from water.
-
Sodium Ethoxide: Corrosive and flammable. Avoid contact with skin and eyes.
-
Hydrazine Hydrate: Extremely toxic, corrosive, and a suspected carcinogen. Handle only in a fume hood with appropriate gloves and face protection.
-
Sodium Nitrite: This reagent is not used in this specific protocol but is common in related Japp-Klingemann reactions. It is an oxidizer and is toxic if ingested.[8][9][10] It can cause fire or explosion when in contact with combustible materials and may cause methemoglobinemia.[9]
-
Diethyl Malonate: While not used in the primary protocol, it's a common reagent in related syntheses. It can cause serious eye irritation. Keep away from heat and open flames.[11]
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench reactive reagents carefully before disposal. Acidic and basic aqueous waste should be neutralized.
References
- Japp–Klingemann reaction - Wikipedia. [Link]
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI. [Link]
- This compound (Formula VI, R1 =4-methoxyphenyl, w=2) Refer to Chart A - PrepChem.com. [Link]
- Japp-Klingemann reaction - chemeurope.com. [Link]
- 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. [Link]
- Japp klingemann reaction - SlideShare. [Link]
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- This compound | C8H10N2O2 - PubChem. [Link]
- US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)
- The Japp‐Klingemann Reaction - ResearchG
- Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones | Organic Letters. [Link]
- Safety Data Sheet: sodium nitrite - Chemos GmbH&Co.KG. [Link]
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences. [Link]
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites - DiVA portal. [Link]
- ICSC 1120 - SODIUM NITRITE. [Link]
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- Synthesis of 1H-Indazoles via Silver(I)
- CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
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Application Notes & Protocols: Synthesis of 1H-Indazole-3-Carboxylic Acid Derivatives
Abstract: The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with diverse biological activities, including anti-cancer, anti-inflammatory, and 5-HT3 antagonist effects.[1][2] Notable drugs such as Lonidamine, an anti-cancer agent that inhibits glycolysis in tumor cells, and Granisetron, a potent antiemetic, feature this heterocyclic system.[3][4][5][6] The 3-carboxylic acid functional group, in particular, serves as a versatile synthetic handle for generating extensive libraries of esters, amides, and other derivatives to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of robust synthetic strategies for accessing the 1H-indazole-3-carboxylic acid core and its subsequent derivatization, complete with detailed, field-proven protocols and mechanistic insights for researchers in drug discovery and development.
Part 1: Strategic Synthesis of the 1H-Indazole-3-Carboxylic Acid Core
The construction of the indazole ring system is the critical first phase. Several methods have been established, each with distinct advantages concerning starting material availability, scalability, and reaction conditions. We will focus on two highly effective and widely adopted strategies: the diazotization of o-aminophenylacetic acid derivatives and the directed ortho-metalation/carboxylation of N-protected indazole.
Strategy 1.1: Intramolecular Diazotization-Cyclization (Modern Approach)
This is a highly efficient one-step method that proceeds from readily available substituted anilines (specifically, o-aminophenylacetic acid esters or amides) to the desired indazole product.[3][4] The reaction involves the in situ formation of a diazonium salt from the primary aromatic amine, which then undergoes a spontaneous intramolecular cyclization to form the pyrazole ring fused to the benzene ring.
Causality and Mechanistic Insight: The use of a diazotizing agent like tert-butyl nitrite (t-BuONO) in the presence of an acid catalyst (e.g., acetic acid) generates the reactive nitrosyl cation (NO⁺). This electrophile attacks the primary amine of the o-aminophenylacetic acid derivative, leading to a diazonium salt intermediate. The key to this reaction's success is the proximity of the enolizable acetic acid moiety, which facilitates a rapid 6-endo-dig cyclization onto the diazonium group, followed by tautomerization to yield the stable aromatic 1H-indazole ring. This method is often preferred for its mild conditions, high yields, and operational simplicity.[3][4]
Caption: Workflow for diazotization synthesis.
Strategy 1.2: Directed ortho-Metalation and Carboxylation (Classic Approach)
This method provides a reliable route starting from indazole itself. The process involves protecting the N1 position, performing a regioselective deprotonation at the C3 position with a strong base, and then quenching the resulting anion with carbon dioxide.
Causality and Mechanistic Insight:
-
N-Protection: The indazole N-H is acidic and must be protected to prevent the strong base from simply performing an acid-base reaction. A silyl protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) is often used.[7][8]
-
Directed Metalation: A strong organolithium base, typically n-butyllithium (n-BuLi), is used to deprotonate the most acidic carbon proton. The C3 proton is the most acidic due to the inductive effect of the adjacent nitrogen atoms. This step creates a potent C3-lithiated nucleophile.[7][8]
-
Carboxylation: The lithiated intermediate is quenched by bubbling CO₂ gas through the solution or by pouring the reaction mixture over dry ice. This electrophilic trap installs the carboxylic acid group at the C3 position.
-
Deprotection: The protecting group is removed under acidic conditions to yield the final product. This method offers excellent regioselectivity but requires anhydrous conditions and the handling of pyrophoric reagents (n-BuLi).
Part 2: Derivatization of the 1H-Indazole-3-Carboxylic Acid Scaffold
Once the core acid is synthesized, it can be readily converted into a variety of derivatives. The most common transformations are esterification and amide coupling, which are fundamental in drug development for modulating properties like solubility, cell permeability, and target binding.
Caption: Key derivatization pathways.
Strategy 2.1: Esterification
The conversion of the carboxylic acid to an ester is typically straightforward. The Fischer esterification, using an excess of the desired alcohol (e.g., methanol) with a catalytic amount of strong acid (e.g., H₂SO₄) under reflux, is a common and cost-effective method.[9] This reaction is equilibrium-driven, so using the alcohol as the solvent ensures a high yield of the ester product.
Strategy 2.2: Amide Coupling
Amide bond formation is arguably the most critical derivatization for building drug-like molecules. This requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
Causality and Mechanistic Insight: Coupling agents convert the hydroxyl group of the carboxylic acid into a better leaving group.
-
Carbodiimide-based (EDC/HOBt): EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can racemize or undergo side reactions. HOBt (Hydroxybenzotriazole) is added to trap the O-acylisourea, forming a more stable HOBt-ester active intermediate, which then reacts cleanly with the amine to form the amide bond.[7][8] The byproducts are water-soluble, simplifying purification.
-
Uronium-based (HATU/DIPEA): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent. It reacts rapidly with the carboxylic acid to form an activated ester. A non-nucleophilic base like DIPEA (Diisopropylethylamine) is required to deprotonate the carboxylic acid and the amine hydrochloride salt, facilitating the reaction.[9]
Strategy 2.3: N1-Alkylation
For many indazole-based drugs, including Lonidamine, the N1 position of the indazole ring is alkylated.[6][10] This is typically achieved by deprotonating the indazole N-H with a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like DMF, followed by the addition of an alkyl halide (e.g., 2,4-dichlorobenzyl chloride for Lonidamine synthesis).[10][11] This reaction is highly selective for the N1 position over the N2 position due to thermodynamic stability.[11]
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: Synthesis of Ethyl 1H-indazole-3-carboxylate via Diazotization
This protocol is adapted from a modern, high-yield procedure.[3]
Materials:
-
Ethyl 2-(2-aminophenyl)acetate
-
tert-Butyl nitrite (t-BuONO)
-
Acetic acid (glacial)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl 2-(2-aminophenyl)acetate (1.0 eq) in anhydrous acetonitrile, add glacial acetic acid (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add tert-butyl nitrite (1.2 eq) dropwise to the stirred solution over 15 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes/EtOAc).
-
Once the starting material is consumed, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes/EtOAc) to afford the pure ethyl 1H-indazole-3-carboxylate as a solid.
Protocol 2: Synthesis of N-Benzyl-1H-indazole-3-carboxamide via EDC/HOBt Coupling
This protocol provides a general method for amide bond formation.[7]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Benzylamine
-
EDC·HCl
-
HOBt
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Deionized water
-
10% Methanol in Chloroform (or Dichloromethane)
-
10% aqueous NaHCO₃
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HOBt (1.2 eq), followed by EDC·HCl (1.2 eq).
-
Add triethylamine (3.0 eq) and stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add benzylamine (1.0 eq) to the reaction mixture and continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water (approx. 10 volumes).
-
Extract the aqueous layer with 10% MeOH in CHCl₃ (3 x 30 mL).
-
Combine the organic layers and wash sequentially with 10% NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N-benzyl-1H-indazole-3-carboxamide.[7]
Part 4: Data Summary
The following table summarizes typical reaction outcomes for the derivatization of 1H-indazole-3-carboxylic acid.
| Derivative Type | Coupling/Reaction Reagents | Amine/Alcohol | Solvent | Typical Yield | Reference |
| Methyl Ester | H₂SO₄ (cat.) | Methanol | Methanol | >90% | [9] |
| Amide | EDC·HCl, HOBt, TEA | Various amines | DMF | 60-85% | [7] |
| Hydrazide | N/A (from ester) | Hydrazine Hydrate | Ethanol | ~85% | [9] |
| Diacyl Hydrazide | HATU, DIPEA | Aryl acids (from hydrazide) | DMF | 75-92% | [9] |
| N1-Alkyl Acid | NaH, Alkyl Halide | N/A | DMF | 51-96% | [11] |
References
- 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
- Davis–Beirut reaction. Wikipedia.
- Haddadin, M. J., et al. (2014). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. NIH Public Access.
- Ayoub, R., et al. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed.
- TBA. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. PubMed Central.
- Kurth, M. J., et al. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed.
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.
- Method for synthesis of lonidamine and related indazole derivatives. (2005). Google Patents.
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021). Google Patents.
- Bautista-Ávila, M., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
- How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. (2024). Knowledge Sourcing Intelligence.
- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.
- Huang, J. C. (2022). Highly Efficient Synthesis Of 1H-Indazole-3-Carboxylic Acid Derivatives Via Diazotization Reaction. Globe Thesis.
- Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents.
- Tash, J. S., et al. (2008). A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. PubMed.
- What is the mechanism of Lonidamine?. (2024). Patsnap Synapse.
- Lonidamine. Wikipedia.
- Floridi, A., et al. (1981). Effect of lonidamine on protein synthesis in neoplastic cells. PubMed.
- Jansson, K., et al. (2022). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.
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Application Notes and Protocols for Amide Coupling Reactions with 1H-Indazole-3-Carboxylic Acid
Introduction: The Significance of 1H-Indazole-3-Carboxamides in Modern Drug Discovery
The 1H-indazole-3-carboxamide scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] These molecules have demonstrated a broad spectrum of pharmacological activities, including potent anti-tumor, anti-inflammatory, and kinase inhibitory properties.[2][3] The synthesis of these vital compounds predominantly relies on the robust and versatile amide coupling reaction, which unites 1H-indazole-3-carboxylic acid with a diverse array of primary and secondary amines.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the critical aspects of amide coupling reactions involving 1H-indazole-3-carboxylic acid. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind common protocols, offers field-proven insights to overcome challenges, and presents detailed, validated experimental procedures to ensure reproducible and efficient synthesis of 1H-indazole-3-carboxamides.
Mechanistic Underpinnings: Activating the Carboxyl Group
The direct condensation of a carboxylic acid and an amine is generally unfavorable as it leads to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, the crux of any successful amide coupling reaction lies in the activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a better leaving group, thereby rendering the carbonyl carbon highly susceptible to nucleophilic attack by the amine. This guide will focus on two of the most prevalent and effective classes of coupling reagents utilized for this purpose: carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU).
The Carbodiimide Pathway: EDC and HOBt Synergy
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), is a widely employed reagent system.[5][6] The mechanism proceeds through a multi-step activation process that minimizes side reactions and enhances efficiency.
The reaction is initiated by the attack of the carboxylate on the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This intermediate, while activated, is prone to racemization and can rearrange to a stable N-acylurea byproduct, which is unable to react further. HOBt plays a crucial role by intercepting the O-acylisourea to form a more stable and yet highly reactive HOBt-ester. This active ester is less susceptible to racemization and readily undergoes aminolysis to furnish the desired amide, regenerating HOBt in the process.[6] The urea byproduct derived from EDC is water-soluble, which greatly simplifies the purification process.[6]
Figure 1: EDC/HOBt Coupling Mechanism.
The Uronium/Aminium Salt Advantage: The HATU Reagent
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that often provides faster reaction times and higher yields, particularly for challenging substrates.[7] The mechanism involves the formation of a highly reactive OAt-active ester.
In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form the OAt-active ester, releasing tetramethylurea. The subsequent aminolysis is thought to be accelerated by a neighboring group effect from the pyridine nitrogen atom of the OAt moiety, which stabilizes the transition state.
Figure 2: HATU Coupling Mechanism.
Experimental Protocols and Methodologies
The following protocols are based on established and reproducible methods for the synthesis of 1H-indazole-3-carboxamides. It is imperative that all reactions involving air-sensitive reagents are performed under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.[2]
Protocol 1: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol is adapted from the successful synthesis of a diverse library of 1H-indazole-3-carboxamides and is suitable for a wide range of aliphatic and aromatic amines.[2]
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Activator Addition: To the solution, add HOBt (1.2 eq), EDC·HCl (1.2 eq), and triethylamine (TEA) (3.0 eq).
-
Pre-activation: Stir the reaction mixture at room temperature for 15 minutes to ensure the formation of the HOBt active ester.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water.
-
Extraction: Extract the aqueous layer with a 10% solution of methanol in chloroform.
-
Purification: Wash the combined organic layers with 10% NaHCO3 solution and brine, then dry over anhydrous Na2SO4. Concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.[2]
Table 1: Representative Examples of 1H-Indazole-3-Carboxamides Synthesized via EDC/HOBt Coupling[2]
| Amine Substrate | Product | Yield (%) |
| Benzylamine | N-benzyl-1H-indazole-3-carboxamide | 85 |
| Diethylamine | N,N-diethyl-1H-indazole-3-carboxamide | 78 |
| 2-(4-aminophenyl)benzonitrile | 2-(4-(1H-indazole-3-carbonyl)piperazin-1-yl)benzonitrile | 75 |
| 4-(pyridin-4-yl)piperazine | (1H-indazol-3-yl)(4-(pyridin-4-yl)piperazin-1-yl)methanone | 82 |
| 2-(pyrrolidin-1-yl)ethanamine | N-(2-(pyrrolidin-1-yl)ethyl)-1H-indazole-3-carboxamide | 72 |
| 1,3,4-thiadiazol-2-amine | N-(1,3,4-thiadiazol-2-yl)-1H-indazole-3-carboxamide | 68 |
Protocol 2: General Procedure for HATU Mediated Amide Coupling
This protocol is particularly effective for coupling with less reactive amines or when higher yields and faster reaction times are desired.[3]
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 1H-indazole-3-carboxylic acid hydrazide (1.0 eq) and the desired aryl acid (1.0 eq) in anhydrous DMF.
-
Coupling Reagent and Base Addition: Add HATU (1.0 eq) and DIPEA (2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Pour the reaction mixture into ice water to precipitate the product.
-
Purification: Filter the solid, wash with water and diethyl ether, and then recrystallize from a suitable solvent system (e.g., Ethanol/DMF) to afford the pure product.[3]
Table 2: Representative Examples of Diacylhydrazines Synthesized from 1H-Indazole-3-Carboxylic Acid Hydrazide via HATU Coupling[3]
| Aryl Acid Substrate | Product | Yield (%) |
| 4-(Trifluoromethyl)benzoic acid | N'-(4-(trifluoromethyl)benzoyl)-1H-indazole-3-carbohydrazide | 82 |
| Pyridine-2-carboxylic acid | N'-picolinoyl-1H-indazole-3-carbohydrazide | 78 |
Troubleshooting and Field-Proven Insights
Challenge 1: Low Yields with Electron-Deficient Amines
Electron-deficient anilines can be poor nucleophiles, leading to sluggish reactions and low yields.[5]
-
Optimization Strategy: Consider using a more potent coupling reagent like HATU. Alternatively, for EDC/HOBt couplings, the addition of 4-dimethylaminopyridine (DMAP) as a catalyst can significantly improve yields. A protocol using 1 equivalent of EDC, 1 equivalent of DMAP, and a catalytic amount of HOBt has proven effective for such challenging couplings.[5]
Challenge 2: Difficult Removal of Byproducts
While the urea byproduct from EDC is water-soluble, byproducts from other coupling reagents can be challenging to remove.
-
Purification Strategy: Careful column chromatography is often necessary. For recrystallization, selecting a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is key.[8] Common solvents for recrystallizing 1H-indazole-3-carboxamides include ethanol, methanol, and ethyl acetate.[8]
Challenge 3: Potential for Side Reactions
The indazole ring itself contains nucleophilic nitrogen atoms, which could potentially compete in side reactions, although this is not commonly reported under standard amide coupling conditions.
-
Preventative Measures: Adhering to the recommended order of addition is crucial. Pre-activating the carboxylic acid before the addition of the amine minimizes the exposure of the coupling reagent to the amine, reducing the likelihood of side reactions.
Conclusion
The amide coupling of 1H-indazole-3-carboxylic acid is a powerful and versatile reaction that provides access to a rich chemical space of medicinally relevant molecules. A thorough understanding of the underlying reaction mechanisms for common coupling reagents like EDC/HOBt and HATU allows for the rational selection of reaction conditions. The detailed protocols and troubleshooting insights provided in this guide serve as a robust starting point for researchers to efficiently and reproducibly synthesize a wide array of 1H-indazole-3-carboxamides, thereby accelerating the pace of drug discovery and development.
References
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: http://derpharmachemica.com/archive.html
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: https://www.derpharmachemica.
- Varma, R. S., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3717317/
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. Available at: https://www.jocpr.
- Naik, J., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: https://www.researchgate.
- Porta, R., et al. An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. IRIS Unina. Available at: https://www.iris.unina.it/retrieve/handle/11588/675868/387440/RSC%20Advances_2016.pdf
- PubChem. 1H-Indazole-3-carboxamide. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/20978176
- BenchChem. Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification. BenchChem. Available at: https://www.benchchem.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: https://www.luxembourg-bio.com/doc/Amide_bond_formation_beyond_the_myth_of_coupling_reagents_Chem_Soc_Rev_2009_38_606-631.pdf
- Reddit. coupling reaction using EDC/HOBt. Reddit. Available at: https://www.reddit.com/r/chemhelp/comments/5vj1p0/coupling_reaction_using_edchobt/
- Li, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/32645607/
- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: https://www.hepatochem.com/amide-coupling-reaction-in-medicinal-chemistry/
- Unknown. Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Unknown Source.
- ACS Publications. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.oprd.8b00383
- Aapptec Peptides. Coupling Reagents. Aapptec Peptides. Available at: https://www.aapptec.com/coupling-reagents-synthesis-peptides-i-5.html
- ResearchGate. How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. ResearchGate. Available at: https://www.researchgate.
- BenchChem. Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Comparative Guide. BenchChem. Available at: https://www.benchchem.com/product/b1431484#reproducibility-of-published-
- Legrand, B., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. PMC, NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4683515/
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: https://www.chemistrysteps.com/amides-from-carboxylic-acids-dcc-and-edc-coupling/
- BenchChem. Application Notes and Protocols for the Activation of Carboxylic Acids with HOBt Hydrate and a Carbodiimide. BenchChem. Available at: https://www.benchchem.
- Tohoku University. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University. Available at: https://www.tohoku.ac.jp/en/press/optimized_amide_bond_reaction.html
- Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: https://growingscience.com/ac/Vol6/ac_2022_92.pdf
- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Google Patents. Available at: https://patents.google.
- Luxembourg Bio Technologies. A comparative study of amide-bond forming reagents in aqueous media. Luxembourg Bio Technologies. Available at: https://www.luxembourg-bio.com/doc/A_comparative_study_of_amide-bond_forming_reagents_in_aqueous_media_Tetrahedron_Lett_2017_58_24_2381-2384.pdf
- Common Organic Chemistry. Amine to Amide (EDC + HOBt). Common Organic Chemistry. Available at: https://commonorganicchemistry.com/Rxn_Pages/Amine_to_Amide_EDC_HOBt/Amine_to_Amide_EDC_HOBt_Examples.htm
- Bentham Science Publisher. Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Bentham Science Publisher. Available at: https://www.benthamscience.com/article/110542
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/peptide-coupling-reagents
- ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available at: https://www.researchgate.
- J-GLOBAL. Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives.. J-GLOBAL. Available at: https://jglobal.jst.go.jp/en/detail?JGLOBAL_ID=200902269926487291
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Application Notes and Protocols for the Evaluation of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold is a cornerstone in the development of targeted kinase inhibitors, with several derivatives gaining FDA approval for cancer therapy.[1][2] This document provides a comprehensive guide for the investigation of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid, a representative member of the indazole family, as a potential kinase inhibitor. While specific data on this molecule is nascent, the principles and protocols outlined herein are derived from extensive experience with the broader class of indazole-based kinase inhibitors. This guide will navigate the user from initial biochemical characterization and target identification to robust cell-based validation and preliminary in vivo considerations, ensuring a scientifically rigorous evaluation of its therapeutic potential.
Introduction: The Indazole Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] Consequently, they have emerged as a major class of therapeutic targets. The indazole core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key interactions within the ATP-binding pocket of various kinases.[3][4] Several approved drugs, such as axitinib (VEGFR inhibitor) and entrectinib (TRK/ROS1/ALK inhibitor), feature the indazole moiety, highlighting its clinical significance.[1][2]
This compound belongs to this promising class of compounds. Its structural features suggest it may function as an ATP-competitive inhibitor, binding to the hinge region of the kinase domain and displacing ATP, thereby blocking the phosphorylation of substrate proteins.[5][6][7] The protocols detailed in this document are designed to systematically test this hypothesis and elucidate the specific kinase targets and cellular effects of this compound.
Getting Started: Compound Handling and Preparation
Proper handling and preparation of the test compound are paramount for reproducible and reliable results.
-
Solubility Testing : The solubility of this compound should be empirically determined in various solvents. A common starting point for kinase inhibitors is Dimethyl Sulfoxide (DMSO).
-
Stock Solution Preparation :
-
Accurately weigh the compound using a calibrated analytical balance.
-
Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Dilutions : Prepare fresh working dilutions from the stock solution in the appropriate assay buffer or cell culture medium on the day of the experiment. It is crucial to ensure that the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Phase 1: Biochemical Assays for Direct Kinase Inhibition
The initial step is to determine if this compound directly inhibits the enzymatic activity of purified kinases.
Kinase Panel Screening
A broad kinase panel screen is an efficient method to identify potential primary targets. Several commercial services offer screening against hundreds of kinases.
-
Principle : The compound is tested at a fixed concentration (e.g., 1-10 µM) against a large panel of purified kinases. The percentage of inhibition is measured, providing a "hit list" of potential targets.
-
Methodology : These screens often employ fluorescence-based or radiometric assays that measure the consumption of ATP or the phosphorylation of a substrate.
-
Data Interpretation : Results are typically presented as a percentage of inhibition relative to a control. Hits are kinases that show significant inhibition (e.g., >50%) at the screening concentration.
IC50 Determination for Hit Kinases
Once potential targets are identified, the next step is to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.
-
Principle : A dose-response curve is generated by measuring the kinase activity at various concentrations of the inhibitor. The IC50 is the concentration at which 50% of the kinase activity is inhibited.
-
Protocol: In Vitro Kinase Assay (Example using a generic Serine/Threonine Kinase)
-
Reagents and Materials :
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
This compound serial dilutions
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or ³²P-ATP for radiometric assays)
-
Microplates (e.g., 96-well or 384-well)
-
-
Procedure :
-
Prepare serial dilutions of the inhibitor in the kinase assay buffer.
-
To each well of the microplate, add the inhibitor dilution, the purified kinase, and the substrate.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for the desired reaction time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
-
-
Data Analysis :
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
-
| Parameter | Description | Typical Values for Indazole Derivatives |
| IC50 | Half-maximal inhibitory concentration | Potent inhibitors can have IC50 values in the low nanomolar to micromolar range. |
| Ki | Inhibition constant | Can be derived from IC50 values and provides a measure of binding affinity. |
Phase 2: Cell-Based Assays for Cellular Potency and Target Engagement
Biochemical assays confirm direct enzyme inhibition, but cell-based assays are crucial to determine if the compound can enter cells, engage its target, and exert a biological effect in a physiological context.[8][9][10]
Cellular Proliferation/Viability Assays
These assays assess the effect of the compound on the growth and survival of cancer cell lines.
-
Principle : Cells are treated with a range of inhibitor concentrations, and cell viability is measured after a set period (typically 48-72 hours).
-
Protocol: MTT/MTS Assay
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation : Incubate the plate for 48-72 hours.
-
MTT/MTS Addition : Add the MTT or MTS reagent to each well and incubate for 1-4 hours. Live cells will metabolize the reagent into a colored formazan product.
-
Signal Measurement : Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Target Phosphorylation Assay (Western Blot)
This assay directly measures the inhibition of the target kinase's activity within the cell.
-
Principle : If the compound inhibits a specific kinase, the phosphorylation of its downstream substrates should decrease. This can be detected using phospho-specific antibodies.
-
Protocol :
-
Cell Treatment : Treat cells with the inhibitor at various concentrations for a short period (e.g., 1-4 hours).
-
Cell Lysis : Lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blot : Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the phosphorylated form of the substrate.
-
Detection : Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis : Re-probe the membrane with an antibody for the total (phosphorylated and unphosphorylated) substrate to ensure equal protein loading. Quantify the band intensities to determine the extent of phosphorylation inhibition.
-
Figure 1: A generalized signaling pathway illustrating kinase inhibition.
Phase 3: In Vivo Studies - Preliminary Considerations
Should the compound demonstrate potent and selective activity in vitro and in cell-based assays, preliminary in vivo studies may be warranted.
Formulation and Administration
-
Vehicle Selection : The choice of vehicle for in vivo administration is critical and depends on the compound's solubility and the intended route of administration.[11] Common vehicles include:
-
Saline (for water-soluble compounds)
-
DMSO/Saline or PEG/Saline mixtures (for poorly soluble compounds)
-
Carboxymethylcellulose (CMC) suspension for oral gavage.
-
-
Route of Administration : The route (e.g., intraperitoneal, intravenous, oral) will depend on the experimental model and the desired pharmacokinetic profile.
Pharmacokinetic (PK) Studies
-
Objective : To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.
-
Procedure : A single dose of the compound is administered to animals (typically mice or rats), and blood samples are collected at various time points. The concentration of the compound in the plasma is measured to determine key PK parameters.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the curve (total drug exposure) |
| t1/2 | Half-life |
Efficacy Studies in Xenograft Models
-
Objective : To determine if the compound can inhibit tumor growth in an animal model.
-
Model : Immunocompromised mice bearing tumors derived from human cancer cell lines that are sensitive to the inhibitor in vitro.
-
Procedure :
-
Establish tumors in mice.
-
Once tumors reach a certain size, randomize the animals into treatment and control groups.
-
Administer the compound or vehicle according to a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blot for target phosphorylation).
-
Figure 2: A typical workflow for kinase inhibitor evaluation.
Conclusion
The protocols and strategies outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound as a kinase inhibitor. By systematically progressing from biochemical characterization to cell-based validation and in vivo testing, researchers can effectively determine the therapeutic potential of this and other novel indazole-based compounds. This structured approach, grounded in established methodologies for kinase drug discovery, will facilitate the identification of promising new targeted therapies.
References
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- Application Notes and Protocols for In Vivo Studies of Indazole Deriv
- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Royal Society of Chemistry.
- Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. (2021).
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. (2023). bioRxiv.
- Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. PubMed Central.
- ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conform
- Latent allosteric control of protein interactions by ATP-competitive kinase inhibitors. (2024). PMC.
- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2025). Royal Society of Chemistry.
- Methods for Detecting Kinase Activity. Cayman Chemical.
- Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Kinase Inhibitor Assays. (2025). Benchchem.
- Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.
- Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. (2017). MDPI.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed.
- Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2024).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). Journal of Medicinal Chemistry.
- High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). Journal of Medicinal Chemistry.
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. (2025). PMC.
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. (2025).
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- Ethyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxyl
- A Systems Biology and Artificial Intelligence Approach to Unveil Brigatinib's Pharmacological Mechanism in Brain Metastases in ALK+ Non-Small Cell Lung Cancer. MDPI.
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- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
- Scheme 20. Synthesis of indazole derivatives in different methods.
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- Effect of some biologically interesting substituted tetrahydro-1,4-oxazines on drug metabolising enzymes and on inflamm
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Application Notes and Protocols for the Evaluation of Tetrahydroindazole Derivatives in Cancer Cell Growth Inhibition
Introduction: The Tetrahydroindazole Scaffold in Modern Oncology
The field of oncology drug discovery is in a perpetual search for chemical scaffolds that are not only synthetically tractable but also possess the inherent ability to interact with a diverse range of biological targets. The tetrahydroindazole core has emerged as one such "privileged scaffold."[1] Its unique three-dimensional structure and hydrogen bonding capabilities make it an ideal starting point for developing potent and selective inhibitors of key proteins implicated in cancer progression. Derivatives of this scaffold have been successfully developed to target a variety of protein classes, from cell cycle-regulating kinases to essential metabolic enzymes.[1][2][3]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It serves as a comprehensive resource for the preclinical evaluation of novel tetrahydroindazole derivatives as potential anticancer agents. We will move beyond simple procedural lists to explain the causality behind experimental choices, providing a framework for generating robust, reproducible, and meaningful data. The protocols described herein are designed as self-validating systems, incorporating necessary controls to ensure the trustworthiness of your findings.
Part 1: Unraveling the Core Mechanisms of Action
Understanding how a compound inhibits cancer cell growth is paramount. Tetrahydroindazole derivatives primarily exert their effects through the targeted inhibition of key enzymatic processes that cancer cells disproportionately rely upon.
Inhibition of Key Oncogenic Protein Kinases
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are central regulators of nearly all cellular processes, including growth, division, and survival.[4] Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[5] Many tetrahydroindazole derivatives function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[1]
-
Cyclin-Dependent Kinases (CDKs): The cell division cycle is a tightly regulated process orchestrated by CDKs and their cyclin partners.[1] Cancer cells often exhibit aberrant CDK activity, leading to uncontrolled proliferation. Tetrahydroindazole derivatives have been identified as potent inhibitors of CDK complexes, such as CDK2/cyclin A, which is critical for the G1 to S phase transition.[1][6] Inhibition of these complexes leads to cell cycle arrest and prevents cancer cell replication.[7]
Caption: CDK-mediated G1-S cell cycle transition and points of inhibition.
-
Aurora Kinases: These are a family of serine/threonine kinases that play a critical role during mitosis.[8] Aurora A is essential for centrosome maturation and separation and the assembly of a bipolar spindle, while Aurora B is a key component of the chromosomal passenger complex. Overexpression of Aurora kinases is common in many tumors and is linked to genomic instability.[9] Indazole-based compounds have been developed as potent inhibitors of Aurora kinases, leading to defects in mitosis and ultimately, cancer cell death.[3][10]
-
Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that acts as a key modulator of multiple signal transduction pathways involved in cell proliferation, adhesion, and motility.[11] Elevated Src expression and activity are frequently observed in epithelial tumors and are associated with metastasis.[12][13] Tetrahydroindazolone derivatives have been synthesized and shown to inhibit c-Src kinase activity, thereby potentially reducing cancer cell invasion and metastasis.[12]
Inhibition of Cancer Metabolism
Cancer cells reprogram their metabolism to sustain high rates of proliferation. This creates unique dependencies that can be exploited therapeutically.
-
Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme catalyzes a crucial step in the de novo pyrimidine synthesis pathway, which provides the necessary building blocks for DNA and RNA.[2] Rapidly dividing cancer cells are highly dependent on this pathway. Tetrahydroindazole derivatives have been identified as potent inhibitors of human DHODH, leading to pyrimidine starvation, cell growth inhibition, and activation of p53-dependent pathways.[2][14]
Caption: The role of DHODH in the de novo pyrimidine synthesis pathway.
Part 2: Core Experimental Protocols & Workflows
The following section provides detailed, step-by-step protocols for the essential assays required to characterize the anticancer activity of novel tetrahydroindazole derivatives.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol determines the direct inhibitory effect of a compound on a purified kinase. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[4][15]
Causality: A direct enzymatic assay is the first crucial step to confirm that your compound inhibits the intended kinase target. It provides a quantitative measure of potency (IC50) in a clean, cell-free system, which is essential for structure-activity relationship (SAR) studies.[16]
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Purified kinase of interest and its specific substrate peptide.
-
ATP.
-
Tetrahydroindazole derivative stock solution (e.g., 10 mM in DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[15]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96-well or 384-well plates.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Compound Preparation: Perform a serial dilution of the tetrahydroindazole derivative in DMSO. Then, further dilute in Kinase Assay Buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Kinase Reaction Setup: In a 96-well plate, add the components in the following order:
-
2.5 µL of diluted compound or DMSO control.
-
2.5 µL of kinase solution (pre-diluted in Kinase Assay Buffer).
-
Self-Validation: Incubate for 10-15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiate Reaction: Add 5 µL of the substrate/ATP mixture to each well to start the reaction. The optimal concentrations of kinase, substrate, and ATP should be empirically determined to ensure the reaction is in the linear range.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to calculate the IC50 value.[4]
Protocol: Cell Viability Assay (Metabolic Activity-Based)
This protocol assesses the effect of a compound on the overall health and number of living cells in a culture. Assays like MTT, MTS, or WST-1 measure the metabolic activity of a cell population, which correlates with the number of viable cells.[17]
Causality: While a kinase assay confirms target engagement, a cell viability assay demonstrates if this inhibition translates into a desired biological outcome (i.e., stopping proliferation or killing cancer cells).[18] It is a critical first step in evaluating a compound's cellular potency. It's important to note this assay does not distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[19]
Caption: Workflow for a colorimetric cell viability assay.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, MCF-7).[6]
-
Complete cell culture medium.
-
Tetrahydroindazole derivative stock solution (10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar WST/MTS reagent.
-
DMSO or appropriate solubilizing agent (for MTT).
-
Clear, flat-bottomed 96-well plates.
-
Microplate reader (absorbance).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroindazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Self-Validation: Include wells with vehicle (DMSO) only as a 100% viability control and wells with medium only as a background control.
-
-
Incubation: Incubate the plate for a standard duration, typically 48 or 72 hours.
-
Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) or 20 µL of MTS/WST reagent to each well.
-
Color Development: Incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow tetrazolium salt to a purple formazan product (MTT) or a soluble colored product (MTS/WST).[17]
-
Solubilization (for MTT only): If using MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).
-
Data Analysis: Subtract the background absorbance. Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit to a dose-response curve to determine the IC50 value.[20]
Protocol: Western Blotting for Cellular Target Validation
This protocol validates that the compound engages and inhibits its intended target within the complex cellular environment by measuring the phosphorylation status of a downstream substrate.[21]
Causality: Observing a dose-dependent decrease in the phosphorylation of a known substrate of your target kinase provides strong evidence for on-target activity.[22] It links the enzymatic inhibition (Protocol 2.1) to the cellular phenotype (Protocol 2.2). Using a loading control like GAPDH or β-actin is a critical self-validation step to ensure equal protein loading between lanes.[22]
Caption: The experimental workflow for Western Blot analysis.
Materials:
-
Cultured cells and tetrahydroindazole derivative.
-
Ice-cold PBS and RIPA lysis buffer with added protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% w/v nonfat dry milk or BSA in TBST).[23]
-
Primary antibodies (e.g., anti-phospho-substrate, anti-total-substrate, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) detection reagent.[23]
-
Imaging system (digital imager or X-ray film).
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of the tetrahydroindazole derivative for a short period (e.g., 2-6 hours). Place plates on ice, wash with cold PBS, and lyse the cells by adding 100-150 µL of ice-cold RIPA buffer.[22][24]
-
Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer, heat at 95-100°C for 5 minutes, and load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane via electroblotting.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CDK-substrate) diluted in blocking buffer overnight at 4°C with gentle agitation.[23]
-
-
Secondary Antibody and Detection:
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL detection reagent and capture the chemiluminescent signal.[22]
-
-
Data Analysis: Quantify band intensities using densitometry software. To confirm specific inhibition, the membrane should be stripped and re-probed for the total (non-phosphorylated) form of the target protein and a loading control (e.g., GAPDH). Normalize the phospho-protein signal to the total protein signal.
Part 3: Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the potency and selectivity of different derivatives.
Table 1: Inhibitory Activity of Hypothetical Tetrahydroindazole Derivatives
| Compound ID | Target Kinase IC50 (nM) | HCT-116 Cell Viability IC50 (nM) | Selectivity Index (Kinase vs. Cell) |
|---|---|---|---|
| THI-001 | 15 | 150 | 10.0 |
| THI-002 | 250 | >10,000 | >40 |
| THI-003 | 8 | 24 | 3.0 |
| Staurosporine (Control) | 5 | 10 | 2.0 |
Interpretation:
-
THI-001 shows good enzymatic potency but is 10-fold less potent in cells, suggesting potential issues with cell permeability or efflux.
-
THI-002 is a weak kinase inhibitor and shows no cellular activity, indicating it is not a promising candidate.
-
THI-003 is the most promising candidate. It is a potent inhibitor of the target kinase and demonstrates strong cellular activity with only a 3-fold difference between enzymatic and cellular IC50 values, suggesting excellent target engagement in a cellular context.
Conclusion
The tetrahydroindazole scaffold represents a versatile and highly promising platform for the development of novel anticancer therapeutics. A systematic and mechanistically informed approach to their evaluation is critical for success. By combining direct enzymatic assays to confirm potency, cell-based assays to demonstrate a functional effect, and target validation experiments like Western blotting to prove the mechanism of action, researchers can build a comprehensive and compelling data package. This multi-assay strategy, grounded in the principles of causality and self-validation, will accelerate the identification and optimization of tetrahydroindazole derivatives with true therapeutic potential.
References
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- Huang, Y. et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. ScienceDirect. [Link][28]
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- Bio-Techne.
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- Wang, Y. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry. [Link][33]
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- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link][36]
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- Wang, S. et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link][9]
- Suthar, S. K. et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PubMed Central. [Link][37]
- El-Gohary, N. S. et al. (2024).
- Wang, Y. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH. [Link][38]
- Harris, S. F. et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed. [Link][39]
- Stefanska, J. et al. (2023). In vitro inhibition of cancer cell line growth by indolyl-thiazolyl-pyrrolopyridines 3d, 3k a. MDPI. [Link][40]
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- Dar, A. A. et al. (2010). Aurora kinase inhibitors in preclinical and clinical testing. PubMed. [Link][8]
- Al-Warhi, T. et al. (2020). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. PubMed. [Link][13]
- Jegu, E. et al. (2021). From Synthetic Simplified Marine Metabolite Analogues to New Selective Allosteric Inhibitor of Aurora B Kinase. PubMed. [Link][10]
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Application Notes & Protocols: The Tetrahydroindazole Scaffold in Modern Medicinal Chemistry
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to bind to multiple, distinct biological targets, offering a fertile ground for drug discovery. The tetrahydroindazole core is a premier example of such a scaffold. Its unique three-dimensional structure and versatile synthetic handles have allowed for its successful application in developing potent and selective modulators for a diverse array of protein targets, ranging from protein kinases to metabolic enzymes and central nervous system (CNS) receptors.
This guide provides an in-depth exploration of the tetrahydroindazole scaffold's application in medicinal chemistry. We will delve into its role in targeting key proteins implicated in cancer, inflammatory diseases, and neurological disorders. The narrative will be supported by detailed experimental protocols and structure-activity relationship (SAR) analyses, designed to equip researchers and drug development professionals with the practical knowledge to leverage this remarkable chemical entity.
Section 1: Tetrahydroindazoles as Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The ATP-binding site of kinases has proven to be a highly "druggable" target. Tetrahydroindazoles have been successfully developed as ATP-competitive inhibitors, demonstrating high potency and, in many cases, desirable selectivity profiles.[1][2]
Targeting Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that govern the progression of the cell cycle.[1] Their aberrant activity is frequently observed in cancer, making them attractive therapeutic targets.[2] Specifically, the CDK2/cyclin A complex is essential for DNA synthesis and the G1- to S-phase transition.[1]
A high-throughput screen identified 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one as a potent inhibitor of the CDK2/cyclin A complex, with a Ki value of 2.3 μM.[1] This discovery spurred extensive medicinal chemistry efforts to optimize this hit compound, leading to analogues with significantly improved potency and binding affinity.[1][3]
Mechanism of Action: Kinetic analysis confirms that these tetrahydroindazole-based compounds act as ATP-competitive inhibitors.[1] Computational modeling suggests a potential binding site at the CDK2/cyclin E1 interface, highlighting that the compounds may favor binding to the CDK2/cyclin complex over the free kinase.[1][3]
Structure-Activity Relationship (SAR) Insights: Lead optimization campaigns have revealed key structural features that govern the potency of tetrahydroindazole-based CDK2 inhibitors.
| Modification Site | Structural Change | Impact on Activity | Citation |
| N1-substituent | Introduction of pyrimidine-4-yl or 5-trifluoromethylpyridine-2-yl | 2- to 10-fold improved inhibitory activity against CDK2/cyclin complexes. | [1][3] |
| C7-substituent | Replacement of Bromine with Dimethylamine or Thiophenate | Varied impact; some modifications maintained or slightly improved potency. | [1] |
| C3-substituent | Introduction of an isobutyl group | Maintained activity, demonstrating tolerance for substitution at this position. | [1] |
| Core Scaffold | Ring-enlargement via Schmidt reaction | Resulted in decreased or abolished activity, indicating the importance of the core ring size. | [1] |
Targeting Interleukin-2 Inducible T-cell Kinase (ITK)
ITK is a member of the Tec family of tyrosine kinases and a crucial component of T-cell receptor (TCR) signaling.[4] Its role in T-cell activation makes it a compelling target for treating inflammatory disorders like asthma.[5] Starting from an indazole series, structure-guided drug design led to the development of a potent and selective tetrahydroindazole series of ITK inhibitors.[4]
Key Optimization Strategies: Using X-ray crystallography, medicinal chemists identified a selectivity pocket that could be occupied by specific lipophilic substituents on the tetrahydroindazole core.[4] This effort led to the discovery of GNE-9822, a potent and selective ITK inhibitor with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] Further optimization focused on reducing off-target cytotoxicity by modulating compound basicity, which successfully yielded second-generation analogues with enhanced in vivo pharmacodynamic effects.[5]
Section 2: Targeting Metabolic Pathways - DHODH Inhibition
Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway.[6][7] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for DNA and RNA synthesis, making DHODH an attractive target for cancer therapy.[8][9]
Chiral tetrahydroindazoles have been identified as a novel class of potent human DHODH inhibitors.[6] These compounds not only inhibit DHODH enzymatic activity but also suppress cancer cell growth and activate p53-dependent transcription.[7][8]
Mechanism of Action: Tetrahydroindazole-based inhibitors block the catalytic function of DHODH, depleting the cellular pool of pyrimidines necessary for nucleic acid synthesis. The specificity of this mechanism can be validated in cell-based assays by "rescuing" the cells with an excess of exogenous uridine, which replenishes the pyrimidine pool via the salvage pathway.[6][8]
Workflow for DHODH Inhibitor Evaluation
Caption: Workflow for evaluating novel tetrahydroindazole-based DHODH inhibitors.
Section 3: Modulating CNS Targets - Sigma Receptors
The sigma-1 and sigma-2 receptors have been implicated in a range of CNS disorders, including Alzheimer's disease and addiction, as well as in cancer biology.[10][11][12] Developing ligands with high selectivity for one receptor subtype over the other is a significant challenge but is crucial for creating useful pharmacological tools and potential therapeutics.[13] The tetrahydroindazole scaffold has proven to be an excellent starting point for developing highly potent and selective ligands for both sigma-1 and sigma-2 receptors.[11][13]
SAR for Sigma Receptor Selectivity: Through systematic modification of the tetrahydroindazole core, researchers have developed distinct pharmacophores for sigma-1 and sigma-2 selectivity.
-
For Sigma-2 Selectivity: Potency and selectivity were significantly improved by introducing a dibasic amine at the C5 position of the tetrahydroindazole ring.[10] Compound 7t from this series was identified as a highly potent and selective ligand for the sigma-2 receptor.[10]
-
For Sigma-1 Selectivity: High potency and selectivity for the sigma-1 receptor were achieved by substituting different aryl groups at the N-1 position of the tetrahydroindazole.[13] This effort led to compound 7bf , which exhibited over 500-fold selectivity for sigma-1 over sigma-2.[13]
General Synthetic Pathway for Sigma Receptor Ligands
Caption: Key synthetic steps for creating a library of tetrahydroindazole-based sigma receptor ligands.[10][13]
Section 4: Protocols
Protocol 1: General Synthesis of a 1-Aryl-4,5,6,7-tetrahydro-1H-indazol-4-one Core
This protocol is adapted from methodologies used in the synthesis of DHODH and CDK2 inhibitors.[1][6] It describes the foundational reaction to form the tetrahydroindazole core structure.
Materials:
-
Cyclohexane-1,3-dione or a derivative (e.g., 5,5-dimethylcyclohexane-1,3-dione)
-
Substituted phenylhydrazine hydrochloride
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
Sodium acetate (if using hydrochloride salt)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add cyclohexane-1,3-dione (1.0 eq) and the appropriately substituted phenylhydrazine hydrochloride (1.05 eq).
-
Solvent Addition: Add ethanol to the flask to create a slurry (approx. 5-10 mL per gram of dione).
-
Base Addition (Optional): If using a hydrazine hydrochloride salt, add sodium acetate (1.1 eq) to neutralize the HCl in situ.
-
Condensation Reaction: Attach a condenser and heat the reaction mixture to reflux (approx. 80 °C) with vigorous stirring.
-
Expert Insight: The reaction involves a condensation between the hydrazine and one of the ketone functionalities of the dione, followed by an intramolecular cyclization and dehydration to form the pyrazole ring. Acetic acid can sometimes be used as a solvent to catalyze this dehydration step.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: a. Cool the reaction mixture to room temperature. b. If a precipitate has formed, collect the solid product by vacuum filtration. c. If no precipitate forms, reduce the solvent volume in vacuo. Add water to the residue to precipitate the product. d. Collect the crude solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the pure tetrahydroindazolone.
Protocol 2: In Vitro CDK2/Cyclin A Kinase Activity Assay
This protocol outlines a representative kinase assay to determine the inhibitory activity (IC50) of test compounds against CDK2/cyclin A.[1]
Materials:
-
Recombinant human CDK2/Cyclin A enzyme complex
-
Histone H1 (as substrate)
-
Adenosine Triphosphate (ATP), radiolabeled [γ-³²P]ATP or fluorescent ADP-Glo™ Kinase Assay kit (Promega)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT.
-
Test compounds (tetrahydroindazole derivatives) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper and wash buffers (if using radiolabeling)
-
Luminometer (if using ADP-Glo™)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM, diluted in 3-fold steps. Staurosporine is often used as a positive control inhibitor.[1]
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture. For a 25 µL final volume:
-
5 µL of Assay Buffer
-
10 µL of test compound dilution (or DMSO for control)
-
10 µL of substrate/enzyme mix (containing Histone H1 and CDK2/Cyclin A in Assay Buffer).
-
-
Initiation: Start the kinase reaction by adding 10 µL of ATP solution (containing a mix of unlabeled ATP and [γ-³²P]ATP, final concentration ~10-20 µM) to each well.
-
Expert Insight: The ATP concentration should be close to the Km value for the enzyme to ensure accurate determination of IC50 for competitive inhibitors.
-
-
Incubation: Incubate the plate at 30 °C for 20-40 minutes. Ensure the reaction time is within the linear range of the enzyme activity.
-
Termination & Detection (Radiolabel Method): a. Stop the reaction by adding 5 µL of 3% phosphoric acid. b. Spot 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat. c. Wash the filter mat three times for 5 minutes each in 75 mM phosphoric acid and once in methanol. d. Dry the mat and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
Conclusion and Future Outlook
The tetrahydroindazole scaffold has unequivocally demonstrated its value in medicinal chemistry. Its synthetic tractability and structural versatility have enabled the development of highly potent and selective inhibitors for diverse and challenging biological targets. From cell cycle regulation and metabolic pathways in cancer to complex receptor modulation in the CNS, tetrahydroindazoles continue to provide a robust foundation for lead discovery and optimization. Future efforts will likely focus on leveraging this scaffold to tackle emerging drug targets, exploring novel substitution patterns to fine-tune pharmacokinetic properties, and developing next-generation therapeutics with improved efficacy and safety profiles.
References
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- Request PDF. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes.
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- Request PDF. (n.d.). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.
- Popova, G. et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. [Link]
- Request PDF. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
- Wu, Z. et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry. [Link]
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- Turks, M. et al. (2018). Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction.
- Pal, D. et al. (n.d.). Importance of Indazole against Neurological Disorders. Bentham Science. [Link]
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- Request PDF. (n.d.). ChemInform Abstract: Structure-Activity Relationship for a Series of 2-Substituted 1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indoles: Potent Subtype-Selective Inhibitors of N-Methyl-D-aspartate (NMDA) Receptors. ResearchGate. [https://www.researchgate.
- Wu, Z. W. et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. KISTI. [Link]
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Application and Protocol Guide: 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid as a Versatile Scaffold for Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is a versatile heterocyclic compound that serves as a valuable starting scaffold for the synthesis of advanced chemical probes in proteomics research. While direct applications of the unmodified compound are limited, its structural and chemical properties make it an ideal building block for developing tools for target identification, validation, and drug discovery. This guide provides detailed application notes and protocols for leveraging this scaffold in two critical areas of chemical proteomics: Activity-Based Protein Profiling (ABPP) and Fragment-Based Ligand Discovery (FBLD) coupled with photoaffinity labeling.
Introduction: The Potential of the Tetrahydro-Indazole Scaffold in Chemical Proteomics
The indazole core is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds. The tetrahydro-derivative, this compound, offers a unique combination of a rigid bicyclic core, which can be tailored for specific protein interactions, and a reactive carboxylic acid handle. This handle is the key to its utility in proteomics, allowing for the covalent attachment of various functional groups to transform the inert scaffold into a potent chemical probe.
The primary applications for this scaffold in proteomics are:
-
Development of Covalent Probes for Activity-Based Protein Profiling (ABPP): By attaching a reactive "warhead" and a reporter tag, the scaffold can be converted into an activity-based probe to covalently label active enzymes in a complex proteome.
-
Synthesis of Photoaffinity Probes for Target Identification: The scaffold can be used as a fragment to identify protein binders. Once a binding interaction is confirmed, the scaffold can be derivatized with a photo-reactive group and a reporter tag to create a photoaffinity probe for covalent capture and subsequent identification of the target protein.
This guide will provide the conceptual framework and detailed experimental protocols for both approaches.
PART 1: Application in Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy for the functional analysis of enzymes in complex biological systems. ABPP utilizes active site-directed covalent probes to assess the functional state of enzymes. The this compound scaffold can be readily adapted for ABPP by appending a suitable reactive group (warhead) and a reporter tag.
Conceptual Workflow for ABPP Probe Synthesis and Application
The carboxylic acid group of the title compound can be functionalized through standard amide bond coupling chemistry. A linker can be introduced that terminates in a reactive warhead on one end and a reporter tag on the other. For this example, we will consider a general workflow for creating a probe for serine hydrolases, a large and functionally diverse enzyme family.
Diagram 1: ABPP Probe Synthesis Workflow
A simplified workflow for synthesizing an ABPP probe from the core scaffold.
Protocol 1: Synthesis of a Tetrahydro-Indazole-Based ABPP Probe
This protocol describes the synthesis of a hypothetical ABPP probe for serine hydrolases, incorporating a fluorophosphonate warhead and an alkyne handle for click chemistry-based detection.
Materials:
-
This compound
-
N-(3-aminopropyl)-5-hexynamide (Linker)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Fluorophosphonate-NHS ester (Warhead)
-
Standard laboratory glassware and purification supplies (HPLC, silica gel)
Procedure:
-
Amide Coupling of Linker:
-
Dissolve this compound (1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add N-(3-aminopropyl)-5-hexynamide (1.1 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Stir at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the resulting alkyne-functionalized intermediate by silica gel chromatography.
-
-
Attachment of the Warhead:
-
The linker used above would need to be synthesized with a free amine on the other end to react with the Fluorophosphonate-NHS ester. For the sake of this hypothetical protocol, we assume a linker with a terminal amine is available.
-
Dissolve the purified alkyne-functionalized intermediate (1 eq) in anhydrous DMF.
-
Add the Fluorophosphonate-NHS ester (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Purify the final ABPP probe by reverse-phase HPLC.
-
Protocol 2: Competitive ABPP for Target Identification
This protocol describes how to use the newly synthesized probe in a competitive ABPP experiment to identify the protein targets of a small molecule inhibitor.
Materials:
-
Synthesized Tetrahydro-Indazole-based ABPP probe
-
Cell lysate (e.g., from a relevant cancer cell line)
-
Test inhibitor compound
-
DMSO (vehicle control)
-
Azide-functionalized reporter tag (e.g., Azide-TAMRA or Azide-Biotin)
-
Click chemistry reagents: CuSO4, TBTA, and sodium ascorbate
-
SDS-PAGE gels and imaging system
-
For proteomics: Streptavidin beads, trypsin, and LC-MS/MS equipment
Procedure:
-
Proteome Labeling:
-
Prepare cell lysate in a suitable buffer (e.g., PBS) and determine the protein concentration (BCA or Bradford assay).
-
Aliquot the lysate into microcentrifuge tubes (e.g., 50 µg of protein per reaction).
-
Pre-incubate the lysates with either the test inhibitor (at various concentrations) or DMSO (vehicle control) for 30 minutes at 37°C.
-
Add the Tetrahydro-Indazole-based ABPP probe to each reaction to a final concentration of 1 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Click Chemistry for Reporter Tag Conjugation:
-
To each labeled lysate, add the click chemistry cocktail: Azide-TAMRA (for in-gel fluorescence) or Azide-Biotin (for pulldown and mass spectrometry), CuSO4, TBTA, and freshly prepared sodium ascorbate.
-
Vortex and incubate for 1 hour at room temperature.
-
-
Analysis of Labeled Proteins:
-
For in-gel fluorescence: Add SDS-PAGE loading buffer, boil the samples, and resolve them on an SDS-PAGE gel. Visualize the labeled proteins using a fluorescence gel scanner. A decrease in fluorescence intensity in the inhibitor-treated lanes compared to the vehicle control indicates target engagement.
-
For Mass Spectrometry-based identification:
-
For biotin-tagged samples, perform a streptavidin pulldown to enrich the probe-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead tryptic digestion to release the peptides.
-
Analyze the peptides by LC-MS/MS to identify the proteins that were labeled by the probe and competed off by the inhibitor.
-
-
Diagram 2: Competitive ABPP Workflow
Workflow for a competitive ABPP experiment to identify inhibitor targets.
PART 2: Application in Fragment-Based Ligand Discovery (FBLD) and Target ID
FBLD is a drug discovery paradigm that screens small, low-complexity molecules ("fragments") for weak binding to a protein target. The this compound is an excellent candidate for a fragment library due to its favorable physicochemical properties. Once a fragment hit is identified and validated, it can be elaborated into a photoaffinity probe for definitive target identification in a cellular context.
Conceptual Workflow for FBLD and Photoaffinity Probe Development
The carboxylic acid handle of the scaffold is again the key enabler for this application. It allows for the attachment of a photo-reactive group (e.g., a diazirine) and a reporter tag (e.g., an alkyne for click chemistry) to convert the fragment into a tool for target identification.
Protocol 3: Development of a Photoaffinity Probe from a Fragment Hit
This protocol outlines the steps to convert the title compound, assuming it has been identified as a fragment binder to a protein of interest, into a photoaffinity probe.
Materials:
-
This compound (Fragment Hit)
-
A linker containing a diazirine moiety and a terminal alkyne (e.g., synthesized in-house)
-
Amide coupling reagents (EDC, HOBt, DIPEA)
-
Anhydrous DMF
-
HPLC for purification
Procedure:
-
Probe Synthesis:
-
Activate the carboxylic acid of the fragment hit using EDC and HOBt in anhydrous DMF, as described in Protocol 1.
-
Add the diazirine-alkyne linker (1.1 eq) and DIPEA (2.5 eq).
-
Stir the reaction overnight at room temperature.
-
Purify the final photoaffinity probe using reverse-phase HPLC.
-
Protocol 4: Photoaffinity Labeling and Target Identification
This protocol describes the use of the synthesized photoaffinity probe to covalently label its binding partners in a cellular lysate for identification by mass spectrometry.
Materials:
-
Synthesized photoaffinity probe
-
Cell lysate
-
UV irradiation source (e.g., 365 nm UV lamp)
-
Click chemistry reagents as in Protocol 2 (with Azide-Biotin)
-
Streptavidin beads
-
Trypsin
-
LC-MS/MS equipment
Procedure:
-
Labeling:
-
Incubate the cell lysate (e.g., 1 mg total protein) with the photoaffinity probe (e.g., 10 µM) for 1 hour at 4°C in the dark.
-
As a control, run a parallel experiment where the lysate is pre-incubated with an excess of the original fragment hit (e.g., 1 mM) before adding the probe to demonstrate competitive binding.
-
Transfer the samples to a petri dish on ice and irradiate with UV light (365 nm) for 15-30 minutes to induce covalent cross-linking.
-
-
Enrichment of Labeled Proteins:
-
Perform a click reaction with Azide-Biotin to tag the cross-linked proteins.
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
-
Protein Identification:
-
Perform on-bead tryptic digestion of the enriched proteins.
-
Analyze the resulting peptides by LC-MS/MS.
-
Proteins that are significantly enriched in the probe-treated sample compared to the competed control are identified as the targets of the fragment.
-
Diagram 3: Photoaffinity Labeling Workflow
Application Notes and Protocols for NMR Characterization of Tetrahydroindazole Tautomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of Tautomerism in Tetrahydroindazoles
Indazoles and their partially saturated derivatives, such as tetrahydroindazoles, are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] These nitrogen-containing heterocyclic compounds can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers.[1][3] The position of the proton on the pyrazole ring significantly influences the molecule's three-dimensional shape, hydrogen bonding capabilities, and overall electronic properties. Consequently, the predominant tautomeric form can dictate the biological activity and pharmacokinetic profile of a drug candidate.[1] An unambiguous determination of the tautomeric state is therefore a critical step in the drug discovery and development process. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of these tautomers in solution.[4][5] This guide provides a comprehensive overview of the NMR techniques and protocols for the definitive characterization of tetrahydroindazole tautomers.
Theoretical Background: Understanding Tetrahydroindazole Tautomerism
Tetrahydroindazoles typically exist as a dynamic equilibrium between the 1H- and 2H-tautomers. The 1H-indazole is generally the more thermodynamically stable and, therefore, the predominant form.[2][6] However, the equilibrium can be influenced by several factors:
-
Substitution Pattern: The nature and position of substituents on the tetrahydroindazole ring can significantly alter the relative stability of the tautomers.
-
Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds can stabilize one tautomer over the other.[7][8] For instance, a protic solvent might favor the tautomer that is a better hydrogen bond donor or acceptor.
-
Temperature: Temperature can affect the equilibrium constant between the tautomers, and variable-temperature (VT) NMR studies can provide insights into the thermodynamics of the tautomerization process.[9][10]
-
pH: The acidity or basicity of the solution can influence the protonation state of the molecule, thereby affecting the tautomeric equilibrium.
The key to distinguishing between the 1H- and 2H-tautomers lies in identifying the location of the mobile proton and observing its effect on the surrounding nuclei.
Core NMR Methodologies for Tautomer Identification
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the unambiguous assignment of tetrahydroindazole tautomers.
1D NMR Spectroscopy: The First Look
-
¹H NMR: The chemical shift of the N-H proton can be a primary indicator, although its signal can be broad and its position highly dependent on concentration and solvent. More importantly, the chemical shifts and coupling patterns of the protons on the carbon framework will differ between the two tautomers due to the different electronic environments.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the pyrazole ring and adjacent to the nitrogen atoms, are sensitive to the tautomeric form.[11]
-
¹⁵N NMR: Nitrogen NMR is a powerful, albeit less commonly used, technique for directly probing the nitrogen environment.[12][13] The chemical shift of a nitrogen atom changes significantly with its hybridization state and whether it is protonated.[4][11] For instance, a pyrrole-type nitrogen (as in the 1H-tautomer) will have a distinctly different ¹⁵N chemical shift compared to a pyridine-type nitrogen (as in the 2H-tautomer).
2D NMR Spectroscopy: Unraveling Connectivity
Two-dimensional NMR experiments are crucial for establishing through-bond and through-space correlations, which provide definitive structural information.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protonated carbons.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for tautomer assignment. It reveals long-range (2-3 bond) correlations between protons and carbons.[14][16] By observing the correlation from the N-H proton to specific carbon atoms in the ring, the position of the proton can be unequivocally determined.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons. NOE or ROE correlations between the N-H proton and other protons on the molecule can provide strong evidence for the location of the N-H group and thus the identity of the tautomer.[6]
Experimental Protocols
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the tetrahydroindazole sample in 0.6-0.7 mL of a suitable deuterated solvent in a standard 5 mm NMR tube.
-
Solvent Selection: The choice of solvent is critical. A non-polar aprotic solvent like CDCl₃ or a polar aprotic solvent like DMSO-d₆ are common starting points. It is often insightful to acquire spectra in multiple solvents to assess the influence of the solvent on the tautomeric equilibrium.[7]
-
Concentration: Ensure the concentration is appropriate for the experiments to be performed. For ¹⁵N NMR at natural abundance, a higher concentration may be necessary.
NMR Data Acquisition
The following is a general guide for acquiring a comprehensive dataset on a 500 MHz NMR spectrometer. Specific parameters should be optimized for the instrument and sample.
| Experiment | Key Parameters | Purpose |
| ¹H NMR | Spectral Width: 12 ppm, Number of Scans: 16 | Observe proton chemical shifts and coupling constants. |
| ¹³C NMR | Spectral Width: 220 ppm, Number of Scans: 1024 | Observe carbon chemical shifts. |
| HSQC | ¹J(CH) = 145 Hz | Correlate directly bonded ¹H and ¹³C nuclei. |
| HMBC | Long-range coupling constant (ⁿJ(CH)) = 8 Hz | Identify 2-3 bond correlations between ¹H and ¹³C. |
| NOESY | Mixing time = 500-800 ms | Detect through-space correlations between protons. |
| ¹H-¹⁵N HMBC | Long-range coupling constant (ⁿJ(NH)) = 5 Hz | Correlate protons to nitrogen atoms over 2-3 bonds.[17] |
Data Analysis and Interpretation: A Step-by-Step Guide
-
Process and Reference Spectra: Process all acquired spectra using appropriate window functions and referencing. For ¹H and ¹³C spectra, reference to the residual solvent peak. For ¹⁵N spectra, an external reference like liquid ammonia or nitromethane is typically used.
-
Assign Protonated Carbons: Use the HSQC spectrum to correlate each proton signal to its directly attached carbon.
-
Trace HMBC Correlations: This is the pivotal step.
-
From the N-H proton: Look for correlations from the N-H proton to nearby carbon atoms. For the 1H-tautomer, correlations to C3a and C7a (using standard indazole numbering) are expected. For the 2H-tautomer, a correlation to C3 is expected.
-
From other protons: Use HMBC correlations from well-resolved protons on the carbon framework to build up the connectivity and confirm assignments.
-
-
Analyze NOESY/ROESY Data: Look for spatial correlations between the N-H proton and other protons. For example, in a 4,5,6,7-tetrahydroindazole, the 1H-tautomer's N-H proton might show a NOE to the protons at the 7-position, while the 2H-tautomer's N-H proton would be too distant.
-
Utilize ¹⁵N Data (if available): The ¹⁵N chemical shifts will provide direct evidence of the nitrogen environment. A ¹H-¹⁵N HMBC can be particularly powerful, showing correlations from protons to the nitrogen atoms, confirming the protonation site.[17]
-
Consider Quantum Chemical Calculations: In ambiguous cases, Density Functional Theory (DFT) calculations can be used to predict the NMR chemical shifts for each tautomer.[18][19][20][21][22][23][24][25] Comparing the calculated shifts with the experimental data can provide strong support for one tautomer over the other.
Visualization of the Workflow
Caption: Workflow for Tetrahydroindazole Tautomer Characterization.
Case Study: Distinguishing 1H- and 2H-4,5,6,7-Tetrahydroindazole
Let's consider the hypothetical case of 4,5,6,7-tetrahydroindazole. The key differentiating HMBC correlations are illustrated below.
Caption: Key Differentiating HMBC Correlations for Tautomer ID.
In the 1H-tautomer , the N-H proton at position 1 will show HMBC correlations to the bridgehead carbons C7a and C3a. In contrast, for the 2H-tautomer , the N-H proton at position 2 will exhibit a key HMBC correlation to the C3 carbon. These distinct correlation patterns provide irrefutable evidence for the location of the proton and thus the identity of the major tautomer in solution.
Conclusion
The precise characterization of tautomeric forms is a non-trivial but essential aspect of modern drug discovery and chemical research. A systematic approach utilizing a suite of 1D and 2D NMR experiments, particularly ¹H-¹³C HMBC, provides a robust and reliable method for the unambiguous assignment of tetrahydroindazole tautomers. By understanding the principles of tautomerism and applying the detailed protocols outlined in this guide, researchers can confidently determine the structure of their molecules, paving the way for a deeper understanding of structure-activity relationships and the development of safer, more effective medicines.
References
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. (n.d.). PubMed.
- Nitrogen-15 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
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- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
- The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. (2025, August 13). Fiveable.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central.
- 15N NMR Spectroscopy in Structural Analysis. (2002, January 1). Bentham Science Publishers.
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- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate.
- The two tautomers of indazole, with atom numbering. (n.d.). ResearchGate.
- 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. (2019, July 19). PubMed.
- NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. (n.d.). ResearchGate.
- Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. (n.d.). MDPI.
- 1H NMR spectra of tautomers 4b, n = 1 and 5b, n = 1. Panel A: DMSO-d 6... (n.d.). ResearchGate.
- ¹H NMR Spectrum of compound 4b showing formation of two tautomers A and B. (n.d.). ResearchGate.
- Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar.
- The Use of NMR Spectroscopy to Study Tautomerism. (2025, August 7). ResearchGate.
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- Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. (n.d.). PubMed Central.
- Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. (2023, June 14). arXiv.
- Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies. (2022, February 22). PubMed Central.
- Supporting Information. (n.d.). ResearchGate.
- Advanced NMR Techniques and Applications. (n.d.). Fiveable.
- Is there any effect of temperature on tautomerism?. (2012, August 14). ResearchGate.
- The advantages of overlaying an HSQC spectrum with an HMBC spectrum. (n.d.). ACD/Labs.
- NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. (n.d.). ResearchGate.
- SUPPORTING MATERIALS. (n.d.). ResearchGate.
- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted). (n.d.). Human Metabolome Database.
- Tautomerism in azo dyes. (n.d.). FOLIA.
- Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and 13C solid-state NMR. (n.d.). PubMed Central.
- Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR. (n.d.). PubMed.
- Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and C solid-state NMR. (n.d.). ResearchGate.
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Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of 1H-Indazole-3-Carboxylic Acid
Abstract
This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative purity assessment of 1H-indazole-3-carboxylic acid. This compound is a critical building block in the synthesis of various pharmacologically active molecules, making its purity a crucial parameter for quality control in drug development and manufacturing.[1] The described reversed-phase HPLC (RP-HPLC) method is designed to be stability-indicating, capable of separating the main component from potential synthesis-related impurities and degradation products. This document offers a comprehensive guide, from the underlying scientific principles to a step-by-step protocol and data interpretation, intended for researchers, quality control analysts, and drug development professionals.
Introduction and Scientific Principles
1H-indazole-3-carboxylic acid is a versatile heterocyclic compound widely used as a key intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[1][2] The purity of this starting material directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for its purity determination is essential.
1.1. The Chromatographic Rationale
Reversed-phase chromatography is the technique of choice for this analysis due to the moderately polar nature of 1H-indazole-3-carboxylic acid.[3] The separation is performed on a non-polar stationary phase (typically C18) with a polar mobile phase.[3]
A critical parameter in the analysis of acidic compounds like 1H-indazole-3-carboxylic acid is the control of the mobile phase pH. The carboxylic acid functional group is ionizable. At a pH above its acid dissociation constant (pKa), the molecule will be in its anionic (deprotonated) form, which is highly polar and exhibits poor retention on a reversed-phase column. By acidifying the mobile phase to a pH at least two units below the analyte's pKa, the equilibrium is shifted to the non-ionized, more hydrophobic form.[4] This suppression of ionization results in:
-
Increased Retention Time: The neutral molecule interacts more strongly with the C18 stationary phase.
-
Improved Peak Shape: Prevents peak tailing that often occurs with ionized species.[4][5]
-
Method Robustness: Ensures stable and reproducible retention times.
This method employs a phosphate buffer to maintain a consistent low pH and an organic modifier (acetonitrile) to elute the analyte from the column.
Experimental Method and Conditions
This section outlines the necessary equipment, reagents, and the specific chromatographic conditions established for this analysis.
2.1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.
-
Analytical Balance: 5-decimal place readability.
-
pH Meter: Calibrated.
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)
-
Phosphoric Acid (H₃PO₄, ~85%, ACS Grade)
-
1H-Indazole-3-Carboxylic Acid Reference Standard (Purity ≥ 99.0%)
-
2.2. Chromatographic Conditions
All quantitative parameters for the HPLC method are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH adjusted to 2.5 with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B |
| Post-Time | 5 minutes (for column re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Detailed Protocols
The following step-by-step protocols must be followed precisely to ensure reproducible and accurate results.
3.1. Preparation of Solutions
-
Mobile Phase A (20 mM KH₂PO₄, pH 2.5):
-
Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water.
-
Stir until fully dissolved.
-
Adjust the pH to 2.5 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
-
Diluent (Water:Acetonitrile, 80:20 v/v):
-
Combine 800 mL of HPLC-grade water and 200 mL of acetonitrile in a suitable container.
-
Mix thoroughly. This solution is used for preparing both standard and sample solutions.
-
-
Reference Standard Stock Solution (approx. 500 µg/mL):
-
Accurately weigh approximately 25 mg of 1H-Indazole-3-Carboxylic Acid Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to the mark with diluent and mix well.
-
-
Working Standard Solution (approx. 50 µg/mL):
-
Pipette 5.0 mL of the Reference Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix well.
-
-
Sample Solution (approx. 50 µg/mL):
-
Accurately weigh approximately 25 mg of the 1H-Indazole-3-Carboxylic Acid sample into a 50 mL volumetric flask.
-
Follow steps 2-4 from the Reference Standard Stock Solution preparation.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask.
-
Dilute to the mark with diluent and mix well.
-
3.2. Experimental Workflow Diagram
The overall process from preparation to analysis is visualized below.
Caption: Workflow from solution preparation to final report generation.
System Suitability and Data Analysis
4.1. System Suitability Test (SST)
Before analyzing any samples, the performance of the chromatographic system must be verified. This is achieved by performing a System Suitability Test (SST) as mandated by international guidelines.[6][7] Inject the Working Standard Solution five consecutive times. The results must meet the criteria in the table below before proceeding.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, indicating good column performance and lack of silanol interactions. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency and the ability to generate sharp peaks. |
| Repeatability (%RSD) | ≤ 2.0% for peak area and retention time | Demonstrates the precision of the system for reliable quantification. |
4.2. Purity Calculation
The purity of the 1H-indazole-3-carboxylic acid sample is determined using the area percent method. This method assumes that all impurities have a similar UV response to the main component at the chosen wavelength.
The formula for calculating purity is:
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Disregard any peaks originating from the blank (diluent) and any peaks with an area less than 0.05% of the total area.
4.3. Data Analysis Logic
The following diagram illustrates the decision-making process during data analysis, ensuring that results are only accepted from a validated system run.
Caption: Decision logic for System Suitability and Specification checks.
Trustworthiness and Method Validation
The described method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7][8][9] The validation should demonstrate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
References
- ResearchGate. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid.
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
- Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- J-GLOBAL. (n.d.). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives.
- Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- ResearchGate. (n.d.). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
- IonSource. (2001). Reverse Phase HPLC Basics for LC/MS.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Wikipedia. (n.d.). Reversed-phase chromatography.
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[3+2] cycloaddition for 1H-indazole-3-carboxylic acid ester synthesis
An in-depth guide to the synthesis of 1H-indazole-3-carboxylic acid esters via [3+2] cycloaddition, offering a powerful strategy for accessing privileged scaffolds in medicinal chemistry.
Introduction: The Significance of the Indazole Nucleus
The indazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1] These bicyclic nitrogen-containing heterocycles are bioisosteres of indoles and purines, enabling them to interact with a diverse range of biological targets. Specifically, 1H-indazole-3-carboxylic acid and its esters are key intermediates in the synthesis of compounds with anti-inflammatory, anti-tumor, anti-HIV, and anticancer activities.[2][3]
Traditional synthetic routes to these valuable scaffolds often involve multiple steps, harsh reaction conditions, or the use of hazardous intermediates, which can limit their utility, especially in large-scale applications.[2][3] The [3+2] cycloaddition reaction between diazo compounds and arynes has emerged as a direct, highly efficient, and versatile alternative, providing access to a wide variety of substituted indazoles under remarkably mild conditions.[2][3][4] This guide provides a detailed exploration of this methodology, from its mechanistic underpinnings to a field-proven laboratory protocol.
Mechanistic Framework: The [3+2] Cycloaddition Pathway
The power of this synthetic strategy lies in the convergent coupling of a 1,3-dipole with a highly reactive dipolarophile. In this context, an α-diazo ester serves as the three-atom component, while an in-situ generated aryne acts as the two-atom component.
The reaction proceeds through a well-defined pathway:
-
In-Situ Aryne Generation: The process avoids the isolation of highly unstable arynes. Instead, a stable precursor, typically an o-(trimethylsilyl)aryl triflate, is used. In the presence of a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), a 1,2-elimination reaction is induced, generating the reactive aryne intermediate under mild conditions.[3][4] This method is celebrated for its excellent functional group tolerance.[3]
-
[3+2] Cycloaddition: The generated aryne is immediately trapped by the diazo compound (e.g., ethyl diazoacetate) in a concerted or stepwise [3+2] cycloaddition. This step forms the core bicyclic ring system, yielding a non-aromatic 3H-indazole intermediate.[4][5]
-
Tautomerization: The initial cycloadduct rapidly undergoes tautomerization to achieve aromatic stability. This rearrangement, believed to be a 1,3-hydrogen shift or a sequence of two 1,5-hydrogen shifts, results in the formation of the thermodynamically favored 1H-indazole product.[4][5]
The overall transformation is highly efficient, often proceeding at room temperature and leading to excellent yields of the desired product.
Caption: Figure 1: Proposed Reaction Mechanism
Application Notes & Field Insights
Expertise-Driven Experimental Choices
-
Choice of Fluoride Source: Both TBAF (in solution or solid) and CsF are effective for generating the aryne.[4] TBAF is often used at low temperatures (-78 °C to room temperature) in solvents like THF, while CsF is typically employed at room temperature in acetonitrile.[3][6] The choice can depend on the specific substrates and desired reaction kinetics.
-
Stoichiometry Control: The stoichiometry of the reactants is critical. Using the diazo compound as the limiting reagent is standard. However, employing an excess of the aryne precursor (e.g., >2 equivalents) can lead to a subsequent N-arylation of the 1H-indazole product, affording N-aryl-1H-indazoles in high yields.[3][4][6] This provides a strategic advantage, allowing for divergent synthesis from a common set of starting materials.
-
Substrate Scope: The reaction is highly versatile. A wide range of substituted o-(trimethylsilyl)aryl triflates can be used to produce indazoles with diverse substitution patterns on the benzene ring. Similarly, various diazo compounds are tolerated, enabling functionalization at the 3-position of the indazole core.[2]
Trustworthiness Through Self-Validation
The protocol described below is adapted from a well-vetted and independently verified procedure published in Organic Syntheses, a publication renowned for its reliability and reproducibility.[6] Adherence to the described steps, particularly regarding the inert atmosphere and temperature control, is crucial for achieving high yields and purity. The provided characterization data serves as a benchmark for validating the experimental outcome.
Detailed Experimental Protocol: Synthesis of Ethyl 1H-indazole-3-carboxylate
This protocol details the gram-scale synthesis of a foundational building block, ethyl 1H-indazole-3-carboxylate, via the [3+2] cycloaddition of ethyl diazoacetate and benzyne, generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate.
Caption: Figure 2: Experimental Workflow
Materials and Reagents
| Reagent | Amount (mmol) | Mass/Volume | Notes |
| 2-(trimethylsilyl)phenyl triflate | 32.0 | 9.84 g | Aryne precursor |
| Ethyl diazoacetate | 32.0 | 3.65 g | 1,3-dipole. CAUTION: Potentially explosive. Handle with care. |
| Tetrabutylammonium fluoride (TBAF) | 35.2 | 35.2 mL | 1.0 M solution in THF, fluoride source |
| Anhydrous Tetrahydrofuran (THF) | - | 320 mL | Reaction solvent |
| Ethyl Acetate (EtOAc) | - | ~500 mL | Extraction solvent |
| Saturated aq. NaHCO₃ | - | ~200 mL | Quenching/washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~20 g | Drying agent |
| Silica Gel | - | ~200 g | For column chromatography |
Procedure
-
Reaction Setup: A 1-L, three-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, a glass stopper, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Reagent Charging and Cooling: The flask is charged with 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (9.84 g, 32.0 mmol) and anhydrous THF (320 mL). The resulting solution is cooled to -78 °C using an acetone/dry ice bath.[6]
-
Slow Addition of Reagents: The TBAF solution (35.2 mL, 35.2 mmol) is added dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly. Following this, ethyl diazoacetate (3.65 g, 32.0 mmol) is added dropwise over 30 minutes.[6]
-
Reaction Progression: After the additions are complete, the cooling bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight (approximately 12-16 hours). The mixture will typically turn from colorless to orange.[6]
-
Workup and Extraction: The reaction mixture is concentrated via rotary evaporation. The residue is then poured into a separatory funnel containing EtOAc (150 mL) and saturated aqueous NaHCO₃ (200 mL). The layers are separated, and the aqueous layer is extracted twice more with EtOAc (2x 50 mL). The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield a crude orange oil.[6]
-
Purification: The crude product is purified by flash column chromatography on silica gel. Elution with a hexanes/EtOAc gradient (e.g., starting with 3:1 and moving to 1:3) affords the pure product.[6]
Expected Outcome & Characterization
-
Product: 1H-indazole-3-carboxylic acid, ethyl ester
-
Yield: 4.98 g (82%)[6]
-
Appearance: Off-white solid[6]
-
Melting Point: 133-134 °C[6]
-
¹H NMR (CDCl₃, 500 MHz): δ 10.35 (br s, 1H), 8.21 (d, J = 8.2 Hz, 1H), 7.80 (d, J = 8.5 Hz, 1H), 7.49 (ddd, J = 8.5, 7.0, 1.1 Hz, 1H), 7.34 (ddd, J = 8.2, 7.0, 0.9 Hz, 1H), 4.52 (q, J = 7.1 Hz, 2H), 1.48 (t, J = 7.1 Hz, 3H).[6]
Conclusion
The [3+2] cycloaddition between diazo compounds and in-situ generated arynes represents a premier, highly efficient strategy for the synthesis of 1H-indazole-3-carboxylic acid esters. Its operational simplicity, mild conditions, high yields, and broad substrate tolerance make it an invaluable tool for researchers in drug discovery and process development.[2][3][4] This methodology facilitates rapid access to complex molecular architectures, accelerating the development of new therapeutic agents based on the privileged indazole scaffold.
References
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- Organic Chemistry Portal. (n.d.). Synthesis of Indazoles by the [3+2] Cycloaddition of Diazo Compounds with Arynes and Subsequent Acyl Migration. Organic Chemistry Portal.
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Derivatization of the Carboxylic Acid Group on the Indazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for interacting with various biological targets.[2][3] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[1][4]
The derivatization of the carboxylic acid group on the indazole scaffold is a critical strategy in drug discovery. This functional group serves as a versatile handle for introducing a diverse array of substituents, thereby modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. Furthermore, these modifications can profoundly influence the molecule's binding affinity and selectivity for its target protein. This guide provides detailed protocols and mechanistic insights into the key methods for derivatizing the carboxylic acid group on the indazole scaffold.
Part 1: Foundational Principles of Indazole Carboxylic Acid Derivatization
The reactivity of the carboxylic acid group on the indazole ring is influenced by the electronic properties of the bicyclic system. The two nitrogen atoms in the pyrazole ring can exist in different tautomeric forms (1H and 2H), which can affect the acidity of the carboxylic acid proton and the nucleophilicity of the carboxylate anion.[3]
The primary strategies for derivatizing the indazole carboxylic acid group include:
-
Amide Bond Formation: This is the most common derivatization, allowing for the introduction of a wide range of amine-containing fragments.
-
Esterification: Conversion to esters can modify polarity and cell permeability.
-
Reduction to Alcohols: This transformation provides a precursor for further functionalization, such as etherification or oxidation to aldehydes.
Caption: General derivatization pathways for indazole carboxylic acids.
Part 2: Key Derivatization Protocols in Detail
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, and carbodiimide-mediated coupling is a robust and widely used method.[6][7] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt) efficiently activate the carboxylic acid for nucleophilic attack by an amine.[8][9][10]
Mechanism of EDC/HOBt Coupling:
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and EDC.[10] This intermediate is susceptible to nucleophilic attack by HOBt to form an active HOBt ester.[8][9] The HOBt ester is less prone to side reactions, such as N-acylurea formation, and readily reacts with the amine to yield the desired amide.[11]
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Detailed Protocol:
-
Preparation: In a clean, dry round-bottom flask, dissolve the indazole carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).
-
Activation: To the stirred solution, add HOBt (1.2 eq) and EDC.HCl (1.2 eq). Stir the mixture at room temperature for 30-60 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a hydrochloride salt, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Reaction: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure amide derivative.[12]
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Common Solvents | Key Advantages |
| EDC | HOBt, NHS | DMF, DCM, Water | Water-soluble byproducts, mild conditions.[11] |
| DCC | HOBt | DMF, DCM | Highly effective, inexpensive. |
| HATU | None | DMF, NMP | Fast reaction times, high yields, low racemization.[13] |
| HBTU | HOBt | DMF, NMP | Similar to HATU, widely used in peptide synthesis. |
Protocol 2: Esterification of Indazole Carboxylic Acids
Esterification is a valuable method for modifying the properties of indazole carboxylic acids. The Fischer-Speier esterification is a classic and effective method for this transformation.[14][15]
Fischer-Speier Esterification:
This method involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[14][16] The reaction is an equilibrium process, and using a large excess of the alcohol or removing the water byproduct can drive the reaction to completion.[17][18]
Caption: Workflow for Fischer-Speier esterification.
Detailed Protocol:
-
Setup: To a round-bottom flask, add the indazole carboxylic acid (1.0 eq) and a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 5-10 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-16 hours.[19] Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst with a saturated aqueous solution of NaHCO₃ or Na₂CO₃.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude ester by column chromatography or distillation.
Protocol 3: Conversion to Other Functional Groups: Reduction to Primary Alcohols
The reduction of the carboxylic acid group to a primary alcohol opens up new avenues for derivatization. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[20][21][22]
Mechanism of LiAlH₄ Reduction:
The reaction begins with an acid-base reaction between the carboxylic acid and LiAlH₄ to form a lithium carboxylate salt.[23] Subsequent reduction of the carboxylate proceeds via a tetrahedral intermediate, which then collapses to form an aldehyde that is immediately further reduced to the primary alcohol.[23][24]
Caption: Process for the reduction of indazole carboxylic acids.
Detailed Protocol:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.
-
Addition of Carboxylic Acid: Dissolve the indazole carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-12 hours. Monitor the reaction by TLC.
-
Quenching (Fieser work-up):
-
Cool the reaction mixture to 0 °C.
-
Carefully and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
-
Work-up:
-
Filter the precipitate and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude alcohol by column chromatography.
Part 3: Troubleshooting and Optimization
-
Low Yields in Amide Coupling: Ensure all reagents and solvents are anhydrous. Consider using a more powerful coupling reagent like HATU. For sterically hindered amines or acids, higher temperatures may be required.
-
Side Reactions: In carbodiimide couplings, N-acylurea formation can be minimized by using HOBt and maintaining a low reaction temperature.[11] N-alkylation of the indazole ring can sometimes occur under basic conditions; careful selection of the base and reaction temperature is crucial.[25]
-
Incomplete Esterification: Drive the equilibrium forward by using a Dean-Stark trap to remove water azeotropically, especially with less volatile alcohols.
-
Difficult Purification: Indazole derivatives can sometimes be challenging to purify due to their polarity. Experiment with different solvent systems for column chromatography. Recrystallization can also be an effective purification method.[12]
Part 4: Characterization of Indazole Derivatives
The successful synthesis of indazole derivatives should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.
Conclusion
The derivatization of the carboxylic acid group on the indazole scaffold is a powerful tool in the medicinal chemist's arsenal. The protocols detailed in this guide for amide bond formation, esterification, and reduction provide a solid foundation for synthesizing a diverse library of indazole derivatives. A thorough understanding of the underlying reaction mechanisms and potential challenges is key to successfully optimizing these transformations and advancing the development of novel indazole-based therapeutics.
References
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- Khan Academy. (n.d.). Reduction of carboxylic acids.
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- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp.
- LibreTexts Chemistry. (n.d.). Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols.
- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
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- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram.
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.).
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- DiVA portal. (2024, August 23). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
- National Institutes of Health. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- Wikipedia. (n.d.). Fischer–Speier esterification.
- Grokipedia. (n.d.). Fischer–Speier esterification.
- University of Groningen research portal. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives.
- ResearchGate. (n.d.). (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
- Organic Chemistry Portal. (n.d.). Fischer Esterification.
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- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
- J&K Scientific LLC. (2025, February 23). Fischer Esterification.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
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- National Institutes of Health. (2024, April 23). Synthesis molecular docking and DFT studies on novel indazole derivatives.
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- National Institutes of Health. (n.d.). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation.
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Application Notes & Protocols: The Strategic Use of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid in Modern Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are known as "privileged scaffolds" due to their ability to interact with diverse biological targets. The indazole nucleus is a prominent member of this group, forming the core of numerous pharmaceuticals with applications ranging from oncology to neuroscience.[1][2] 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid represents a particularly valuable and versatile starting material. Its structure combines the proven bio-isosteric properties of the indazole ring with a saturated cyclohexyl moiety, which imparts three-dimensional character, and a strategically placed carboxylic acid group, which serves as a prime handle for synthetic elaboration.[3]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for leveraging this molecule in the synthesis of novel compound libraries for screening and lead optimization.
Table 1: Physicochemical Properties of the Core Intermediate
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| CAS Number | 6076-13-7 | PubChem[4] |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem[4] |
| Molecular Weight | 166.18 g/mol | PubChem[4] |
| SMILES | C1CCC2=C(C1)C(=NN2)C(=O)O | PubChem[4] |
| InChIKey | LWXNHFZBFJMHGU-UHFFFAOYSA-N | PubChem[4] |
The Intermediate's Role in Synthetic Strategy
The synthetic utility of this compound is almost entirely centered on the reactivity of its carboxylic acid functional group. This group is an ideal anchor point for diversification, allowing chemists to append a wide array of chemical moieties through robust and well-understood chemical transformations. The primary goal is to generate libraries of analogues where the core scaffold is constant, but the "exit vector" from the carboxylic acid position is varied. This strategy allows for a systematic exploration of the Structure-Activity Relationship (SAR).
The two most fundamental and powerful transformations are:
-
Amide Bond Formation: Coupling the carboxylic acid with a diverse panel of primary and secondary amines is the most common strategy. Amide bonds are metabolically stable and can form crucial hydrogen bond interactions with biological targets, making this a cornerstone of medicinal chemistry.[5]
-
Esterification: Reaction with various alcohols produces esters, which can serve as isosteres for amides or act as prodrugs that are later hydrolyzed in vivo to release the active carboxylic acid.
The following workflow diagram illustrates the central role of this intermediate in a typical drug discovery campaign.
Caption: The central role of the title compound in a drug discovery workflow.
Field-Proven Experimental Protocols
The following protocols are presented with an emphasis on causality and self-validation. Understanding why each step is performed is critical for troubleshooting and adaptation.
Protocol 1: Amide Coupling via HATU Activation
This protocol describes a general and highly reliable method for amide bond formation using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.[6]
Causality & Principle: Direct reaction between a carboxylic acid and an amine is unfavorable. Coupling reagents like HATU react with the carboxylic acid to form a highly reactive O-acylisourea active ester. This intermediate is readily susceptible to nucleophilic attack by the amine, forming the stable amide bond with high efficiency and minimal side reactions. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the released proton and drive the reaction to completion.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of approximately 0.1 M.
-
Rationale: DMF is an excellent polar aprotic solvent that dissolves the starting materials and reagents. Anhydrous conditions are crucial as water can hydrolyze the active ester intermediate.
-
-
Activation: To the stirred solution, add HATU (1.2 equivalents) followed by DIPEA (3.0 equivalents). Stir the mixture at room temperature for 15-20 minutes.
-
Rationale: This pre-activation step ensures the complete formation of the active ester before the amine is introduced, which often leads to cleaner reactions and higher yields.
-
-
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents) to the reaction mixture.
-
Rationale: A slight excess of the amine can help drive the reaction to completion, but a large excess should be avoided to simplify purification.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting carboxylic acid by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-12 hours.
-
Self-Validation: Comparing the reaction mixture to a spot of the starting acid on a TLC plate is a rapid way to assess progress. The product amide will typically have a different Rf value.
-
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Rationale: This step quenches the reaction and begins the purification process. The organic product will partition into the ethyl acetate layer, while water-soluble components (DMF, excess base, salts) remain in the aqueous layer.
-
-
Extraction & Washing: Separate the layers. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃ (to remove any unreacted acid), and finally with brine (to initiate drying).
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to afford the pure amide.
-
Self-Validation: The purity and identity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: Fischer Esterification
This classic protocol is a straightforward method for converting the carboxylic acid to its corresponding methyl or ethyl ester.[7]
Causality & Principle: Fischer esterification is an acid-catalyzed equilibrium reaction. By using the alcohol as the solvent (a large excess), Le Châtelier's principle dictates that the equilibrium is driven towards the formation of the ester product. A strong acid catalyst (like H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.
Step-by-Step Methodology:
-
Preparation: Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., methanol or ethanol), which will act as both reagent and solvent. Use a generous amount (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: To the suspension, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 2-3 drops per gram of starting material).
-
Heating: Heat the reaction mixture to reflux and maintain it for 4-16 hours.
-
Rationale: The elevated temperature increases the reaction rate and helps drive the equilibrium towards the products.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the sulfuric acid by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Concentration & Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water and ethyl acetate to the residue and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate.
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude ester can often be purified by recrystallization or silica gel chromatography if necessary.
Table 2: Representative Transformations and Conditions
| Starting Material | Reagent(s) | Conditions | Product Type | Expected Yield |
| Core Acid | Benzylamine, HATU, DIPEA | DMF, Room Temp, 6h | Benzyl Amide | 75-95% |
| Core Acid | Piperidine, EDC, HOBt, TEA | DMF, Room Temp, 4h | Piperidinyl Amide | 70-90% |
| Core Acid | Ammonium Chloride, HATU, DIPEA | DMF, Room Temp, 12h | Primary Amide | 60-80%[6] |
| Core Acid | Methanol, H₂SO₄ (cat.) | Reflux, 8h | Methyl Ester | 80-98%[7] |
| Core Acid | Ethanol, H₂SO₄ (cat.) | Reflux, 8h | Ethyl Ester | 80-98% |
Application Spotlight: Development of Sigma-1 Receptor Ligands
The strategic value of the 4,5,6,7-tetrahydro-1H-indazole scaffold is not merely theoretical. Research into novel therapeutics has demonstrated its practical utility. For instance, a class of potent and selective ligands for the Sigma-1 receptor was developed using a synthetic strategy that hinges on this core structure.[8] The Sigma-1 receptor is a chaperone protein implicated in a variety of CNS diseases, making it an attractive therapeutic target.
In this research, the carboxylic acid was first converted to a series of amides (e.g., a dimethylamide). Subsequent chemical modifications to the cyclohexyl ring (e.g., reduction of a ketone) led to a library of compounds that were then evaluated for their binding affinity and selectivity for the Sigma-1 receptor.[8] This work perfectly exemplifies the workflow described in Section 2, showcasing how a simple intermediate can be elaborated into a series of potent and valuable molecular probes.
Caption: A simplified workflow for developing Sigma-1 ligands.
References
- Smolecule. (2023, August 15). 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
- PubChem. This compound.
- ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis.
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research.
- Martin, S. F., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | 32275-63-1 [smolecule.com]
- 4. This compound | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. jocpr.com [jocpr.com]
- 8. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Challenges in Regioselective Synthesis of Indazole Derivatives
Welcome to the Technical Support Center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the regioselective functionalization of indazole derivatives. The indazole scaffold is a privileged pharmacophore in medicinal chemistry, but its synthesis is often complicated by the presence of two reactive nitrogen atoms and multiple potential sites for C-H functionalization, leading to challenges in achieving the desired regioisomer.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format to directly address specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts regarding regioselectivity in indazole chemistry.
Q1: Why is achieving regioselectivity during the N-alkylation or N-arylation of indazoles so challenging?
A: The primary challenge stems from the electronic structure and tautomerism of the indazole ring.[3] The indazole anion, formed upon deprotonation, is an ambident nucleophile , meaning it has two distinct nucleophilic centers at the N1 and N2 positions.[4] This leads to several complicating factors:
-
Annular Tautomerism: The N-H proton can reside on either nitrogen, resulting in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-indazole tautomer is generally more thermodynamically stable.[3][5][6][7][8][9] Direct alkylation often yields a mixture of both N1 and N2 substituted products because both nitrogens can react.[6][10][11]
-
Kinetic vs. Thermodynamic Control: The reaction can proceed under either kinetic or thermodynamic control, each favoring a different isomer. The N1-substituted product is typically the thermodynamically more stable isomer, while the N2-product can sometimes be favored under kinetic control.[1] The final product ratio is highly sensitive to reaction conditions.[4][6][12]
Q2: What are the key factors that influence the N1 vs. N2 regioselectivity?
A: The outcome of an N-functionalization reaction is a delicate balance of several interconnected factors.[1][2] Understanding these allows you to steer the reaction toward your desired isomer:
-
Base and Counter-ion: The choice of base is critical. Strong, non-coordinating bases in polar aprotic solvents often favor the N1 product. Conversely, the combination of sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF) is widely reported to give excellent N1 selectivity, potentially due to the sodium cation coordinating with the N2 lone pair and a possible chelating group at the C3 position.[2][6][10][13]
-
Solvent: Solvent polarity plays a significant role. Polar aprotic solvents like DMF and DMSO can favor N1 alkylation with certain bases, while less polar solvents like THF can also promote high N1 selectivity, particularly with NaH.[4][13] Solvent choice can influence the state of the indazolide anion (e.g., tight vs. solvent-separated ion pairs), which impacts regioselectivity.[2][13]
-
Steric Effects: The steric environment around the nitrogen atoms is a powerful directing tool. A bulky substituent at the C7 position will sterically hinder the N1 position, strongly directing incoming electrophiles to the N2 position.[1][7][10]
-
Electronic Effects: The electronic nature of substituents on the indazole ring influences the nucleophilicity of each nitrogen. Electron-withdrawing groups at the C7 position (e.g., NO₂, CO₂Me) have been shown to confer excellent N2 regioselectivity.[7][10][13]
-
Reaction Temperature: Higher temperatures can allow the reaction to reach thermodynamic equilibrium, favoring the more stable N1 isomer.[12] Lower temperatures may favor the kinetically formed product.
Q3: Beyond the nitrogen atoms, what are the challenges in achieving regioselectivity on the carbocyclic (benzene) ring?
A: Functionalizing the benzene portion of the indazole core (positions C4, C5, C6, C7) presents its own set of challenges, as these positions are often less reactive than the heterocyclic part of the molecule. The dominant strategy to control regioselectivity here is directed C-H functionalization .[5][14]
This approach involves installing a "directing group" (DG), typically on one of the nitrogen atoms. This DG coordinates to a transition metal catalyst (e.g., Rhodium, Palladium) and directs the C-H activation step to a specific, proximate C-H bond, most commonly at the C7 position or the ortho position of an N2-aryl substituent.[14][15][16] The challenge lies in selecting an appropriate directing group that is effective and, ideally, removable or convertible into another functional group after the reaction.[17]
Section 2: Troubleshooting Guide for N-Alkylation & N-Arylation
This guide addresses specific experimental issues in a question-and-answer format.
Issue 1: Poor N1:N2 Regioselectivity / Mixture of Isomers
Q: My N-alkylation reaction is yielding an inseparable mixture of N1 and N2 products. How can I selectively synthesize the N1 isomer?
A: To favor the thermodynamically stable N1 isomer, you should employ conditions that allow for equilibration or are known to strongly favor N1 attack.
-
Cause: Your current conditions (e.g., weaker base like K₂CO₃ in DMF) may be operating under kinetic control or are simply not selective enough, leading to a mixture of isomers.[1]
-
Solution 1: Use the NaH/THF System. This is the most widely reported and reliable method for achieving high N1 selectivity. The combination of a strong base (NaH) in a moderately polar solvent (THF) is highly effective for a wide range of substrates.[2][4][10][13] Increasing the temperature to 50 °C can help drive the reaction to completion while maintaining excellent regioselectivity.[6][13]
-
Solution 2: Employ Cesium Carbonate (Cs₂CO₃). In solvents like dioxane or DMF, Cs₂CO₃ can also provide high N1 selectivity. DFT calculations suggest a chelation mechanism involving the cesium cation may be responsible for this outcome.[4][6]
-
Solution 3: Allow for Thermodynamic Equilibration. If using conditions that initially form a mixture, extending the reaction time or increasing the temperature may allow the kinetically formed N2 isomer to isomerize to the more stable N1 product, especially with certain electrophiles like α-halo carbonyls.[2][7][13]
Q: How can I selectively synthesize the N2 isomer?
A: Synthesizing the N2 isomer typically requires overriding the thermodynamic preference for N1. This is achieved by exploiting kinetic control or steric hindrance.
-
Cause: Standard alkylation conditions naturally favor the N1 product.
-
Solution 1: Use Mitsunobu Conditions. The Mitsunobu reaction (using an alcohol, PPh₃, and DIAD or DEAD) often shows a strong preference for producing the N2-alkylated indazole.[6][7][13] This is a reliable method for accessing the kinetic product.
-
Solution 2: Leverage Steric Hindrance. If your synthesis allows, start with an indazole that has a substituent at the C7 position. The steric bulk of a C7 group effectively blocks access to the N1 position, forcing alkylation to occur exclusively at N2. Even electron-withdrawing groups like -NO₂ or -CO₂Me at C7 provide excellent N2 selectivity.[7][10][13]
-
Solution 3: Use Specific Metal-Mediated Reactions. Certain protocols, such as Ga/Al-mediated direct alkylations, have been developed specifically for the regioselective synthesis of 2H-indazoles.[18][19][20]
Issue 2: Low or No Conversion
Q: My reaction is slow or stalls, resulting in low yield and recovery of starting material. What are the common causes?
A: Low conversion in indazole N-alkylation is often due to issues with deprotonation, reagent quality, or reaction conditions.[21]
-
Cause 1: Insufficiently Strong Base. If you are using a weak base like K₂CO₃, it may not be strong enough to fully deprotonate the indazole, especially with less acidic derivatives.
-
Cause 2: Presence of Moisture. Strong bases like NaH are extremely sensitive to water. Any moisture in the solvent or on the glassware will quench the base, preventing deprotonation of the indazole.
-
Solution: Ensure your solvent is anhydrous and your glassware is flame-dried or oven-dried. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[22]
-
-
Cause 3: Poor Reagent Solubility. The indazole or its corresponding salt may not be fully dissolved in the chosen solvent, leading to a slow heterogeneous reaction.
-
Cause 4: Suboptimal Temperature. The reaction may simply be too slow at room temperature.
Issue 3: Difficulty Separating N1 and N2 Isomers
Q: My N1 and N2 isomers have very similar Rf values and are difficult to separate by column chromatography. What can I do?
A: This is a common and frustrating problem. While optimizing chromatography is the first step, it's often more efficient to revisit the synthesis to avoid the issue altogether.
-
Solution 1: Optimize Chromatography. Experiment with different solvent systems for your column. A shallow gradient or using a less polar solvent system (e.g., hexanes/ethyl acetate vs. DCM/methanol) can sometimes improve separation. If standard silica gel fails, consider using a different stationary phase like alumina or a C18 reversed-phase column if your compounds are suitable.
-
Solution 2: Re-evaluate Your Synthetic Strategy. If separation is not feasible, the best approach is to improve the regioselectivity of your reaction using the methods described in Issue 1 . A slightly longer, more selective synthesis is often more efficient than a shorter synthesis that requires a heroic purification effort.[23]
-
Solution 3: Derivatization. In some cases, you can temporarily derivatize the mixture with a bulky protecting group that might exaggerate the physical differences between the two isomers, allowing for separation. This is a last-resort option due to the extra steps involved.
Section 3: Key Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation using NaH/THF
This protocol is optimized for achieving high regioselectivity for the N1 position.[2][4]
-
Preparation: Add the substituted 1H-indazole (1.0 eq.) to a flame-dried, round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and place it under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe to achieve a concentration of approximately 0.1 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Gas evolution (H₂)!
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.
-
Electrophile Addition: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq.) neat or as a solution in anhydrous THF via syringe.
-
Reaction: Stir the reaction at room temperature or heat to 50 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup & Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective N2-Alkylation via Mitsunobu Reaction
This protocol is generally effective for obtaining the N2-substituted isomer.[1][7]
-
Preparation: To a solution of the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF, add a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise via syringe. Note: The solution will typically turn from colorless to a yellow/orange color.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.
-
Concentration & Purification: Remove the solvent under reduced pressure. The crude mixture, containing triphenylphosphine oxide and the hydrazide byproduct, can be purified directly by flash column chromatography on silica gel to isolate the desired N2-alkylated product.
Section 4: Data Summary & Visualization
Table 1: Influence of Common Reaction Conditions on N-Alkylation Regioselectivity
| Base / Reagent System | Solvent | Typical Temperature | Predominant Isomer | Notes & Causality |
| NaH | THF | 25-50 °C | N1 (>99:1) | Strong base, moderately polar solvent. Selectivity attributed to thermodynamic control and/or Na⁺ chelation.[2][13] |
| K₂CO₃ / Cs₂CO₃ | DMF | 25-80 °C | Mixture to N1 | Weaker base, often gives mixtures. Cs₂CO₃ is generally more N1-selective than K₂CO₃.[1][6] |
| PPh₃ / DIAD (Mitsunobu) | THF | 0-25 °C | N2 (e.g., 2.5:1) | Favors the kinetically controlled product. The bulky phosphonium intermediate may sterically favor attack at N2.[7][13] |
| NaH (with C7-substituent) | THF | 25-50 °C | N2 (>96:4) | Steric hindrance at C7 completely blocks the N1 position, overriding the normal preference of the NaH/THF system.[7][10] |
Diagram 1: Decision Workflow for Indazole N-Alkylation
This diagram provides a logical path for selecting an appropriate reaction strategy based on the desired regioisomeric outcome.
Caption: Decision workflow for selecting N-alkylation conditions.
Diagram 2: Concept of Directed C-H Functionalization
This diagram illustrates how a directing group (DG) on the indazole ring can guide a metal catalyst to functionalize a specific C-H bond.
Caption: Directed C-H functionalization on an N2-substituted indazole.
References
- BenchChem. (2025). Addressing incomplete conversion in indazole synthesis. BenchChem Technical Support.
- ResearchGate. (n.d.). (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- BenchChem. (2025). Technical Support Center: Selective N1-Alkylation of the Indazole Ring. BenchChem Technical Support.
- Wang, D., et al. (2015). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades.
- BenchChem. (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles. BenchChem Technical Support.
- BenchChem. (2025). Regioselectivity issues in the functionalization of indazoles. BenchChem Technical Support.
- Keating, M. J., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
- Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). C-H functionalization of 2H-indazole.
- Keating, M. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
- RSC Publishing. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Organic & Biomolecular Chemistry.
- Semantic Scholar. (n.d.). Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. Semantic Scholar.
- BenchChem. (2025).
- BenchChem. (n.d.). Dealing with regioisomer formation in indazole synthesis. BenchChem Technical Support.
- ResearchGate. (2025). Regioselective Synthesis of 2H-Indazoles through Ga/Al- and Al-Mediated Direct Alkylation Reactions of Indazoles.
- Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues.
- OpenChemHub. (2024).
- BenchChem. (2025).
- National Institutes of Health. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines.
- Ghosh, S., et al. (2022).
- ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF.
- Daugulis, O., et al. (2014). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture.
- ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.
Sources
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- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
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- 12. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: A Guide to Improving the Yield of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid Synthesis
Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. The synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is a critical process, often serving as a foundational step for more complex pharmaceutical scaffolds.[1][2][3] However, achieving high yields and purity can be challenging. This guide is structured to provide in-depth, field-proven insights, moving beyond simple protocols to explain the causality behind experimental choices. We will address common issues encountered during synthesis and provide robust troubleshooting strategies to optimize your outcomes.
Section 1: Synthesis Overview and Core Mechanism
The most reliable and common route to synthesizing the 4,5,6,7-tetrahydro-1H-indazole core involves a two-stage process that combines the principles of the Japp-Klingemann reaction and the Fischer indole synthesis.[4][5][6] The overall strategy is to first form a key hydrazone intermediate from a β-keto-ester, which is then cyclized under acidic conditions to form the desired bicyclic system.
The typical pathway involves:
-
Hydrazone Formation: A β-keto-ester, such as ethyl 2-oxocyclohexanecarboxylate, reacts with a suitable hydrazine source. For the parent 1H-indazole, hydrazine itself is used. This step is often accomplished via the Japp-Klingemann reaction, which couples a diazonium salt with the β-keto-ester to form the hydrazone with high regioselectivity.[5][7]
-
Acid-Catalyzed Cyclization: The resulting hydrazone undergoes an intramolecular cyclization, analogous to the Fischer indole synthesis, to form the tetrahydroindazole ring system.[8][9] This step is the most critical for yield optimization.
-
Saponification: The ethyl ester of the product is hydrolyzed to the final carboxylic acid.
Overall Synthetic Workflow
Caption: A decision tree for diagnosing low-yield issues.
Issue 1: The reaction stalls after hydrazone formation; no cyclized product is observed.
-
Causality: The energy barrier for the-[5][5]sigmatropic rearrangement has not been overcome. This is the rate-limiting step and is highly dependent on both acid strength and temperature.
-
Solution A (Temperature): The reaction often requires elevated temperatures, typically refluxing in a solvent like acetic acid or ethanol. If you are running the reaction at a lower temperature, gradually increase it while monitoring the reaction progress by TLC.
-
Solution B (Catalyst): If increasing the temperature does not suffice or leads to decomposition, a stronger catalyst is required. Switching from a simple Brønsted acid like HCl to polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂ can dramatically improve the rate of cyclization.
Issue 2: The yield is poor, and a significant amount of dark, tarry byproduct is formed.
-
Causality: The reaction conditions are too harsh, causing polymerization or degradation of the starting materials, intermediates, or the final product. Indazole systems can be sensitive to overly strong acids and high temperatures.
-
Solution A (Controlled Addition): Add the acid catalyst slowly at a lower temperature before heating the reaction mixture. This prevents a rapid, uncontrolled exotherm.
-
Solution B (Optimize Catalyst Loading): Reduce the molar equivalents of the acid catalyst. While catalytic, an excess can promote side reactions. See the table below for typical ranges.
-
Solution C (Solvent Choice): Using a solvent like ethanol or acetic acid can help to better solubilize the intermediates and allow for more controlled heating compared to running the reaction neat in PPA.
| Parameter | Recommendation | Rationale |
| Catalyst | Acetic Acid | Mild; acts as both solvent and catalyst. Good starting point. |
| ZnCl₂ | Strong Lewis acid; effective but requires anhydrous conditions. | |
| PPA | Very strong; excellent for difficult cyclizations but can cause charring. | |
| Temperature | 80 - 120 °C | A balance between overcoming the activation energy and preventing degradation. |
| Concentration | 0.5 - 1.0 M | Higher concentrations can sometimes favor the intramolecular cyclization. |
Issue 3: The final product is difficult to purify and isolate.
-
Causality: The product is a carboxylic acid, making its solubility highly dependent on pH. Incomplete reaction or side products can co-precipitate.
-
Solution A (Acid-Base Extraction): After the saponification step, perform a careful workup.
-
Dilute the reaction mixture with water and extract with a non-polar organic solvent (e.g., ethyl acetate) to remove any non-acidic impurities.
-
Adjust the aqueous layer to a basic pH (>9) with NaOH to ensure the carboxylate salt is fully dissolved. Wash this basic aqueous layer again with an organic solvent.
-
Slowly acidify the clean aqueous layer with cold 1M HCl to a pH of ~3-4. The product should precipitate out.
-
Filter the solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
-
-
Solution B (Recrystallization): The crude, dried product can be further purified by recrystallization. Common solvents include methanol, ethanol, or an ethanol/water mixture.
Section 4: Optimized Experimental Protocol
This protocol is a robust two-step procedure designed for high yield and purity.
Part A: Synthesis of Ethyl 2-(2-hydrazinylidene)cyclohexane-1-carboxylate
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath, add ethyl 2-oxocyclohexanecarboxylate (1 equivalent).
-
Addition: Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. The reaction progress can be monitored by TLC.
-
Workup: Dilute the mixture with cold water. The hydrazone intermediate may precipitate or can be extracted with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude hydrazone, which can often be used in the next step without further purification.
Part B: Cyclization and Saponification to Yield this compound
-
Setup: To the crude hydrazone from Part A, add glacial acetic acid (5-10 volumes).
-
Cyclization: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the disappearance of the hydrazone starting material by TLC.
-
Hydrolysis (Saponification): Cool the reaction mixture to room temperature. Carefully add a 4M aqueous solution of sodium hydroxide (NaOH) (3-4 equivalents) and heat the mixture to 80-90 °C for 2-3 hours to hydrolyze the ester.
-
Isolation and Purification:
-
Cool the mixture to room temperature and dilute with water.
-
Perform the acid-base extraction as described in Troubleshooting Issue 3, Solution A .
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum at 50-60 °C.
-
-
Characterization: The final product should be an off-white to yellow solid. [3]Confirm its identity and purity using ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.
References
- ResearchGate. The Japp‐Klingemann Reaction.
- Wikipedia. Japp–Klingemann reaction.
- MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- PubMed. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles.
- Scribd. Fischer Indole Synthesis 2010.
- Taylor & Francis Online. Fischer indole synthesis – Knowledge and References.
- MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I.
- SynArchive. Japp-Klingemann Reaction.
- PrepChem.com. This compound (Formula VI, R1 =4-methoxyphenyl, w=2).
- Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
- CAS Common Chemistry. This compound.
- Molbase. Synthesis of 1-[4-(amino)phenyl]-4,5,6,7-tetrahydro-1H-indazole-3-hexanoic acid.
- PubChem. This compound.
- ResearchGate. Scheme 20. Synthesis of indazole derivatives in different methods.
- Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Organic Chemistry Portal. Indazole synthesis.
- Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
- ResearchGate. Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
- Chem-Impex. 1H-Indazole-3-carboxylic acid.
- Google Patents. WO 2009/144554 A1.
- Organic Syntheses. Indazole.
- DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- PubMed. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities.
Sources
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- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. jk-sci.com [jk-sci.com]
Technical Support Center: Indazole Synthesis from Phenylhydrazine Precursors
Introduction:
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing phenylhydrazine precursors for the synthesis of indazoles. The indazole scaffold is a cornerstone in medicinal chemistry, and its efficient synthesis is crucial for the advancement of many therapeutic programs. However, the path to pure, high-yield indazole products is often complicated by a variety of side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only offer solutions to common experimental challenges but also to provide a deeper understanding of the underlying chemical principles that govern these reactions. By explaining the "why" behind the "how," we aim to empower you to optimize your synthetic routes and overcome common hurdles in indazole chemistry.
Section 1: Troubleshooting Low or No Product Yield
Low or nonexistent yields are among the most frustrating outcomes in synthesis. This section addresses common causes and provides a systematic approach to diagnosing and resolving the issue.
Q1: My indazole synthesis has resulted in a low yield or has failed completely. What are the primary factors I should investigate?
A1: A low or zero yield in indazole synthesis from phenylhydrazine precursors can typically be attributed to one or more of the following factors:
-
Poor Quality of Starting Materials: Phenylhydrazine is susceptible to oxidation, appearing as a dark oil or solid when degraded. Ensure you are using fresh or properly stored phenylhydrazine.
-
Suboptimal Reaction Conditions: The temperature, reaction time, and choice of catalyst are critical. Indazole synthesis often requires elevated temperatures, and insufficient heating can lead to a stalled reaction.[1]
-
Decomposition of Intermediates: The phenylhydrazone intermediate can be unstable under harsh acidic or thermal conditions, leading to the formation of tars and other unidentifiable byproducts.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the incomplete consumption of the limiting reagent.
Troubleshooting Workflow:
Q2: I am observing the formation of a significant amount of tar-like material in my reaction flask. What is causing this, and how can I prevent it?
A2: The formation of tar or polymeric byproducts is a common issue, often arising from the decomposition of the phenylhydrazine starting material or the phenylhydrazone intermediate under acidic conditions. Phenylhydrazine can undergo complex redox reactions and self-condensation, particularly at elevated temperatures.
Preventative Measures:
-
Control Reaction Temperature: Avoid excessively high temperatures. A gradual increase to the optimal temperature is recommended.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative decomposition of phenylhydrazine.
-
Choice of Acid Catalyst: While Brønsted and Lewis acids are necessary for the reaction, their concentration and strength should be carefully optimized.[2] A milder acid or a lower concentration may be sufficient to catalyze the desired reaction without promoting extensive decomposition.
Section 2: Managing Side Reactions and Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or peaks in an NMR spectrum is a clear indicator of side reactions. This section details the most common side reactions and how to mitigate them.
Q3: I have isolated a significant byproduct that I suspect is an indole. How can the Fischer Indole Synthesis compete with my indazole formation, and how can I suppress it?
A3: The Fischer Indole Synthesis is a classic and often competing side reaction in indazole synthesis when using phenylhydrazine precursors.[2][3] This occurs because the phenylhydrazone intermediate can undergo a[4][4]-sigmatropic rearrangement under acidic conditions, leading to an indole instead of the desired indazole.
Mechanism of Fischer Indole Side Reaction:
Strategies to Minimize Indole Formation:
-
Reaction Conditions: The choice of acid catalyst and solvent can significantly influence the reaction pathway. Polyphosphoric acid (PPA) is often used to favor the Fischer indole synthesis, so avoiding it may be beneficial if indole is a major byproduct.[3]
-
Substrate Structure: The electronic nature of the substituents on the phenylhydrazine and the aldehyde/ketone can play a role. Electron-withdrawing groups on the phenylhydrazine ring can sometimes disfavor the sigmatropic rearrangement required for indole formation.
Q4: My product is a mixture of 1H- and 2H-indazole isomers. What controls this regioselectivity, and how can I favor the formation of one over the other?
A4: The formation of a mixture of 1H- and 2H-indazole isomers is a frequent challenge, as both nitrogen atoms of the pyrazole ring are potential sites for substitution. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer.[5] The regiochemical outcome of N-alkylation or N-arylation is influenced by a combination of steric, electronic, and reaction condition-dependent factors.[6]
| Factor | Favors 1H-Indazole (N1) | Favors 2H-Indazole (N2) |
| Steric Hindrance | Bulky substituents at the C7 position | Bulky substituents at the C3 position |
| Electronic Effects | Electron-donating groups on the benzene ring | Electron-withdrawing groups on the benzene ring |
| Reaction Conditions | Thermodynamic control (higher temperatures, longer reaction times) | Kinetic control (lower temperatures, shorter reaction times) |
Protocol for Regioselective N1-Alkylation:
A common method to achieve high N1-selectivity involves the use of a strong base in an aprotic solvent.
-
Dissolve the indazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH) portion-wise and stir for 30 minutes at 0 °C.
-
Add the alkylating agent (e.g., an alkyl halide) dropwise and allow the reaction to slowly warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
Section 3: Purification and Characterization
Even with optimized reaction conditions, purification is often necessary to isolate the desired indazole product from residual starting materials, isomers, and byproducts.
Q5: What are the most effective methods for separating 1H- and 2H-indazole isomers?
A5: The separation of indazole isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. Often, a gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is effective.
-
Recrystallization: If one isomer is significantly less soluble than the other in a particular solvent system, recrystallization can be an effective purification method.[7] A mixed solvent system (e.g., acetone/water or THF/water) can sometimes provide the necessary solubility difference.[7]
-
Preparative HPLC: For difficult separations or when high purity is required, preparative high-performance liquid chromatography (HPLC) can be employed.[8][9]
Q6: I am having difficulty removing residual phenylhydrazine from my product. What is the best approach?
A6: Phenylhydrazine can often be removed by an acidic wash during the workup.
-
Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). The basic phenylhydrazine will be protonated and partitioned into the aqueous layer.
-
Separate the layers and wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
References
- Humphries, A. M., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1954.
- Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1873.
- Kumar, M. R., et al. (2011). Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters, 13(13), 3542–3545.
- Gaikwad, D. D., et al. (2015). Synthesis of indazole motifs and their medicinal importance: An overview. European Journal of Medicinal Chemistry, 90, 707-731.
- Various Authors. (n.d.). Indazole synthesis. Organic Chemistry Portal.
- Various Authors. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal.
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
- Al-Smadi, M., & Al-Zoubi, R. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2426-2434.
- G. S. Sanyal. (1916). Phenylhydrazine. Organic Syntheses, Coll. Vol. 1, p.444 (1941); Vol. 2, p.85 (1922).
- Kumar, M. R., et al. (2011). Consecutive condensation, C-N and N-N bond formations: a copper-catalyzed one-pot three-component synthesis of 2H-indazole. PubMed.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Alam, M. J., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938–1954.
- Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? r/OrganicChemistry.
- J&K Scientific LLC. (2021). Fischer Indole Synthesis.
- Robinson, B. (1951). The Fischer Indole Synthesis. Nature, 168, 543.
- Gilar, M., et al. (1998). Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography. Journal of Chromatography A, 799(1-2), 117-24.
- Zhang, Y., et al. (2023). Cu-Catalyzed Regioselective C–H Amination of 2H-Indazoles for the Synthesis of Indazole-Containing Indazol-3(2H)-ones. The Journal of Organic Chemistry, 88(8), 5026–5035.
- ResearchGate. (n.d.). How can I purify two different-substituted aromatic compounds?
- Jain, R., & Gupta, N. (1995). Mechanism of electrochemical oxidation of phenylhydrazine at pyrolytic graphite electrode. Journal of the Indian Chemical Society, 72(6), 425-427.
- Liu, H., et al. (2019). Harmless Treatment of Phenylhydrazine Hydrochloride Production Effluent: From Lab Scale to Pilot Scale. Processes, 7(3), 163.
- González-Lara, E., et al. (2020). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Symmetry, 12(10), 1639.
Sources
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- 4. 2H-Indazole synthesis [organic-chemistry.org]
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- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Tetrahydroindazole Cyclization Reactions
Welcome to the technical support center for the synthesis of tetrahydroindazoles. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during the cyclization step of tetrahydroindazole synthesis. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions for higher yields and purity.
Introduction to Tetrahydroindazole Synthesis
Tetrahydroindazoles are a significant class of heterocyclic compounds due to their wide range of biological activities, making them valuable scaffolds in medicinal chemistry.[1] Their synthesis, most commonly through the condensation of a substituted cyclohexanone with a hydrazine derivative, can present several challenges, including low yields, side product formation, and regioselectivity issues. This guide will provide in-depth technical assistance to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during tetrahydroindazole cyclization.
Issue 1: Low Yield or Incomplete Conversion
Q: My reaction is giving a low yield of the desired tetrahydroindazole, or the starting materials are not fully consumed. What are the likely causes and how can I improve the outcome?
A: Low yields and incomplete conversions are common issues in organic synthesis and can be attributed to several factors.[2][3] A systematic approach to troubleshooting is often the most effective.[2]
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[2]
-
Temperature: Some cyclizations require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to decomposition of starting materials or the product. It is advisable to conduct small-scale trial reactions at different temperatures to identify the optimal range for your specific substrates.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to the formation of degradation products.[2]
-
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can act as catalyst poisons or participate in side reactions, leading to lower yields.[2]
-
Always use reagents of appropriate purity.
-
Ensure that solvents are dry, especially for reactions that are sensitive to moisture.[2]
-
-
Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to poor mass transfer and, consequently, lower reaction rates and yields.[2] Ensure the stirring is vigorous enough for the scale and viscosity of your reaction.
-
Atmospheric Moisture and Oxygen: Many organic reactions are sensitive to air and moisture.[2] If your substrates or reagents are known to be air-sensitive, employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.
Issue 2: Formation of Side Products
Q: I am observing significant formation of side products in my reaction mixture. What are the common side products in tetrahydroindazole synthesis and how can I minimize their formation?
A: The formation of side products is a frequent challenge. Understanding the potential side reactions can help in devising strategies to suppress them.
Common Side Products and Prevention Strategies:
-
Hydrazone Formation: The initial condensation of the cyclohexanone and hydrazine forms a hydrazone intermediate. Under certain conditions, particularly with less reactive hydrazines, the reaction may stall at this stage.[4]
-
Solution: Drive the reaction towards cyclization by using an acid catalyst (e.g., acetic acid, p-toluenesulfonic acid) and ensuring adequate heating. Microwave irradiation has also been shown to be effective in promoting the cyclization of hydrazones.[1]
-
-
Carbazole Formation: In some cases, particularly with phenylhydrazine and under certain conditions, a competing Fischer indole-type synthesis can occur, leading to the formation of a tetrahydro-1H-carbazole instead of the desired tetrahydroindazole.[1]
-
Solution: Careful control of reaction temperature and the choice of catalyst can help favor the indazole formation. Running the reaction at lower temperatures initially to form the hydrazone before heating for cyclization can sometimes mitigate this side reaction.[1]
-
-
Aromatization: Functionally substituted tetrahydroindazoles can sometimes be aromatized, especially under harsh reaction conditions.
-
Solution: Use milder reaction conditions and monitor the reaction closely to avoid over-heating or prolonged reaction times.
-
Issue 3: Regioselectivity Problems
Q: My reaction with an unsymmetrical cyclohexanone derivative is producing a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
A: Controlling regioselectivity is a critical aspect when using unsymmetrical starting materials. The choice of synthetic strategy and reaction conditions can significantly influence the outcome.
Strategies for Controlling Regioselectivity:
-
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction on hydrazones derived from 4-substituted cyclohexanones has been reported to afford 4,5,6,7-tetrahydroindazoles with excellent regioselectivity and yields.[1] This method often proceeds under mild conditions, especially with microwave assistance.[1][5]
-
Catalyst Control: The choice of catalyst can influence the regiochemical outcome of the cyclization. While Brønsted acids are commonly used, Lewis acids can also be employed and may offer different selectivity profiles. In some heterocyclic syntheses, the catalyst can dictate the cyclization pathway (e.g., 5-exo vs. 6-endo).
-
Substrate Control: The electronic and steric properties of the substituents on both the cyclohexanone and the hydrazine can influence the regioselectivity. A bulky substituent on the hydrazine, for instance, may favor the formation of the less sterically hindered regioisomer.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical tetrahydroindazole synthesis, which can be adapted for specific substrates.
Protocol: Synthesis of a Substituted Tetrahydroindazole from a Cyclohexanone Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Substituted cyclohexanone (1.0 equiv)
-
Substituted hydrazine or hydrazine hydrate (1.1 equiv)
-
Glacial acetic acid (as solvent and catalyst) or another suitable solvent like ethanol.
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
TLC plates and developing chamber
-
Extraction and purification solvents (e.g., ethyl acetate, hexanes, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted cyclohexanone (1.0 equiv) in glacial acetic acid.
-
Addition of Hydrazine: To the stirred solution, add the substituted hydrazine (1.1 equiv) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the progress by TLC. The reaction is typically complete within 2-24 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent.[6]
Data Presentation: Optimizing Reaction Conditions
The following table summarizes typical reaction conditions and their impact on the yield of tetrahydroindazole synthesis, based on literature precedents.
| Starting Materials | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Acetyl-5,5-dimethylcyclohexane-1,3-dione & Hydrazine | Ethanol | Reflux | 2 | >90 | [1] |
| 4-Phenylcyclohexanone & Phenylhydrazine | POCl3/DMF (Microwave) | 90 | 0.17 | Good | [1] |
| Substituted Cyclohexanedione & Phenylhydrazines | Acetic Acid | Reflux | 1 | 85-91 | [7] |
Visualization of Key Concepts
Reaction Mechanism: Acid-Catalyzed Tetrahydroindazole Formation
The following diagram illustrates the generally accepted mechanism for the acid-catalyzed cyclization of a cyclohexanone with a hydrazine to form a tetrahydroindazole.
Caption: Acid-catalyzed mechanism of tetrahydroindazole synthesis.
Troubleshooting Workflow for Low Yield
This workflow provides a systematic approach to diagnosing and resolving issues of low reaction yield.
Caption: Troubleshooting workflow for low reaction yields.
References
- Guo, S., Song, Y., Huang, Q., Yuan, H., Wan, B., & Wang, Y. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915–3934. [Link]
- Desai, N. C., Bhatt, N., & Somani, H. (2017). Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives. Letters in Organic Chemistry, 14(7), 488-493. [Link]
- Desai, N. C., Bhatt, N., & Somani, H. (2017). Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Derivatives via Microwave-assisted Vilsmeier-Haack Reaction and their Antioxidant Activity Evaluation. Letters in Organic Chemistry, 14(10), 734-741. [Link]
- Popova, G., Ladds, M. J. G. W., Johansson, L., Saleh, A., Larsson, J., Sandberg, L., Sahlberg, S. H., Qian, W., Gullberg, H., Garg, N., Gustavsson, A.-L., Haraldsson, M., Lane, D. P., Yngve, U., & Lain, S. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. DiVA portal. [Link]
- Gein, V. L., Silaeva, M. A., & Dmitriev, M. V. (2019). Synthesis and antimicrobial activity of substituted tetrahydroindazoles and cyclohexanones. Pharmaceutical Chemistry Journal, 53(5), 415-418. [Link]
- Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]
- García-García, P., Ortiz-Alvarez, O., & Lavilla, R. (2018). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 83(15), 8236–8247. [Link]
- Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]
- Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed, 33550184. [Link]
- Mesangeau, C., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters, 10(5), 769-774. [Link]
- Ananthan, S., et al. (2010). Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. Bioorganic & Medicinal Chemistry Letters, 20(5), 1569-1573. [Link]
- Greitāns, K., et al. (2018). Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction. Chemistry of Heterocyclic Compounds, 54(2), 162-169. [Link]
- Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 30, 90. [Link]
- Guo, S., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed, 32212728. [Link]
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
- Yin, D., et al. (2015). Ti(IV)-catalyzed cascade synthesis of tetrahydrofuro[3,2-d]oxazole from arene-1,4-diones. Organic & Biomolecular Chemistry, 13(15), 4418-4421. [Link]
- Johnson, J. B., & Rovis, T. (2016). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society, 138(13), 4514–4518. [Link]
- Guo, S., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
- Wang, Q., & Tan, C.-H. (2021). Recent advances in the asymmetric catalytic synthesis of spirocyclic tetrahydroquinolines, tetrahydroisoquinolines and their derivatives. Organic & Biomolecular Chemistry, 19(2), 229-245. [Link]
- Li, G., et al. (2021). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur.
- Zou, L., et al. (2020). Chalcone-Based Synthesis of Tetrahydropyridazines via Cloke-Wilson-Type Rearrangement-Involved Tandem Reaction between Cyclopropyl Ketones and Hydrazines. The Journal of Organic Chemistry, 85(15), 9946–9955. [Link]
- Opatz, T., et al. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). The Journal of Organic Chemistry, 79(14), 6523–6529. [Link]
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Technical Support Center: Purification of Crude 1H-Indazole-3-Carboxylic Acid Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 1H-indazole-3-carboxylic acid and its derivatives. The following sections provide answers to frequently asked questions and detailed troubleshooting for specific experimental issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in my crude 1H-indazole-3-carboxylic acid derivative?
The impurity profile of your crude product is highly dependent on the synthetic route employed. However, several classes of impurities are common.[1]
-
Unreacted Starting Materials: Residual starting materials from the synthesis are a frequent source of contamination.
-
Byproducts from Side Reactions: Depending on the synthesis, side reactions can generate structurally related impurities. For instance, in reactions involving functionalization of the indazole ring, the formation of N1 vs. N2 regioisomers is a known challenge that can lead to difficult-to-separate mixtures.[2][3]
-
Reagents and Catalysts: Inorganic salts, coupling agents (like EDC, HOBt), and catalysts may persist after the reaction workup.[4]
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., DMF, THF, Dichloromethane) can be retained in the crude solid.
-
Degradation Products: Some indazole derivatives may be sensitive to acidic or basic conditions, or prolonged heating, leading to degradation.[5]
Q2: How do I choose the most effective purification technique for my specific derivative?
The optimal purification strategy depends on the physical properties of your target compound (solid vs. liquid, polarity, stability) and the nature of the impurities. The decision-making workflow below provides a general guideline.
-
Acid-Base Extraction: This is a highly effective first-line technique for carboxylic acids, excellent for removing neutral or basic impurities.[1][6][7]
-
Recrystallization: This is the preferred method for purifying solid compounds, provided a suitable solvent system can be identified in which the solubility of the compound and its impurities differ significantly.[1]
-
Column Chromatography: This is a versatile but more labor-intensive technique, essential for separating compounds with similar polarities, such as regioisomers.[1][8]
Caption: Decision workflow for selecting a purification method.
Q3: What key properties of 1H-indazole-3-carboxylic acid derivatives influence their purification?
Understanding the physicochemical properties of your molecule is critical for designing an effective purification protocol.
| Property | Typical Value / Characteristic | Implication for Purification |
| Acidity (pKa) | The carboxylic acid proton is acidic (predicted pKa ≈ 3.03 for the parent acid).[9] | This is the basis for acid-base extraction. The compound can be deprotonated with a weak base (e.g., NaHCO₃) to form a water-soluble salt, separating it from neutral impurities.[6][10] |
| Melting Point | Generally high for the parent acid (266-270 °C).[9] | High melting points are often favorable for recrystallization, as they suggest strong crystal lattice energy. |
| Solubility | Parent acid is slightly soluble in methanol and DMSO.[9] Ester derivatives are soluble in common organic solvents like ethyl acetate and DCM but not water.[11] | Solubility dictates the choice of solvents for both recrystallization and chromatography. A solvent screen is essential. |
| Polarity | The presence of the carboxylic acid and the indazole nitrogen atoms makes these compounds quite polar. | High polarity can make elution from silica gel difficult. It may necessitate polar mobile phases for chromatography and can influence the choice of recrystallization solvents. |
| Hydrogen Bonding | Capable of acting as both hydrogen bond donors (N-H, O-H) and acceptors (N, C=O). | Strong intermolecular hydrogen bonding contributes to the high melting point and influences solubility in protic vs. aprotic solvents. |
Part 2: Troubleshooting Guide by Technique
A. Acid-Base Extraction
Problem: I have very low recovery of my product after re-acidifying the basic aqueous extract.
-
Possible Cause 1: Incomplete Extraction. The carboxylic acid may not have been fully extracted from the organic layer into the aqueous base.
-
Solution: Perform the extraction with the aqueous base multiple times (e.g., 3x) and combine the aqueous layers. This ensures a more complete transfer of the carboxylate salt.[1]
-
-
Possible Cause 2: Insufficient Acidification. The pH of the aqueous layer may not be low enough to fully protonate the carboxylate salt back to the neutral, less soluble carboxylic acid.
-
Solution: Add the strong acid (e.g., 6M HCl) dropwise while vigorously stirring and monitoring the pH with litmus or pH paper.[1] Continue adding acid until the solution is strongly acidic (pH 1-2) to ensure complete precipitation.
-
-
Possible Cause 3: Product is somewhat soluble in acidic water. Your specific derivative might have some residual solubility in the aqueous medium, even after protonation.
-
Solution: After acidification, cool the solution in an ice bath for at least 30 minutes to an hour.[1] This will decrease the solubility of your compound and maximize precipitation. If recovery is still low, you may need to extract the acidified aqueous layer with an organic solvent like ethyl acetate or DCM to recover the dissolved product.
-
Problem: An emulsion formed in my separatory funnel and it won't separate.
-
Possible Cause: Vigorous shaking or the presence of surfactant-like impurities.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel 10-15 times to mix the layers.[1][8] To break a persistent emulsion, add a small amount of saturated aqueous sodium chloride solution (brine).[8] The increased ionic strength of the aqueous layer helps force the separation of the organic and aqueous phases.
-
B. Recrystallization
Problem: My compound "oiled out" instead of forming crystals.
-
Possible Cause 1: The solution is too concentrated or was cooled too quickly. This leads to the product coming out of solution above its melting point.
-
Solution: Add a small amount of additional hot solvent to redissolve the oil. Then, allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slow, controlled crystal growth.
-
-
Possible Cause 2: Impurities are inhibiting crystallization.
-
Solution: The presence of significant impurities can disrupt the formation of a crystal lattice. Consider pre-purifying the material with a quick acid-base extraction or a silica gel plug before attempting recrystallization.
-
Problem: No crystals have formed, even after the solution has cooled to room temperature.
-
Possible Cause 1: Too much solvent was used. The solution is not saturated enough for crystals to form.
-
Solution: Gently heat the solution to evaporate some of the solvent.[8] Continue until you observe slight turbidity (cloudiness), then add a drop or two of solvent to redissolve it and allow it to cool slowly again.
-
-
Possible Cause 2: The solution is clean and lacks nucleation sites.
-
Solution: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth. Alternatively, add a "seed crystal" – a tiny crystal of the pure product from a previous batch – to initiate crystallization.
-
C. Column Chromatography
Problem: My carboxylic acid streaks badly on the silica gel TLC plate.
-
Possible Cause: Strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel surface. [1] This leads to a mix of protonated and deprotonated forms, causing tailing or streaking.
-
Solution: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1] This keeps the compound fully protonated, minimizing its interaction with the silica and resulting in a much sharper spot.
-
Caption: Logic for resolving streaking of acidic compounds on silica.
Problem: My compound will not elute from the column, even with a very polar solvent system.
-
Possible Cause: The compound is too polar for normal-phase (silica gel) chromatography.
-
Solution 1: If using silica, you may need to add a modifier like methanol to your eluent system (e.g., 95:5:0.5 DCM/Methanol/Acetic Acid).
-
Solution 2: Switch to Reversed-Phase Chromatography. [8] This technique uses a non-polar stationary phase (like C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often the method of choice for highly polar compounds.[8]
-
Part 3: Key Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolution: Dissolve the crude 1H-indazole-3-carboxylic acid derivative in a suitable water-immiscible organic solvent (e.g., ethyl acetate, DCM) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1] Stopper the funnel and gently invert it several times, venting frequently to release pressure from CO₂ evolution. Do not shake vigorously.[8]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your acid into a clean flask.[1]
-
Repeat: Repeat the extraction of the organic layer twice more with fresh NaHCO₃ solution to ensure complete extraction. Combine all aqueous extracts.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M HCl dropwise with stirring until the solution is strongly acidic (pH 1-2, check with pH paper).[1]
-
Isolation: The purified carboxylic acid should precipitate as a solid. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove inorganic salts, then dry thoroughly in a desiccator or vacuum oven.[1]
Protocol 2: General Recrystallization
-
Solvent Selection: Choose a solvent in which your compound is highly soluble when hot but poorly soluble when cold.[12] Common solvents for indazole derivatives include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[13][14]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot solvent required to just dissolve the solid completely.[8][12]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.[12]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities, then dry the purified crystals.[12]
References
- Acid-Base Extraction. (2022). Chemistry LibreTexts.
- Acid-Base Extraction. (n.d.). University of Colorado Boulder.
- Acid–base extraction. (n.d.). Wikipedia.
- 1H-Indazole-3-Carboxylic Acid Methyl Ester. (2024). ChemBK.
- Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021). Google Patents.
- Method for separating and purifying substituted indazole isomers. (2011). Google Patents.
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances.
- 1H-indazole-3-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses.
- A facile route to 1H- and 2H-indazoles from readily accessed acyl hydrazides by exploiting a novel aryne-based molecular rearrangement. (n.d.). The Royal Society of Chemistry.
- Separation of Indazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica.
- Methods for the preparation of indazole-3-carboxylic acid and n-(s). (2011). Google Patents.
- Process for preparing 1-methylindazole-3-carboxylic acid. (2004). Google Patents.
- Preparation method of indazole and application of indazole in medicine synthesis. (2017). Google Patents.
- Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. (n.d.). JOCPR.
- Purification: How To. (n.d.). University of Rochester Department of Chemistry.
- How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate.
- Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. (n.d.). J-GLOBAL.
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Technical Support Center: Improving the Metabolic Stability of Tetrahydroindazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tetrahydroindazole-based inhibitors. This guide is designed to provide expert insights and practical troubleshooting for one of the most common hurdles in the development of this important class of molecules: metabolic instability. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately hindering the progression of promising drug candidates.[1][2][3]
This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven strategies to enhance the metabolic profile of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it a critical parameter for my tetrahydroindazole-based inhibitors?
Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[4] It is a critical parameter in drug discovery because it directly influences a drug's pharmacokinetic profile, including its in vivo half-life (t½), clearance (CL), and oral bioavailability.[5][6]
For tetrahydroindazole-based inhibitors, achieving optimal metabolic stability is essential for several reasons:
-
Enhanced Drug Exposure: A metabolically stable compound will remain in the systemic circulation for a longer period, leading to increased exposure at the target site and potentially a more durable therapeutic effect.[5]
-
Improved Dosing Regimen: High metabolic stability can translate to a longer half-life, allowing for less frequent dosing, which improves patient compliance.[4][7][8]
-
Consistent Pharmacokinetics: Reducing the rate of metabolism can lower the variability in drug levels between patients, which is often linked to differences in metabolic enzyme activity.[5][9]
-
Reduced Risk of Toxic Metabolites: By understanding and mitigating metabolic pathways, you can avoid the formation of reactive or toxic metabolites that could lead to adverse effects.[3]
Q2: What are the primary metabolic pathways that affect tetrahydroindazole-based inhibitors?
Tetrahydroindazole cores and their typical substituents are susceptible to several metabolic reactions, primarily mediated by Cytochrome P450 (CYP) enzymes located predominantly in the liver.[10][11][12] Common pathways include:
-
Oxidative Metabolism (Phase I): This is the most frequent route of metabolism.
-
Aromatic Hydroxylation: Unsubstituted phenyl rings or other aromatic moieties are common "metabolic hot spots" prone to oxidation.
-
Aliphatic Hydroxylation: Oxidation can occur on alkyl chains or the saturated portion of the tetrahydroindazole ring system.
-
N-Dealkylation: Alkyl groups attached to nitrogen atoms are frequently cleaved by CYP enzymes, which can significantly alter the compound's properties and activity.[13][14][15]
-
-
Conjugation (Phase II): If the inhibitor or its Phase I metabolites contain suitable functional groups (e.g., hydroxyl, amine, or carboxyl groups), they can undergo conjugation with endogenous molecules like glucuronic acid or sulfate. These reactions, catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs), increase water solubility and facilitate excretion.[16]
Q3: How can I experimentally assess the metabolic stability of my inhibitor?
The standard approach involves in vitro assays that provide a reliable and high-throughput method to evaluate metabolic liability early in the discovery process.[16][17]
-
Liver Microsomal Stability Assay: This is often the first-line assay. Liver microsomes are subcellular fractions that are rich in Phase I enzymes, particularly CYPs.[5][6] This assay is excellent for identifying compounds that are rapidly metabolized by oxidative pathways. The output is typically expressed as in vitro half-life (t½) or intrinsic clearance (CLint).[7][17]
-
Hepatocyte Stability Assay: This assay uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolizing enzymes, as well as transporters.[5][6][16] It provides a more comprehensive picture of overall hepatic metabolism and is considered the "gold standard" for in vitro clearance prediction.[5] Comparing results from microsomal and hepatocyte assays can help determine if Phase II metabolism is a significant clearance pathway.
Troubleshooting Guide: Enhancing Metabolic Stability
This section provides solutions to common problems encountered when a tetrahydroindazole-based inhibitor displays poor metabolic stability.
Problem: My inhibitor shows high clearance in the liver microsomal stability assay.
This is a strong indication that your compound is a substrate for CYP450 enzymes. The primary goal is to identify the site of metabolism and make structural modifications to block this pathway without compromising biological activity.
Workflow for Addressing High Microsomal Clearance
Caption: Workflow for improving metabolic stability.
Suggested Solutions & Methodologies
1. Identify the Metabolic "Hot Spots"
Before making any structural changes, you must first identify the site(s) of metabolism. This is typically done by incubating your compound with liver microsomes and analyzing the resulting mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the structures of the metabolites.
2. Block Metabolism at the Identified Site
Once a labile position is known, several strategies can be employed:
-
Introduce Steric Hindrance: Placing a bulky group, such as a tert-butyl group, adjacent to the metabolic hot spot can physically block the metabolizing enzyme from accessing the site.[9]
-
Modify Electronic Properties: If an aromatic ring is being oxidized, you can deactivate it by adding strongly electron-withdrawing groups (e.g., -CF₃, -SO₂NH₂).[9][18] This makes the ring less susceptible to electrophilic attack by CYP enzymes.
-
Bioisosteric Replacement: This powerful strategy involves replacing a metabolically unstable fragment with a different group that preserves the necessary biological activity but is more robust to metabolism.[19][20] For example, an unsubstituted phenyl ring, which is prone to para-hydroxylation, could be replaced with a pyridine ring. The nitrogen atom in the pyridine ring deactivates it towards oxidation.[18][19]
Labile Group Potential Bioisosteric Replacement Rationale for Improved Stability Phenyl Pyridyl, Pyrimidinyl Heteroatoms decrease electron density, reducing susceptibility to CYP-mediated oxidation.[18][19] para-methoxy-phenyl para-difluoromethoxy-phenyl The C-F bonds are stronger and block O-demethylation.[19] Amide 1,2,3-Triazole, Oxadiazole These five-membered heterocycles can mimic the hydrogen bonding properties of an amide but are resistant to hydrolysis.[21][22] Methyl group Trifluoromethyl or Deuterated methyl (-CD₃) C-F and C-D bonds are stronger than C-H bonds, slowing the rate of oxidation.[1][2] -
Deuteration: Replacing a hydrogen atom with its stable isotope, deuterium, at a site of metabolism can significantly slow down the rate of C-H bond cleavage due to the kinetic isotope effect.[1][2][23] A carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, making it more difficult for enzymes to break.[2] This is a subtle modification that is less likely to impact the compound's affinity for its biological target.[1][24]
Problem: My inhibitor is susceptible to N-dealkylation.
N-dealkylation is a common metabolic pathway for compounds containing alkylamino moieties.[13][14][25]
Suggested Solutions
-
Increase Steric Bulk: Similar to blocking oxidation, increasing the size of the N-alkyl group can prevent the enzyme from accessing the alpha-carbon. For instance, replacing an N-methyl group with an N-isopropyl or N-tert-butyl group can hinder or completely block N-dealkylation.[9]
-
Incorporate Nitrogen into a Ring: Cyclizing the N-alkyl substituent to form a heterocyclic ring (e.g., piperidine, morpholine) can constrain the molecule in a conformation that is less favorable for metabolism.[7][8]
-
Reduce Amine Basicity: Lowering the pKa of the nitrogen can sometimes reduce the rate of metabolism. This can be achieved by introducing nearby electron-withdrawing groups.
Problem: My inhibitor is stable in microsomes but unstable in hepatocytes.
This pattern strongly suggests that your compound is being cleared by Phase II conjugation pathways (e.g., glucuronidation or sulfation), as hepatocytes contain the necessary enzymes and cofactors for these reactions, whereas microsomes do not.[4][5][16]
Suggested Solutions
-
Identify and Mask the Conjugation Site: The most common sites for conjugation are phenols, alcohols, and carboxylic acids. Once identified, you can "mask" this functional group. For example, a metabolically labile phenol could be converted to a methyl ether.
-
Bioisosteric Replacement: Replace the group undergoing conjugation with a bioisostere that cannot be conjugated. For example, a carboxylic acid could be replaced with a tetrazole, which often retains the acidic character needed for target binding but is not a substrate for UGT enzymes.[22]
Key Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a Phase I-rich environment.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compounds (e.g., Testosterone, Verapamil - high clearance; Warfarin - low clearance)
-
Acetonitrile with internal standard (for quenching)
-
96-well plates, incubator, LC-MS/MS system
Procedure:
-
Preparation: Thaw microsomes on ice. Prepare a master mix containing phosphate buffer and the NADPH regenerating system.
-
Incubation Setup: In a 96-well plate, add the microsomal suspension to the buffer. Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. The reaction is typically initiated by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as the 100% reference.
-
Sample Processing: Centrifuge the plate to precipitate the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples to determine the peak area ratio of the test compound relative to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).
Protocol 2: Hepatocyte Stability Assay
Objective: To determine the compound's stability in the presence of both Phase I and Phase II enzymes.
Materials:
-
Cryopreserved hepatocytes (human, rat, etc.)
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
All other materials as listed in the microsomal assay protocol.
Procedure:
-
Hepatocyte Revival: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Determine cell viability and concentration using a method like trypan blue exclusion.
-
Incubation Setup: Dilute the hepatocyte suspension to the desired cell density (e.g., 0.5-1.0 million viable cells/mL) in a 96-well plate. Pre-incubate at 37°C in a humidified CO₂ incubator.
-
Initiate Reaction: Add the test compound to the wells (final concentration 1 µM).
-
Time Points & Quenching: Follow the same time point and quenching procedure as described for the microsomal assay (e.g., 0, 15, 30, 60, 120 minutes).
-
Sample Processing & Analysis: Follow the same sample processing and LC-MS/MS analysis steps as the microsomal assay.
-
Data Analysis: Calculate t½ and CLint as described previously.
References
- Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers.[Link]
- Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. The New England Drug Metabolism Discussion Group Summer Symposium.[Link]
- Sukhninder, K., & Monika, G. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences.[Link]
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.[Link]
- Hypha Discovery. (n.d.). Improving metabolic stability using deuterium. Hypha Discovery.[Link]
- Kumar, V., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Taylor & Francis Online.[Link]
- eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario.[Link]
- ResearchGate. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds.
- Pharma Focus Asia. (n.d.). Metabolic Stability. Pharma Focus Asia.[Link]
- SciLifeLab Publications. (n.d.). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. SciLifeLab.[Link]
- ResearchGate. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- BioIVT. (n.d.). Metabolic Stability Assay Services. BioIVT.[Link]
- Ingenza Ltd. (2023).
- ACS Publications. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.[Link]
- ACS Publications. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.[Link]
- Cresset Group. (2022). Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group.[Link]
- PubMed. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.[Link]
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- ResearchGate. (n.d.). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability.
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- Drug Discovery & Development Resources. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Discovery & Development Resources.[Link]
- Bentham Science. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Bentham Science.[Link]
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- ResearchGate. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes.
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- MDPI. (n.d.). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. MDPI.[Link]
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- MDPI. (n.d.). Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1][17]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. MDPI.[Link]
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- ResearchGate. (n.d.). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors.
- National Institutes of Health. (n.d.).
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Technical Support Center: Overcoming Poor Aqueous Solubility of Indazole Compounds
Welcome to the technical support center dedicated to addressing the significant challenge of poor aqueous solubility in indazole-containing compounds. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth, and scientifically grounded advice. This resource is structured in a question-and-answer format to directly tackle the specific issues you may encounter during your experimental work. Our goal is to not only provide solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your research.
Part 1: Understanding the Core Challenge
Q1: Why do many of my indazole derivatives exhibit poor aqueous solubility?
The indazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry.[1][2] However, its inherent structural characteristics often lead to low water solubility. Several key factors contribute to this:
-
Hydrophobicity of the Bicyclic Core: The fused benzene and pyrazole rings create a relatively large, nonpolar surface area, leading to a high logP value. This inherent hydrophobicity favors partitioning into non-aqueous environments over water.
-
Crystal Lattice Energy: The planar nature of the indazole ring facilitates strong intermolecular π-π stacking interactions in the solid state. This results in a highly stable crystal lattice that requires significant energy to break apart during dissolution.
-
Weakly Basic Nature (pKa): Indazole is an amphoteric molecule, meaning it can act as both a weak acid and a weak base.[3] The pKa for the protonation of the pyrazole nitrogen is approximately 1.04, while the pKa for the deprotonation of the N-H proton is around 13.86.[3] This means that at physiological pH (around 7.4), the indazole core is predominantly in its neutral, less soluble form.
-
Substitution Patterns: The nature and position of substituents on the indazole ring can dramatically influence solubility. Lipophilic substituents will further decrease aqueous solubility, while ionizable or polar functional groups can enhance it. The position of these substituents also affects intermolecular interactions and crystal packing.[4]
Part 2: Troubleshooting Common Experimental Issues
This section addresses common problems encountered during routine laboratory experiments with indazole compounds.
Q2: I'm observing precipitation when I dilute my DMSO stock solution of an indazole compound into my aqueous assay buffer. What's happening and how can I fix it?
This is a classic case of "solvent shock," a frequent issue with hydrophobic compounds.[5]
The Cause: Your indazole derivative is likely highly soluble in the organic solvent (DMSO) but poorly soluble in the aqueous buffer. When you rapidly introduce the concentrated DMSO stock into the buffer, the compound is abruptly forced into an environment where it is not soluble, causing it to crash out of solution as a precipitate.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for indazole precipitation.
Solutions:
-
Determine Maximum Aqueous Solubility: Before proceeding, it's crucial to know the solubility limit of your compound in the final aqueous medium.
-
Protocol 1: Kinetic Solubility Assessment.
-
Prepare a high-concentration stock solution of your indazole derivative in 100% DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of your stock solution into the aqueous buffer (e.g., PBS, cell culture media).
-
Incubate the plate at the experimental temperature for a set period (e.g., 2 hours).
-
Measure the turbidity of each well using a nephelometer or plate reader. The highest concentration that remains clear is your approximate kinetic solubility.
-
-
-
Optimize the Dilution Process:
-
Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. This gradual reduction in solvent concentration can prevent the compound from precipitating.[6]
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, for in vitro biochemical assays, you might be able to increase the final DMSO concentration to 1-2% to maintain solubility. Always include a vehicle control with the same final DMSO concentration.
-
-
Incorporate Solubilizing Excipients:
-
Cosolvents: For preclinical in vivo studies, cosolvents are often necessary. A common vehicle is a mixture of DMSO, a surfactant like Tween 80, and saline.[7]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic indazole compound, keeping it in solution.
-
Q3: My indazole compound is a weak base. Can I use pH adjustment to improve its solubility for an in vitro assay?
Yes, for ionizable compounds, pH modification is a powerful and straightforward technique.[8][9]
The Principle: For a weak base, decreasing the pH of the solution below its pKa will lead to protonation, forming a more soluble cationic species. Conversely, for a weak acid, increasing the pH above its pKa will result in deprotonation to a more soluble anionic form.[9]
Practical Steps:
-
Determine the pKa: If the pKa of your specific indazole derivative is unknown, you can predict it using software or determine it experimentally via potentiometric titration or UV-Vis spectroscopy.[10]
-
Select an Appropriate Buffer: Choose a buffer system that can maintain the desired pH. For increasing the solubility of a basic indazole, an acidic buffer (e.g., citrate or acetate) would be appropriate.
-
Experimental Considerations:
-
Ensure that the altered pH does not negatively impact your assay components (e.g., enzyme activity, protein stability).
-
Be aware of potential buffer-induced precipitation with other salts in your medium.
-
| Strategy | Pros | Cons | Best For |
| pH Adjustment | Simple, cost-effective | Can affect biological assay components; only for ionizable compounds | In vitro assays, initial screening |
| Cosolvents | Effective for highly insoluble compounds | Can cause toxicity in cellular/in vivo models | In vitro and in vivo preclinical studies |
| Surfactants | Can significantly increase solubility at low concentrations | May interfere with some biological assays | In vitro and in vivo formulations |
Part 3: Advanced Formulation Strategies - FAQs
For compounds with persistent solubility issues, more advanced formulation strategies are necessary. This section explores these techniques in a frequently asked questions format.
Q4: I've heard about "solid dispersions." How can this technology help with my poorly soluble indazole compound?
Solid dispersions are a robust formulation strategy for enhancing the oral bioavailability of poorly soluble drugs, particularly those in BCS Class II.[11]
What is a Solid Dispersion? A solid dispersion is a system where one or more active ingredients are dispersed in an inert carrier or matrix at the solid state.[12] The goal is to reduce the particle size of the drug to a molecular level and to convert it from a crystalline to a higher-energy amorphous state.[13]
Why it Works for Indazoles:
-
Amorphous State: By dispersing the indazole molecules within a polymer matrix, you prevent the formation of the stable, low-solubility crystalline lattice. The amorphous form has a higher free energy, leading to increased apparent solubility and a faster dissolution rate.[12]
-
Improved Wettability: The hydrophilic polymer carrier enhances the wettability of the hydrophobic indazole compound, facilitating its dissolution in aqueous media.
-
Reduced Particle Size: At a molecular level dispersion, the surface area available for dissolution is maximized.
Commonly Used Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and soluplus® are frequently used polymers for creating amorphous solid dispersions.[14]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Solubilization: Dissolve both the indazole derivative and the chosen polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture).
-
Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This leaves a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Characterization: Scrape the solid dispersion from the flask. It should be characterized by techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
Caption: Workflow for preparing an amorphous solid dispersion.
Q5: Can nanosuspensions improve the bioavailability of my indazole candidate?
Absolutely. Nanosuspensions are a powerful tool for enhancing the dissolution rate and bioavailability of poorly soluble drugs.[12][15]
What is a Nanosuspension? A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid phase, stabilized by surfactants and/or polymers.[16] The particle size is typically in the range of 200-600 nm.
Mechanism of Action:
-
Increased Surface Area: The reduction of drug particles to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a significantly faster dissolution rate as described by the Noyes-Whitney equation.[16]
-
Increased Saturation Solubility: The small particle size leads to an increase in the saturation solubility of the drug.[16]
-
Improved Adhesion: The increased surface area can also lead to better adhesion to biological membranes, potentially increasing the residence time and improving absorption.
Preparation Methods:
-
Top-Down Methods: These involve the size reduction of larger drug particles, such as media milling and high-pressure homogenization.[17]
-
Bottom-Up Methods: These involve the precipitation of the drug from a solution, such as the anti-solvent precipitation method.[4]
Key Consideration: The choice of stabilizer is critical to prevent the aggregation of the nanoparticles.[18]
Q6: My indazole derivative is highly lipophilic. Would a lipid-based formulation be a good choice?
Yes, for highly lipophilic (high logP) compounds, lipid-based drug delivery systems (LBDDS) are often an excellent strategy.[19][20][21]
What are LBDDS? LBDDS are formulations containing the drug dissolved or suspended in lipidic excipients. These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[15][22]
How LBDDS Enhance Bioavailability:
-
Maintained Solubilization: The drug remains in a solubilized state as it transits through the gastrointestinal tract, bypassing the dissolution step which is often the rate-limiting factor for absorption.[19]
-
Stimulation of Lymphatic Transport: Lipids can promote the transport of highly lipophilic drugs through the lymphatic system, which bypasses the first-pass metabolism in the liver.
-
Increased Membrane Permeability: Some lipidic excipients can interact with the intestinal membrane, transiently increasing its permeability.
Types of Lipid Formulations:
| Formulation Type | Composition | Dispersion Characteristics |
| Type I | Oils without surfactants | Poorly dispersible |
| Type II | Oils and water-insoluble surfactants | Forms coarse emulsions |
| Type III | Oils, surfactants, and cosolvents | Forms fine emulsions (SEDDS) |
| Type IV | Surfactants and cosolvents (oil-free) | Forms micelles |
Q7: What are cyclodextrins, and how can they be used to solubilize indazole compounds?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[20][23] They can act as molecular hosts, encapsulating poorly soluble "guest" molecules like indazole derivatives.[24]
The Mechanism of Inclusion Complexation:
The hydrophobic indazole molecule partitions into the nonpolar interior of the cyclodextrin torus. The resulting inclusion complex has a hydrophilic exterior, which significantly improves its aqueous solubility.[25]
Commonly Used Cyclodextrins:
-
β-Cyclodextrin: Widely used, but has limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with much higher aqueous solubility and an excellent safety profile.[26]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high solubility and the ability to form strong complexes.
Protocol 2: Preparation of an Indazole-Cyclodextrin Inclusion Complex by Co-precipitation
-
Dissolution: Dissolve the cyclodextrin (e.g., HP-β-CD) in water with stirring. In a separate container, dissolve the indazole derivative in a minimal amount of an organic solvent (e.g., acetone).
-
Mixing: Slowly add the indazole solution dropwise to the aqueous cyclodextrin solution while stirring continuously.
-
Precipitation: Continue stirring for a defined period (e.g., 6 hours) to allow for complex formation.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Lyophilization: Freeze-dry the resulting aqueous solution to obtain the solid inclusion complex powder.[24]
-
Characterization: Confirm the formation of the inclusion complex using techniques like NMR, FTIR, and DSC.[1][25]
References
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- BenchChem. (2025). Technical Support Center: Troubleshooting Indapamide Precipitation in Cell Culture Media.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 1H-Indazole-7-sulfonamide.
- MDPI. (2022). Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. Molecules, 27(15), 4992.
- BenchChem. (2025). Application Notes and Protocols for N-1 and N-2 Alkylation of Indazoles.
- Fierce Pharma. (2022). Lipid-based formulations, bioenhancers by nature.
- OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Journal of Pharmaceutical Sciences, 2(1), 1-6.
- ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5985–5996.
- International Journal of Pharmacy and Biological Sciences. (2014). NANOSUSPENSION: BIOAVAILABILITY ENHANCING NOVEL APPROACH. International Journal of Pharmacy and Biological Sciences, 4(4), 540-552.
- National Institutes of Health. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 15(1), 24-52.
- PubMed. (2014). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. Journal of Pharmaceutical and Biomedical Analysis, 97, 101-112.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(2), 1-10.
- Ascendia Pharmaceuticals. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology.
- Labinsights. (2023). How to Select Excipients in Drug Formulation?.
- PubMed Central. (2018). Parenteral nanosuspensions: a brief review from solubility enhancement to more novel and specific applications. Journal of Pharmaceutical Sciences, 107(10), 2533-2545.
- IntechOpen. (2021). Development of inclusion complex based on cyclodextrin and oxazolidine derivative.
- ResearchGate. (2018). Amorphous solid dispersion: A promising technique for improving oral bioavailability of poorly water-soluble drugs. South African Pharmaceutical Journal, 85(1), 20-26.
- Research and Reviews. (2023). Advancements in Lipid-Based Drug Delivery Systems: An Overview. Research & Reviews: Drug Delivery, 7(3), 1-3.
- Asian Journal of Dental and Health Sciences. (2022). View of Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences, 2(3), 9-11.
- OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Journal of Pharmaceutical Sciences, 2(1), 1-6.
- MDPI. (2022).
- Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
- Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- BenchChem. (2025). Preventing Jak-IN-26 precipitation in aqueous solutions.
- International Journal of Novel Drug Delivery. (2022). Comprehensive Review on the Formulation Methods and Evaluation Parameters for Nanosuspension Formulation. International Journal of Novel Drug Delivery, 12(2), 54-65.
- Journal of Pharmaceutical Science and Technology. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review. Journal of Pharmaceutical Science and Technology, 2(3), 171-182.
- ResearchGate. (2004). Solid Phase Preparation of 1,3-Disubstituted Indazole derivatives.
- Wikipedia. (n.d.). Indazole.
- PubMed Central. (2022). Lipid-Based Drug Delivery Systems for Diseases Managements. Molecules, 27(17), 5633.
- PubMed. (2020). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Journal of Pharmaceutical Sciences, 109(1), 40-54.
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 1H-Indazole-7-sulfonamide.
- ResearchGate. (2012). Various methods for preparation of nanosuspensions.
- MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Molecules, 29(15), 3469.
- PubMed Central. (2012). Lipid-Based Drug Delivery Systems. Journal of Pharmaceutics, 2012, 801820.
- PubMed. (2013). Salt screening and characterization for poorly soluble, weak basic compounds: case study albendazole. Pharmazie, 68(7), 555-564.
- PubMed. (2014). Impact of polymers on the precipitation behavior of highly supersaturated aqueous danazol solutions. Molecular Pharmaceutics, 11(10), 3536-3545.
- CAS.org. (2025). The future of lipid-based drug delivery.
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- American Pharmaceutical Review. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from American Pharmaceutical Review Website.
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- PubMed Central. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5985–5996.
- Semantic Scholar. (n.d.). Salt formation to improve drug solubility.
- Academia. (n.d.). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
- American Pharmaceutical Review. (2020). Assessment of Nanosuspension Formulation for Intranasal Administration. Retrieved from American Pharmaceutical Review Website.
- PubMed. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- ResearchGate. (n.d.). Effects of different pH and surfactants on the solubility of albendazole (n = 3).
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Technical Support Center: Scale-up Synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid
Welcome to the technical support center for the scale-up synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the transition from laboratory to pilot or production scale. Our focus is on ensuring a safe, efficient, and reproducible synthetic process.
I. Synthetic Workflow Overview
The most prevalent and scalable synthetic route to this compound initiates from a suitably substituted cyclohexanedione derivative, which undergoes condensation with hydrazine to form the tetrahydroindazole core. This is typically followed by the hydrolysis of an ester group to yield the final carboxylic acid.
Caption: General synthetic workflow for this compound.
II. Troubleshooting Guide
This section addresses common problems encountered during the scale-up synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low Yield in Condensation/Cyclization Step | - Incomplete reaction. - Formation of side products (e.g., hydrazones that do not cyclize). - Suboptimal reaction temperature or time. - Inefficient mixing at scale. | - Monitor reaction progress closely: Use in-process controls (e.g., HPLC, TLC) to determine the optimal reaction endpoint. - Optimize temperature: Gradually increase the temperature to favor cyclization, but be mindful of potential side reactions. Perform differential scanning calorimetry (DSC) to understand the thermal profile. - Solvent selection: A higher boiling point solvent may facilitate cyclization. - Stirring efficiency: Ensure adequate agitation for homogenous mixing in larger reactors. |
| 2. Formation of Regioisomers | - Hydrazine can react at two different nitrogen atoms, leading to N1 and N2 isomers of the indazole ring. | - Control of reaction conditions: The regioselectivity can be influenced by pH, solvent, and temperature. A systematic study of these parameters is recommended. - Use of protecting groups: While less ideal for a streamlined process, protecting one nitrogen of a substituted hydrazine can direct the cyclization. - Purification: Develop a robust crystallization method to isolate the desired isomer. Seeding with the pure isomer can be beneficial. |
| 3. Incomplete Hydrolysis of the Ester | - Insufficient amount of base or acid. - Short reaction time. - Low reaction temperature. - Poor solubility of the ester. | - Stoichiometry: Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH, H2SO4) is used.[1] - Extended reaction time and elevated temperature: Monitor the reaction until completion. Refluxing is often necessary.[2] - Co-solvent: If solubility is an issue, consider adding a co-solvent (e.g., THF, methanol) to the aqueous medium. |
| 4. Product Purity Issues After Isolation | - Co-precipitation of impurities. - Residual starting materials or intermediates. - Formation of dimers or other byproducts. | - Optimize crystallization conditions: Screen different solvent systems, cooling profiles, and agitation rates. An anti-solvent addition might be effective. - pH adjustment: The carboxylic acid product's solubility is highly pH-dependent. Carefully control the pH during work-up and isolation to maximize purity and yield. - Re-slurry or re-crystallization: If the initial purity is low, a re-slurry in a suitable solvent or a full re-crystallization may be necessary. |
| 5. Runaway Reaction During Condensation | - The reaction of hydrazine with carbonyl compounds can be highly exothermic.[3] - The presence of acidic byproducts (e.g., HCl) can lower the decomposition temperature of hydrazine.[3] | - Use of aqueous hydrazine solutions: Diluting hydrazine with water increases the heat capacity of the mixture and reduces the risk of a runaway reaction.[4][5] - Controlled addition: Add hydrazine hydrate slowly to the reaction mixture while carefully monitoring the internal temperature. - Addition of a base: Adding a mild base, such as sodium acetate, can neutralize acidic byproducts and stabilize the reaction mixture.[3] - Process safety studies: Conduct thorough thermal hazard assessments (e.g., DSC, RC1) before scaling up. |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when using hydrazine at an industrial scale?
A1: Hydrazine is a high-energy molecule with several associated hazards.[4] Key concerns include:
-
Toxicity: Hydrazine is highly toxic, and the ACGIH threshold limit value (TLV) is very low (0.01 ppm).[4] Engineering controls, such as closed systems and proper ventilation, are crucial. Personal protective equipment (PPE) is mandatory.[6]
-
Flammability and Explosivity: Hydrazine vapors have a wide flammability range (4.7% to 100% by volume in air) and can decompose explosively, even in the absence of air.[4][6][7]
-
Reactivity: It is a strong reducing agent and can react violently with oxidizing agents and certain metal oxides.[6]
-
Thermal Instability: Hydrazine can undergo exothermic decomposition, which can be catalyzed by materials like copper and iron oxides.[4]
To mitigate these risks, it is highly recommended to use dilute aqueous solutions of hydrazine, which are inherently safer.[4][5]
Q2: How can I control the formation of the undesired N2-substituted indazole isomer during cyclization?
A2: The formation of N1 versus N2 isomers is a common challenge in indazole synthesis. While often the N1 isomer is thermodynamically favored, kinetic control can lead to mixtures. On a large scale, controlling this selectivity is key. Strategies include:
-
pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine and the reaction intermediates, thereby affecting the regioselectivity of the cyclization.
-
Solvent Effects: The polarity and proticity of the solvent can stabilize different transition states, favoring one isomer over the other.
-
Catalysis: In some cases, the use of specific acid or base catalysts can direct the cyclization towards the desired isomer.
A design of experiments (DoE) approach is recommended to systematically screen these parameters and identify optimal conditions for regioselectivity.
Q3: My final product is an oil or a gummy solid after hydrolysis and work-up. How can I induce crystallization?
A3: Difficulty in crystallization is often due to the presence of impurities that inhibit the formation of a crystal lattice. Here are some steps to troubleshoot this:
-
Purity Assessment: First, analyze the purity of your material using techniques like HPLC, LC-MS, and NMR to identify any residual solvents, starting materials, or byproducts.
-
Solvent Screening: Conduct a systematic screening of various solvents and solvent mixtures to find a system where the product has low solubility at room temperature but is soluble at elevated temperatures.
-
Seeding: If you have a small amount of crystalline material, use it to seed the supersaturated solution.
-
Anti-Solvent Addition: Dissolve the product in a good solvent and then slowly add an anti-solvent in which the product is insoluble to induce precipitation.
-
pH Adjustment: As a carboxylic acid, the solubility of your product is highly dependent on pH. Ensure you are at the isoelectric point to minimize solubility.
-
Purification prior to crystallization: If the material is very impure, consider a chromatographic purification on a small scale to obtain a pure sample that can be used for crystallization studies and as a source of seed crystals.
Q4: What are the critical process parameters to monitor during the scale-up of the hydrolysis step?
A4: For the hydrolysis of the ester to the carboxylic acid, the following parameters are critical:
-
Temperature: Ensures the reaction rate is practical and helps to dissolve the starting ester.
-
Concentration: Affects reaction kinetics and solubility.
-
Stoichiometry of Base/Acid: A sufficient excess is needed to drive the reaction to completion and neutralize the resulting acid/base.
-
Reaction Time: Must be sufficient for complete conversion, as determined by in-process controls.
-
Agitation: Ensures efficient mixing of the reactants, especially in heterogeneous mixtures.
Q5: Are there any specific analytical techniques recommended for in-process control?
A5: Yes, robust in-process controls are essential for a successful scale-up. Recommended techniques include:
-
High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the disappearance of starting materials and the appearance of intermediates and the final product. It can also be used to track the formation of impurities.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress.
-
Gas Chromatography (GC): Useful if starting materials or intermediates are volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to check the conversion by taking samples from the reaction mixture.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be useful for tracking the disappearance of the ester carbonyl and the appearance of the carboxylic acid carbonyl.
IV. Process Safety Considerations for Hydrazine Reactions
The use of hydrazine necessitates a rigorous approach to process safety. The following diagram illustrates key considerations.
Caption: Key safety considerations and mitigation strategies for using hydrazine.
V. References
-
Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry. [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ACS Publications. [Link]
-
Cu-Mediated Cyclization to Form 1H-Indazoles. Synfacts. [Link]
-
Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ACS Publications. [Link]
-
Safety and Handling of Hydrazine. DTIC. [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH. [Link]
-
Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety. ResearchGate. [Link]
-
Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. ResearchGate. [Link]
-
Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. ResearchGate. [Link]
-
Selective synthesis of indazoles and indoles via triazene–alkyne cyclization switched by different metals. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]
-
Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. PMC - NIH. [Link]
-
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal. [Link]
-
Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. Yoshiki Koshikari. [Link]
-
This compound (Formula VI, R1 =4-methoxyphenyl, w=2). PrepChem.com. [Link]
-
This compound. PubChem. [Link]
-
Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. JOCPR. [Link]
-
Ch20: Hydrolysis of Esters. University of Calgary. [Link]
-
The Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. PMC - NIH. [Link]
-
Methods for the preparation of indazole-3-carboxylic acid and n-(s). Google Patents.
Sources
Technical Support Center: Alternative Synthetic Routes for Substituted Tetrahydroindazoles
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted tetrahydroindazoles. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist you in your experimental work. Tetrahydroindazole scaffolds are crucial building blocks in medicinal chemistry, appearing in molecules targeting a range of diseases, including cancer and tuberculosis.[1][2] This resource will help you navigate the common challenges and explore alternative synthetic strategies.
Troubleshooting Guides & FAQs
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the synthesis of substituted tetrahydroindazoles.
Issue 1: Low Yield or Incomplete Conversion in Classical Syntheses
Q: My Paal-Knorr type condensation of a 1,3-diketone with a substituted hydrazine is giving a low yield of the desired tetrahydroindazole. What are the likely causes and how can I improve it?
A: Low yields in this classical approach are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[3]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. While some condensations require elevated temperatures to proceed, excessive heat can lead to decomposition of starting materials or the product.[4] It is advisable to screen a range of temperatures to find the optimal balance for your specific substrates.
-
Purity of Starting Materials: Impurities in the 1,3-diketone or the hydrazine can lead to unwanted side reactions. Ensure your starting materials are of high purity. Recrystallization or column chromatography of the starting materials may be necessary.
-
Solvent Choice: The polarity and boiling point of the solvent are crucial for reactant solubility and reaction kinetics.[4] If your starting materials are not fully dissolved, the reaction may be incomplete. Consider screening solvents of varying polarity (e.g., ethanol, toluene, acetic acid).
-
Acid/Base Catalysis: The efficiency of the cyclization can be highly dependent on the pH of the reaction mixture. While often carried out under acidic conditions (e.g., acetic acid), some substrate combinations may benefit from the addition of a catalytic amount of a stronger acid like p-toluenesulfonic acid. Conversely, for some hydrazines, a basic catalyst might be more effective.
Issue 2: Formation of Regioisomers
Q: I am observing the formation of two regioisomers in my tetrahydroindazole synthesis. How can I control the regioselectivity?
A: The formation of N-1 and N-2 substituted indazole regioisomers is a common challenge, particularly with unsymmetrical precursors.
-
Directing Groups: The electronic and steric nature of substituents on the hydrazine and the diketone can influence the regioselectivity of the cyclization. Bulky substituents on the hydrazine may favor the formation of the less sterically hindered isomer.
-
Modern Catalytic Methods: Transition metal-catalyzed methods, such as those involving palladium or cobalt, can offer higher regioselectivity through directed C-H functionalization or other controlled bond-forming events.[5]
-
Post-Synthetic Separation: If controlling the reaction's regioselectivity proves difficult, careful purification by column chromatography or preparative HPLC can be used to separate the desired isomer.[6]
Issue 3: Difficulties with Multi-Component Reactions (MCRs)
Q: I am attempting a multi-component synthesis of a highly substituted tetrahydroindazole, but I am getting a complex mixture of products. How can I optimize this reaction?
A: MCRs are powerful tools for generating molecular complexity in a single step, but they can be sensitive to reaction conditions.[7][8]
-
Order of Addition: The sequence in which the components are added can significantly impact the outcome. A stepwise addition, allowing for the formation of a key intermediate before adding the final component, can sometimes lead to a cleaner reaction profile.
-
Concentration: MCRs are often concentration-dependent. Running the reaction at a higher concentration can favor the desired multi-component pathway over competing side reactions.
-
Catalyst Choice: The choice of catalyst (e.g., Lewis acid, Brønsted acid) can be critical in orchestrating the sequence of bond-forming events. Screening different catalysts is often necessary to find the optimal conditions.
Alternative Synthetic Strategies: A Comparative Overview
For situations where classical methods are not providing the desired results, several alternative synthetic routes have been developed. The table below summarizes some of these approaches.
| Synthetic Route | Key Features | Common Challenges |
| Paal-Knorr Condensation | Simple, readily available starting materials. | Low yields, formation of regioisomers, harsh reaction conditions. |
| Catalytic C-H Functionalization | High atom economy, novel bond formations.[5] | Catalyst sensitivity, requirement for directing groups.[5] |
| Multi-Component Reactions (MCRs) | High efficiency, rapid generation of complexity.[7][9][10] | Optimization can be complex, potential for side products. |
| [3+3] Annulation Reactions | Access to complex polycyclic systems.[11] | Substrate scope can be limited.[11] |
Experimental Protocols
Here is a general protocol for a three-component synthesis of a substituted tetrahydroindazole, which can be adapted based on your specific substrates.
Protocol: Three-Component Synthesis of a Substituted Tetrahydroindazole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Cyclic 1,3-diketone (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Substituted hydrazine (1.0 equiv)
-
Ethanol (as solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the cyclic 1,3-diketone (1.0 equiv), the aldehyde (1.0 equiv), and the substituted hydrazine (1.0 equiv).
-
Add ethanol to achieve a concentration of 0.1-0.5 M.
-
Add a catalytic amount of glacial acetic acid (e.g., 10 mol%).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted tetrahydroindazole.
Visualization of Synthetic Pathways and Troubleshooting
General Synthetic Scheme
The following diagram illustrates a generalized multi-component reaction for the synthesis of substituted tetrahydroindazoles.
Caption: A generalized workflow for the one-pot, three-component synthesis of substituted tetrahydroindazoles.
Troubleshooting Workflow for Low Yield
This flowchart provides a systematic approach to troubleshooting low-yielding reactions.
Caption: A decision tree for troubleshooting low yields in tetrahydroindazole synthesis.
Purification and Characterization
Q: What are the recommended methods for purifying substituted tetrahydroindazoles, and what are the key spectroscopic features to look for?
A:
-
Purification:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying these compounds. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining high-purity material.
-
Preparative HPLC: For challenging separations, especially of regioisomers, reverse-phase preparative HPLC can be employed.[6]
-
-
Characterization:
-
NMR Spectroscopy:
-
¹H NMR: Look for the characteristic signals of the substituents and the protons on the tetrahydroindazole core. The chemical shifts and coupling patterns will be informative for structure elucidation. Unexpected peaks in the aromatic region could indicate the presence of isomers or impurities.[12]
-
¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl group (if present) and the carbons of the pyrazole ring are diagnostic.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands, such as N-H stretching (if applicable) and C=O stretching for any carbonyl groups.
-
By following this guide, researchers can more effectively troubleshoot common issues in the synthesis of substituted tetrahydroindazoles and explore alternative routes to access these valuable compounds.
References
- Recent advances in the synthesis of highly substituted imidazolidines - PMC. (n.d.).
- Guo, T., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry.
- A Site-Specific Synthetic Route to Substituted Inda(box) Ligands - PMC. (2023).
- Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI.
- Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Beilstein Journal of Organic Chemistry.
- Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC. (n.d.).
- Substrate exploitation of multicomponent reactions toward diverse scaffolds and applications in medicinal chemistry. (n.d.). University of Groningen.
- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). SciLifeLab Publications.
- Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification. (2023). CNR-IRIS.
- Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives - PMC. (n.d.).
- One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles - PMC. (n.d.).
- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). ResearchGate.
- Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. (2020). PubMed.
- A one-pot five component reaction for the synthesis of tetrazol-benzofuran hybrids and their inhibitory activity against Mucor lusitanicus. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. (2010). PubMed.
- Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PubMed Central. (2019).
Sources
- 1. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [publications.scilifelab.se]
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- 5. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. d-nb.info [d-nb.info]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Byproduct Formation in Indazole Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of indazole synthesis. As a privileged scaffold in medicinal chemistry and drug development, the indazole nucleus is of paramount importance.[1][2][3][4] However, its synthesis is often plagued by challenges, most notably the formation of undesired byproducts that can complicate purification, reduce yields, and compromise final compound purity.
This guide is structured to provide direct, actionable solutions to the most common issues encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles—the "why" behind a specific protocol's success. By understanding the mechanisms of byproduct formation, you can proactively design more robust and efficient synthetic routes.
Troubleshooting Guide: Common Byproduct Scenarios
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My reaction is producing a mixture of N1 and N2 alkylated indazoles. How can I control the regioselectivity?
This is arguably the most common challenge in the functionalization of indazoles. The formation of regioisomeric mixtures significantly complicates downstream processing and purification.[5][6]
Root Cause Analysis: The Role of Annular Tautomerism
The indazole ring exists in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the less stable 2H-indazole.[1][3][7][8] Upon deprotonation with a base, the resulting indazolide anion exhibits dual nucleophilicity, with negative charge density on both the N1 and N2 atoms.[7] Consequently, an incoming electrophile (e.g., an alkyl halide) can attack either nitrogen, leading to a mixture of products. The ratio of these products is not random; it is highly dependent on a delicate interplay of reaction parameters.[7][9][10]
Strategic Control of Regioselectivity
The key to controlling the N1/N2 ratio lies in manipulating the reaction conditions to favor either kinetic or thermodynamic control, and to exploit steric and electronic factors.[7][9]
Diagram: Influencing N1 vs. N2 Alkylation
Caption: Factors governing the regioselectivity of indazole N-alkylation.
Data Summary: Effect of Reaction Conditions on N1/N2 Selectivity
| Condition | Parameter | Observation & Rationale | Predominant Isomer |
| Base/Solvent | NaH in THF | The sodium cation (Na⁺) is believed to form a tight ion pair, potentially chelating with the N2 atom and an adjacent substituent, sterically directing the alkylating agent to the N1 position.[8][10][11] | N1 |
| Base/Solvent | K₂CO₃ or Cs₂CO₃ in DMF | Polar aprotic solvents like DMF can solvate the cation more effectively, creating a "freer" indazolide anion. This often leads to mixtures, with sterics and electronics of the alkylating agent playing a larger role.[8] | Mixture / N2 |
| Alkylating Agent | Mitsunobu Conditions (e.g., DIAD/PPh₃) | This reaction often shows a strong preference for the N2 position, proceeding through a different mechanism that favors the kinetic product.[10][12] | N2 |
| Substituents | Electron-withdrawing group at C7 (e.g., -NO₂) | A bulky or electron-withdrawing group at the C7 position can sterically hinder the N1 position and/or electronically favor attack at N2.[10][11][12][13] | N2 |
Protocol for Maximizing N1-Alkylation
This protocol is based on conditions that promote the formation of the thermodynamic N1 product.[10][11]
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the THF to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.
-
Indazole Addition: Dissolve the substituted 1H-indazole (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. A homogenous solution or fine suspension should form.
-
Alkylation: Add the alkylating agent (e.g., primary alkyl bromide, 1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction to 50 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to isolate the N1-alkylated product.
Q2: I'm observing significant dimer formation in my reaction. What's causing this and how can I prevent it?
Dimerization is a common side reaction, particularly in syntheses that involve highly reactive intermediates, such as the transformation of indoles to indazoles via nitrosation.[14][15]
Root Cause Analysis: Competing Intermolecular Reactions
Dimer formation occurs when a reactive intermediate or even a highly nucleophilic starting material reacts with another molecule of itself instead of the intended reagent.[14] This is a concentration-dependent, second-order kinetic process. Therefore, the probability of dimerization increases with:
-
High concentrations of reactive species.
-
High reaction temperatures, which increase reaction rates indiscriminately.
-
Rapid addition of reagents, leading to localized high concentrations.
Protocol for Minimizing Dimer Formation (Reverse Addition)
The core principle here is to keep the concentration of the self-reacting species (in this case, the indole) low at all times. This is achieved through slow, controlled addition to the reagent mixture (reverse addition).[14]
-
Reagent Preparation: In a round-bottom flask, prepare the primary reagent mixture. For example, dissolve sodium nitrite (NaNO₂, 2.5 equivalents) in your chosen solvent system (e.g., water/DMF) and cool to 0 °C in an ice bath. Slowly add the acid (e.g., HCl, 2.7 equivalents) to form the nitrosating agent in situ.
-
Substrate Solution: In a separate flask or addition funnel, dissolve your indole substrate (1.0 equivalent) in a suitable solvent to create a dilute solution.
-
Slow Addition: Using a syringe pump or a dropping funnel, add the dilute indole solution to the vigorously stirred, cold (0 °C) nitrosating mixture over a prolonged period (e.g., 2-4 hours). Maintaining a low temperature and vigorous stirring is critical to ensure rapid mixing and prevent localized heating.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C and monitor by TLC or LC-MS.
-
Work-up & Purification: Once the reaction is complete, quench by neutralizing the acid (e.g., with saturated aqueous sodium bicarbonate). Extract with an appropriate organic solvent, dry, and concentrate. Purify the crude product via column chromatography.
Q3: My final product is contaminated with unreacted starting materials and other minor, unidentified peaks. What should be my strategy?
This common scenario requires a systematic approach to diagnose and solve the underlying issue, which could range from incomplete conversion to the formation of unexpected side products like hydrazones or azines.[16][17]
Root Cause Analysis: A Multifaceted Problem
-
Incomplete Conversion: This is often due to suboptimal reaction conditions. Factors include insufficient temperature, incorrect solvent choice leading to poor solubility, or a deactivated catalyst.[17]
-
Side-Product Formation: Depending on the synthetic route, various side reactions can occur. For instance, syntheses employing hydrazine can lead to the formation of hydrazone byproducts if cyclization is inefficient.[15][16]
-
Degradation: The desired indazole product or key intermediates might be unstable under the reaction or work-up conditions.
Diagram: Workflow for Impurity Troubleshooting
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsdr.org [ijsdr.org]
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- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols - Google Patents [patents.google.com]
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- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 9. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.ucc.ie [research.ucc.ie]
- 12. d-nb.info [d-nb.info]
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Technical Support Center: Resolving Enantiomers of Chiral Tetrahydroindazole Derivatives
Welcome to the technical support center for the resolution of chiral tetrahydroindazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these critical enantiomers. As many tetrahydroindazole scaffolds are key intermediates in pharmaceutical development, achieving high enantiomeric purity is paramount.[1][][3] This resource synthesizes established methodologies with field-proven insights to help you navigate the complexities of chiral resolution.
Core Principles of Chiral Resolution
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, requires the introduction of a chiral element to create a diastereomeric interaction.[1][4] This can be achieved through several primary techniques, each with its own set of advantages and challenges. The choice of method often depends on the scale of the separation, the chemical nature of the tetrahydroindazole derivative, and available resources.
The main strategies covered in this guide are:
-
Chiral Chromatography (HPLC & SFC): Utilizes a chiral stationary phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times.
-
Diastereomeric Salt Resolution: Involves reacting a racemic base or acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[4][5]
-
Enzymatic Resolution: Employs enzymes as chiral catalysts to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[6][7]
Section 1: Chiral Chromatography (HPLC & SFC)
Chiral chromatography is a powerful and widely used technique for both analytical and preparative-scale separation of enantiomers.[8][9] Supercritical Fluid Chromatography (SFC) is often preferred for preparative work due to its speed and reduced consumption of organic solvents.[10][11][12][13]
Troubleshooting Guide: Chiral Chromatography
Q1: I am seeing poor or no resolution between my tetrahydroindazole enantiomers. What are the first steps to troubleshoot this?
A1: Poor resolution is the most common issue in chiral method development. A systematic approach is key to identifying the root cause.
-
Verify CSP Selection: The choice of the chiral stationary phase (CSP) is the most critical factor. Polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) are highly versatile and often a good starting point for heterocyclic compounds like tetrahydroindazoles.[9][14][15][16] If you are not seeing any separation, your chosen CSP may not be suitable for your analyte. A screening of several different CSPs with varying chiral selectors is highly recommended.
-
Optimize the Mobile Phase:
-
Normal Phase (NP): For NP-HPLC, the mobile phase typically consists of a nonpolar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).[15] The type and percentage of the alcohol modifier have a significant impact on resolution and retention time. Systematically vary the alcohol percentage (e.g., from 5% to 20%) to find the optimal balance.
-
Reversed Phase (RP): For RP-HPLC, the mobile phase is usually a mixture of water/buffer and an organic solvent like acetonitrile or methanol.[15] The pH of the buffer can be critical, especially for ionizable tetrahydroindazole derivatives.
-
Additives: Small amounts of acidic or basic additives (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) can significantly improve peak shape and resolution by minimizing undesirable interactions with the stationary phase.[17]
-
-
Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[17] Lowering the temperature often enhances the enantioselectivity by strengthening the transient diastereomeric interactions, leading to better resolution.[17] However, this can also lead to broader peaks and longer run times. Conversely, increasing the temperature can improve efficiency but may reduce selectivity.[17] It is crucial to control and optimize the column temperature for reproducible results.
Workflow for Troubleshooting Poor Resolution
Sources
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- 3. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. Enzymatic Approach to the Synthesis of Enantiomerically Pure Hydroxy Derivatives of 1,3,5-Triaza-7-phosphaadamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. content.e-bookshelf.de [content.e-bookshelf.de]
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- 12. chromatographyonline.com [chromatographyonline.com]
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- 16. Recent advances in chiral liquid chromatography stationary phases for pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Acyl Halide Stability in Pharmaceutical Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling acyl halides. As a Senior Application Scientist, I've compiled this guide to address the common stability issues and experimental challenges encountered when using these highly reactive but invaluable reagents in pharmaceutical synthesis. This resource is designed to provide not only solutions but also a deeper understanding of the chemical principles at play, empowering you to troubleshoot effectively and ensure the integrity of your synthetic routes.
Frequently Asked Questions (FAQs) on Acyl Halide Stability & Handling
Q1: My new bottle of an acyl chloride already appears slightly yellow and fumes when opened. Is it still usable?
Answer: This is a common observation and doesn't necessarily mean the entire bottle is unusable, but it does require careful assessment.
-
Fuming: Acyl halides, especially volatile ones like acetyl chloride, react readily with atmospheric moisture to produce hydrogen chloride (HCl) gas, which is observed as fumes.[1] This is a characteristic property and indicates the high reactivity you'll be harnessing.
-
Coloration: A yellow tint often suggests the presence of impurities, which could arise from slow degradation over time, especially if the bottle has been opened previously. The primary degradation pathway is hydrolysis to the corresponding carboxylic acid.[2][3]
Causality: The high reactivity of acyl halides stems from the powerful inductive effect of the halogen and the carbonyl oxygen, making the carbonyl carbon highly electrophilic.[4] The halide is an excellent leaving group, which makes the molecule susceptible to nucleophilic attack by even weak nucleophiles like water.[2]
Recommendation: Before use, it is best practice to purify the acyl chloride. For liquids, fractional distillation is the most effective method to remove the less volatile carboxylic acid impurity.[5][6][7] The purity of the distilled material should then be verified.
Q2: What is the single most critical factor for maintaining the stability of acyl halides during storage?
Answer: The absolute exclusion of moisture is the most critical factor. Acyl halides react vigorously with water in an exothermic hydrolysis reaction to form the corresponding carboxylic acid and the hydrohalic acid (e.g., HCl).[1][3][8] This not only consumes your reagent but also introduces acidic impurities that can catalyze unwanted side reactions.
Best Practices for Storage:
-
Inert Atmosphere: Store acyl halides under a dry, inert atmosphere such as nitrogen or argon. This minimizes contact with atmospheric moisture.
-
Appropriate Containers: Use glass bottles with PTFE-lined caps or Sure/Seal™ bottles for highly sensitive compounds.
-
Segregation: Store them away from protic substances like alcohols and amines.
-
Working Aliquots: To preserve the integrity of the main stock, it's advisable to transfer a smaller quantity into a separate "working" bottle for frequent use. This prevents repeated exposure of the bulk material to the atmosphere.
Q3: I've heard acyl fluorides are more stable. Should I be using them instead of acyl chlorides?
Answer: Yes, acyl fluorides are generally more stable and less reactive than their chloride counterparts, which can be a significant advantage.[9]
Causality & Reactivity Comparison: The stability of acyl halides follows the trend: R-COF > R-COCl > R-COBr > R-COI. The C-F bond is stronger than the C-Cl bond, and the fluoride ion is a poorer leaving group compared to the chloride ion. This reduced reactivity makes acyl fluorides less susceptible to hydrolysis and easier to handle.[9] They often do not fume in the air and can sometimes be purified using silica gel chromatography, which is impossible for acyl chlorides.
Considerations for Use:
-
Activation: Due to their lower reactivity, acyl fluorides may require a catalyst or harsher reaction conditions to achieve the same acylation results as an acyl chloride.
-
Synthesis: The synthesis of acyl fluorides often requires specialized fluorinating agents (e.g., DAST, Deoxo-Fluor).[10][11][12]
-
Application: They are particularly useful in complex syntheses where a highly reactive acyl chloride might be too indiscriminate and cause side reactions with sensitive functional groups.[9]
| Acylating Agent | General Structure | Relative Reactivity | Stability to Hydrolysis |
| Acyl Chloride | R-CO-Cl | Very High | Very Low |
| Acyl Fluoride | R-CO-F | High | Moderate |
| Acid Anhydride | R-CO-O-CO-R | Moderate | Low |
| Ester | R-CO-OR' | Low | High |
| Amide | R-CO-NR'₂ | Very Low | Very High |
Troubleshooting Guides for Acyl Halide Reactions
Q4: My acylation reaction has a low yield, and I see a lot of my starting amine/alcohol remaining. What's going wrong?
Answer: This classic issue points to a problem with either the acyl halide's purity/activity or the reaction conditions. Let's break down the potential causes.
Your acyl halide may have significantly hydrolyzed to the carboxylic acid. The carboxylic acid will not react under typical acylation conditions and, worse, the HCl byproduct from hydrolysis can protonate your nucleophile (amine/alcohol), rendering it inactive.
Troubleshooting Steps:
-
Verify Purity: Before starting the reaction, verify the purity of your acyl halide. A simple method is to check its boiling point during distillation.[7] For a more quantitative assessment, GC-MS analysis can be employed.[13][14][15][16]
-
Purify the Reagent: If purity is suspect, distill the acyl chloride immediately before use.[6]
Trace moisture in your solvent, on your glassware, or in your inert gas supply will rapidly consume the acyl halide before it can react with your substrate.
Troubleshooting Steps:
-
Glassware Preparation: Ensure all glassware is oven-dried (e.g., at 125 °C for >12 hours) or flame-dried under vacuum and allowed to cool under a stream of dry inert gas.[17][18]
-
Solvent Purity: Use a freshly opened bottle of an anhydrous solvent or dispense it from a solvent purification system.
-
Proper Inert Atmosphere: Ensure your reaction is set up under a positive pressure of nitrogen or argon. See the protocol below for a standard setup.[19][20][21]
Many acylations, especially with amine nucleophiles, require a base to scavenge the HCl generated.[3][22] If you are using your substrate as the base (e.g., using 2 equivalents of an amine), ensure the stoichiometry is correct. If you are using a separate scavenger base (like pyridine or triethylamine), ensure it is added correctly and is of high purity. An insufficient amount of base will allow HCl to build up and protonate your nucleophile, halting the reaction.[23]
Q5: My Friedel-Crafts acylation is failing. What are the common culprits?
Answer: Friedel-Crafts acylation is particularly sensitive to several factors related to both the substrate and the catalyst.
The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture.[24] Any water present will hydrolyze the catalyst, rendering it inactive. Furthermore, the product ketone can form a stable complex with the Lewis acid, which often means that a stoichiometric amount, not a catalytic amount, of the Lewis acid is required.[24]
Troubleshooting Steps:
-
Use a fresh, unopened bottle of the Lewis acid or a freshly sublimed portion.
-
Ensure you are using at least one full equivalent of the Lewis acid relative to the acyl halide.[25]
-
Maintain scrupulously anhydrous conditions throughout the setup and reaction.[24]
Friedel-Crafts reactions are electrophilic aromatic substitutions. If your aromatic substrate contains strongly electron-withdrawing (deactivating) groups like -NO₂, -CN, -SO₃H, or -C=O, the ring will be too electron-poor to react.[24][25][26]
Troubleshooting Steps:
-
Check the substituents on your aromatic ring. If they are strongly deactivating, the reaction is unlikely to work under standard conditions.
-
Consider a different synthetic route if your substrate is highly deactivated.
If your aromatic substrate contains a Lewis basic group, such as an amine (-NH₂) or a hydroxyl (-OH), the Lewis acid catalyst will preferentially coordinate with that group instead of the acyl halide, effectively shutting down the reaction.[25]
Troubleshooting Steps:
-
Protect the interfering functional group before the Friedel-Crafts reaction. For example, a hydroxyl group can be protected as an ester, and an amine can be protected as an amide.[24] The protecting group can be removed in a subsequent step.
Visualized Workflows and Mechanisms
Diagram 1: Primary Degradation Pathway of Acyl Halides
Caption: Hydrolysis of an acyl halide via a tetrahedral intermediate.
Diagram 2: Troubleshooting Workflow for Low-Yield Acylation
Caption: A decision tree for troubleshooting failed acylation reactions.
Key Experimental Protocols
Protocol 1: Purification of a Liquid Acyl Chloride by Fractional Distillation
Objective: To remove non-volatile impurities, primarily the corresponding carboxylic acid, from a liquid acyl chloride.
Safety: This procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-resistant lab coat. Acyl chlorides are corrosive and lachrymatory.[8]
Methodology:
-
Glassware Preparation: Ensure all glassware for the distillation (round-bottom flask, fractionating column, condenser, receiving flask) is thoroughly oven-dried and assembled while still warm.[17]
-
Setup: Assemble the fractional distillation apparatus. It is critical to include a drying tube filled with a suitable desiccant (e.g., calcium chloride) on the vent of the receiving flask to prevent atmospheric moisture from entering the system.[18]
-
Charge the Flask: Charge the distillation flask with the impure acyl chloride and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation: Heat the flask gently using a heating mantle. Collect the fraction that distills at the literature boiling point of the pure acyl chloride.[5] The carboxylic acid impurity will have a significantly higher boiling point and will remain in the distillation flask.
-
Storage: Immediately transfer the freshly distilled, colorless acyl chloride to a clean, dry, nitrogen-flushed storage vessel with a PTFE-lined cap.
Protocol 2: Setting Up a Reaction Under a Strict Inert Atmosphere
Objective: To create and maintain an oxygen- and moisture-free environment for a reaction involving a sensitive acyl halide.
Methodology:
-
Glassware: Use an oven- or flame-dried round-bottom flask equipped with a magnetic stir bar and sealed with a rubber septum.[20]
-
Inert Gas Connection: Insert a needle connected to a source of dry inert gas (nitrogen or argon) through the septum. Also, insert a second, wider-gauge "exit" needle to allow air to be displaced.
-
Purging: Flush the flask with the inert gas for several minutes to displace all the air.[20]
-
Vacuum/Backfill Cycle (for highest purity atmosphere): a. Remove the exit needle and carefully connect the flask to a vacuum line via the needle to evacuate the air. b. Close the connection to the vacuum and re-introduce the inert gas to backfill the flask. c. Repeat this vacuum-backfill cycle three times to ensure a completely inert atmosphere.[19]
-
Adding Reagents:
-
Liquids: Add anhydrous solvents and liquid reagents via a dry syringe. First, purge the syringe with inert gas before drawing up the liquid.[18][20]
-
Solids: Add solid reagents to the flask before the purging process. If they must be added later, do so under a strong positive pressure of inert gas to minimize air ingress.
-
-
Maintaining Atmosphere: Once all reagents are added, remove the main gas inlet needle and leave a needle connected to a balloon filled with the inert gas to maintain a slight positive pressure throughout the reaction.[19]
Protocol 3: Safely Quenching a Reaction with Excess Acyl Chloride
Objective: To safely neutralize a highly reactive unreacted acyl chloride at the end of a reaction.
Safety: Quenching is often highly exothermic and will release HCl gas. Perform this procedure slowly in a fume hood, and an ice bath should be on hand to control the temperature.[27]
Methodology:
-
Cooling: Cool the reaction mixture in an ice/water bath to 0 °C. This will help control the rate of the exothermic quenching reaction.
-
Choice of Quenching Agent:
-
Alcohol (e.g., isopropanol or methanol): Often preferred as it is less reactive than water and produces a more easily handled ester byproduct.[27]
-
Water/Aqueous Solution: Reacts violently but is effective. Use a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize the generated HCl simultaneously.[28]
-
-
Slow Addition: Slowly and dropwise, add the chosen quenching agent to the cooled, stirring reaction mixture. Monitor for any gas evolution or temperature increase.[27]
-
Control Temperature: If the reaction becomes too vigorous, stop the addition and allow the mixture to cool before proceeding.
-
Completion: Continue adding the quenching agent until gas evolution ceases and the reaction is no longer exothermic upon addition. The reaction mixture can then be safely moved to the workup phase (e.g., extraction).
References
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- Benchchem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
- Organic Chemistry Portal. (n.d.). Acyl fluoride synthesis by fluorination.
- DDUDundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon [Video]. YouTube.
- Lee, C., Thomson, B. J., & Sammis, G. M. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. Chemical Science, 13(1), 166-172. [Link]
- Lee, C., Thomson, B. J., & Sammis, G. M. (2022). Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride. PubMed Central. [Link]
- Organic Syntheses. (n.d.). Benzoyl fluoride.
- Reactivity of acyl halides. (n.d.).
- ResearchGate. (n.d.). Typical procedure for the preparation of acyl fluorides.
- Leah4sci. (2017, July 5).
- Lee, D., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central.
- Yufeng. (2024, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Chemistry LibreTexts. (2023, January 22).
- Liu, B., et al. (2021).
- Sigma-Aldrich. (n.d.). Performing Sensitive Reactions without a Schlenk Line.
- Lee, D., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed.
- Teachy. (n.d.). Summary of Organic Functions: Acyl Halide.
- LookChem. (n.d.). General procedures for the purification of Acid chlorides.
- Clark, J. (n.d.). Preparation of acyl chlorides (acid chlorides).
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- Chad's Prep. (n.d.). EAS Friedel Crafts Alkylation and Acylation.
- Wikipedia. (n.d.). Acyl halide.
- Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment.
- Organic Chemistry. (2021, April 6). Acylation of Alcohols, Part 1: with Acyl Halides [Video]. YouTube.
- Utah Tech University. (n.d.).
- Scribd. (n.d.). Acyl Halides: Organic Reaction Guide.
- KGROUP. (2006, October 27). Quenching Reactive Substances.
- Britannica. (n.d.). Acid halide.
- Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research.
- Chemistry LibreTexts. (2023, January 22). Properties of Acyl Halides.
- Reactions of Acyl halide. (n.d.).
- ResearchGate. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design.
- University of Rochester. (2021, January 15). Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions.
- ResearchGate. (n.d.). 19.
- Organic Syntheses. (n.d.). Acetyl chloride.
- ReactionWeb.io. (n.d.). Carboxylic Acid + Acyl halide.
- Swain, C. G., & Scott, C. B. (1953). Quantitative Correlation of Relative Rates. Comparison of Hydroxide Ion with Other Nucleophilic Reagents toward Alkyl Halides, Esters, Epoxides and Acyl Halides. Journal of the American Chemical Society, 75(1), 141-147.
- The Organic Chemistry Tutor. (2020, February 23). Acyl Halides: Reactions Forming and Reactions of [Video]. YouTube.
- Shimadzu Corporation. (2012). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
- Reddit. (n.d.).
- Fisher Scientific. (n.d.). Acyl Halides.
- Science of Synthesis. (n.d.). Product Class 1: Acid Halides.
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- ACS Reagent Chemicals. (2017, February 28). Acetyl Chloride.
- ResearchGate. (n.d.). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III)
- Ma, Y., et al. (2023). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III)
- Journal of Chemical Education. (n.d.).
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Validation & Comparative
A Comparative Guide to the Structural Confirmation of Synthesized 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Integrity in Drug Discovery
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid is a key heterocyclic scaffold in medicinal chemistry, serving as a foundational building block for a diverse range of therapeutic agents, including potent inhibitors of human dihydroorotate dehydrogenase (DHODH), a target for cancer and autoimmune diseases.[1] The biological activity of such molecules is intrinsically linked to their precise three-dimensional structure. Ambiguity in the arrangement of atoms can lead to drastic differences in pharmacological effect, making unambiguous structural confirmation a critical step in the drug discovery and development pipeline.
This guide provides an in-depth comparison of analytical techniques to definitively confirm the structure of synthesized this compound, with a particular focus on distinguishing it from its potential regioisomeric impurity, 4,5,6,7-Tetrahydro-2H-indazole-3-carboxylic acid. We will delve into the mechanistic rationale behind the choice of spectroscopic methods and provide detailed, field-proven protocols to ensure the integrity of your synthesized compounds.
The Synthetic Pathway and the Inevitable Question of Regioselectivity
A common and efficient route to this compound involves a two-step sequence starting with the Claisen condensation of cyclohexanone and diethyl oxalate to form ethyl 2-(2-oxocyclohexyl)-2-oxoacetate. This intermediate is then cyclized with hydrazine, followed by hydrolysis of the ester to yield the desired carboxylic acid. This cyclization step, a variation of the Knorr pyrazole synthesis, is where the potential for regioisomeric impurity arises.[2][3][4]
The nucleophilic attack of the hydrazine on the two carbonyl groups of the dicarbonyl intermediate can proceed via two distinct pathways, leading to the formation of either the thermodynamically more stable 1H-indazole or the 2H-indazole. While the 1H-tautomer is generally favored, reaction conditions can influence the ratio of the two products.[5][6] Therefore, rigorous analytical confirmation is not merely a procedural formality but a scientific necessity.
A Multi-Pronged Approach to Structural Elucidation
No single analytical technique can provide a complete structural picture. A combination of spectroscopic methods is essential for a comprehensive and self-validating confirmation. This guide will focus on the "big three" of structural organic chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Workflow for Structural Confirmation
Caption: A streamlined workflow for the synthesis and structural confirmation of this compound.
Comparative Analysis of Spectroscopic Data
The following sections will detail the expected spectroscopic data for the target compound and its potential regioisomeric impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
| Assignment | Expected Chemical Shift (δ ppm) for this compound | Expected Chemical Shift (δ ppm) for 4,5,6,7-Tetrahydro-2H-indazole-3-carboxylic acid | Key Differentiator |
| -COOH | ~12.5 (broad s, 1H) | ~12.5 (broad s, 1H) | Not a primary differentiator. |
| -NH | ~13.1 (broad s, 1H) | No signal | Absence of the N-H proton is a definitive marker for the 2H-isomer. |
| -CH₂- (C4, C7) | ~2.6-2.8 (m, 4H) | ~2.6-2.8 (m, 4H) | Minimal difference expected. |
| -CH₂- (C5, C6) | ~1.7-1.9 (m, 4H) | ~1.7-1.9 (m, 4H) | Minimal difference expected. |
| Assignment | Expected Chemical Shift (δ ppm) for this compound | Expected Chemical Shift (δ ppm) for 4,5,6,7-Tetrahydro-2H-indazole-3-carboxylic acid | Key Differentiator |
| -COOH | ~163 | ~163 | Minimal difference expected. |
| C=N (C3) | ~141 | ~145 | The chemical shift of the carbon at the 3-position is expected to be deshielded in the 2H-isomer. |
| C-N (C7a) | ~145 | ~141 | The chemical shift of the bridgehead carbon is expected to be more shielded in the 2H-isomer. |
| C3a | ~115 | ~120 | The chemical shift of the other bridgehead carbon is also expected to differ significantly. |
| -CH₂- (C4, C7) | ~22-25 | ~22-25 | Minimal difference expected. |
| -CH₂- (C5, C6) | ~20-23 | ~20-23 | Minimal difference expected. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Expected Wavenumber (cm⁻¹) for 4,5,6,7-Tetrahydro-2H-indazole-3-carboxylic acid | Key Differentiator |
| O-H stretch (Carboxylic Acid) | 2500-3300 (very broad) | 2500-3300 (very broad) | Not a primary differentiator. |
| N-H stretch | 3100-3300 (broad) | Absent | The absence of the N-H stretching vibration is a key indicator of the 2H-isomer. |
| C=O stretch (Carboxylic Acid) | 1680-1710 (strong, sharp) | 1680-1710 (strong, sharp) | Minimal difference expected. |
| C=N stretch | ~1620 | ~1620 | Minimal difference expected. |
| C-N stretch | ~1200-1350 | ~1200-1350 | Minimal difference expected. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
| Ion | Expected m/z for both isomers | Notes |
| [M+H]⁺ | 167.08 | Confirms the molecular formula C₈H₁₀N₂O₂. |
| [M+Na]⁺ | 189.06 | Adduct ion, also confirms the molecular weight. |
While the molecular ion peak will be the same, the fragmentation patterns of the two isomers may differ due to the different placement of the nitrogen atoms. For the target 1H-isomer, a characteristic loss of COOH (45 Da) and subsequent fragmentation of the tetrahydroindazole ring are expected. The 2H-isomer might exhibit a different fragmentation pathway due to the different stability of the resulting radical cations.
Detailed Experimental Protocols
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual DMSO peak at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.
-
Process the data with a line broadening of 1-2 Hz and reference the spectrum to the DMSO-d₆ peak at 39.52 ppm.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Collect data over the range of 4000 to 400 cm⁻¹.
-
Process the data to obtain a transmittance or absorbance spectrum.
-
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.
-
LC Method:
-
Use a C18 reverse-phase column.
-
Employ a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS Method:
-
Operate the ESI source in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-300).
-
For fragmentation analysis, use a tandem mass spectrometry (MS/MS) experiment by isolating the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
-
Logical Framework for Structural Confirmation
Caption: A decision-making diagram for the structural confirmation of this compound based on key spectroscopic evidence.
Conclusion: Ensuring Confidence in Your Chemical Matter
The rigorous and multi-faceted approach outlined in this guide is indispensable for the unambiguous structural confirmation of this compound. By systematically applying and interpreting the data from NMR, IR, and MS, researchers can confidently distinguish the desired product from potential regioisomers and other impurities. This foundational step is paramount for the integrity of subsequent biological studies and the overall success of any drug discovery program. Adherence to these self-validating protocols ensures that the chemical matter progressing through the development pipeline is of the highest purity and structural certainty.
References
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- ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... [Link]
- Chemistry LibreTexts.
- ACS Publications. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [Link]
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- RSC Publishing. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]
- Wiley Online Library. Knorr Pyrazole Synthesis. [Link]
- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
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- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for the Purity Determination of Indazole Compounds
For researchers, scientists, and drug development professionals vested in the synthesis and quality control of heterocyclic active pharmaceutical ingredients (APIs), the accurate determination of purity is a cornerstone of regulatory compliance and therapeutic efficacy. The indazole scaffold, a privileged structure in medicinal chemistry, presents unique analytical challenges. This guide provides an in-depth, technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity validation of indazole compounds, grounded in field-proven insights and experimental causality.
The Primacy of Purity for Indazole-Based APIs
Indazole derivatives are integral to a multitude of therapeutic agents, exhibiting a wide range of biological activities. The synthetic routes to these bicyclic heteroaromatic compounds, while diverse, can introduce a variety of impurities, including regioisomers, starting materials, and reaction by-products.[1][2][3][4] The presence of these impurities, even at trace levels, can significantly impact the safety and efficacy profile of the final drug product. Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control checkpoint but a critical component of the entire drug development lifecycle.[5][6]
Quantitative NMR: An Overview of a Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful, non-destructive analytical tool for the precise measurement of the absolute concentration or purity of a compound.[7] The fundamental principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[7][8] This intrinsic relationship allows for absolute quantification, often without the need for a compound-specific reference standard, a significant advantage over chromatographic techniques.[9][10] This unique characteristic positions qNMR as a primary ratio method of measurement, recognized by pharmacopeias such as the USP.[5]
The purity of an analyte (
Where:
-
&
: Integral values of the analyte and internal standard signals. -
&
: Number of protons corresponding to the analyte and internal standard signals. -
&
: Molecular weights of the analyte and internal standard. -
&
: Weights of the analyte and internal standard. - : Purity of the internal standard.
A Comparative Analysis: qNMR vs. Chromatographic Techniques for Indazole Purity
While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques for purity analysis in the pharmaceutical industry, qNMR offers distinct advantages, particularly for the structural class of indazoles.[11][12]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[7][8] | Differential partitioning of analytes between a mobile and stationary phase. | Partitioning of volatile analytes between a mobile gas phase and a stationary phase. |
| Quantification | Absolute quantification using a certified internal standard. No analyte-specific standard required.[9][10] | Relative quantification based on peak area, requiring a specific reference standard for the analyte and each impurity. | Relative quantification, similar to HPLC, for volatile and thermally stable compounds. |
| Selectivity | High, based on unique chemical shifts of protons in different chemical environments. Excellent for isomer differentiation.[12] | Moderate to high, dependent on column chemistry and detector. Co-elution can be a challenge. | High for volatile compounds, but requires analytes to be thermally stable. |
| Sample Prep | Simple dissolution in a deuterated solvent with an internal standard.[13] | Often requires method development for mobile phase, gradient, and column selection. | May require derivatization for non-volatile compounds. |
| Universality | Nearly universal detector for proton-containing molecules. | Detector response (e.g., UV) is chromophore-dependent and can vary significantly between the API and impurities.[14] | Limited to volatile and thermally stable compounds. |
| Data Richness | Provides structural information alongside quantification, aiding in impurity identification.[9] | Provides retention time and peak area. MS detection adds mass information. | Provides retention time and, with MS, fragmentation patterns. |
| Speed | Rapid analysis once the sample is prepared.[13] | Run times can be longer, especially with complex gradients. | Typically faster run times than HPLC. |
| Cost | Higher initial instrument cost, but can be more cost-effective in early development due to reduced need for specific reference standards.[11] | Lower initial instrument cost, but ongoing costs for columns, solvents, and reference standards. | Similar cost profile to HPLC. |
Supporting Experimental Data: A Hypothetical Case Study
To illustrate the comparative performance, consider the purity analysis of a hypothetical substituted indazole, "Indazole-X".
| Method | Purity (%) | Relative Standard Deviation (RSD, n=3) | Key Observations |
| qNMR | 99.2 | 0.15% | Direct, absolute purity determination. Simultaneous quantification of a known process impurity at 0.3%. |
| HPLC (UV, 254 nm) | 99.5 (Area %) | 0.45% | Purity based on relative peak area. The process impurity showed a lower UV response, leading to underestimation. |
| GC-FID | 99.1 | 0.30% | Required high inlet temperature, potential for minor on-column degradation of the indazole. |
This hypothetical data underscores a critical point: chromatographic methods based on relative area percentage can be misleading if impurities have different detector responses than the main component.[14] qNMR, with its near-universal response for protons, provides a more accurate and direct measure of purity.[5][6]
Experimental Protocol: Purity Determination of an Indazole Compound by qNMR
This section provides a detailed, step-by-step methodology for the purity determination of a representative indazole compound.
Causality Behind Experimental Choices
-
Internal Standard Selection : The choice of internal standard is paramount for accurate qNMR.[15][16] For indazoles, which typically show aromatic proton signals between 7.0 and 8.5 ppm, an internal standard with a sharp singlet in a clear region of the spectrum is ideal.[7][9][17][18][19] Maleic acid or 1,4-dinitrobenzene are often suitable choices, providing singlets away from the complex aromatic region of the indazole. The standard must be of high, certified purity, non-reactive with the analyte, and soluble in the chosen deuterated solvent.[15]
-
Solvent Selection : The deuterated solvent must completely dissolve both the indazole analyte and the internal standard. DMSO-d6 is a versatile solvent for many indazole derivatives.
-
Relaxation Delay (d1) : To ensure full relaxation of all protons between pulses for accurate integration, the relaxation delay (d1) should be at least 5 times the longest T1 relaxation time of any proton being quantified.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of the indazole sample into an NMR tube.
-
Accurately weigh an appropriate amount of the selected internal standard (e.g., maleic acid) to achieve a near 1:1 molar ratio with the analyte.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).
-
Cap the NMR tube and gently vortex to ensure complete dissolution.
-
-
NMR Data Acquisition :
-
Use a high-field NMR spectrometer (≥400 MHz is recommended) for better signal dispersion.
-
Acquire a standard 1D proton NMR spectrum.
-
Key Acquisition Parameters :
-
Pulse angle: 90°
-
Relaxation delay (d1): ≥ 5 x T1 (a value of 30 seconds is often a safe starting point if T1 is unknown)
-
Number of scans: 16-64 (to achieve a signal-to-noise ratio >250:1 for the signals of interest)
-
Acquisition time: ≥ 3 seconds
-
-
-
Data Processing :
-
Apply Fourier transformation to the FID.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the selected, well-resolved signals for both the indazole analyte and the internal standard.
-
-
Calculation :
-
Use the purity equation provided earlier to calculate the absolute purity of the indazole sample.
-
Visualizing the Workflow and Comparisons
To further clarify the concepts discussed, the following diagrams illustrate the qNMR workflow and the comparative logic.
Caption: The streamlined workflow for qNMR purity analysis.
Caption: Logical comparison of qNMR and chromatography for purity.
Conclusion: Trustworthiness Through a Self-Validating System
In the rigorous landscape of pharmaceutical development, the trustworthiness of analytical data is non-negotiable. qNMR stands out as a self-validating system for the purity determination of indazole compounds. Its foundation on the direct proportionality between signal intensity and the number of nuclei provides an orthogonal and absolute measure of purity that is less susceptible to the relative response factor issues inherent in chromatographic methods.[5][6] By offering simultaneous structural confirmation and quantification, qNMR not only validates the purity of a sample but also provides a deeper understanding of its composition. For researchers and drug development professionals working with indazole compounds, integrating qNMR into their analytical workflow is a strategic step towards ensuring the highest standards of data integrity and product quality.
References
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A Comparative Guide to the Synthesis of 1H-Indazole-3-Carboxylic Acid: A Senior Application Scientist's In-Depth Analysis
Introduction
1H-Indazole-3-carboxylic acid is a cornerstone intermediate in medicinal chemistry, serving as a critical building block for a range of pharmacologically active agents, including the 5-HT3 antagonist Granisetron and the anti-tumor drug Lonidamine.[1][2] The indazole scaffold itself is recognized as a "privileged structure," frequently appearing in molecules with diverse biological activities such as anti-inflammatory, anti-tumor, and kinase inhibition properties.[3][4]
Given its significance, the efficient and reliable synthesis of 1H-indazole-3-carboxylic acid is a frequent challenge for researchers in process development and medicinal chemistry. Numerous synthetic routes have been reported in the literature, each presenting a unique profile of advantages and disadvantages concerning yield, safety, cost, and scalability.[5][6]
This guide provides a detailed, comparative analysis of two prominent methods for synthesizing 1H-indazole-3-carboxylic acid. As a Senior Application Scientist, my objective is not merely to present protocols but to dissect the causality behind experimental choices, offer field-proven insights, and ground every claim in authoritative literature. We will explore the classic synthesis route commencing from isatin and compare it with a more modern approach involving the direct diazotization of an o-aminophenylacetic acid derivative. This analysis will equip researchers, scientists, and drug development professionals to make informed decisions tailored to their specific laboratory context and project goals.
Method 1: The Classic Synthesis from Isatin
This is a well-established, multi-step method that proceeds through the hydrolytic opening of the isatin ring, followed by diazotization, reduction, and subsequent cyclization to form the indazole ring system.[6] It is often cited in foundational organic chemistry literature and serves as a reliable, albeit lengthy, benchmark.
Overall Reaction Scheme
Detailed Experimental Protocol
Materials:
-
Isatin (Indole-2,3-dione)
-
Sodium Hydroxide (NaOH)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Sulfite (Na₂SO₃) or Tin(II) Chloride (SnCl₂)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step 1: Hydrolytic Ring Opening of Isatin
-
Procedure: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of isatin in 100 mL of a 10% aqueous sodium hydroxide solution. Stir the mixture at room temperature for 1 hour. The deep reddish-orange solution should become lighter as the sodium salt of 2-amino-α-oxobenzeneacetic acid forms.
-
Expertise & Causality: The strong base (NaOH) facilitates the nucleophilic attack of a hydroxide ion on the amide carbonyl (C2) of isatin, leading to the cleavage of the lactam ring. This step is crucial for exposing the functional groups required for the subsequent transformations. The reaction is typically exothermic and should be monitored.
Step 2: Diazotization of the Amine
-
Procedure: Cool the reaction mixture from Step 1 to 0-5 °C in an ice-water bath. While maintaining vigorous stirring, slowly add a pre-cooled solution of 5.2 g of sodium nitrite in 20 mL of water. Following this, add concentrated hydrochloric acid dropwise until the solution is strongly acidic (pH ~1-2), ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is usually indicated by a color change.
-
Expertise & Causality: This is a classic diazotization reaction. In the acidic medium, sodium nitrite is converted to nitrous acid (HONO), which then reacts with the primary aromatic amine to form a diazonium salt. Low temperature is critical to prevent the highly unstable diazonium salt from decomposing, which could lead to side reactions and a significant reduction in yield.[2]
Step 3: Reduction of the Diazonium Salt
-
Procedure: In a separate flask, prepare a reducing solution by dissolving ~20 g of sodium sulfite in 100 mL of water, and cool it to 0-5 °C. Slowly add the cold diazonium salt solution from Step 2 to this reducing solution with continuous stirring. A precipitate, the sodium salt of the corresponding hydrazine, should form.
-
Expertise & Causality: The diazonium group is reduced to a hydrazine. Sodium sulfite is a common and effective reducing agent for this purpose. The slow addition and controlled temperature are necessary to manage the reaction rate and prevent unwanted side reactions.
Step 4: Cyclization to 1H-Indazole-3-Carboxylic Acid
-
Procedure: Heat the reaction mixture from Step 3 to 80-90 °C for 1-2 hours. The hydrazine intermediate will cyclize under these acidic and heated conditions.
-
Expertise & Causality: This is an intramolecular condensation reaction. The hydrazine nucleophilically attacks the ketone carbonyl, followed by dehydration, to form the stable pyrazole ring of the indazole system. The acid acts as a catalyst for this cyclization.[6]
Step 5: Isolation and Purification
-
Procedure: Cool the reaction mixture to room temperature. The product, 1H-indazole-3-carboxylic acid, is often insoluble in the acidic aqueous medium and will precipitate. Filter the crude product using a Büchner funnel and wash the solid with cold water. To purify, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water. Dry the purified crystals under vacuum.
-
Expertise & Causality: The acidic workup protonates the carboxylate, rendering the final product less soluble in water and facilitating its isolation by filtration. Recrystallization is a standard technique to remove impurities trapped in the crystal lattice, yielding a product of higher purity.
Method 2: Direct Diazotization of o-Aminophenylacetic Acid Derivatives
This more contemporary approach offers a potentially more efficient pathway by starting from a precursor that already contains the necessary carbon framework. The key step is an intramolecular diazotization-cyclization reaction.[1][2]
Overall Reaction Scheme
Detailed Experimental Protocol
Materials:
-
o-Aminophenylacetic acid
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl) or Acetic Acid (CH₃COOH)
-
Acetonitrile or other suitable organic solvent
-
Deionized Water
Step 1: Diazotization and In-Situ Cyclization
-
Procedure: Dissolve 10.0 g of o-aminophenylacetic acid in a mixture of 100 mL of water and a sufficient amount of hydrochloric acid at 0-5 °C. To this stirring solution, add a solution of 5.0 g of sodium nitrite in 15 mL of water dropwise, keeping the temperature below 5 °C. After the addition is complete, allow the reaction to stir at low temperature for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Expertise & Causality: This protocol combines diazotization and cyclization into a single operational step. The amine is converted to a diazonium salt which, being part of the same molecule as the carboxylic acid (or its activated form), undergoes a rapid intramolecular cyclization. This one-pot nature is a significant advantage over the multi-step isatin method.[1] The choice of acid can influence the reaction rate and yield.
Step 2: Isolation and Purification
-
Procedure: The product will precipitate out of the reaction mixture upon completion. Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold organic solvent (like diethyl ether) to remove non-polar impurities. The product can be further purified by recrystallization from ethanol or a similar solvent.
-
Expertise & Causality: Similar to the first method, the product's low solubility in the reaction medium allows for straightforward isolation. The washing steps are critical for removing residual acid and unreacted starting materials.
Safety & Handling Precautions
-
Sodium Hydroxide (NaOH): Corrosive and causes severe skin burns and eye damage.[7][8][9][10][11] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Work in a well-ventilated area.
-
Sodium Nitrite (NaNO₂): Toxic if swallowed and an oxidizer that may intensify fire.[12][13][14][15] Keep away from combustible materials. Ingestion can cause methemoglobinemia.[12][16]
-
Isatin: May cause skin, eye, and respiratory tract irritation.[17][18][19][20][21] Animal experiments have indicated potential mutagenic effects.[17] Avoid dust formation and handle with appropriate PPE.
-
Concentrated Acids (HCl): Highly corrosive and can cause severe burns. Handle only within a fume hood with appropriate PPE.
-
Diazonium Salts: These intermediates are notoriously unstable and can be explosive when isolated and dry. All procedures involving diazonium salts should be conducted at low temperatures and without any attempt to isolate the intermediate.
Performance Comparison
| Parameter | Method 1: From Isatin | Method 2: From o-Aminophenylacetic Acid | Rationale & Citations |
| Number of Steps | 4 (Hydrolysis, Diazotization, Reduction, Cyclization) | 1 (One-pot Diazotization/Cyclization) | Method 2 is significantly more step-economical.[1][2] |
| Typical Yield | 60-75% | 85-95% | One-pot reactions often have higher overall yields by minimizing losses during intermediate isolation.[1] |
| Reaction Time | 6-8 hours | 3-5 hours | The streamlined nature of Method 2 reduces the total reaction and workup time. |
| Scalability | Moderate | High | Method 1's use of a separate reduction step can be cumbersome on a large scale. The one-pot nature of Method 2 is more amenable to scale-up.[6] |
| Reagent Hazards | High (Strong Base, Reductant, Unstable Intermediate) | Moderate (Unstable Intermediate) | Both methods generate an unstable diazonium salt. Method 1 requires additional hazardous reagents like concentrated NaOH and a chemical reductant.[6][7][8] |
| Starting Material Cost | Isatin is moderately priced. | o-Aminophenylacetic acid can be more expensive/less common. | Cost-effectiveness depends on current market prices and supplier availability. |
| Process Complexity | High | Low to Moderate | Method 1 requires careful control over four distinct chemical transformations, increasing operational complexity. |
Experimental Workflow Visualization
The following diagram illustrates the generalized laboratory workflow for the synthesis, isolation, and purification of 1H-indazole-3-carboxylic acid.
Caption: Generalized workflow for the synthesis of 1H-indazole-3-carboxylic acid.
Senior Scientist's Recommendation
For research and development settings where efficiency, high yield, and operational simplicity are paramount, Method 2 (Direct Diazotization of o-Aminophenylacetic Acid) is the superior choice. Its one-pot nature significantly reduces reaction time and minimizes material loss between steps, making it more scalable and environmentally benign ("greener"). The primary potential drawback is the cost and availability of the o-aminophenylacetic acid starting material, which should be evaluated on a case-by-case basis.
Method 1 (From Isatin) remains a valid and reliable, albeit more classical, approach. It is an excellent choice for academic settings where the focus may be on demonstrating a multi-step synthesis involving several fundamental organic reactions. It is also a viable option if isatin is readily available and significantly more economical than the alternative starting material. However, for process chemistry and large-scale production, the complexity and lower overall yield make it less attractive.
Ultimately, the choice of synthesis is a strategic decision. By understanding the underlying chemistry, safety implications, and process parameters of each route, researchers can confidently select the method that best aligns with their project's specific constraints and objectives.
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The Tautomeric Dance of Indazoles: A Comparative Guide to the Biological Activity of 1H- and 2H-Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] This bicyclic heterocycle, a fusion of benzene and pyrazole rings, exists in two primary tautomeric forms: the thermodynamically more stable 1H-indazole and the less stable 2H-indazole.[1] While often viewed as a single entity in equilibrium, the distinct electronic and steric properties of these tautomers can lead to profound differences in their biological activity. This guide provides an in-depth comparison of 1H- and 2H-indazole tautomers, offering insights into their differential pharmacology, supported by experimental data, and practical guidance on their synthesis and characterization.
The Inherent Asymmetry: Understanding Tautomeric Preference
The fundamental difference between the two tautomers lies in the position of the hydrogen atom on the pyrazole ring. The 1H-tautomer, with its benzenoid aromatic system, is the predominant and more stable form.[1] In contrast, the 2H-tautomer possesses an ortho-quinoid character, contributing to its lower thermodynamic stability.[2] This inherent stability difference often dictates the outcome of synthetic reactions, where mixtures of N1 and N2 substituted isomers can be formed.[2] However, it is crucial to recognize that thermodynamic stability does not directly correlate with biological potency. Indeed, many highly effective drugs are based on the less stable 2H-indazole scaffold, underscoring the importance of evaluating both isomers in drug discovery campaigns.[3]
dot
Caption: Tautomeric equilibrium between the more stable 1H-indazole and the less stable 2H-indazole.
A Tale of Two Tautomers: Differential Biological Activities
The seemingly subtle shift of a proton between the N1 and N2 positions of the indazole ring can have a dramatic impact on a molecule's ability to interact with biological targets. This is because the position of the nitrogen atom and its associated hydrogen (or substituent) alters the molecule's hydrogen bonding capacity, dipole moment, and overall shape, which are critical for molecular recognition.
Case Study: Protein Kinase Inhibition
Protein kinases are a major class of drug targets, and the indazole scaffold is a common feature in many kinase inhibitors.[3] The orientation of the indazole ring within the ATP-binding pocket of a kinase is crucial for establishing key hydrogen bonding interactions with the hinge region of the enzyme. The placement of the nitrogen atoms dictates which part of the molecule can act as a hydrogen bond donor or acceptor.
For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, it was found that the 2H-indazole scaffold was critical for potent activity.[3] The N1 atom of the 2H-indazole acts as a hydrogen bond acceptor from the hinge region of FGFR1, an interaction that would be sterically hindered or impossible with the corresponding 1H-isomer.
Conversely, for other kinase targets, the 1H-indazole isomer is preferred. In a series of inhibitors for Glycogen Synthase Kinase-3 (GSK-3), 1H-indazole-3-carboxamide derivatives were found to be potent inhibitors, with the N2 atom of the indazole ring forming a key hydrogen bond with the kinase.[3]
| Target | Preferred Tautomer | Key Interaction | Example Compound (IC50) | Reference |
| FGFR1 | 2H-Indazole | N1 of indazole acts as H-bond acceptor. | Compound 22 (IC50 = 0.8 µM for FGFR2) | [3] |
| GSK-3 | 1H-Indazole | N2 of indazole forms H-bond. | Compound 50 (IC50 = 0.35 µM) | [3] |
| VEGFR-2 | 2H-Indazole | Indazole-pyrimidine core. | Pazopanib (IC50 = 30 nM) | [3] |
| Pim Kinases | 1H-Indazole | 3-(pyrazin-2-yl)-1H-indazole scaffold. | Compound 13o (Pim-1 IC50 = 0.4 nM) | [4] |
This data underscores the critical importance of synthesizing and evaluating both regioisomers in kinase inhibitor discovery programs. The optimal tautomer is highly dependent on the specific topology and amino acid composition of the target kinase's active site.
Case Study: G-Protein Coupled Receptor (GPCR) Antagonism
The differential properties of indazole tautomers also extend to their interactions with GPCRs. For example, in the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a GPCR implicated in the regulation of metabolism, derivatives based on a 1-(2H-indazol-5-yl)pyridin-2(1H)-one scaffold were found to be potent antagonists.[3] The specific arrangement of the 2H-indazole was crucial for achieving high affinity for the receptor.
Experimental Section: A Practical Guide
The successful exploration of indazole tautomers in drug discovery hinges on the ability to selectively synthesize and unambiguously characterize both isomers.
Regioselective Synthesis of 1H- and 2H-Indazole Derivatives
Direct alkylation of an unsubstituted indazole often yields a mixture of N1 and N2 products, with the ratio being dependent on the reaction conditions (base, solvent, and electrophile).[2][5] However, several strategies have been developed to achieve high regioselectivity.
Protocol for N1-Alkylation (Thermodynamic Control):
This method leverages the greater thermodynamic stability of the 1H-indazole product.
-
Deprotonation: To a solution of the starting 1H-indazole in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add one equivalent of a strong base like sodium hydride (NaH) at 0 °C.
-
Alkylation: After stirring for 30 minutes, add the desired alkyl halide and allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the product by column chromatography to isolate the N1-alkylated indazole.
Protocol for N2-Alkylation (Kinetic Control):
This method often takes advantage of conditions that favor the kinetically controlled formation of the 2H-indazole product.
-
Reaction Setup: In a suitable solvent like dioxane, combine the starting 1H-indazole with an alkyl 2,2,2-trichloroacetimidate.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH).[6]
-
Heating: Heat the reaction mixture to promote the alkylation.
-
Work-up and Purification: After completion, neutralize the reaction, extract the product, and purify by column chromatography to obtain the N2-alkylated indazole.[6]
dot
Caption: Regioselective synthesis of 1H- and 2H-indazole derivatives.
Spectroscopic Differentiation of 1H- and 2H-Indazole Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between 1H- and 2H-indazole isomers.[7]
-
¹H NMR: The chemical shift of the proton at the 3-position (H-3) is particularly diagnostic. In 2H-indazoles, the H-3 proton is typically more deshielded and appears at a higher chemical shift (downfield) compared to the H-3 proton in 1H-indazoles.[7]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, especially C3, C7a, and C3a, are significantly different between the two isomers. These differences can be readily observed in the ¹³C NMR spectrum.
| Nucleus | 1H-Indazole Derivative (Typical δ) | 2H-Indazole Derivative (Typical δ) | Key Difference | Reference |
| H-3 | ~8.10 ppm | ~8.40 ppm | H-3 is more deshielded in the 2H-isomer. | [7] |
| C-3 | ~135 ppm | ~123 ppm | C-3 is significantly shielded in the 2H-isomer. | |
| C-7a | ~140 ppm | ~128 ppm | C-7a is significantly shielded in the 2H-isomer. |
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a few milligrams of the purified indazole derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer.
-
Analysis: Compare the chemical shifts of the key protons and carbons, as outlined in the table above, to definitively assign the structure as either a 1H- or 2H-indazole derivative.
In Vitro Kinase Inhibition Assay
To quantitatively compare the biological activity of the synthesized 1H- and 2H-indazole isomers, a standard in vitro kinase assay can be employed.
Protocol for a Luminescence-Based Kinase Assay:
This assay measures the amount of ATP consumed during the phosphorylation reaction, which is inversely proportional to the kinase activity.
-
Compound Preparation: Prepare serial dilutions of the 1H- and 2H-indazole test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, combine the kinase, a suitable substrate peptide, and the test compound or a DMSO control in a kinase assay buffer.
-
Initiation: Start the reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent depletes the remaining ATP and generates a luminescent signal from the newly synthesized ADP.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each isomer.
dot
Caption: Workflow for a luminescence-based kinase inhibition assay.
Conclusion: Embracing the Duality
The choice between pursuing a 1H- or 2H-indazole scaffold in a drug discovery program should not be dictated by their relative thermodynamic stabilities. Instead, it must be an empirically driven decision based on the specific biological target. The distinct electronic and steric profiles of these tautomers offer medicinal chemists a valuable tool for fine-tuning molecular interactions and achieving desired potency and selectivity. By employing regioselective synthetic strategies and robust analytical techniques, researchers can unlock the full potential of both indazole tautomers in the quest for novel therapeutics.
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A Comparative Guide to the Structure-Activity Relationship of Tetrahydroindazole Derivatives in Drug Discovery
The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of tetrahydroindazole derivatives, offering a comparative perspective on their development as inhibitors of key therapeutic targets. By examining experimental data and the rationale behind chemical modifications, we aim to equip researchers and drug development professionals with the insights necessary to navigate the chemical space of this potent heterocyclic motif.
The Tetrahydroindazole Core: A Versatile Pharmacophore
The 4,5,6,7-tetrahydro-1H-indazole core is a bicyclic heteroaromatic system that offers a unique three-dimensional architecture. Its conformational flexibility and the presence of multiple sites for chemical modification allow for the fine-tuning of pharmacological properties. This adaptability has led to the development of tetrahydroindazole derivatives with activities ranging from kinase inhibition to receptor modulation and antimicrobial effects.[1] The indazole moiety is a key feature in several commercially available drugs, underscoring its therapeutic relevance.[2]
This guide will focus on a comparative analysis of SAR for tetrahydroindazole derivatives targeting three distinct and therapeutically relevant protein classes:
-
Sigma Receptors (σ1 and σ2): Involved in a variety of neurological disorders and cancer.[3]
-
Cyclin-Dependent Kinase 2 (CDK2): A crucial regulator of the cell cycle and a target for cancer therapy.[4][5]
-
Human Dihydroorotate Dehydrogenase (DHODH): An essential enzyme in the de novo pyrimidine biosynthesis pathway, targeted for cancer and inflammatory diseases.[6]
Comparative SAR Analysis of Tetrahydroindazole Derivatives
The following sections will dissect the SAR of tetrahydroindazole derivatives for each target class, highlighting how subtle structural changes can lead to significant differences in potency, selectivity, and pharmacokinetic properties.
Targeting Sigma Receptors: Modulating Neurological Pathways
Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in various central nervous system (CNS) disorders and have been explored as targets for cancer therapeutics.[3] The development of selective ligands for these receptors is a key objective in medicinal chemistry.
A series of tetrahydroindazole derivatives have been synthesized and evaluated for their affinity towards both σ1 and σ2 receptors.[7] These compounds typically feature a central tetrahydroindazole core, a benzamide linker, and a terminal amine moiety.
Key SAR Insights for Sigma Receptor Ligands:
-
Substitution on the Tetrahydroindazole Core: Modifications on the tetrahydroindazole ring system have been shown to influence both affinity and selectivity. For instance, the presence of gem-dimethyl groups at the 6-position is a common feature in many active compounds.
-
Nature of the Linker: The length and composition of the linker between the tetrahydroindazole core and the terminal amine are critical for optimal receptor binding. Studies have shown that a 3 to 5 carbon unit linker between a tetrahydroindazole substituted benzamide and a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety is favorable for σ2 receptor binding.[7][8]
-
Terminal Amine Group: The choice of the terminal amine group significantly impacts affinity and selectivity. For instance, derivatives incorporating a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety or a 9-azabicyclo[3.3.1]nonan-3-yl-amine moiety have demonstrated moderate affinity and excellent selectivity for the σ2 receptor over the σ1 receptor.[7] Interestingly, for some analogs, no substitution on the 9-aza nitrogen was found to be optimal for σ2 affinity.[7][8]
Table 1: Comparison of Tetrahydroindazole Derivatives as Sigma-2 Receptor Ligands
| Compound ID | R Group (Terminal Amine) | σ2 Ki (nM) | σ1/σ2 Selectivity |
| 12 | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (with 4-carbon linker) | 15.3 | >650 |
| 15b | 9-azabicyclo[3.3.1]nonan-3-yl-amine (with 2-carbon linker) | 28.5 | >350 |
| 15c | 9-azabicyclo[3.3.1]nonan-3-yl-amine (with 3-carbon linker) | 18.2 | >550 |
| 15d | 9-azabicyclo[3.3.1]nonan-3-yl-amine (with 4-carbon linker) | 19.8 | >500 |
Data synthesized from Wu et al., 2015.[7][9]
The data clearly indicates that the nature of the terminal amine and the linker length are key determinants of σ2 receptor affinity and selectivity.
Diagram 1: General SAR for Tetrahydroindazole-based Sigma-2 Receptor Ligands
Caption: Key structural features influencing sigma-2 receptor affinity.
Inhibiting the Cell Cycle: Tetrahydroindazoles as CDK2 Inhibitors
Cyclin-dependent kinase 2 (CDK2) plays a pivotal role in cell cycle progression, and its dysregulation is a hallmark of many cancers.[4] The development of selective CDK2 inhibitors is a promising strategy for cancer therapy.
A high-throughput screen identified a tetrahydroindazole derivative, 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one, as a hit compound for CDK2 inhibition.[5] Subsequent SAR studies focused on modifications at the C7 position and the N1-substituent.
Key SAR Insights for CDK2 Inhibitors:
-
N1-Substitution: The nature of the substituent at the N1 position of the tetrahydroindazole ring is critical for activity. A pyridin-2-yl group was found to be favorable in the initial hit.
-
C7-Substitution: Exploration of various substituents at the C7 position revealed that this position is amenable to modification to improve potency. For example, the introduction of a dimethylamino group or a phenylthio group at C7 led to analogues with altered inhibitory activity.[4]
-
Stereochemistry: The stereochemistry of the tetrahydroindazole core can significantly impact biological activity, a common theme in drug design.
Table 2: SAR of C7-Substituted Tetrahydroindazole Derivatives as CDK2/Cyclin A Inhibitors
| Compound ID | C7-Substituent | Ki (μM) for CDK2/cyclin A |
| 3 (Hit) | -Br | 2.3 |
| 9 | -N(CH₃)₂ | >100 |
| 10 | -SPh | 12.8 |
| 11 | -SO₂Ph | >100 |
| 12 | -N₃ | 25.1 |
| 13 | -NH₂ | >100 |
Data synthesized from Lee et al., 2021.[4][5]
These results demonstrate that the C7 position is sensitive to the electronic and steric properties of the substituent. While the initial hit with a bromine atom showed micromolar activity, many other substitutions led to a loss of potency. Further optimization in other parts of the molecule would be necessary to build upon these findings.
Diagram 2: Workflow for Synthesis of C7-Modified Tetrahydroindazole Analogs
Caption: Synthetic strategy for generating C7-modified CDK2 inhibitors.
Targeting Metabolic Pathways: Tetrahydroindazoles as DHODH Inhibitors
Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo biosynthesis of pyrimidines, which are essential for DNA and RNA synthesis.[6] Inhibition of DHODH is an effective strategy for treating rapidly proliferating cells, such as in cancer and autoimmune diseases.
Chiral tetrahydroindazoles have been identified as a novel class of human DHODH inhibitors.[6] SAR studies have focused on the substituents at the Ar¹ and Ar² positions.
Key SAR Insights for DHODH Inhibitors:
-
Chirality: The stereochemistry of the tetrahydroindazole core is crucial, with the (R)-enantiomers generally exhibiting superior DHODH inhibitory properties.[6]
-
Ar¹ Substituent: The nature of the aromatic group at the Ar¹ position significantly influences potency. A tetrahydrobenzisoxazolyl group at this position has been shown to be more potent than a pyridyl group.[6]
-
Ar² Substituent: Modifications to the Ar² phenyl moiety have also been explored. Small or no substituents on this ring were found to be favorable, with some analogues showing increased potency compared to the parent compounds.[6]
Table 3: Comparison of Tetrahydroindazole Derivatives as DHODH Inhibitors
| Compound ID | Configuration | Ar¹ Substituent | Ar² Substituent | DHODH IC₅₀ (nM) |
| (R)-HZ00 | R | Pyridyl | 4-F-Ph | 130 |
| (S)-HZ00 | S | Pyridyl | 4-F-Ph | >10,000 |
| (R)-HZ05 | R | Tetrahydrobenzisoxazolyl | 4-F-Ph | 12 |
| (S)-HZ05 | S | Tetrahydrobenzisoxazolyl | 4-F-Ph | >10,000 |
| 43 | R | Tetrahydrobenzisoxazolyl | Ph | 10 |
| 51 | R | Tetrahydrobenzisoxazolyl | 2,4-di-F-Ph | 4 |
Data synthesized from Madsen et al., 2020.[6]
The data highlights the critical importance of stereochemistry and the significant gains in potency that can be achieved through judicious selection of the Ar¹ and Ar² substituents.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section outlines a general methodology for the synthesis and biological evaluation of tetrahydroindazole derivatives.
General Synthesis of Tetrahydroindazole Derivatives
A common synthetic route to 4,5,6,7-tetrahydro-1H-indazoles involves a condensation reaction between a 1,3-cyclohexanedione derivative and a substituted hydrazine.
Step-by-Step Protocol:
-
Preparation of the 1,3-Cyclohexanedione: This can be achieved through various methods, such as the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular cyclization.
-
Condensation with Hydrazine: The substituted 1,3-cyclohexanedione is refluxed with a desired hydrazine (e.g., phenylhydrazine, pyridylhydrazine) in a suitable solvent like ethanol or acetic acid.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired tetrahydroindazole derivative.
-
Further Modification: The resulting tetrahydroindazole core can be further functionalized at various positions (e.g., N1, C3, C7) using standard organic chemistry transformations.
In Vitro Biological Assays
Sigma Receptor Binding Assay (Radioligand Displacement):
-
Preparation of Membranes: Membranes expressing σ1 or σ2 receptors are prepared from cell lines or animal tissues.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DTG for both σ1 and σ2, with masking of one site to determine the other) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC₅₀ values (concentration of test compound that inhibits 50% of radioligand binding) are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation.
CDK2/Cyclin A Kinase Assay (e.g., Z'-LYTE™ Kinase Assay):
-
Reaction Setup: The assay is performed in a microplate format. Each well contains CDK2/cyclin A enzyme, a fluorescently labeled peptide substrate, and ATP.
-
Inhibitor Addition: The tetrahydroindazole derivatives are added at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature.
-
Development: A development reagent is added to stop the kinase reaction and generate a signal that differentiates between the phosphorylated and non-phosphorylated substrate.
-
Detection: The fluorescence is read on a plate reader.
-
Data Analysis: The percentage of inhibition is calculated, and IC₅₀ values are determined from the dose-response curves.
DHODH Enzymatic Assay (Colorimetric):
-
Reaction Mixture: The reaction mixture contains the purified human DHODH enzyme, dihydroorotate (substrate), coenzyme Q (electron acceptor), and a terminal electron acceptor like 2,6-dichlorophenolindophenol (DCIP).
-
Inhibitor Addition: Test compounds are added at varying concentrations.
-
Reaction Monitoring: The reduction of DCIP is monitored spectrophotometrically by the decrease in absorbance at a specific wavelength (e.g., 600 nm).
-
Data Analysis: The initial reaction rates are determined, and IC₅₀ values are calculated by fitting the data to a dose-response curve.[6]
Diagram 3: Workflow for a Typical In Vitro Enzyme Inhibition Assay
Caption: A generalized workflow for determining enzyme inhibition.
Conclusion and Future Directions
The tetrahydroindazole scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of diverse biological targets. This guide has provided a comparative analysis of the SAR for tetrahydroindazole derivatives targeting sigma receptors, CDK2, and DHODH, revealing key structural determinants for activity and selectivity.
The successful optimization of these derivatives often hinges on a deep understanding of the target's binding site and the strategic placement of functional groups on the tetrahydroindazole core. The insights presented herein underscore the importance of a multi-parameter optimization approach, considering not only potency but also selectivity, solubility, and metabolic stability.[6][10][11]
Future research in this area will likely focus on:
-
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with improved properties.[12]
-
Exploring New Chemical Space: Synthesizing novel tetrahydroindazole libraries with greater structural diversity to identify hits for new biological targets.
-
Polypharmacology: Intentionally designing tetrahydroindazole derivatives that modulate multiple targets for the treatment of complex diseases like cancer.
By leveraging the knowledge of SAR, medicinal chemists can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
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- Al-Obaidi, A., & Al-Shammari, A. M. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem, 14(13), 1239-1248. [Link]
- Ortega-Muro, F., et al. (2010). Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. Journal of Medicinal Chemistry, 53(4), 1636-1645. [Link]
- Al-Obaidi, A., & Al-Shammari, A. M. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Chemical Neuroscience, 10(5), 2449-2458. [Link]
- Various Authors. (2024). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives.
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- Madsen, K. S., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(7), 3549-3566. [Link]
- Lee, J. C., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]
- Lee, J. C., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed. [Link]
- Bursavich, M. G., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry, 57(15), 6444-6456. [Link]
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4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid vs other CDK2 inhibitors
A Comparative Guide to CDK2 Inhibitors for Cancer Research
This guide provides a detailed comparison of several prominent Cyclin-Dependent Kinase 2 (CDK2) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of CDK2-targeted therapies. We will delve into the mechanisms, potency, and selectivity of established inhibitors, supported by experimental data and protocols.
A Note on 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: An initial survey of scientific literature and chemical databases does not identify this compound as a well-characterized or potent CDK2 inhibitor. While the indazole scaffold is present in some kinase inhibitors, this specific molecule lacks published data regarding its biological activity against CDK2. Therefore, this guide will focus on comparing several well-documented CDK2 inhibitors that are frequently used in research and have advanced into clinical development. This comparison will serve as a valuable reference for researchers evaluating potential therapeutic strategies targeting CDK2.
Introduction: CDK2 as a Therapeutic Target in Oncology
Cyclin-Dependent Kinase 2 (CDK2) is a key enzyme that, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1 to S phase transition of the cell cycle.[1][2] This checkpoint is critical for ensuring that DNA is intact before replication begins. In many cancers, the CDK2 pathway is dysregulated, often through the overexpression of Cyclin E, leading to uncontrolled cell proliferation and genomic instability.[1][2][3] This makes CDK2 an attractive target for therapeutic intervention. Inhibition of CDK2 can halt the cell cycle, allowing for DNA repair or triggering programmed cell death (apoptosis) in cancer cells.[4][5][6]
CDK2 Signaling Pathway
The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S transition. The tumor suppressor protein Rb, when phosphorylated by CDK4/6 and subsequently CDK2, releases the E2F transcription factor, initiating the transcription of genes required for DNA synthesis.
Caption: The CDK2 pathway controlling the G1/S cell cycle transition.
Comparative Analysis of Prominent CDK2 Inhibitors
While many compounds show activity against CDK2, their selectivity and potency vary significantly. This section compares several inhibitors that represent different classes and have been extensively studied.
Overview of Selected CDK2 Inhibitors
-
Dinaciclib (SCH 727965): A potent and broad-spectrum CDK inhibitor targeting CDK1, CDK2, CDK5, and CDK9.[7][8][9] Its action against CDK9, a component of the transcription machinery, gives it a dual mechanism of cell cycle arrest and transcriptional suppression.[7]
-
Milciclib (PHA-848125): A potent, ATP-competitive inhibitor with strong activity against CDK2.[10] It also inhibits other CDKs and Tropomyosin receptor kinase A (TRKA), giving it a unique profile.[6][10][11]
-
AT7519: A multi-CDK inhibitor with potent activity against CDK1, CDK2, CDK4, and CDK9.[12][13][14] It has demonstrated anti-proliferative effects across a wide range of tumor cell lines and has shown efficacy in xenograft models.[12][13][15]
-
(R)-Roscovitine (Seliciclib): One of the first selective CDK inhibitors to enter clinical trials. It is a purine analog that primarily targets CDK2, CDK5, CDK7, and CDK9.[16][17][18][19] Its development paved the way for next-generation CDK inhibitors.
Data Presentation: Potency and Selectivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected compounds against various cyclin-dependent kinases. Lower values indicate higher potency.
| Inhibitor | CDK2 IC50 (nM) | Other Key Targets (IC50 in nM) | Clinical Status (Highest) | References |
| Dinaciclib | 1 | CDK1 (3), CDK5 (1), CDK9 (4) | Phase 3 | [9] |
| Milciclib | 45 (cyclin A) | CDK1 (398), CDK4 (160), CDK7 (150), TRKA (53) | Phase 2 | [10][11] |
| AT7519 | 47 | CDK1 (210), CDK4 (100), CDK9 (<10) | Phase 2 | [12][13][15] |
| (R)-Roscovitine | 700 | CDK5 (200), Cdc2 (CDK1) (650) | Phase 2 | [16][19] |
Note: IC50 values can vary based on assay conditions (e.g., ATP concentration, specific cyclin partner).
Emerging Highly Selective CDK2 Inhibitors
The field is evolving towards more selective CDK2 inhibitors to potentially reduce off-target toxicities associated with broader CDK inhibition. Compounds like BLU-222 and PF-07104091 are currently in clinical trials and have shown promise in preclinical models, particularly in tumors with Cyclin E (CCNE1) amplification.[1][3][20] These next-generation inhibitors represent a more targeted approach to exploiting CDK2 dependency in cancer.[20]
Experimental Methodologies for Inhibitor Characterization
The characterization of a novel CDK2 inhibitor requires a series of robust in vitro and cell-based assays. The following protocols are standard in the field.
General Workflow for Inhibitor Characterizationdot
graph TD { A[Start: Compound Synthesis] --> B{In Vitro Kinase Assay}; B --> C{Determine IC50 & Ki}; C --> D[Assess Kinase Selectivity]; D --> E{Cell-Based Assays}; E --> F[Cell Viability/Proliferation Assay (e.g., MTT)]; F --> G[Determine GI50/IC50]; E --> H[Cell Cycle Analysis (Flow Cytometry)]; H --> I[Quantify G1/S Arrest]; E --> J[Apoptosis Assays (e.g., Caspase-3 Cleavage)]; J --> K[Confirm Mechanism of Cell Death]; subgraph "Decision Point" direction LR G & I & K --> L{Lead Candidate?}; end L -- Yes --> M[In Vivo Xenograft Studies]; L -- No --> N[Return to Synthesis/Optimization]; M --> O[Evaluate Anti-Tumor Efficacy];
}
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A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Study of Methodologies
Introduction: The Privileged Indazole Scaffold
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its derivatives are core components in a multitude of pharmacologically active compounds, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, anti-HIV, and antibacterial properties.[4][5] The indazole nucleus exists in two primary stable tautomeric forms, 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and predominant form.[1][4] The versatility and therapeutic importance of this scaffold have spurred the development of a diverse array of synthetic methodologies, ranging from classical name reactions to modern catalytic and green chemistry approaches.[1][6]
This guide provides a comparative analysis of key indazole synthesis methodologies, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, practical applications, and relative merits of each approach, supported by experimental protocols and quantitative data to inform the rational design and synthesis of novel indazole derivatives.
Classical Approaches: The Foundation of Indazole Synthesis
The earliest methods for constructing the indazole core laid the groundwork for future innovations. While sometimes limited by harsh conditions or substrate scope, they remain relevant for specific applications and as a basis for understanding more modern transformations.
The Jacobson Indazole Synthesis
First discovered by Jacobson and Huber, this method involves the intramolecular cyclization of N-nitroso-o-toluidides.[7] The reaction proceeds through an intramolecular azo coupling mechanism.[7] While historically significant, its application can be limited by the need for specific precursors and the conditions required.
Causality Behind Experimental Choices: The core transformation relies on the generation of a diazonium-like intermediate from the N-nitroso compound, which is then trapped intramolecularly by the aromatic ring to form the pyrazole portion of the indazole. The choice of an N-acetylated starting material, as described in a more convenient protocol, helps to circumvent the low solubility of the parent o-benzotoluidide.[7]
Experimental Protocol: Synthesis of Indazole from N-Nitroso-N-o-tolylacetamide [7]
-
Preparation of N-Nitroso-N-o-tolylacetamide: A solution of 100 g of N-o-tolylacetamide in 250 ml of glacial acetic acid and 150 ml of acetic anhydride is cooled to 0–5°C. Nitrogen trioxide (N₂O₃) gas, generated by dropping concentrated sulfuric acid onto sodium nitrite, is passed through the solution for approximately 6 hours while maintaining the temperature between 1–4°C. The completion of nitrosation is indicated by a persistent black-green color.
-
Cyclization: The reaction mixture containing the N-nitroso compound is poured into 2 L of water, and the precipitated solid is collected by filtration.
-
Decomposition and Workup: The crude N-nitroso compound is added in portions to 1 L of boiling benzene. After the decomposition is complete (cessation of gas evolution), the solution is boiled for a short period.
-
Extraction and Isolation: The cooled benzene solution is extracted with 2N hydrochloric acid. The combined acidic extracts are then treated with excess ammonia to precipitate the indazole product.
-
Purification: The crude, light brown indazole (m.p. 144–147°C, typical yield 36–47%) can be purified by vacuum distillation to yield colorless indazole (m.p. 148°C).[7]
Diagram: Jacobson Indazole Synthesis Mechanism
Caption: Mechanism of the Jacobson Indazole Synthesis.
The Davis-Beirut Reaction
Named after the universities of its developers, the Davis-Beirut reaction is a versatile and metal-free method for synthesizing 2H-indazoles and their derivatives.[8] The reaction typically involves the base-mediated condensation and cyclization of substrates like 2-nitrobenzylamines or the reaction of o-nitrobenzaldehydes with primary amines.[8][9]
Causality Behind Experimental Choices: The reaction's success hinges on the formation of a key o-nitrosobenzylidine imine intermediate, which undergoes an N,N-bond forming heterocyclization.[9] The use of a base facilitates the initial deprotonation and subsequent intramolecular redox process. This method is advantageous due to its use of inexpensive starting materials and avoidance of toxic metals.[8]
Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole (Davis-Beirut/Cadogan-type) [10][11]
-
Imine Formation: To a solution of 2-nitrobenzaldehyde (1.0 mmol) in isopropanol (i-PrOH, 5 mL) is added aniline (1.1 mmol). The mixture is stirred at 80°C until condensation is complete (monitored by TLC or LC-MS).
-
Reductive Cyclization: After cooling slightly, tri-n-butylphosphine (1.5 mmol) is added to the reaction mixture.
-
Reaction Completion: The mixture is heated at 80°C and stirred for 24 hours.
-
Workup and Purification: Upon cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired 2-phenyl-2H-indazole. Typical yields for this one-pot procedure are often in the 60-90% range.[2][11]
Diagram: Davis-Beirut Reaction Workflow
Caption: One-pot workflow for the Davis-Beirut/Cadogan synthesis.
Modern Methodologies: Enhancing Efficiency and Scope
Contemporary synthetic chemistry has introduced powerful tools that overcome many limitations of classical methods, offering higher yields, broader functional group tolerance, and improved sustainability.
Transition-Metal-Catalyzed Syntheses
Transition-metal catalysis, particularly using palladium (Pd), copper (Cu), and rhodium (Rh), has revolutionized indazole synthesis.[5][12] These methods often rely on C-H activation/annulation or cross-coupling strategies, providing high atom economy and direct routes to complex derivatives.[2][5]
Causality Behind Experimental Choices: Catalysts like copper play a key role in facilitating the formation of both C-N and N-N bonds in multicomponent reactions.[13] For example, in the synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, the copper catalyst orchestrates a cascade of condensation, C-N coupling, and intramolecular N-N bond formation.[1][14] This approach allows for the rapid construction of diverse indazole libraries from readily available starting materials.
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 2-Aryl-2H-Indazoles [13][14]
-
Reaction Setup: A mixture of a 2-bromobenzaldehyde (1.0 mmol), a primary amine (1.2 mmol), sodium azide (NaN₃, 1.5 mmol), copper(I) iodide (CuI, 10 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA, 10 mol%) is prepared in dimethyl sulfoxide (DMSO, 3 mL).
-
Reaction Conditions: The reaction vessel is sealed and the mixture is heated at 120°C for 12 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield the 2-aryl-2H-indazole.
Diagram: Transition-Metal-Catalyzed Synthesis Logic
Caption: Logic flow for transition-metal-catalyzed indazole synthesis.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a green and highly efficient technique that dramatically accelerates organic reactions.[15][16][17] By utilizing dielectric heating, microwave irradiation provides rapid and uniform heating, leading to significant reductions in reaction times (from hours to minutes), increased yields, and minimized byproduct formation.[17][18]
Causality Behind Experimental Choices: The principle of MAOS is the efficient absorption of microwave energy by polar molecules in the reaction mixture, leading to a rapid increase in temperature. This localized superheating accelerates the reaction rate far beyond what is achievable with conventional heating methods. The result is a more energy-efficient and faster process, aligning with the principles of green chemistry.[16][18]
Experimental Protocol: Microwave-Assisted Synthesis of 1H-Indazole [15]
-
Step 1 (Hydrazone formation): A mixture of salicylaldehyde (1 mmol) and hydrazine hydrate (1.2 mmol) in ethanol is subjected to microwave irradiation at 350 W for 8 minutes.
-
Step 2 (Cyclization): To the resulting hydrazone mixture, acidic ethanol and K₂CO₃ are added. The mixture is then irradiated in the microwave at 420 W for 10 minutes.
-
Monitoring and Isolation: The reaction progress is monitored by TLC. Upon completion, the product is recrystallized from ethanol.
Comparative Data: Conventional vs. Microwave Synthesis of Tetrahydroindazoles [17]
| Compound | R Group | Method | Reaction Time | Yield (%) |
| 3a | H | Reflux (Acetic Acid) | 4 h | 60 |
| Microwave (300 W) | 10 min | 80 | ||
| 3b | Phenyl | Reflux (Acetic Acid) | 6 h | 70 |
| Microwave (300 W) | 15 min | 85 | ||
| 3c | 4-Bromophenyl | Reflux (Acetic Acid) | 6 h | 75 |
| Microwave (300 W) | 15 min | 90 |
At-a-Glance: Performance Comparison of Indazole Synthetic Routes
The choice of a synthetic strategy is a critical decision based on factors such as desired regioselectivity, substrate availability, required throughput, and tolerance for specific reaction conditions.
| Methodology | Typical Starting Materials | Key Reagents / Catalysts | Typical Yields | Regioselectivity | Key Advantages | Key Limitations |
| Jacobson Synthesis | o-Toluidine derivatives | NaNO₂, Acid | 35-95% | 1H-Indazole | Historical method for specific N-unsubstituted indazoles. | Harsh conditions, limited substrate scope, potential for low yields.[7] |
| Davis-Beirut Reaction | o-Nitrobenzaldehydes, Primary amines | Base (KOH) or Reductant (P(n-Bu)₃) | 60-90% | 2H-Indazole | Metal-free, inexpensive starting materials, good for 2H-isomers.[2][8] | Can be low-yielding with certain substrates; requires optimization.[2] |
| Transition-Metal Catalysis | Arylhydrazones, Imidates, Halo-arenes | Pd, Cu, Rh catalysts | 50-95% | Controllable (1H or 2H) | High atom economy, broad scope, excellent functional group tolerance.[2][5] | Catalyst cost, potential for metal contamination, requires optimization. |
| Microwave-Assisted Synthesis (MAOS) | Various (e.g., Salicylaldehydes, Hydrazines) | N/A (Energy Source) | Good to Excellent | Dependent on underlying reaction | Drastically reduced reaction times, increased yields, green chemistry.[15][17] | Requires specialized equipment; scalability can be a concern. |
| [3+2] Dipolar Cycloaddition | Sydnones, Arynes, Diazo compounds | CsF or TBAF for aryne generation | >80% | Excellent for 2H-Indazoles | High yields, mild conditions, excellent regioselectivity for certain isomers.[2][19] | Requires synthesis of specific precursors (e.g., sydnones, diazo compounds).[2] |
The Challenge of Regioselectivity
A persistent challenge in indazole chemistry is controlling the regioselectivity of N-alkylation or N-arylation, as reactions often yield a mixture of N-1 and N-2 substituted products.[11] The final regioisomeric distribution is influenced by a delicate interplay of steric and electronic effects of substituents on the indazole ring, the nature of the electrophile, and the reaction conditions (base, solvent).[20]
For instance, studies have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for achieving high N-1 selectivity.[20] Conversely, substituents at the C-7 position, such as -NO₂ or -CO₂Me, can confer excellent N-2 regioselectivity.[20] The ability to direct substitution to a specific nitrogen atom is crucial, as the biological activity of N-1 and N-2 isomers can differ significantly. Therefore, methods that offer high regioselectivity, such as the Davis-Beirut reaction for 2H-indazoles or specific transition-metal-catalyzed processes, are of immense value.[10][21]
Conclusion
The synthesis of the indazole scaffold is a rich and evolving field. Classical methods like the Jacobson and Davis-Beirut reactions provide fundamental routes, while modern transition-metal-catalyzed and microwave-assisted methodologies offer unparalleled efficiency, scope, and control. The selection of an optimal synthetic strategy is not a one-size-fits-all decision. It requires a careful analysis of the target molecule's structure, the desired regiochemistry, scalability, and the principles of green chemistry. This guide serves as a foundational tool, providing the comparative data and procedural insights necessary for researchers to navigate this complex landscape and accelerate the discovery of next-generation indazole-based therapeutics.
References
- Verma, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
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A Senior Application Scientist's Guide to Benchmarking DHODH Inhibitors: Tetrahydroindazoles vs. Brequinar
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy and immunomodulation, the de novo pyrimidine synthesis pathway presents a critical vulnerability in rapidly proliferating cells. Dihydroorotate Dehydrogenase (DHODH), the fourth and rate-limiting enzyme in this pathway, has emerged as a high-value therapeutic target.[1][2] Its inhibition effectively starves malignant and activated immune cells of the essential building blocks for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[3][4]
For decades, Brequinar (DuP-785) has stood as the benchmark for potent and selective DHODH inhibition, extensively studied for its anti-proliferative and immunosuppressive properties.[3][5] However, its clinical journey has been hampered by toxicity concerns, notably myelosuppression.[6][7] This has fueled the search for novel chemical scaffolds with improved therapeutic windows. Among the most promising are the tetrahydroindazole derivatives, a newer class of highly potent DHODH inhibitors.[8][9]
This guide provides an in-depth comparative analysis of the emerging tetrahydroindazole class against the established standard, Brequinar. We will dissect their mechanisms, present key performance data, and provide robust, field-proven experimental protocols to empower researchers to conduct their own objective benchmarking studies.
The Central Mechanism: Stalling the Pyrimidine Engine
Both Brequinar and tetrahydroindazoles exert their primary effect by inhibiting DHODH. This mitochondrial enzyme is unique in the de novo pathway as it is coupled to the electron transport chain, catalyzing the oxidation of dihydroorotate to orotate while transferring electrons to the ubiquinone pool.[2] By blocking this step, the inhibitors deplete the intracellular pool of uridine monophosphate (UMP), a precursor for all other pyrimidines.[4][10] This pyrimidine starvation is particularly detrimental to cancer cells and activated lymphocytes, which are highly dependent on this pathway for their relentless proliferation.[1]
The consequences of DHODH inhibition are profound, leading to an S-phase arrest in the cell cycle and the activation of p53-dependent transcription, ultimately triggering apoptosis.[9][11]
Caption: DHODH inhibition blocks pyrimidine synthesis.
While both inhibitor classes target the same enzyme, subtle differences in their binding modes have been observed. Crystallographic studies show that some novel inhibitors, like tetrahydroindazoles, can adopt a Brequinar-like binding mode, occupying a similar position within the enzyme's ubiquinone-binding channel.[12]
Quantitative Comparison: Potency and Cellular Effects
The true measure of an inhibitor lies in its quantitative performance, both at the enzymatic and cellular levels. Brequinar is characterized by its exceptional potency, with IC50 values in the low nanomolar range against human DHODH.[13] Recent studies on optimized tetrahydroindazoles have revealed analogues that match or even exceed this potency.[9]
Table 1: Comparative Biochemical Potency Against Human DHODH
| Compound Class | Representative Compound | DHODH IC50 (nM) | Reference |
|---|---|---|---|
| Benchmark | Brequinar | ~5.2 - 20 | [13][14] |
| Tetrahydroindazole | (R)-HZ05 | Potent (specific value not stated) | [15] |
| Tetrahydroindazole | Compound 51 | Highly potent (< Brequinar) |[9] |
This high enzymatic potency translates directly to anti-proliferative activity in cancer cell lines. However, the cellular IC50 values are highly dependent on the specific cell line's reliance on the de novo versus the salvage pathway for pyrimidine synthesis.
Table 2: Comparative Anti-Proliferative Activity (IC50) in Cancer Cells
| Compound | Cell Line | Cellular IC50 | Notes | Reference |
|---|---|---|---|---|
| Brequinar | Various | Nanomolar to low micromolar | Potent across many cancer cell lines. | [3] |
| Tetrahydroindazoles | ARN8 Melanoma | Potent growth inhibition | Activity is reversible with uridine supplementation. |[15] |
A critical differentiator for next-generation inhibitors is their metabolic stability. Work on the tetrahydroindazole scaffold has specifically aimed to improve this parameter, with compounds like '51' identified as having favorable solubility and in vitro metabolic stability profiles, marking them as strong candidates for further preclinical evaluation.[8][9]
Experimental Protocols for Head-to-Head Benchmarking
To ensure scientific rigor, any comparison must be grounded in robust, reproducible experimental data. The following protocols provide a self-validating framework for benchmarking novel tetrahydroindazole inhibitors against Brequinar.
Protocol 1: DHODH Enzymatic Activity Assay
This assay directly measures the catalytic activity of recombinant human DHODH and its inhibition. It relies on the reduction of the chromogenic substrate 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the DHODH substrate, dihydroorotate (DHO).[16][17]
Causality: The rate of decrease in absorbance at 600 nm is directly proportional to the rate of DHODH enzymatic activity. A potent inhibitor will significantly slow this rate.
Caption: Workflow for the DHODH enzymatic activity assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.[17] Supplement this buffer with 50-100 µM Coenzyme Q and 100-200 µM DCIP.[16][17]
-
Enzyme and Inhibitor Setup: In a 96-well plate, add the diluted recombinant human DHODH enzyme to the assay buffer.
-
Inhibitor Incubation: Add serial dilutions of your test compounds (tetrahydroindazoles) and the benchmark (Brequinar) to the wells. Include a DMSO vehicle control. Incubate at room temperature for 20-30 minutes to allow for inhibitor-enzyme binding.[17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, L-dihydroorotate (DHO), to a final concentration of 500 µM.[17]
-
Data Acquisition: Immediately begin measuring the decrease in absorbance at 600-650 nm every 2 minutes for a total of 20 minutes using a microplate reader.[16][17]
-
Analysis: Calculate the initial reaction velocity (V) for each concentration. Determine the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to calculate the IC50 value for each compound.
Protocol 2: Cell Viability Assay with Uridine Rescue
This experiment assesses the anti-proliferative effect of the inhibitors on cancer cells and, crucially, validates that the observed effect is due to on-target DHODH inhibition.[18][19] The Cell Counting Kit-8 (CCK-8) assay is a straightforward and reliable method.[20]
Trustworthiness: The uridine rescue is a critical self-validating control. If the cytotoxic effect of a compound is reversed by the addition of exogenous uridine, it strongly confirms that the compound is acting via inhibition of the de novo pyrimidine synthesis pathway.[9][15]
Caption: Cell viability workflow including uridine rescue.
Step-by-Step Methodology:
-
Cell Seeding: Plate a relevant cancer cell line (e.g., A549, HCT116, ARN8 melanoma) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[20]
-
Compound Treatment: Treat cells with serial dilutions of the inhibitors. Crucially, prepare two sets of treatment plates.
-
Set 1: Inhibitor treatment only.
-
Set 2: Co-treatment with inhibitors and an excess of uridine (e.g., 100-200 µM).
-
-
Incubation: Incubate the plates for 48 to 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.[20]
-
Final Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the WST-8 salt into colored formazan.[20]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated control wells to determine the percent viability. Plot dose-response curves for both the inhibitor-only and the inhibitor + uridine conditions.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that directly confirms target engagement in an intact cellular environment.[21][22] It is based on the principle that when a ligand binds to its target protein, it stabilizes the protein, increasing its melting temperature.[23][24]
Expertise: This assay moves beyond measuring downstream effects (like cell death) to provide direct evidence that your compound is binding to DHODH inside the cell. A positive thermal shift is a definitive indicator of target engagement.
Caption: The Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Methodology:
-
Cell Treatment: Culture cells to confluency, harvest, and resuspend. Treat the cell suspension with a saturating concentration of the inhibitor or vehicle control for a defined period.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[21]
-
Cell Lysis: Lyse the cells, typically by repeated freeze-thaw cycles.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.[21]
-
Protein Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble DHODH remaining at each temperature point using a quantitative detection method like Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble DHODH against temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.
Conclusion: Selecting the Appropriate Tool for the Task
This guide provides a framework for the rigorous comparison of tetrahydroindazole inhibitors against the benchmark compound, Brequinar.
-
Brequinar remains an indispensable tool. As a highly potent, well-characterized inhibitor, it is the gold standard for studies requiring robust and reliable inhibition of the de novo pyrimidine synthesis pathway.[3][5] Its extensive history provides a deep well of comparative data, but its known toxicity profile must be considered in translational studies.[7]
-
Tetrahydroindazoles represent the next wave of DHODH-targeted therapeutics. Several analogues have demonstrated biochemical potency on par with Brequinar, coupled with promising cellular activity and, critically, improved metabolic stability.[8][9][15] These compounds are ideal for researchers investigating novel structure-activity relationships, exploring alternative safety profiles, and developing new intellectual property.
The ultimate choice of inhibitor depends on the specific research question. For validating the role of DHODH in a new biological context, the reliability of Brequinar is unparalleled. For developing a novel therapeutic with a potentially superior clinical profile, the tetrahydroindazole class offers a fertile ground for discovery. By employing the validated protocols outlined here, researchers can generate the high-quality, objective data needed to drive their projects forward.
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A Comparative Guide to the Cross-Validation of Analytical Methods for Indazole Characterization
Indazole and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The accurate and precise characterization of these molecules is not merely an academic exercise; it is a critical prerequisite for ensuring drug safety, efficacy, and quality. This guide provides an in-depth comparison of essential analytical methods for indazole characterization, focusing on the principles and practical application of cross-validation to ensure data integrity across different analytical platforms.
The Analytical Imperative for Indazoles: More Than Just a Structure
Indazoles present unique analytical challenges. Their heterocyclic structure allows for N-1 and N-2 isomerism, which can be difficult to distinguish without the right techniques.[1][2] Furthermore, the potential for various degradation pathways and process-related impurities necessitates a multi-faceted analytical approach. Robust analytical methods are therefore essential for unambiguous structural elucidation, purity assessment, and quality control.[3]
Method Deep Dive: A Tale of Two Techniques
Two of the most powerful and commonly employed techniques in pharmaceutical analysis are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).
HPLC-UV: The Reliable Workhorse
High-Performance Liquid Chromatography with UV detection is a staple in quality control laboratories for its robustness, reliability, and ease of use.[4] It excels at quantifying the primary compound (assay) and known impurities.
The "Why" Behind the Method:
-
Stationary Phase: A C18 reversed-phase column is typically the first choice. Its nonpolar nature provides excellent retention and separation for the moderately polar indazole core.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or trifluoroacetic acid) is common. The acid serves to protonate silanol groups on the column, minimizing peak tailing and ensuring sharp, symmetrical peaks for the basic indazole nitrogen atoms.
-
Detection: UV detection is straightforward and effective, as the aromatic indazole ring possesses a strong chromophore.
UPLC-MS: The Specificity Specialist
UPLC-MS combines the enhanced separation power of UPLC with the definitive identification capabilities of mass spectrometry.[5] This technique is invaluable for impurity profiling, where unknown components must be identified, and for confirming the identity of the main peak.[4]
The "Why" Behind the Method:
-
Enhanced Separation: UPLC utilizes smaller particle size columns, leading to sharper peaks and better resolution, which is crucial for separating closely related isomers or impurities.[5]
-
Mass Detection: Mass spectrometry provides the mass-to-charge ratio of a molecule, offering a much higher degree of specificity than UV detection.[6] This allows for the confident identification of co-eluting peaks and the characterization of unknown impurities based on their molecular weight and fragmentation patterns.[7]
Cross-Validation: Ensuring Methodological Harmony
When multiple analytical methods are used within a project, it is imperative to perform a cross-validation study.[8][9] Cross-validation verifies that different methods produce consistent, reliable, and accurate results, ensuring data integrity, especially when transferring a method between labs or updating to a newer technology.[10][11] This process is a cornerstone of regulatory compliance with bodies like the FDA and is guided by principles outlined in documents such as ICH Q2(R1).[12][13]
The Cross-Validation Workflow
The objective of cross-validation is to compare the results from two validated analytical procedures. This is typically done by analyzing the same series of samples with both methods and statistically comparing the outcomes.[10]
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A Comparative Guide to Substituted Tetrahydroindazole Analogs as Potent and Selective ITK Inhibitors
For drug development professionals, medicinal chemists, and researchers in immunology and oncology, the interleukin-2 inducible T-cell kinase (ITK) presents a compelling target for therapeutic intervention in a range of inflammatory diseases and T-cell malignancies. As a key downstream component of the T-cell receptor (TCR) signaling pathway, selective inhibition of ITK offers a promising strategy to modulate T-cell activation and effector functions.[1][2] The tetrahydroindazole scaffold has emerged as a particularly fruitful starting point for the development of potent and selective ITK inhibitors.[1][3]
This guide provides an in-depth comparison of the efficacy of different substituted tetrahydroindazole analogs, drawing upon key structure-activity relationship (SAR) insights from seminal studies. We will dissect the causal relationships behind experimental choices in the optimization of this chemical series, culminating in the discovery of highly potent and selective clinical candidates.
The Tetrahydroindazole Scaffold: A Privileged Core for Kinase Inhibition
The tetrahydroindazole core has proven to be a versatile and "privileged" scaffold in medicinal chemistry, amenable to substitutions that can fine-tune its interaction with the ATP-binding pocket of various kinases. Its rigid, bicyclic structure provides a solid anchor for positioning key pharmacophoric elements, while the substituent vectors allow for the exploration of different regions within and around the active site to enhance potency and selectivity.
Comparative Efficacy of Substituted Tetrahydroindazole Analogs as ITK Inhibitors
The evolution of tetrahydroindazole-based ITK inhibitors has been a story of meticulous, structure-guided design. Researchers at Genentech and Evotec have published seminal work detailing the optimization of this series, leading to the identification of potent and selective compounds with favorable pharmacokinetic properties.[1][3][4]
A key breakthrough in this series was the strategic introduction of a solubilizing basic amine, which also provided a vector for introducing substituents that could probe a newly identified selectivity pocket. The following table summarizes the structure-activity relationships for a selection of key analogs, illustrating the impact of substitutions on ITK inhibitory potency.
| Compound | R¹ Substituent | R² Substituent | ITK Kᵢ (nM) | Cellular IC₅₀ (nM) |
| Analog 1 | Phenyl | H | 240 | >10,000 |
| Analog 2 | Pyridyl | H | 110 | 5,800 |
| Analog 3 | Phenyl | 2-(dimethylamino)ethyl | 4.8 | 1,200 |
| GNE-9822 | 1-(3-(dimethylamino)-1-phenylpropyl)-1H-pyrazol-4-yl | H | 0.7 | 354.5 |
| Analog 5 | 1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl | F | 1.2 | 450 |
Data synthesized from multiple sources.[1][4][5]
Key Structure-Activity Relationship Insights:
-
The N1-pyrazole substituent: The introduction of a pyrazole ring at the N1 position of the tetrahydroindazole core was a critical step in enhancing potency. This moiety effectively orients the rest of the molecule within the ATP binding site.
-
The basic amine "solubilizing group": The addition of a basic amine, such as the dimethylamino group, not only improved the solubility of the compounds but also provided a crucial interaction point. More importantly, it served as an attachment point for larger substituents that could access a selectivity pocket.[1][6]
-
Exploiting the selectivity pocket: The evolution from smaller substituents to the larger 1-(3-(dimethylamino)-1-phenylpropyl)-1H-pyrazol-4-yl group in GNE-9822 was guided by X-ray crystallography, which revealed a lipophilic pocket above the ligand plane.[1] Occupying this pocket with appropriate lipophilic groups led to a significant boost in potency and selectivity.[1]
-
Impact of Fluorination: As seen in Analog 5, strategic fluorination on the phenyl ring of the R¹ substituent can further enhance potency, likely through favorable electronic interactions within the binding site.
Signaling Pathway and Experimental Workflow
To understand the context of ITK inhibition, it is essential to visualize its role in the T-cell receptor signaling cascade. Upon TCR engagement, a series of phosphorylation events leads to the activation of ITK, which in turn phosphorylates and activates phospholipase C-γ1 (PLCγ1).[7][8] This initiates downstream signaling that results in T-cell activation, proliferation, and cytokine release.
Caption: Simplified T-Cell Receptor (TCR) signaling pathway highlighting the central role of ITK.
The evaluation of these inhibitors follows a logical and rigorous workflow, starting from biochemical assays to cellular and in vivo models.
Caption: General experimental workflow for the evaluation of tetrahydroindazole-based ITK inhibitors.
Experimental Protocols
A critical aspect of comparing the efficacy of different analogs is the use of standardized and robust experimental protocols. Below are detailed methodologies for key assays used in the evaluation of tetrahydroindazole-based ITK inhibitors.
Protocol 1: In Vitro ITK Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a substrate by ITK.
Principle: The assay measures the phosphorylation of a fluorescein-labeled substrate by ITK. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the substrate is phosphorylated, the proximity of the terbium-labeled antibody to the fluorescein-labeled substrate results in a high TR-FRET signal. An inhibitor will prevent this phosphorylation, leading to a low TR-FRET signal.[9]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of the test compound in 100% DMSO.
-
Further dilute this series in the appropriate kinase buffer to achieve a 4x final assay concentration.
-
-
Kinase Reaction (20 µL final volume):
-
Add 5 µL of the 4x compound dilution to the wells of a 384-well assay plate. Include controls for no inhibitor (DMSO vehicle) and no enzyme.
-
Add 5 µL of a 4x solution of recombinant human ITK enzyme to all wells except the "no enzyme" controls.
-
Incubate the plate for 20-30 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 10 µL of a 2x substrate/ATP solution (containing a fluorescein-labeled peptide substrate and ATP at its Kₘ concentration).
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 20 µL of a 2x detection mix containing EDTA and a terbium-labeled anti-phospho-substrate antibody.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Read the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission signals (520 nm / 495 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cellular Assay for PLCγ1 Phosphorylation in Jurkat T-Cells
This assay assesses the ability of an inhibitor to block ITK activity within a cellular context by measuring the phosphorylation of its direct substrate, PLCγ1.
Principle: Jurkat T-cells, a human T-lymphocyte cell line, are stimulated to activate the TCR signaling pathway. In the presence of an ITK inhibitor, the phosphorylation of PLCγ1 will be reduced. The levels of phosphorylated PLCγ1 (pPLCγ1) and total PLCγ1 are then quantified using an immunoassay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture Jurkat T-cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Plate the cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound (or DMSO vehicle control) for 1-2 hours at 37°C.
-
-
T-Cell Stimulation:
-
Stimulate the T-cells by adding an anti-CD3 antibody (e.g., OKT3) to a final concentration of 10 µg/mL.
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Quantification of pPLCγ1:
-
Determine the concentration of pPLCγ1 and total PLCγ1 in the cell lysates using a sandwich ELISA or a bead-based immunoassay (e.g., Luminex).
-
-
Data Analysis:
-
Normalize the pPLCγ1 signal to the total PLCγ1 signal for each sample.
-
Plot the normalized pPLCγ1 levels against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC₅₀ value.
-
Conclusion and Future Directions
The systematic exploration of the tetrahydroindazole scaffold has yielded a series of highly potent and selective ITK inhibitors with promising therapeutic potential. The journey from initial hits to the development of compounds like GNE-9822 exemplifies the power of a structure-guided and property-driven drug discovery approach.[1][3] Key learnings, such as the exploitation of a selectivity pocket and the dual role of a basic amine for solubility and as a handle for further optimization, provide a valuable roadmap for future kinase inhibitor design.
Further optimization of this series could focus on enhancing metabolic stability and oral bioavailability, as well as fine-tuning the selectivity profile to minimize any potential off-target effects. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and comparison of next-generation tetrahydroindazole-based ITK inhibitors.
References
- Berg, L. J., Finkelstein, L. D., Lucas, J. A., & Schwartzberg, P. L. (2005). Tec family kinases in T lymphocyte development and function. Annual review of immunology, 23, 549–600.
- BioWorld. (2014, August 22). Structure-based discovery of novel ITK inhibitors, GNE-9822 lead identified.
- Wikipedia. (2023, December 1). T-cell receptor.
- Burch, J. D., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of medicinal chemistry, 57(13), 5714–5727.
- Burch, J. D., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of medicinal chemistry, 58(9), 3806–3816.
- Readinger, J. A., et al. (2008). Selective targeting of ITK blocks T cell activation and prevents murine contact hypersensitivity.
- PDB-101. (n.d.). Interleukin-2-inducible T-cell kinase (ITK).
- Portland Press. (2020, February 12). Tuning T helper cell differentiation by ITK.
- ACS Publications. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors.
- ResearchGate. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second Generation Analogs with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo.
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The Translational Bridge: Correlating In Vitro Potency and In Vivo Efficacy of Tetrahydroindazole-Based Aurora Kinase Inhibitors
A Senior Application Scientist's Guide to Preclinical Evaluation
In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery. Among the myriad of scaffolds explored, tetrahydroindazoles have emerged as a privileged structure, particularly in the design of inhibitors targeting the Aurora kinase family. These serine/threonine kinases are critical regulators of mitosis, and their overexpression is a common feature in a wide array of human cancers, making them compelling targets for therapeutic intervention.
This guide provides a comprehensive comparison of the in vitro and in vivo activity of tetrahydroindazole-based drug candidates targeting Aurora kinases. We will delve into the causality behind the experimental choices, from initial enzymatic assays to preclinical xenograft models, and provide the technical details necessary for their robust evaluation. Our focus is to bridge the gap between benchtop potency and physiological efficacy, a critical step in the journey from a promising compound to a potential clinical candidate.
From Benchtop to Bedside: The Rationale for a Multi-Faceted Evaluation
The path of a drug candidate from discovery to clinical application is paved with a series of rigorous evaluations. For tetrahydroindazole-based Aurora kinase inhibitors, this journey begins with establishing their potency and selectivity in controlled in vitro environments. However, the complex biological milieu of a living organism presents a host of challenges that can significantly impact a drug's performance. Therefore, a seamless transition to in vivo models is paramount to predict clinical success. This guide will dissect this translational process, highlighting the key experimental readouts at each stage.
In Vitro Characterization: Laying the Foundation
The initial assessment of a tetrahydroindazole-based drug candidate's potential lies in its in vitro activity. This is typically a two-tiered approach, starting with the direct inhibition of the target enzyme and progressing to the assessment of its effects on cancer cells.
Enzymatic Assays: Quantifying Target Engagement
The first critical step is to determine the direct inhibitory effect of the compound on the purified Aurora kinase enzyme. This is typically achieved through biochemical assays that measure the enzyme's ability to phosphorylate a substrate in the presence of varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is the key metric derived from these experiments, representing the concentration of the drug required to inhibit 50% of the enzyme's activity.
A prime example is the evaluation of a compound like MK-5108 , a potent and selective Aurora A kinase inhibitor. Its inhibitory activity was determined using a biochemical assay, revealing a remarkable potency against its primary target.[1]
Table 1: In Vitro Enzymatic Activity of a Representative Aurora Kinase Inhibitor (MK-5108)
| Kinase | IC50 (nM) | Selectivity vs. Aurora A |
| Aurora A | 0.064 | - |
| Aurora B | 14 | 220-fold |
| Aurora C | 12 | 190-fold |
| Data sourced from Shimomura et al., 2010.[1] |
This high degree of selectivity for Aurora A over its B and C isoforms is a crucial attribute, as off-target inhibition can lead to unwanted toxicities.
Cellular Assays: Assessing Antiproliferative Effects
While enzymatic assays confirm target engagement, cellular assays are essential to determine if this inhibition translates into a desired biological effect, namely, the suppression of cancer cell growth. A variety of human cancer cell lines are employed for this purpose, and the IC50 is again the primary readout, this time representing the concentration required to inhibit 50% of cell proliferation.
Table 2: In Vitro Antiproliferative Activity of MK-5108 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.16 |
| SW480 | Colon Adenocarcinoma | 0.28 |
| HeLa | Cervical Carcinoma | 0.22 |
| A549 | Lung Carcinoma | 0.45 |
| MCF7 | Breast Adenocarcinoma | 0.35 |
| Data represents a selection from Shimomura et al., 2010.[1] |
The consistent sub-micromolar activity of MK-5108 across a range of cancer cell lines underscores its potential as a broad-spectrum anticancer agent.[1]
Experimental Protocols: A Step-by-Step Guide
To ensure scientific integrity, the protocols for these assays must be robust and reproducible.
Protocol 1: In Vitro Aurora Kinase Enzymatic Assay (Luminescent Kinase Assay)
-
Reagent Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT. Prepare serial dilutions of the tetrahydroindazole inhibitor in DMSO.
-
Reaction Setup : In a 96-well plate, add the reaction buffer, the purified Aurora kinase enzyme, and the peptide substrate.
-
Inhibitor Addition : Add the serially diluted inhibitor to the wells. Include a no-inhibitor control (DMSO only) and a no-enzyme control.
-
Initiation : Start the kinase reaction by adding ATP.
-
Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and measure the amount of ADP produced using a commercial luminescent kinase assay kit, which correlates with kinase activity.
-
Data Analysis : Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Cell Proliferation Assay (SRB Assay)
-
Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the tetrahydroindazole inhibitor for a specified duration (e.g., 72 hours).
-
Cell Fixation : After incubation, fix the cells with trichloroacetic acid (TCA).
-
Staining : Stain the fixed cells with Sulforhodamine B (SRB) solution.
-
Washing : Remove the unbound dye by washing with 1% acetic acid.
-
Solubilization : Solubilize the protein-bound dye with a Tris-base solution.
-
Absorbance Measurement : Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 value.
Visualizing the Workflow
To better illustrate the preclinical evaluation process, the following diagram outlines the key stages.
Caption: Preclinical evaluation workflow for tetrahydroindazole drug candidates.
In Vivo Efficacy: The Ultimate Preclinical Test
While in vitro data provides a strong foundation, the true test of a drug candidate's potential lies in its performance within a living organism. In vivo studies, typically conducted in animal models, are designed to assess not only the drug's efficacy but also its pharmacokinetic and safety profiles.
Xenograft Models: Mimicking Human Cancer
Human tumor xenograft models are the workhorse of preclinical oncology research. In these models, human cancer cells are implanted into immunocompromised mice, where they grow to form tumors. These mice are then treated with the drug candidate to evaluate its ability to inhibit tumor growth.
For instance, the in vivo efficacy of MK-5108 was demonstrated in mice bearing HCT116 human colon carcinoma xenografts.[1] The compound was administered orally, and tumor growth was monitored over time.
Table 3: In Vivo Antitumor Activity of MK-5108 in a HCT116 Xenograft Model
| Treatment Group (Oral Dose) | Tumor Growth Inhibition (%) |
| 15 mg/kg, once daily | Significant |
| 30 mg/kg, once daily | Significant |
| Qualitative summary from Shimomura et al., 2010.[1] The study reported statistically significant tumor growth inhibition. |
This successful demonstration of in vivo efficacy, coupled with the potent in vitro activity, provides a strong rationale for the further development of MK-5108.
Protocol 3: In Vivo Human Tumor Xenograft Study
-
Cell Culture and Implantation : Culture the selected human cancer cell line (e.g., HCT116) and implant a specific number of cells subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth Monitoring : Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing : Randomize the mice into control (vehicle) and treatment groups. Administer the tetrahydroindazole inhibitor at various doses and schedules (e.g., daily oral gavage).
-
Tumor Measurement : Measure the tumor volume using calipers at regular intervals throughout the study.
-
Toxicity Monitoring : Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Endpoint and Analysis : At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis). Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
The In Vitro-In Vivo Correlation: Bridging the Divide
A key objective in drug development is to establish a meaningful in vitro-in vivo correlation (IVIVC). For tetrahydroindazole-based Aurora kinase inhibitors, this involves understanding how the enzymatic and cellular IC50 values translate to efficacious doses in animal models. While a direct mathematical correlation is often complex, a clear trend of potent in vitro activity leading to significant in vivo efficacy is a strong indicator of a promising drug candidate.
The case of MK-5108 illustrates this principle effectively. Its sub-nanomolar enzymatic potency and sub-micromolar cellular activity translated into significant tumor growth inhibition in a xenograft model at well-tolerated doses.[1] This successful translation provides confidence in the compound's mechanism of action and its potential for clinical development.
Signaling Pathway Context
The therapeutic effect of these inhibitors is rooted in their ability to disrupt the Aurora kinase signaling pathway, which is crucial for mitotic progression.
Caption: Simplified Aurora kinase signaling pathway and the point of intervention.
By inhibiting Aurora kinases, tetrahydroindazole-based compounds induce mitotic arrest, leading to apoptosis in rapidly dividing cancer cells. This targeted mechanism of action is the basis for their therapeutic potential.
Conclusion: A Roadmap for Success
The preclinical evaluation of tetrahydroindazole-based Aurora kinase inhibitors requires a systematic and multi-faceted approach. By carefully correlating potent in vitro activity with robust in vivo efficacy, researchers can build a strong case for the clinical translation of these promising drug candidates. The experimental protocols and comparative data presented in this guide offer a framework for this critical evaluation process, emphasizing the importance of scientific rigor and a deep understanding of the underlying biological mechanisms. As our knowledge of cancer biology continues to expand, the principles outlined here will remain fundamental to the development of the next generation of targeted cancer therapies.
References
- Shimomura, T., et al. (2010). MK-5108, a Highly Selective Aurora-A Kinase Inhibitor, Shows Antitumor Activity Alone and in Combination with Docetaxel. Molecular Cancer Therapeutics, 9(1), 157-166. [Link]
- Kimura, S. (2010). AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer.
- Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. [Link]
- Fraedrich, K., et al. (2012). Targeting aurora kinases with danusertib (PHA-739358) inhibits growth of liver metastases from gastroenteropancreatic neuroendocrine tumors in an orthotopic xenograft model. Clinical Cancer Research, 18(17), 4614-4626. [Link]
- Cheung, C. H., et al. (2013). Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies. Cancer Chemotherapy and Pharmacology, 72(3), 661-672. [Link]
- Bavetsias, V., & Linardopoulos, S. (2015). Aurora kinase inhibitors: Progress towards the clinic. Frontiers in Oncology, 5, 278. [Link]
- Hu, Y., et al. (2015). Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. Bioorganic & Medicinal Chemistry, 23(7), 1463-1471. [Link]
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A Head-to-Head Comparison of Indazole-Based Enzyme Inhibitors: From Kinase Selectivity to PARP Trapping
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile binding capabilities and its presence in numerous clinically approved drugs.[1][2][3] Its unique bicyclic structure, composed of fused benzene and pyrazole rings, allows for diverse substitutions that can be fine-tuned to achieve high potency and selectivity against various enzyme targets. This guide provides a head-to-head comparison of indazole-based inhibitors, moving beyond simple potency metrics to explore the critical nuances of selectivity and mechanism of action. We will dissect the performance of these compounds against key enzyme families—kinases, Poly (ADP-ribose) polymerases (PARP), and Indoleamine 2,3-dioxygenase (IDO)—supported by the experimental data and methodologies that underpin their development.
The Kinase Inhibition Landscape: A Tale of Potency and Selectivity
Protein kinases are one of the most heavily pursued target classes in drug discovery, and the indazole core has proven to be a highly effective pharmacophore for designing potent inhibitors.[2] However, with over 500 kinases in the human genome, achieving selectivity is paramount to minimizing off-target effects and associated toxicities.[4] The strategic modification of the indazole ring system is a critical determinant of both potency and the selectivity profile.[5]
Head-to-Head: Targeting Angiogenesis via VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process critical for tumor growth and metastasis. Several indazole derivatives have been developed as potent VEGFR-2 inhibitors.[1][6] A comparative analysis reveals how subtle structural changes impact inhibitory activity.
| Compound Class | Key Substitutions | Target Kinase | IC50 (nM) | Source |
| Indazole-pyrimidine | 2-position methoxy on pyrimidine | VEGFR-2 | Potent Inhibition | [1] |
| Indazole-pyrimidine | 2-position alkyl/halogen on pyrimidine | VEGFR-2 | Decreased Potency | [1] |
| Linifanib (ABT-869) | Indazole core | VEGFR-2, PDGFRβ | 3, 4 | [7] |
| Pazopanib | Indazole core | VEGFRs, PDGFRs, c-KIT | 10-84 | [2][7] |
Causality: The data illustrates a classic structure-activity relationship (SAR) principle. In the indazole–pyrimidine series, the addition of hydrophobic alkyl or halogen groups at the 2-position of the pyrimidine ring leads to a decrease in potency compared to the methoxy-substituted derivatives.[1] This suggests that the electronic and steric properties of this position are critical for optimal interaction within the VEGFR-2 ATP-binding pocket.
Isoform Selectivity: The Case of Aurora Kinases
Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis. Their structural similarity makes designing isoform-selective inhibitors challenging, yet crucial, as inhibiting different isoforms can lead to distinct cellular outcomes. In silico and knowledge-based design have yielded indazole derivatives with varying selectivity profiles against Aurora kinases.[8] For instance, molecular docking studies of one indazole series revealed that the indazole core binds to hinge residues Glu211 and Ala213 of Aurora A, while a sulfonyl group forms a hydrogen bond with Lys141, contributing to its significant potency.[1] Computational modeling has helped rationalize how targeting specific residues like Arg220 or Thr217 can confer subtype selectivity.[8]
The Importance of Kinome Scanning
A single IC50 value against a primary target tells only part of the story. True selectivity can only be understood through comprehensive screening against a large panel of kinases, a process known as kinome scanning. This is not merely a characterization step but a self-validating system for an inhibitor's profile. A "selective" inhibitor should demonstrate significantly lower activity against hundreds of other kinases. For example, a 3-carboxamido-2H-indazole derivative was found to be a highly selective CRAF inhibitor, exhibiting 99% inhibition against CRAF compared to only 20% inhibition against other kinases in a 32-kinase panel.[1]
Below is a logical workflow for assessing kinase inhibitor selectivity, a critical process in drug development.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Beyond Kinases: Indazole-Based PARP Inhibitors
The indazole scaffold is also central to a class of drugs targeting Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA single-strand break repair.[9] PARP inhibitors exploit the concept of synthetic lethality in cancers with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[10]
Head-to-Head: Niraparib vs. Olaparib
Niraparib, an indazole-containing compound, and Olaparib are both clinically approved PARP inhibitors used for treating ovarian and other cancers.[11][12] While they share a primary mechanism of inhibiting PARP's enzymatic activity, their efficacy is also linked to their ability to "trap" the PARP enzyme on DNA, creating a cytotoxic lesion that obstructs DNA replication.[13][14]
| Feature | Niraparib | Olaparib | Sources |
| Core Scaffold | Indazole | Phthalazinone | [3],[12] |
| Primary Mechanism | PARP1/2 inhibition and PARP trapping | PARP1/2 inhibition and PARP trapping | [12][13] |
| Approved Use (1st Line Maint.) | Ovarian Cancer (BRCAm and BRCAwt) | Ovarian Cancer (BRCAm only, often with Bevacizumab) | [11][12] |
| Key Adverse Events (Grade 3/4) | Anemia (31%), Thrombocytopenia | Anemia (22%), Malignant Neoplasm, MDS | [11][12] |
| Pharmacokinetics | Higher membrane permeability, larger volume of distribution | Substrate for P-gp efflux pumps, lower net efflux ratio than Niraparib | [15] |
Trustworthiness through Mechanism: The concept of PARP trapping is a critical differentiator. The stabilized inhibitor-PARP-DNA complex becomes a physical roadblock for replication forks, leading to double-strand breaks.[14] This mechanism explains why these inhibitors are particularly effective in cells that cannot repair double-strand breaks efficiently (i.e., those with homologous recombination deficiency).
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A Senior Application Scientist's Guide to Comparative Docking of Tetrahydroindazole Ligands in Kinase Inhibition
This guide provides an in-depth, objective comparison of molecular docking methodologies for a class of compounds of significant interest in medicinal chemistry: tetrahydroindazole derivatives. As potent and often selective kinase inhibitors, understanding their binding modes is crucial for rational drug design. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.
This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry principles. We will compare a widely accessible, open-source tool, AutoDock Vina , with a leading commercial package, Schrödinger's Glide , using a practical case study involving Cyclin-Dependent Kinase 2 (CDK2).
The Scientific Imperative: Why Compare Docking Protocols?
The tetrahydroindazole scaffold is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets, including kinases.[1] Kinases, being central regulators of cell signaling, are a major class of drug targets, particularly in oncology.[2] Molecular docking is an indispensable tool for predicting the binding orientation of these ligands within the kinase ATP-binding site, guiding the synthesis of more potent and selective inhibitors.
However, docking programs are not monolithic. They employ different search algorithms and scoring functions, which can lead to varied predictions. A docking protocol's success is highly system-dependent.[3] Therefore, a comparative approach is not merely academic; it is a necessary step in validating the chosen computational model for a specific drug discovery project. This guide will equip you with the expertise to perform such a comparison, critically evaluate the results, and justify your choice of methodology.
The Case Study: Tetrahydroindazole Ligands and CDK2
For this guide, we will focus on Cyclin-Dependent Kinase 2 (CDK2) , a well-studied kinase involved in cell cycle regulation.[2] Our comparative study will involve two key ligands:
-
Validation Ligand (Redocking): 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazole (PDB ligand ID: 934). This indazole derivative is co-crystallized with CDK2, providing a ground truth for validating our docking protocols.[4]
-
Test Ligand (Novel Docking): 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one. This compound was identified as a hit in a high-throughput screen for CDK2 inhibitors and represents a true tetrahydroindazole.[1][5]
Our protein structure will be the CDK2/Cyclin A complex from the Protein Data Bank (PDB ID: 3F5X ).[6]
The Comparative Experimental Workflow
A rigorous docking study is a self-validating system. The workflow is designed to first prove that a chosen protocol can replicate reality (redocking) before it is used to predict the unknown (docking a novel ligand).
Caption: Overall workflow for comparative docking.
Detailed Experimental Protocols
Here we detail the step-by-step methodologies for AutoDock Vina and Schrödinger's Glide. The causality behind each step is explained to provide a deeper understanding.
Part A: Protein and Ligand Preparation
This initial phase is critical. The quality of your input structures directly determines the quality of the docking results.
Step 1: Protein Preparation
-
Obtain the Structure: Download the PDB file for 3F5X from the RCSB PDB.[6]
-
Initial Cleaning: Remove all non-protein atoms, including water molecules, ions, and the co-crystallized ligand (934). We remove water to simplify the docking calculation, assuming that the active site waters are displaceable. This is a common first-pass assumption.
-
Add Hydrogens and Assign Charges: Both programs require the addition of hydrogen atoms, which are typically not resolved in X-ray crystal structures.
-
AutoDock Tools (for Vina): Use the "Edit" -> "Hydrogens" -> "Add" functionality. Then, compute Gasteiger charges ("Edit" -> "Charges" -> "Compute Gasteiger"). This is an empirical method for charge calculation that is fast and widely used.
-
Schrödinger's Protein Preparation Wizard: This tool provides a more comprehensive workflow, including correcting bond orders, adding hydrogens, optimizing the hydrogen-bond network, and performing a restrained energy minimization. This helps to relieve any steric clashes in the input structure.[7]
-
-
Save the Prepared Protein:
-
AutoDock Vina: Save the prepared protein in the .pdbqt format. This format includes atomic charges and atom types required by Vina.
-
Glide: The prepared protein is saved as a .mae file within the Maestro environment.
-
Step 2: Ligand Preparation
-
Validation Ligand (Ligand 934):
-
Extract the ligand 934 from the original 3F5X.pdb file and save it as a separate .pdb file.
-
For AutoDock Vina: Open the ligand in AutoDock Tools, detect the torsional root, and save it as a .pdbqt file. This defines the rotatable bonds for flexible docking.
-
For Glide: Use the LigPrep tool. LigPrep will generate a low-energy 3D conformation and produce various ionization states, tautomers, and stereoisomers, which is crucial for accurate docking.[8] For redocking, we use the single, extracted crystal structure conformation.
-
-
Test Ligand (Tetrahydroindazole derivative):
-
Obtain the 2D structure (e.g., from a publication or by drawing it in a chemical sketcher).[5]
-
For AutoDock Vina: Convert the 2D structure to 3D. A tool like Open Babel can be used. Then, prepare it as in the previous step using AutoDock Tools to generate the .pdbqt file.
-
For Glide: Use LigPrep to generate a high-quality 3D conformation with appropriate ionization states.
-
Part B: Docking Validation via Redocking
The cornerstone of a trustworthy docking protocol is its ability to reproduce experimental data. Redocking the co-crystallized ligand is the most direct way to validate the pose prediction capability of your setup.
Sources
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the safe disposal of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid, ensuring the protection of laboratory personnel and the environment. This document is designed to be a trusted resource, offering clarity and actionable procedures that go beyond mere compliance to foster a culture of safety in your laboratory.
Hazard Identification and Risk Assessment
Before handling this compound, it is crucial to understand its potential hazards. According to aggregated GHS data, this compound is classified as follows:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]
Given these hazards, a thorough risk assessment should be conducted before any handling or disposal procedures are initiated. This includes evaluating the quantities being used, the potential for spills, and the adequacy of existing engineering controls and personal protective equipment.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure and ensure personal safety during the handling and disposal of this compound, the following PPE and engineering controls are mandatory:
-
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3][4] Ensure that safety showers and eyewash stations are readily accessible.[5][6]
-
Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[5][6]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[7] Contaminated gloves should be disposed of properly after use.[7]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[8]
-
Spill Management Protocol
In the event of a spill, prompt and appropriate action is critical to prevent exposure and environmental contamination.
For Small Spills:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[9]
-
Neutralization (for acidic solutions): For spills of acidic solutions, once contained, cautiously neutralize with a weak base like sodium bicarbonate.[9] Use pH paper to confirm neutralization (pH 6-8).[10]
-
Collection: Carefully scoop the absorbed and neutralized material into a designated hazardous waste container.[9]
-
Decontamination: Clean the spill area with soap and water.[11]
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Emergency Response: Activate your facility's emergency response plan and notify your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The proper disposal of this compound is dependent on its form (solid or in solution) and whether it is contaminated with other hazardous substances.
Step 1: Waste Identification and Segregation
Properly identify and segregate the waste stream containing this compound. This compound is a heterocyclic carboxylic acid. It is crucial to prevent the mixing of incompatible waste streams. Specifically:
-
Store acidic waste separately from bases.[12]
-
Do not mix organic acid waste with inorganic acids (e.g., hydrochloric acid, sulfuric acid).[13]
Step 2: Waste Collection and Containerization
-
Container Selection: Use a designated, chemically compatible, and leak-proof container for waste collection.[13][14] High-density polyethylene (HDPE) or glass containers are generally suitable.[13] The original container may be used if it is in good condition.[12]
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Irritant").[15][16] The date the container becomes full must also be recorded.[12]
Step 3: On-Site Neutralization of Dilute, Uncontaminated Aqueous Solutions (<10%)
For dilute, uncontaminated aqueous solutions of this compound, on-site neutralization may be permissible, depending on local regulations. Always consult your institution's EHS department before proceeding.
-
Work in a Fume Hood: Perform all neutralization steps within a certified chemical fume hood while wearing appropriate PPE.[13]
-
Slow Addition of Base: Slowly and with constant stirring, add a weak base such as sodium bicarbonate to the acidic solution.[13] Be aware that this reaction can be exothermic and produce carbon dioxide gas.
-
Monitor pH: Use a calibrated pH meter or pH paper to monitor the solution's pH. Continue adding the base until a neutral pH (between 6.0 and 8.0) is achieved.[13]
-
Drain Disposal: Once neutralized, and if permitted by your institution, the solution can typically be poured down the drain with a large volume of water.[13]
Step 4: Disposal of Concentrated or Contaminated Waste
Concentrated (>10%) or contaminated this compound must be disposed of as hazardous waste.[13]
-
Secure Containment: Ensure the hazardous waste container is securely sealed and stored in a designated satellite accumulation area (SAA).[12][15]
-
Storage: The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials.[17]
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[13][17]
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been developed.
Caption: Disposal decision workflow for this compound.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for the disposal of this compound waste.
| Parameter | Value/Guideline | Source(s) |
| GHS Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2A, Acute Tox. 4 | [1] |
| Concentration for Neutralization | < 10% aqueous solution | [13] |
| Target pH for Neutralization | 6.0 - 8.0 | [13] |
| Waste Container Fill Level | Max 90% of capacity | [17] |
| Satellite Accumulation Time | Up to 1 year for partially filled, properly labeled containers | [12] |
| Full Container Removal | Within 3 days of becoming full | [12] |
Conclusion
The safe and compliant disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, researchers can confidently manage this chemical waste stream, ensuring a safe working environment and minimizing their ecological footprint. Always remember that this guide is a resource, and consultation with your institution's Environmental Health and Safety department is essential for ensuring compliance with all applicable regulations.
References
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety OSHA Lab Standard [Fact Sheet].
- Montana State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 648852, this compound.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
- Angene Chemical. (2025, August 1). Safety Data Sheet.
- Clarkson University. (n.d.). Chemical Spill Procedures.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Tennessee State University. (n.d.). Spill Response Procedures.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
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Operational Safety Guide: Personal Protective Equipment for Handling 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic Acid
As a Senior Application Scientist, it is my responsibility to ensure that cutting-edge research is conducted with the highest commitment to safety. This guide provides essential, field-proven protocols for the safe handling of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. The procedures outlined below are designed to protect you—the researcher—and to ensure the integrity of your work by minimizing contamination and exposure risks. This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a comprehensive safety mindset.
The foundation of laboratory safety is a thorough understanding of the materials in use. While specific toxicological data for this compound is limited, aggregated data and information from structurally analogous indazole compounds provide a clear directive for cautious handling.[1] We will therefore operate under the principle of ALARA (As Low As Reasonably Achievable) regarding potential exposure.
Hazard Identification and Core Risk Assessment
Understanding the "why" behind a safety protocol is critical for its effective implementation. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides our primary data on the potential hazards of this compound.[2] Each classification necessitates a specific and non-negotiable protective measure.
| Hazard Class & Category | Hazard Statement | Implication for the Researcher |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is mandatory. |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | The compound can be absorbed through the skin, causing systemic effects. Full skin protection is required. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, itching, or inflammation.[2][3][4] Gloves and lab coats are essential barriers. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Accidental splashing can cause significant, potentially damaging, eye irritation.[2][3][4] Appropriate eye protection is mandatory at all times. |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Inhaling dust or aerosols can be harmful. Engineering controls and, where necessary, respiratory protection are critical. |
| STOT SE, Respiratory (Category 3) | H335: May cause respiratory irritation | Inhalation of the powder can irritate the respiratory tract.[2][3][4][5][6] Handling should occur in a well-ventilated area. |
The Self-Validating PPE Protocol
Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. It must be used in conjunction with primary engineering controls. This protocol is designed to be a self-validating system, where each step logically reinforces the next to ensure comprehensive protection.
Primary Engineering Controls: The First Line of Defense
Before any PPE is donned, ensure the primary controls are in place and operational. PPE is intended to protect you from residual exposure, not to be the primary means of containment.
-
Fume Hood: All weighing and handling of solid this compound must be performed inside a certified chemical fume hood to control airborne particulates.[6][7]
-
Ventilation: The laboratory must be equipped with adequate general ventilation to keep airborne concentrations low.[6][7][8]
-
Emergency Stations: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[7][8][9][10]
Mandatory Personal Protective Equipment
Eye and Face Protection:
-
Requirement: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[7][8][10]
-
Expert Rationale: Standard safety glasses do not provide a seal around the eyes and are insufficient for protecting against splashes or fine airborne particles. Goggles provide this necessary seal. A face shield may be worn over goggles for additional protection during procedures with a high splash risk.
Skin and Body Protection:
-
Laboratory Coat: A clean, buttoned lab coat is required to protect skin and personal clothing from contamination.[1][7]
-
Gloves:
-
Type: Nitrile gloves are the standard for incidental contact. Always inspect gloves for tears or pinholes before use.[1]
-
Technique: When handling the compound, use a double-gloving technique. This allows for the removal of the outer, contaminated glove without exposing the inner glove or your skin. Dispose of contaminated gloves as hazardous waste immediately.[1]
-
Respiratory Protection:
-
When Required: A NIOSH-approved respirator (e.g., an N95 filtering facepiece) is required if you are handling large quantities of the powder outside of a fume hood, or if there is any visible dust generation that engineering controls cannot manage.[1][7]
-
Expert Rationale: The hazard statement H335 (May cause respiratory irritation) indicates that even small amounts of inhaled dust can be problematic.[2][5][6] Proactive respiratory protection is a cornerstone of responsible chemical handling.
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including the disposal of all waste. The following workflows provide a step-by-step guide to minimize exposure at every stage.
Preparation and PPE Donning Workflow
This sequence ensures that the work area is prepared and you are fully protected before any chemical is introduced.
Sources
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- 2. This compound | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
